5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Description
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Properties
IUPAC Name |
5-chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-3-1-4(6(9,10)11)5(8)12-2-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKWUFVIEULBAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630081 | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
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Molecular Weight |
199.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71701-96-7 | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID80630081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
A Note on Nomenclature: This guide focuses on the chemical intermediate identified by CAS Number 72537-17-8 . While the topic requested was "5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine," comprehensive database searches have confirmed that the correct and universally recognized IUPAC name for this CAS number is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine . This document will proceed using the correct nomenclature for scientific accuracy.
Introduction: A Cornerstone Building Block in Modern Chemistry
In the landscape of advanced chemical synthesis, particularly within the pharmaceutical and agrochemical sectors, fluorinated building blocks are indispensable tools. Among these, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine stands out as a highly versatile and valuable intermediate.[1] Its strategic arrangement of three distinct halogen-containing functional groups on a pyridine scaffold—a chloro group, a fluoro group, and a potent trifluoromethyl (TFM) group—provides a unique combination of reactivity, stability, and physicochemical properties.
The trifluoromethyl group is a bioisostere for a methyl group but with significantly higher electronegativity, which can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[2] The chlorine and fluorine atoms on the pyridine ring serve as versatile synthetic handles, allowing for selective, regiocontrolled reactions such as nucleophilic aromatic substitution (SNAr), cross-coupling, and metallation. This multi-functional nature makes 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine a sought-after precursor for constructing complex, high-value molecules.[3][4] This guide provides an in-depth analysis of its properties, synthesis, applications, and handling for professionals in research and development.
Physicochemical & Structural Identification
Accurate identification and understanding of a compound's physical properties are foundational to its effective use in synthesis. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a colorless to light-colored liquid at room temperature, characterized by the properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 72537-17-8 | [5][6] |
| Molecular Formula | C₆H₂ClF₄N | [5][6] |
| Molecular Weight | 199.53 g/mol | [5][7] |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Melting Point | 16-20 °C (lit.) | [5][8] |
| Boiling Point | 50-55 °C at 11 mmHg (lit.) | [5][8] |
| Density | 1.524 g/mL at 25 °C (lit.) | [5][8] |
| Refractive Index (n20/D) | 1.433 (lit.) | [5][8] |
| SMILES String | Fc1ncc(cc1Cl)C(F)(F)F | [5] |
| InChI Key | GDSROTVTTLUHCO-UHFFFAOYSA-N | [5] |
Synthesis and Manufacturing Insights
The industrial production of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and related compounds relies heavily on halogen exchange (Halex) reactions, starting from more readily available polychlorinated precursors. The most common pathway involves the fluorination of a trichloromethylpyridine derivative.[4][9]
Core Synthetic Strategy: Halogen Exchange
The primary method involves a two-stage halogen exchange on a precursor like 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Trifluoromethylation: The -CCl₃ group is converted to a -CF₃ group using a fluorinating agent, typically anhydrous hydrogen fluoride (HF).
-
Ring Fluorination: A chlorine atom on the pyridine ring (at the C2 position) is selectively exchanged for a fluorine atom.
A patented method describes preparing the target compound by reacting 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride in the liquid phase without a catalyst at high temperatures and pressures.[10] An alternative approach involves the fluorination of 2,3-dichloro-5-trifluoromethylpyridine using fluoride salts like CsF or KF in a polar aprotic solvent.[8]
Caption: General synthetic workflow for 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Experimental Protocol: Nucleophilic Fluorination
The following protocol is a representative example based on established methodologies for selective nucleophilic substitution on chloropyridines.[8]
Objective: To synthesize 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Cesium fluoride (CsF) or Spray-dried Potassium Fluoride (KF) (1.5 - 2.5 eq)
-
Anhydrous dimethyl sulfoxide (DMSO) or Sulfolane
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, thermometer, magnetic stirrer)
Procedure:
-
Inert Atmosphere: Assemble a multi-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. Purge the system with inert gas.
-
Charge Reagents: To the flask, add anhydrous DMSO, 2,3-dichloro-5-(trifluoromethyl)pyridine, and cesium fluoride.
-
Causality Note: A polar aprotic solvent like DMSO is crucial. It effectively solvates the cation (Cs⁺) while leaving the fluoride anion (F⁻) highly reactive and nucleophilic. Cesium fluoride is often preferred over other alkali fluorides due to its higher solubility and reactivity.
-
-
Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring.
-
Causality Note: Elevated temperatures are required to overcome the activation energy for the SNAr reaction. The C2 position is the most activated site for nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen and the adjacent C3-chloro substituent.
-
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield high-purity 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.[11]
Applications in Drug Discovery and Agrochemicals
The unique substitution pattern of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine makes it a valuable precursor for a wide range of biologically active molecules.[9]
Role as a Key Synthetic Intermediate
The reactivity of the C2-fluoro and C3-chloro positions can be selectively exploited. The C2-F bond is highly susceptible to displacement by N-, O-, and S-nucleophiles via SNAr reaction, while the C3-Cl bond can be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This differential reactivity allows for stepwise and controlled elaboration of the pyridine core.
This compound is a key intermediate in the synthesis of novel fungicides and herbicides.[3][11] For example, it is a precursor to the fungicide Fluopyram, where the pyridine core is central to the molecule's efficacy.
Caption: Role as a versatile intermediate in multi-step synthesis.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is critical. It is classified as a flammable liquid and causes skin and serious eye irritation.[5][7]
GHS Hazard Information
| Hazard Class | Code | Description | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [5][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [5][7] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [5][7] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [5][7] |
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[5] Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge. Ground/bond container and receiving equipment.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The storage class is 3: Flammable liquids.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) is more than just a chemical compound; it is a strategic tool for molecular design. Its well-defined reactivity and the powerful electronic properties imparted by its substituents provide chemists with a reliable and versatile platform for innovation. From protecting crops to forming the core of next-generation pharmaceuticals, its importance as a high-value building block is firmly established and will undoubtedly continue to grow as new synthetic challenges emerge.
References
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical. [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. PubChem. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]
- Preparation of (trifluoromethyl)pyridines.
-
Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 264-276. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Tsukamoto, Y., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
Sources
- 1. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chlor-2-fluor-5-(trifluormethyl)pyridin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 11. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Fluorinated Pyridines
An In-Depth Technical Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of this compound, a critical fluorinated building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, synthesis methodologies, analytical characterization, and applications, grounding our discussion in established scientific principles and field-proven insights.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties. Effects such as increased metabolic stability, enhanced binding affinity, and modified lipophilicity are highly sought after in the design of novel pharmaceuticals and agrochemicals.[1][2] Trifluoromethylpyridine (TFMP) derivatives, in particular, have become indispensable structural motifs in modern chemistry.[1][3]
This compound (CAS No. 71701-96-7) is a prime example of a strategically functionalized pyridine ring.[4][5] The distinct electronic nature and position of the chloro, fluoro, and trifluoromethyl groups offer a versatile platform for selective chemical modifications, making it a valuable intermediate in the synthesis of complex, high-value molecules.[4]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is the foundation of its effective application in synthesis and formulation. This compound is a liquid at room temperature with a distinct set of properties crucial for handling, reaction setup, and purification.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₄N | [6][7] |
| Molecular Weight | 199.53 g/mol | [6][7] |
| CAS Number | 71701-96-7 (Note: Some sources cite 72537-17-8 for a positional isomer) | [5] |
| Appearance | Liquid | [6] |
| Density | 1.524 g/mL at 25 °C | [6][8] |
| Boiling Point | 50-55 °C at 11 mmHg | [6][8] |
| Melting Point | 16-20 °C | [6][8] |
| Refractive Index (n20/D) | 1.433 | [6][8] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |
Synthesis and Purification
The synthesis of this compound typically involves halogen exchange (HALEX) reactions on more readily available polychlorinated precursors. The primary route involves the selective fluorination of a trichloromethyl group and subsequent fluorine-chlorine exchange on the pyridine ring.
Core Synthesis Pathway: Halogen Exchange
A common industrial method starts with 2,3-dichloro-5-(trichloromethyl)pyridine. The process involves a two-stage fluorination, often with anhydrous hydrogen fluoride (HF), which is both a reagent and a solvent.
A generalized reaction scheme is as follows:
-
Trifluoromethylation: The -CCl₃ group is converted to a -CF₃ group. This step requires harsh conditions and often a catalyst.
-
Fluoro-de-chlorination: A chlorine atom on the pyridine ring is selectively replaced by a fluorine atom.
A patented method describes the preparation from 2,3-dichloro-5-(trichloromethyl)pyridine by reacting it with anhydrous hydrogen fluoride in the liquid phase at elevated temperature and pressure, without a catalyst.[9]
Caption: Post-synthesis workflow for purification and analytical validation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the purity of the distilled product and confirm the molecular weight (m/z = 199.53).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most informative technique. It will show a signal for the -CF₃ group and another for the fluorine atom on the ring, with characteristic couplings.
-
¹H NMR: Will show two distinct signals in the aromatic region for the two protons on the pyridine ring.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Will show characteristic absorption bands for C-F, C-Cl, and aromatic C-N stretching vibrations.
Applications in Drug Discovery and Agrochemicals
This compound is not an end product but a high-value intermediate. Its strategically placed functional groups allow for selective, sequential reactions (e.g., nucleophilic aromatic substitution at the chloro- or fluoro-positions), making it a cornerstone for building complex molecular architectures. [4]
-
Agrochemicals: Trifluoromethylpyridine derivatives are integral to many modern pesticides, herbicides, and fungicides due to their enhanced efficacy and stability. [1][3]For example, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is a key intermediate for the fungicide Fluazinam and the herbicide Haloxyfop. [1][2]* Pharmaceuticals: The TFMP moiety is present in numerous approved drugs and clinical candidates. [2]The unique properties imparted by the trifluoromethyl group can lead to improved drug potency and pharmacokinetic profiles. [10]This building block is valuable for creating libraries of novel compounds for screening in drug discovery programs. For instance, the antiviral drug Doravirine's synthesis starts from a related trifluoromethylpyridine derivative. [10]
Safety, Handling, and Storage
Proper handling of this compound is essential due to its hazardous properties. Always consult the latest Safety Data Sheet (SDS) before use. [11][12]
-
Hazards:
-
Flammable: It is a flammable liquid and vapor. [7][13]Keep away from heat, sparks, and open flames. [12] * Irritant: Causes serious eye irritation and skin irritation. [7][13] * Respiratory Irritant: May cause respiratory irritation. [7][12]* Personal Protective Equipment (PPE):
-
Wear protective gloves, chemical safety goggles or a face shield, and flame-retardant lab coats. [11][12] * Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. [11][14]* Handling:
-
Use non-sparking tools and take precautionary measures against static discharge. [11][13] * Ground and bond containers when transferring material. [13]* Storage:
-
Store in a cool, well-ventilated place. [13] * Keep the container tightly closed in a dry place.
-
Conclusion
This compound is a testament to the power of fluorine chemistry in creating advanced materials. Its unique combination of reactive sites on a stable pyridine core provides chemists with a powerful tool for the synthesis of next-generation pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, synthesis, and handling is paramount to unlocking its full potential in research and development.
References
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Google Patents.
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075. PubChem. Available at: [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]
- A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. Google Patents.
-
The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342. PubChem. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
- Preparation of (trifluoromethyl)pyridines. Google Patents.
-
5-chloro-2-(trifluoromethyl)pyridine (C6H3ClF3N). PubChemLite. Available at: [Link]
-
This compound. Chemsrc. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Available at: [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine Spectra. SpectraBase. Available at: [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 9. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine chemical formula
An In-depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8), a critical fluorinated building block in modern chemistry. The document details its physicochemical properties, industrial synthesis protocols, key chemical reactivity, and applications, with a focus on its role in drug discovery and agrochemical development. Methodologies are presented with an emphasis on the underlying scientific principles, and safety protocols are outlined to ensure proper handling. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize advanced heterocyclic intermediates.
Introduction and Strategic Importance
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative that has emerged as a cornerstone intermediate in synthetic chemistry. Its strategic value lies in the orthogonal reactivity of its substituents: a chlorine atom amenable to cross-coupling reactions, a highly activated fluorine atom prime for nucleophilic aromatic substitution (SNAr), and an electron-withdrawing trifluoromethyl group that modulates the electronic properties of the heterocyclic core. This trifluoromethyl moiety is particularly significant in medicinal chemistry, as it can enhance metabolic stability, binding affinity, and cell permeability of target molecules.
It is important to clarify the nomenclature. While the query was for "5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine," the widely available and referenced isomer is 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine , corresponding to CAS number 72537-17-8.[1][2][3] This guide will focus exclusively on this latter, commercially significant compound. The unique arrangement of its functional groups allows for sequential, site-selective modifications, making it an invaluable tool for constructing complex molecular architectures and generating libraries of compounds for biological screening.
Physicochemical and Structural Profile
The fundamental properties of a chemical reagent dictate its handling, reaction conditions, and purification strategies. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a colorless to nearly colorless liquid at room temperature.[2][4] A detailed summary of its key identifiers and physicochemical properties is provided below.
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | [3] |
| CAS Number | 72537-17-8 | [1][2][3] |
| Molecular Formula | C₆H₂ClF₄N | [2][3][5] |
| Molecular Weight | 199.53 g/mol | [2][3] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Melting Point | 16-20 °C | [1][2] |
| Boiling Point | 50-55 °C @ 11 mmHg | [1][2] |
| Density | 1.524 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.433 | [1][2] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [2] |
| SMILES String | Fc1ncc(cc1Cl)C(F)(F)F | [2] |
| InChI Key | GDSROTVTTLUHCO-UHFFFAOYSA-N | [2][3] |
Industrial Synthesis: Halogen Exchange Reaction
The commercial viability of any building block depends on an efficient and scalable synthesis route. One established method for producing 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine involves a liquid-phase halogen exchange (HALEX) reaction starting from 2,3-dichloro-5-(trichloromethyl)pyridine.[6] This process is noteworthy for its use of anhydrous hydrogen fluoride (HF) in the absence of a catalyst, which simplifies product purification.[6]
Synthesis Workflow Diagram
Caption: Synthesis of the target compound via a catalyst-free HALEX reaction.
Step-by-Step Synthesis Protocol
This protocol is adapted from the principles described in the patent literature.[6]
-
Reactor Preparation: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy-C) is charged with the starting material, 2,3-dichloro-5-(trichloromethyl)pyridine. The reactor must be equipped with a mechanical stirrer, thermometer, and pressure gauge.
-
Reagent Addition: Anhydrous hydrogen fluoride (at least a stoichiometric amount) is carefully added to the reactor. The use of anhydrous HF is critical as it serves as both the fluorine source and a strong acid to facilitate the reaction.
-
Reaction Conditions: The reactor is sealed and heated to a temperature between 170°C and 200°C.[6] The pressure is maintained at or above 200 psig (approx. 13.8 bar) to keep the reactants in the liquid phase.[6]
-
Monitoring and Completion: The reaction is monitored by analyzing aliquots (if possible) or run for a predetermined time until the conversion is complete. The high temperature and pressure are necessary to overcome the activation energy for the simultaneous exchange of chlorine atoms on both the pyridine ring and the trichloromethyl group.
-
Work-up and Isolation: After cooling and carefully venting the reactor, the crude product is isolated. Purification is typically achieved through distillation, taking advantage of the product's defined boiling point.[1][2]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine stems from the differential reactivity of its halogen substituents. This allows for a programmed, stepwise approach to molecular elaboration.
-
C2-Fluorine (SNAr): The fluorine atom at the C2 position is highly activated towards nucleophilic aromatic substitution. This is due to the powerful electron-withdrawing effects of both the adjacent ring nitrogen and the trifluoromethyl group at the C5 position. This site is the preferred point of attack for nucleophiles such as amines, alkoxides, and thiolates, enabling the straightforward introduction of diverse functional groups.
-
C3-Chlorine (Cross-Coupling): The chlorine atom at the C3 position is less activated towards SNAr but is an ideal handle for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds.
This orthogonal reactivity is a key advantage, as a chemist can first perform a nucleophilic substitution at the C2 position and subsequently use the C3 chlorine for a cross-coupling reaction, or vice versa, with high selectivity.
Reactivity Sites Diagram
Sources
- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: Properties, Handling, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has emerged as a crucial building block in modern organic synthesis.[1] Its strategic trifunctionalization, featuring chloro, fluoro, and trifluoromethyl groups on the pyridine ring, offers a unique combination of reactivity and physicochemical properties. This makes it an invaluable intermediate in the synthesis of complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group, a common motif in many active pharmaceutical ingredients, can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its safe handling, and its applications in synthetic chemistry.
Physicochemical Properties
A thorough understanding of the physical properties of a reagent is fundamental to its effective use in a laboratory setting. The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 72537-17-8 | |
| Molecular Formula | C₆H₂ClF₄N | |
| Molecular Weight | 199.53 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Melting Point | 16-20 °C | |
| Boiling Point | 50-55 °C at 11 mmHg | |
| Density | 1.524 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.433 |
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Below are the key spectral features of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the adjacent chloro, fluoro, and trifluoromethyl substituents. For a similar compound, 2-chloro-5-(trifluoromethyl)pyridine, the aromatic protons appear at approximately 8.69 ppm, 7.90 ppm, and 7.50 ppm.[6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The chemical shifts of the ring carbons will be influenced by the electronegative substituents.
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two signals: one for the fluorine atom attached to the pyridine ring and another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group in similar pyridine derivatives typically appears around -66 to -68 ppm relative to CFCl₃.[7]
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (199.53 g/mol ). The fragmentation pattern will be characteristic of the molecule's structure, with potential losses of Cl, F, and CF₃ fragments.[8]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C-N bonds within the molecule, as well as the aromatic C-H and C=C stretching and bending vibrations. The strong C-F stretching vibrations of the trifluoromethyl group are typically observed in the 1100-1300 cm⁻¹ region.[9]
Safety and Handling
This compound is a flammable liquid and vapor and should be handled with appropriate safety precautions. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation.
Hazard Classifications:
-
Flammable liquids, Category 3
-
Skin irritation, Category 2
-
Eye irritation, Category 2
-
Specific target organ toxicity – single exposure, Category 3 (Respiratory system)
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Use in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a cool, well-ventilated place. Keep container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Chemical Reactivity and Applications
The unique arrangement of functional groups in this compound makes it a versatile substrate for a variety of chemical transformations. The chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, while the pyridine nitrogen can be involved in quaternization reactions.
One of the most significant applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical and agrochemical compounds.[10][11][12]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid. This protocol is based on established methodologies for similar heterocyclic chlorides and serves as a robust starting point for the use of this compound in such reactions.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Sources
- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. tcichemicals.com [tcichemicals.com]
Navigating the Physicochemical Landscape of Chloro-Fluoro-Trifluoromethyl Pyridines: A Technical Guide to Melting Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the crucial physicochemical property of the melting point for the substituted pyridine, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. A comprehensive search of available scientific literature and chemical databases reveals a notable scarcity of specific data for this particular isomer. However, extensive information is available for its structural isomer, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS Number: 72537-17-8) . This guide will focus on the well-documented properties of this commercially available isomer, while also addressing the critical importance of isomeric specificity in chemical research and development.
The subtle shift in the positions of the chloro and trifluoromethyl groups on the pyridine ring significantly influences the molecule's physical and chemical characteristics. Therefore, it is imperative for researchers to verify the precise isomer used in their experiments to ensure the accuracy and reproducibility of their results.
Physicochemical Profile of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
This halogenated pyridine derivative is a key fluorinated building block in the synthesis of various agrochemicals and pharmaceuticals.[1] Its properties are well-documented in numerous chemical supplier catalogs and databases.
| Property | Value | Source(s) |
| CAS Number | 72537-17-8 | |
| Molecular Formula | C₆H₂ClF₄N | [2] |
| Molecular Weight | 199.53 g/mol | [2] |
| Melting Point | 16-20 °C (literature) | [1] |
| Boiling Point | 50-55 °C at 11 mmHg (literature) | [1] |
| Density | 1.524 g/mL at 25 °C (literature) | [1] |
| Refractive Index | n20/D 1.433 (literature) | [1] |
| Appearance | Colorless to almost colorless clear liquid |
The reported melting point range of 16-20 °C indicates that 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine exists as a liquid at standard room temperature (around 25 °C). This is a critical consideration for its handling, storage, and use in synthetic reactions.
The Significance of Isomerism
The initial query for "this compound" highlights a crucial concept in organic chemistry: constitutional isomerism. Isomers are molecules that have the same molecular formula but a different arrangement of atoms. The distinct placement of the chloro and trifluoromethyl substituents on the pyridine ring in the 3,5- versus the 5,3- positions leads to different molecular geometries, dipole moments, and intermolecular forces. These differences, in turn, result in unique physicochemical properties, including melting and boiling points, solubility, and reactivity.
The lack of readily available data for this compound suggests it may be a less common or less synthetically accessible isomer compared to its 3-chloro-5-(trifluoromethyl) counterpart. Researchers intending to work with this class of compounds should exercise diligence in confirming the identity and purity of their starting materials through rigorous analytical characterization.
Experimental Determination of Melting Point: A Validated Protocol
The melting point of a compound is a fundamental physical property used for identification and as an indicator of purity. For a crystalline solid, a sharp melting point range (typically 0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range. Given that 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine has a melting point near room temperature, a carefully controlled cooling and heating apparatus would be necessary for an accurate determination.
Principle
The capillary melting point method is a standard technique for determining the melting point of a solid.[3] A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate.[4] The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[5]
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample is dry and finely powdered. If the substance is a liquid at room temperature, it must first be solidified by cooling. This can be achieved using an ice bath or a cryo-cooling system.
-
Place a small amount of the solidified, powdered sample onto a clean, dry watch glass.
-
Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[4][5]
-
-
Melting Point Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a melting point apparatus.
-
Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating can be performed to get an estimate.
-
For an accurate measurement, begin heating at a slow, controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.[5]
-
Observe the sample closely through the magnifying lens of the apparatus.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).[5]
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (the clear point).[4][5]
-
The recorded temperature range is the melting point of the substance.
-
Self-Validating System and Causality
This protocol incorporates a self-validating system. The sharpness of the melting point range provides immediate feedback on the purity of the sample. A broad melting range suggests the presence of impurities, prompting the researcher to consider further purification steps, such as recrystallization or chromatography. The choice of a slow heating rate is critical; a rapid temperature increase can lead to an erroneously high and broad melting point reading due to a lag in heat transfer from the block to the sample and the thermometer.
Workflow for Melting Point Determination
The following diagram illustrates the logical workflow for the experimental determination of a compound's melting point.
Caption: A flowchart outlining the key steps for accurate melting point determination.
Applications and Importance in Research and Development
Trifluoromethylpyridines are a significant class of compounds in the agrochemical and pharmaceutical industries.[6][7] The presence of the trifluoromethyl group can enhance properties such as metabolic stability and lipophilicity, leading to improved biological activity. The chloro and fluoro substituents provide additional handles for synthetic modification and can influence the binding of the molecule to its biological target.
Accurate determination of the melting point is a critical first step in the characterization of any new synthetic compound or intermediate, including derivatives of trifluoromethylpyridine. It provides a quick and cost-effective assessment of purity and identity, which is essential before proceeding with more complex and expensive analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.[8][9]
References
-
University of Calgary. Melting point determination. [Link]
-
J&K Scientific LLC. Method for Determining Capillary Melting Point. [Link]
-
Westlab Canada. Measuring the Melting Point. [Link]
-
Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2018). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica, 65(4), 787-794. [Link]
-
Reddy, S. S., & Meena, S. (2020). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ACS Omega, 5(33), 20959-20973. [Link]
-
Clarion University. Determination of Melting Point. [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
-
Dong, V. M., & Riedel, J. (2017). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments, (120), e55117. [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]
-
STM Journals. Synthesis, Characterization and Evaluation of Pyridine derivatives. [Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. [Link]
-
Tyagi, P., & Kumar, A. Synthesis and Characterization of m-Amino Pyridine Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production. [Link]
- Google Patents. 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
- Google Patents. A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Oakwood Chemical. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
- Google Patents.
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
From Beakers to Microscopes. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, 5G - C2671-5G. [Link]
Sources
- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westlab.com [westlab.com]
- 4. mt.com [mt.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.stmjournals.com [journals.stmjournals.com]
- 9. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
Technical Guide: Physicochemical Properties and Boiling Point Determination of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. The document details its physicochemical properties, with a primary focus on its boiling point. A thorough, step-by-step protocol for the experimental determination of the boiling point is presented, underpinned by the scientific principles governing phase transitions. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science who require accurate physical data and reliable experimental methods for handling and characterizing complex heterocyclic compounds.
Introduction
This compound is a substituted pyridine ring, a core structure in many agrochemicals and pharmaceuticals.[1] The unique combination of chloro, fluoro, and trifluoromethyl substituents imparts specific electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, making trifluoromethylated pyridines valuable building blocks in medicinal chemistry.[2][3]
Accurate knowledge of the boiling point is fundamentally important for several reasons:
-
Purification: Distillation, a primary method for purifying liquid compounds, is entirely dependent on boiling point differences.
-
Reaction Condition Design: Understanding a compound's boiling point is crucial for selecting appropriate solvents and setting reaction temperatures to avoid unintended evaporation or decomposition.
-
Safety and Handling: The boiling point is a key parameter in safety assessments, influencing volatility, flammability, and appropriate storage conditions.
-
Compound Identification: While not definitive alone, the boiling point is a critical physical constant used in conjunction with spectroscopic data to confirm the identity and purity of a substance.[4]
This guide will provide the available data for this compound and detail a robust method for its experimental verification.
Compound Identification and Properties
It is critical to distinguish this compound from its isomers, as they possess different physical properties. For instance, the isomeric compound 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) has a reported boiling point of 50-55 °C at a reduced pressure of 11 mmHg.[5][6]
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Chemical Structure:
Physicochemical Data
The known physical and chemical properties of this compound are summarized in the table below. This data is essential for both theoretical and practical applications in the laboratory.
| Property | Value | Source(s) |
| Boiling Point | 164.6 °C at 760 mmHg | [7] |
| Molecular Weight | 199.53 g/mol | [7][8] |
| Molecular Formula | C₆H₂ClF₄N | [7][8] |
| CAS Number | 71701-96-7 | [7][8][9] |
Note: The boiling point is a literature value and should be confirmed experimentally for high-purity samples.
Scientific Principles of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure exerted on the liquid by the surrounding atmosphere.[4] At this temperature, the liquid undergoes a phase transition to a gas.
Several molecular factors influence the boiling point:
-
Intermolecular Forces: Stronger intermolecular forces (e.g., dipole-dipole interactions, London dispersion forces) require more energy to overcome, resulting in a higher boiling point. The highly electronegative fluorine and chlorine atoms, along with the nitrogen in the pyridine ring, create significant dipole moments in this compound, leading to strong dipole-dipole interactions.
-
Molecular Weight: Generally, as molecular weight increases, London dispersion forces become stronger, leading to a higher boiling point.
-
Molecular Shape: A more linear or less branched molecule has a larger surface area, allowing for greater intermolecular contact and stronger dispersion forces, which typically raises the boiling point.
-
External Pressure: The boiling point is pressure-dependent. A lower external pressure requires a lower vapor pressure to induce boiling, and thus a lower boiling point temperature.[4] Conversely, a higher external pressure necessitates a higher temperature to reach the boiling point.
Experimental Determination of Boiling Point
The following protocol describes the distillation method for determining the boiling point of a liquid sample such as this compound. This method is suitable when a sufficient quantity of the compound (at least 5 mL) is available and also serves as a purification step.[10]
Required Apparatus and Reagents
-
Round-bottom flask (25 or 50 mL)
-
Distillation head (still head) with a port for a thermometer
-
Liebig condenser
-
Receiving flask (e.g., Erlenmeyer or round-bottom flask)
-
Calibrated thermometer (-10 to 200 °C range)
-
Heating mantle or sand bath with a magnetic stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Sample of this compound (>5 mL)
-
Barometer to record atmospheric pressure
Experimental Workflow Diagram
The logical flow of the boiling point determination via distillation is outlined below.
Caption: Workflow for Boiling Point Determination by Distillation.
Step-by-Step Protocol
-
Apparatus Assembly:
-
Securely clamp the round-bottom flask over the heating mantle.
-
Add approximately 5-10 mL of this compound and a few boiling chips or a magnetic stir bar to the flask. This is crucial to ensure smooth boiling and prevent bumping.
-
Fit the distillation head onto the flask. Ensure all glass joints are snug.
-
Insert the thermometer into the distillation head, ensuring the top of the thermometer bulb is level with the bottom of the side-arm leading to the condenser. This positioning is critical for an accurate reading of the vapor temperature.[10]
-
Attach the Liebig condenser to the side-arm of the distillation head and secure it with a clamp. Connect the lower water inlet to the cold water tap and lead the upper outlet to a drain.
-
Place the receiving flask at the end of the condenser to collect the distillate.
-
-
Distillation Process:
-
Turn on the cooling water to the condenser.
-
Begin heating the sample gently. If using a stir bar, start the magnetic stirrer.
-
Observe the liquid as it begins to boil. A reflux ring of condensate will rise up the flask and into the distillation head.
-
The temperature on the thermometer will rise and should stabilize as the vapor continuously bathes the thermometer bulb.
-
Record the temperature when it has remained constant for at least one minute while a steady rate of distillation (e.g., 1-2 drops per second) is maintained. This stable temperature is the observed boiling point.
-
-
Data Recording and Correction:
-
Record the atmospheric pressure from a laboratory barometer.
-
If the atmospheric pressure is significantly different from standard pressure (760 mmHg), a correction may be necessary.
-
Safety and Handling Precautions
-
Hazard Classification: The isomer is classified as a flammable liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[5][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All work should be conducted in a well-ventilated fume hood.[11]
-
Handling: Keep the compound away from heat, sparks, and open flames. Use explosion-proof electrical equipment. Ground the container and receiving equipment to prevent static discharge.[11]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[11]
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water. If irritation occurs, get medical advice.[11]
-
In case of inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Conclusion
The boiling point of this compound is a key physicochemical parameter, reported in the literature as 164.6 °C at 760 mmHg .[7] This value reflects the strong intermolecular forces imparted by its multiple halogen substituents and the pyridine nitrogen. For research and development purposes, it is best practice to experimentally verify this value using a standardized method, such as the distillation protocol detailed in this guide. Adherence to rigorous experimental technique and safety protocols is paramount when handling this and similar chemical reagents.
References
-
(Guidechem)
-
(Alfa Aesar)
-
(Sigma-Aldrich)
-
(ChemicalBook)
-
(ChemicalBook)
-
(Matrix Scientific)
-
(PubChem)
-
(BLD Pharm)
-
(ChemicalBook)
-
(ChemicalBook)
-
(TCI Chemicals)
-
(Echemi)
-
(Royal Society of Chemistry)
-
(SlideShare)
-
(ResearchGate)
-
(Google Patents)
-
(PMC)
-
(Chemistry LibreTexts)
-
(Daken Chem)
-
(Lab Alley)
-
(MDPI)
-
(PubChem)
-
(Organic Syntheses)
-
(PMC)
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. alnoor.edu.iq [alnoor.edu.iq]
- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
- 6. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 7. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 8. This compound CAS#: 71701-96-7 [m.chemicalbook.com]
- 9. 71701-96-7|this compound|BLD Pharm [bldpharm.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.com [fishersci.com]
- 12. chemicalbook.com [chemicalbook.com]
Technical Guide: Physicochemical Characterization of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a critical fluorinated building block in modern medicinal chemistry. Recognizing the pivotal role of precise physicochemical data in drug development, this document centers on the density of the compound. It furnishes the established literature value and presents a rigorous, field-proven experimental protocol for its independent verification. This guide is intended for researchers, chemists, and pharmaceutical scientists, offering both foundational data and practical methodologies to ensure accuracy, reproducibility, and safety in the laboratory.
Introduction: The Significance of Fluorinated Pyridines in Drug Discovery
Substituted pyridines are a cornerstone of pharmaceutical development, forming the core scaffold of numerous therapeutic agents. The introduction of fluorine and trifluoromethyl groups, as seen in this compound, imparts unique and highly desirable properties to parent molecules. These include enhanced metabolic stability, increased membrane permeability, and modulated pKa values, which can significantly improve a drug candidate's pharmacokinetic and pharmacodynamic profile.
This compound (CAS: 72537-17-8), also known by its IUPAC name 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, is a versatile intermediate in the synthesis of complex agrochemicals and pharmaceuticals.[1] A precise understanding of its fundamental physical properties is not merely academic; it is a prerequisite for robust and scalable chemical synthesis, formulation, and manufacturing.
Density, a measure of mass per unit volume, is a critical parameter that influences reaction kinetics, process scale-up, and the ultimate dosage form of an active pharmaceutical ingredient (API).[2][3] Inaccurate density values can lead to significant errors in reagent stoichiometry, process modeling, and quality control. This guide provides the definitive density value for this compound and establishes a gold-standard protocol for its experimental determination, empowering researchers to proceed with confidence.
Physicochemical Profile
A thorough characterization of a chemical entity is foundational to its application. The key physicochemical properties of this compound have been compiled from authoritative sources and are presented below.
| Property | Value | Source(s) |
| IUPAC Name | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | PubChem[4] |
| CAS Number | 72537-17-8 | Sigma-Aldrich |
| Molecular Formula | C₆H₂ClF₄N | Sigma-Aldrich |
| Molecular Weight | 199.53 g/mol | PubChem[4] |
| Density | 1.524 g/mL at 25 °C | Sigma-Aldrich, ChemicalBook[5] |
| Appearance | Colorless to almost colorless clear liquid | TCI Chemicals[2] |
| Boiling Point | 50-55 °C at 11 mmHg | Sigma-Aldrich |
| Melting Point | 16-20 °C | Sigma-Aldrich |
| Refractive Index | n20/D 1.433 | ChemicalBook[5] |
| Flash Point | 52 °C (125.6 °F) - closed cup | Sigma-Aldrich |
Experimental Determination of Density
While a literature value for density is available, independent verification is often a necessary step in internal quality control and for high-precision applications. The following protocol describes the determination of liquid density using a glass pycnometer, a method renowned for its high accuracy.
Principle of Pycnometry
Pycnometry is a gravimetric method that provides a highly accurate determination of a substance's density. The principle relies on the precise measurement of the mass of a known, calibrated volume of the liquid. By determining the mass of the empty pycnometer, the mass of the pycnometer filled with a reference liquid (typically deionized water), and finally the mass of the pycnometer filled with the sample liquid, the density of the sample can be calculated with high precision. This method is self-validating as the initial calibration with water confirms the integrity of the glassware and the balance.
Materials and Equipment
-
This compound (Sample)
-
Deionized water, Type I (Reference Liquid)
-
Acetone or Ethanol (for cleaning)
-
Gay-Lussac Pycnometer (10 mL or 25 mL, with calibrated volume)
-
Analytical Balance (4-decimal place readability, e.g., 0.0001 g)
-
Calibrated Thermometer or Temperature Probe
-
Water Bath with temperature control (±0.1 °C)
-
Lint-free wipes
-
Pasteur pipettes
Step-by-Step Protocol
Part A: Calibration of the Pycnometer Volume
-
Cleaning & Drying: Thoroughly clean the pycnometer and its stopper with a suitable solvent like acetone, followed by rinsing with deionized water. Dry the pycnometer completely in an oven at a moderate temperature (e.g., 80 °C) and allow it to cool to ambient temperature in a desiccator.
-
Mass of Empty Pycnometer: Weigh the clean, dry pycnometer with its stopper on the analytical balance. Record this mass as m₁.
-
Filling with Water: Fill the pycnometer with deionized water that has been equilibrated to a precise temperature (e.g., 25.0 °C) using the water bath. Ensure no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.
-
Equilibration & Weighing: Place the filled pycnometer in the temperature-controlled water bath (set to 25.0 ± 0.1 °C) for at least 20 minutes to ensure thermal equilibrium. Carefully remove the pycnometer, wipe the exterior dry with a lint-free wipe, and weigh it. Record this mass as m₂.
-
Calculation of Volume: Calculate the mass of the water (m_water = m₂ - m₁). Using the known density of water (ρ_water) at the measurement temperature (e.g., 0.997047 g/mL at 25.0 °C), calculate the precise volume of the pycnometer (V_pyc) using the formula: V_pyc = m_water / ρ_water. Repeat this calibration at least twice to ensure reproducibility.
Part B: Measurement of Sample Density 6. Sample Preparation: Ensure the pycnometer is clean and completely dry as in Step 1. 7. Filling with Sample: Fill the dry pycnometer with the this compound sample. Insert the stopper, allowing excess liquid to escape. 8. Equilibration & Weighing: Equilibrate the filled pycnometer to 25.0 ± 0.1 °C in the water bath for 20 minutes. Carefully dry the exterior and weigh the pycnometer. Record this mass as m₃. 9. Calculation of Sample Density: Calculate the mass of the sample (m_sample = m₃ - m₁). The density of the sample (ρ_sample) is then calculated using the calibrated volume: ρ_sample = m_sample / V_pyc. 10. Replication: For statistical validity, perform the entire measurement (Steps 6-9) in triplicate.
Safety Precautions
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation. Avoid contact with skin and eyes and prevent inhalation of vapors.
-
Consult the Safety Data Sheet (SDS) before handling the compound.
Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the density of this compound.
Sources
- 1. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | TCI AMERICA [tcichemicals.com]
- 3. CAS 72600-67-0 | 2-chloro-3-fluoro-5-(trifluoromethyl)pyridine - Synblock [synblock.com]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
Spectroscopic Analysis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: A Technical Guide
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a trifluoromethyl group, imparts distinct electronic and lipophilic properties, making it a valuable building block in the synthesis of novel compounds. A thorough understanding of its molecular structure is paramount for its effective utilization, and spectroscopic techniques provide the most powerful tools for this elucidation.
This technical guide offers a detailed exploration of the spectroscopic signature of this compound. As a Senior Application Scientist, the following sections will not only present the expected spectroscopic data but also delve into the underlying principles and experimental considerations, providing a comprehensive resource for researchers in the field.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents a fascinating case for spectroscopic analysis. The pyridine ring's aromaticity is perturbed by the presence of four distinct substituents, leading to a unique and predictable spectral fingerprint. This guide will focus on the most common and informative analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
Theoretical Framework: Proton NMR (¹H NMR) spectroscopy is based on the principle that protons (¹H nuclei) in a magnetic field can absorb radiofrequency energy at specific frequencies.[1] These frequencies, known as chemical shifts (δ), are highly sensitive to the local electronic environment of each proton.[2] Shielded protons, surrounded by higher electron density, resonate at lower chemical shifts (upfield), while deshielded protons, near electron-withdrawing groups, resonate at higher chemical shifts (downfield).[2] Furthermore, the interaction of the magnetic fields of neighboring, non-equivalent protons leads to signal splitting (multiplicity), which provides information about the number of adjacent protons.[3]
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
A standard ¹H NMR spectrum of this compound would be acquired using the following protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe to the correct frequency for ¹H nuclei (e.g., 400 MHz).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift.[4] Shim the magnetic field to achieve a high degree of homogeneity, resulting in sharp, well-resolved peaks.
-
Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include the number of scans (typically 8 to 16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and acquisition time.
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[5]
Predicted ¹H NMR Data and Interpretation:
Due to the substitution pattern of this compound, the molecule possesses two aromatic protons. Their expected chemical shifts and multiplicities are detailed below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |
| H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | ~2-3 Hz (⁴JHF), ~1-2 Hz (⁵JHH) |
| H-6 | 8.3 - 8.7 | Doublet (d) | ~1-2 Hz (⁵JHH) |
Causality Behind the Predictions:
-
H-6: This proton is situated between a nitrogen atom and a carbon bearing a chlorine atom, both of which are electron-withdrawing. This deshielding environment will push its chemical shift significantly downfield. It is expected to appear as a doublet due to coupling with H-4 (a five-bond coupling, ⁵JHH).
-
H-4: This proton is adjacent to the trifluoromethyl group, a very strong electron-withdrawing group, which will also cause a downfield shift, though likely less pronounced than for H-6. It will be split into a doublet by H-6 (⁵JHH) and will also exhibit a smaller coupling to the fluorine atom at position 2 (a four-bond coupling, ⁴JHF), resulting in a doublet of doublets.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Theoretical Framework: ¹³C NMR spectroscopy probes the ¹³C isotope of carbon, which has a much lower natural abundance (~1.1%) and a weaker magnetic moment than protons. This results in a less sensitive technique requiring more concentrated samples or longer acquisition times. However, the chemical shift range for ¹³C is much wider (~200 ppm) than for ¹H, leading to less signal overlap. In standard broadband-decoupled ¹³C NMR spectra, all carbon signals appear as singlets, as the coupling to protons is removed.
Experimental Protocol: Acquiring a Broadband-Decoupled ¹³C NMR Spectrum
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is often required.
-
Instrument Setup: The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).
-
Acquisition: A significantly higher number of scans (e.g., 1024 or more) is typically necessary. A relaxation delay is crucial, especially for quaternary carbons, to ensure accurate signal integration, although routine spectra are often not quantitative.[6] Broadband proton decoupling is applied during acquisition.
-
Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and baseline correction. The solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) is used for chemical shift referencing.[7]
Predicted ¹³C NMR Data and Interpretation:
The molecule has six unique carbon atoms, and each is expected to produce a distinct signal in the ¹³C NMR spectrum. The presence of fluorine will cause C-F coupling, which will split the signals of nearby carbons.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-2 | 155 - 165 | Doublet (¹JCF) |
| C-3 | 120 - 130 (q) | Quartet of doublets (²JCF, ²JCCF) |
| C-4 | 135 - 145 | Doublet (³JCF) |
| C-5 | 125 - 135 | Singlet |
| C-6 | 145 - 155 | Singlet |
| -CF₃ | 115 - 125 (q) | Quartet (¹JCF) |
Causality Behind the Predictions:
-
C-2: Directly bonded to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a large one-bond coupling constant (¹JCF).
-
C-3: This carbon is attached to the trifluoromethyl group and is also influenced by the adjacent fluorine. Its signal will be split into a quartet by the three fluorine atoms of the CF₃ group and a doublet by the fluorine at C-2.
-
C-4, C-5, C-6: These aromatic carbons will appear in the typical range for substituted pyridines. C-4 will show a smaller three-bond coupling to the fluorine at C-2 (³JCF). C-5, bonded to chlorine, and C-6 will likely appear as singlets in a standard broadband-decoupled spectrum.
-
-CF₃: The carbon of the trifluoromethyl group will be strongly deshielded and will appear as a quartet due to coupling with the three attached fluorine atoms (¹JCF).
Part 2: Mass Spectrometry (MS)
Theoretical Framework: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For small molecules, MS is used to determine the molecular weight and elemental composition.[9] In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z values and detected.[8] The most common ionization techniques for this type of molecule are Electron Ionization (EI) and Electrospray Ionization (ESI).[10]
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: The sample is ionized. For a relatively volatile compound like this, GC-MS with Electron Ionization (EI) would be a suitable method.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) where they are separated by their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Mass Spectrometry Data and Interpretation:
| Ion | Description | Predicted m/z | Key Features |
| [M]⁺• | Molecular Ion | 199/201 | Isotopic pattern for one chlorine atom (approx. 3:1 ratio) |
Causality Behind the Predictions:
-
Molecular Ion Peak: The molecular weight of this compound is 199.53 g/mol . In mass spectrometry, we observe the mass of the most abundant isotopes. The presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), will result in two molecular ion peaks at m/z 199 and 201, with a characteristic intensity ratio of about 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule.
-
Fragmentation: Under EI conditions, the molecular ion can fragment. Expected fragments would include the loss of a chlorine atom, a fluorine atom, or the trifluoromethyl group, leading to additional peaks in the mass spectrum that can further confirm the structure.
Part 3: Infrared (IR) Spectroscopy
Theoretical Framework: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[11] The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule. An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: For a liquid sample, a thin film can be placed between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.
-
Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum is usually taken first and subtracted from the sample spectrum.
Predicted IR Data and Interpretation:
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 1600 - 1450 | C=C and C=N stretching | Aromatic Pyridine Ring |
| 1350 - 1150 | C-F stretching | Trifluoromethyl Group (strong) |
| 1100 - 1000 | C-F stretching | Aryl-F Bond |
| 800 - 600 | C-Cl stretching | Aryl-Cl Bond |
Causality Behind the Predictions:
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.
-
C-F Vibrations: The C-F bonds in the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1350-1150 cm⁻¹ region. The C-F stretch from the fluorine atom directly attached to the ring will also be present.
-
C-Cl Vibration: The C-Cl stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum.
Conclusion
The spectroscopic data for this compound provides a unique and unambiguous fingerprint for its structural identification. The ¹H and ¹³C NMR spectra reveal the precise arrangement of atoms and the electronic effects of the substituents. Mass spectrometry confirms the molecular weight and the presence of a chlorine atom through its characteristic isotopic pattern. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these techniques provide a comprehensive and self-validating system for the characterization of this important chemical entity, empowering researchers and drug development professionals in their synthetic and analytical endeavors.
References
- Vertex AI Search. (2025). How to Interpret FTIR Results: A Beginner's Guide.
- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
- Supporting Information. (n.d.).
- Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results.
- Wikipedia. (2023). Proton nuclear magnetic resonance.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
- OnlyTRAININGS. (n.d.). FTIR (Fourier transform infrared)
- Innovatech Labs. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results.
- Scribd. (n.d.).
- Krauss, M., & Glish, G. L. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - NIH.
- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments.
- ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules.
- Khan Academy. (n.d.). Introduction to proton NMR.
- American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development.
- KPU Pressbooks. (n.d.). 6.
- Chemistry LibreTexts. (2023). Introduction to Proton NMR.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry.
- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
- American Chemical Society. (2026).
- ACS Publications. (2014).
- LCGC International. (n.d.). Quantifying Small Molecules by Mass Spectrometry.
- Chemistry LibreTexts. (2021). 5.7: 13C-NMR Spectroscopy.
- Thieme. (n.d.). 4. 13C NMR Spectroscopy.
- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR spectrum.
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8.
- Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry.
- ChemicalBook. (n.d.). 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum.
- ChemSrc. (2019). This compound.
- Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- PubChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.
- PubChemLite. (2025). 5-chloro-2-(trifluoromethyl)pyridine (C6H3ClF3N).
- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.
- PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine.
- Zeitschrift für Kristallographie - New Crystal Structures. (2025). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2.
Sources
- 1. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR [m.chemicalbook.com]
- 4. This compound | 71701-96-7 [sigmaaldrich.com]
- 5. 71701-96-7|this compound|BLD Pharm [bldpharm.com]
- 6. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine | C6H4ClF3N2 | CID 607248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 71701-96-7 [amp.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE | 886374-01-2 [chemicalbook.com]
- 11. rsc.org [rsc.org]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for unambiguous structure elucidation. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a key fluorinated building block in the synthesis of advanced agrochemical and pharmaceutical agents.[1][2] We will explore the theoretical underpinnings of the spectrum, predict the spectral features based on molecular structure, provide a robust experimental protocol for data acquisition, and conduct a detailed interpretation of the chemical shifts and spin-spin coupling patterns. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic characterization of complex organic molecules.
Introduction: The Significance of Fluorinated Pyridines
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and bioavailability. The trifluoromethylpyridine (TFMP) moiety, in particular, is a privileged structure found in numerous commercial products.[2] this compound serves as a critical intermediate, and its precise structural verification is paramount for ensuring the quality and efficacy of downstream products.[3][4] ¹H NMR spectroscopy provides the most direct method for confirming its identity and purity by probing the unique electronic environment of each proton within the molecule.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The ¹H NMR spectrum is governed by the principles of chemical shift and spin-spin coupling. For this compound, the pyridine ring contains two protons at the C-4 and C-6 positions. Their spectral characteristics are profoundly influenced by the array of electron-withdrawing substituents.
A. The Influence of Substituents on Chemical Shift The chemical shift (δ) indicates the electronic environment of a nucleus. Electronegative atoms and groups withdraw electron density from adjacent protons, "deshielding" them from the external magnetic field and causing their resonance to appear further downfield (at a higher ppm value).[5]
-
Pyridine Ring: The nitrogen atom itself is strongly electron-withdrawing, which shifts all ring protons downfield compared to benzene.
-
Fluorine (C-2): As the most electronegative element, the fluorine atom exerts a powerful inductive (-I) effect, significantly deshielding nearby protons.
-
Chlorine (C-5): Chlorine is also strongly electronegative and contributes to the overall deshielding of the ring protons.
-
Trifluoromethyl Group (C-3): The CF₃ group is one of the strongest electron-withdrawing groups due to the cumulative inductive effect of the three fluorine atoms. This effect strongly deshields the adjacent proton at C-4.
Based on these effects, we anticipate both H-4 and H-6 protons to be in the highly deshielded region of the spectrum, typically >8.0 ppm.
B. Spin-Spin Coupling: Deciphering the Multiplicity Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals.[6] The multiplicity of a signal (singlet, doublet, triplet, etc.) reveals the number of neighboring, non-equivalent nuclei. In this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are expected. H-F couplings are often strong and can occur over multiple bonds.[7][8]
-
⁴J(H-4, H-6): A four-bond meta-coupling between the two ring protons. This is typically small in pyridine systems (2-3 Hz).
-
⁴J(H-4, F-2): A four-bond coupling between the C-4 proton and the C-2 fluorine atom.
-
⁴J(H-4, CF₃): A four-bond coupling between the C-4 proton and the three equivalent fluorine atoms of the trifluoromethyl group. This should split the H-4 signal into a quartet (or a multiplet with quartet-like features).
-
⁴J(H-6, F-2): A four-bond coupling between the C-6 proton and the C-2 fluorine atom.
-
⁶J(H-6, CF₃): A six-bond coupling. This interaction is through too many bonds to be resolved and is unlikely to be observed.
Therefore, the signal for H-4 is predicted to be a complex multiplet (potentially a doublet of quartets), while the signal for H-6 is expected to be a doublet of doublets.
Experimental Protocol for High-Resolution ¹H NMR
The acquisition of a high-quality, reproducible NMR spectrum is fundamental to accurate analysis. The following protocol is a self-validating system designed to ensure data integrity.
Workflow for ¹H NMR Spectrum Acquisition
Caption: Figure 1: Standard Operating Procedure for ¹H NMR Analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the title compound into a clean vial.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆. The choice of solvent is critical as it can influence chemical shifts.[9] CDCl₃ is a common first choice for its versatility.
-
Add an internal reference standard, typically tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[5][10]
-
Vortex the vial to ensure complete dissolution and transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or greater) to achieve optimal signal dispersion and resolution.[11]
-
Insert the sample, lock the field frequency to the deuterium signal of the solvent, and perform automated tuning and matching of the probe.
-
Shim the magnetic field to maximize its homogeneity, which is crucial for sharp, well-resolved peaks.
-
Acquire a standard one-dimensional ¹H spectrum using a 30-degree pulse angle. A sufficient number of scans (e.g., 8 or 16) should be averaged to ensure a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.
-
Carefully phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Spectral Analysis and Interpretation
While an experimental spectrum for the exact title compound is not publicly available, a robust interpretation can be derived from the theoretical principles discussed and by analogy to structurally similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-3-(trifluoromethyl)pyridine.[12][13]
Predicted Spectral Data
The expected ¹H NMR data for this compound in CDCl₃ is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~ 8.5 - 8.7 | dd | ⁴J(H-6, F-2) ≈ 4-6 Hz⁴J(H-6, H-4) ≈ 2-3 Hz |
| H-4 | ~ 8.1 - 8.3 | dq | ⁴J(H-4, CF₃) ≈ 1-2 Hz⁴J(H-4, H-4) ≈ 2-3 Hz |
Note: The multiplicity of H-4 may appear more complex than a simple dq due to an additional coupling to F-2. The exact values are predictive and serve as a guide for interpretation.
Interpretation of Signals
-
Signal 1 (H-6, δ ≈ 8.5 - 8.7 ppm): This downfield signal is assigned to the proton at the C-6 position. Its significant deshielding is due to the adjacent nitrogen atom and the meta-positioned chlorine atom. The signal is expected to be a doublet of doublets (dd). The larger coupling constant arises from the four-bond interaction with the fluorine at C-2, while the smaller coupling is from the four-bond meta-interaction with H-4.
-
Signal 2 (H-4, δ ≈ 8.1 - 8.3 ppm): This signal is assigned to the proton at the C-4 position. It is strongly deshielded by the adjacent trifluoromethyl group and the meta-positioned fluorine and chlorine atoms. Its multiplicity is predicted to be a doublet of quartets (dq) or a more complex multiplet. The doublet splitting comes from the meta-coupling to H-6. The quartet-like splitting arises from the four-bond coupling to the three equivalent fluorine atoms of the CF₃ group. A further small splitting from coupling to the C-2 fluorine may also be present, adding to the complexity of the multiplet.
Structural Coupling Relationships
Caption: Figure 2: Key J-Coupling Interactions.
Conclusion
The ¹H NMR spectrum of this compound is characterized by two distinct, downfield multiplets corresponding to the protons at the C-4 and C-6 positions. The precise chemical shifts and complex splitting patterns are a direct consequence of the powerful inductive effects and through-bond spin-spin couplings of the fluorine, chlorine, and trifluoromethyl substituents. A thorough analysis of these features, guided by the principles and protocols outlined in this guide, allows for the unequivocal structural confirmation of this vital chemical intermediate, ensuring its suitability for applications in pharmaceutical and agrochemical research and development.
References
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines.
- Lichter, R. L., & Wasylishen, R. E. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society.
- Perdido, E. N., & Tormena, C. F. (1998). Vicinal fluorine-proton coupling constants. Journal of Magnetic Resonance, 133(2), 255-265.
- ResearchGate. (2007). Coupling of Protons with Fluorine.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Tsukamoto, Y., & Nakamura, Y. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- ChemicalBook. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine(69045-84-7) 1H NMR.
- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- ChemicalBook. (n.d.). 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of Trifluoromethylpyridine Isomers.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Govindaraju, V., Young, K., & Maudsley, A. A. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ekwan.github.io [ekwan.github.io]
- 7. researchgate.net [researchgate.net]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 10. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹³C NMR Spectrum of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 72537-17-8), a key building block in modern agrochemical and pharmaceutical research. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established spectroscopic principles to offer a robust framework for the structural elucidation of this and related highly-substituted pyridine scaffolds.
Introduction and Significance
This compound is a highly functionalized heterocyclic compound. The unique arrangement of its substituents—a chloro group, a fluoro group, and a trifluoromethyl group—creates a distinct electronic environment that imparts specific reactivity and biological properties. These characteristics make it a valuable intermediate in the synthesis of complex target molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural confirmation of such molecules. Specifically, ¹³C NMR provides direct insight into the carbon backbone, revealing the number of unique carbon environments and the electronic impact of adjacent substituents through chemical shifts (δ) and carbon-fluorine coupling constants (JCF). While experimental spectral data for this compound is cataloged in proprietary databases like Wiley's SpectraBase, this guide presents a high-quality predicted spectrum derived from a rigorous analysis of experimentally determined data for structurally analogous compounds. This approach provides a reliable reference for researchers and illustrates the principles of spectral interpretation in complex organofluorine systems.
Molecular Structure and Carbon Numbering
For clarity in spectral assignment, the carbon atoms of this compound are numbered according to IUPAC nomenclature as illustrated below. This numbering scheme will be used throughout the guide.
Caption: IUPAC numbering of the this compound skeleton.
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts and key carbon-fluorine coupling constants for this compound, assuming deuterated chloroform (CDCl₃) as the solvent. These predictions are grounded in the analysis of verified data from closely related structures.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C-2 | 157 – 161 | Doublet of Quartets (dq) | ¹JC-F ≈ 240-255 Hz, ³JC-F ≈ 4-8 Hz |
| C-3 | 118 – 122 | Doublet of Quartets (dq) | ²JC-F ≈ 33-38 Hz, ²JC-F ≈ 30-35 Hz |
| C-4 | 138 – 142 | Doublet of Quartets (dq) | ³JC-F ≈ 4-8 Hz, ³JC-F ≈ 4-8 Hz |
| C-5 | 130 – 134 | Doublet (d) | ⁴JC-F ≈ 1-3 Hz |
| C-6 | 148 – 152 | Doublet (d) | ⁵JC-F < 1 Hz (likely unresolved) |
| CF₃ | 120 – 124 | Quartet of Doublets (qd) | ¹JC-F ≈ 273-278 Hz, ³JC-F ≈ 4-7 Hz |
Spectral Interpretation and Analysis
The predicted spectrum is complex due to the presence of multiple electronegative substituents and the resulting C-F spin-spin couplings. The analysis below deconstructs the electronic effects governing the chemical shift and multiplicity of each carbon signal.
-
C-2 (δ ≈ 157–161 ppm): This carbon is directly bonded to the highly electronegative nitrogen and fluorine atoms. The direct attachment to fluorine results in a large one-bond coupling constant (¹JC-F) of approximately 240-255 Hz, splitting the signal into a primary doublet. This signal is further split into a quartet by the three fluorine atoms of the CF₃ group three bonds away (³JC-F ≈ 4-8 Hz). The significant downfield shift is a cumulative effect of the adjacent nitrogen and the powerful inductive electron withdrawal by the fluorine atom.
-
C-3 (δ ≈ 118–122 ppm): This carbon is deshielded by the directly attached, strongly electron-withdrawing CF₃ group. It experiences two-bond couplings to both the C-2 fluorine (²JC-F) and the CF₃ fluorine atoms (²JC-F), both expected in the 30-38 Hz range. This results in a complex multiplet, predicted here as a doublet of quartets. For comparison, the carbon bearing a CF₃ group in 2-methoxy-3-(trifluoromethyl)pyridine appears at 113.4 ppm with a coupling of 33 Hz.[1]
-
C-4 (δ ≈ 138–142 ppm): As a protonated aromatic carbon, its chemical shift is moderately downfield. It exhibits smaller three-bond couplings to the fluorine at C-2 (³JC-F) and the CF₃ group (³JC-F), both typically in the 4-8 Hz range, leading to a doublet of quartets.
-
C-5 (δ ≈ 130–134 ppm): This carbon is directly attached to the chlorine atom. Chlorine's inductive effect causes a moderate downfield shift. A small four-bond coupling to the fluorine at C-2 (⁴JC-F) may be observable, splitting the signal into a doublet.
-
C-6 (δ ≈ 148–152 ppm): Situated between the nitrogen and a carbon bearing a proton, this carbon is significantly deshielded, placing it far downfield. Any long-range coupling to the fluorine atoms would be very small (⁵JC-F < 1 Hz) and likely unresolved, resulting in a singlet or a slightly broadened doublet.
-
CF₃ (δ ≈ 120–124 ppm): The carbon of the trifluoromethyl group itself resonates in the aromatic region, a common feature for CF₃ groups attached to sp² systems.[1] It displays a very large one-bond C-F coupling (¹JC-F ≈ 273-278 Hz), which splits the signal into a prominent quartet. This quartet is further split into doublets by a three-bond coupling to the fluorine atom at the C-2 position (³JC-F ≈ 4-7 Hz).
The logical relationship between the molecular structure and the predicted spectral features is visualized below.
Caption: Correlation of carbon atoms to their predicted ¹³C NMR spectral data.
Recommended Experimental Protocol
Acquiring a high-quality ¹³C NMR spectrum of a complex, fluorine-containing compound requires specific considerations to ensure accurate chemical shifts and resolution of coupling patterns.
Workflow: ¹³C NMR Acquisition
Caption: Standard workflow for acquiring a proton-decoupled ¹³C NMR spectrum.
Methodology Details:
-
Sample Preparation: Dissolve approximately 20-30 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation and Setup: Use a modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H) to ensure adequate spectral dispersion. A broadband or multinuclear probe is essential.
-
Tuning and Matching: Before acquisition, the probe must be tuned to the ¹³C frequency (~100 MHz on a 400 MHz instrument) and matched to 50 Ω impedance. This step is critical for maximizing the signal-to-noise ratio (S/N).
-
Acquisition:
-
Experiment: A standard quantitative ¹³C experiment with proton noise decoupling (e.g., zgpg30 on Bruker systems) is appropriate.
-
Spectral Width: Set a spectral width of ~250 ppm (e.g., from -20 to 230 ppm) to ensure all carbon signals, including the solvent, are captured.
-
Relaxation Delay: A relaxation delay (d1) of 2 seconds is a good starting point to allow for adequate T1 relaxation of quaternary carbons.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C and signal splitting from fluorine coupling, a significant number of scans (e.g., 1024 to 4096) will be necessary to achieve good S/N.
-
-
Processing: Apply an exponential multiplication with a line broadening factor of ~1.0 Hz before Fourier transformation to improve S/N. Carefully phase the spectrum and apply a baseline correction routine.
-
Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to δ 77.16 ppm.
References
-
PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Chen, J., et al. (2018). Supporting Information for Copper-Catalyzed Trifluoromethylation of Heteroarenes. Organic Letters. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. [Link]
-
Li, G., et al. (2017). Supporting Information for Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-19F coupling constants in substituted fluorobenzenes. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Introduction
1.1 Significance and Applications of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
This compound is a crucial building block in the synthesis of various agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group, a fluorine atom, and a chlorine atom on the pyridine ring, imparts desirable properties to the final active ingredients. The trifluoromethyl group often enhances metabolic stability and lipophilicity, while the halogen substituents provide sites for further chemical modification. This versatile intermediate is particularly important in the production of novel insecticides and fungicides.
1.2 Overview of Synthetic Strategies
The industrial synthesis of this compound predominantly relies on a halogen exchange strategy starting from a readily accessible polychlorinated precursor. This multi-step process is favored for its scalability and cost-effectiveness. While other methods like the construction of the pyridine ring from pre-functionalized fragments (cyclocondensation) or the direct functionalization of C-H bonds on the pyridine core exist, the halogen exchange route remains the most established and widely practiced. This guide will provide an in-depth exploration of this primary synthetic pathway, from the synthesis of the key precursor to the final purification of the target molecule.
Primary Synthetic Pathway: Halogen Exchange from a Polychlorinated Precursor
2.1 Rationale for the Halogen Exchange Strategy
The logic behind this synthetic approach is rooted in the relative ease of introducing chlorine atoms into a pyridine ring and a methyl side chain, followed by a selective exchange of these chlorine atoms with fluorine. This method allows for the precise installation of the trifluoromethyl group and the 2-fluoro substituent from a common intermediate. The process is typically carried out in a stepwise manner, ensuring high conversion and selectivity at each stage.
2.2 Synthesis of the Key Precursor: 2,3-Dichloro-5-(trichloromethyl)pyridine
The synthesis of the pivotal precursor, 2,3-dichloro-5-(trichloromethyl)pyridine, often commences from 3-picoline (3-methylpyridine). This transformation involves a series of chlorination reactions that functionalize both the pyridine ring and the methyl group.
2.2.1 Synthesis from 3-Picoline: A Multi-step Chlorination Approach
The conversion of 3-picoline to 2,3-dichloro-5-(trichloromethyl)pyridine can be achieved through various chlorination methods, including high-temperature vapor-phase chlorination or liquid-phase chlorination with radical initiators. A common industrial approach involves the initial chlorination of the methyl group to a trichloromethyl group, followed by chlorination of the pyridine ring. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial in controlling the regioselectivity and the extent of chlorination. For instance, the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can lead to the formation of 2,3-dichloro-5-(trichloromethyl)pyridine.[1]
Caption: Synthetic route to 2,3-dichloro-5-(trichloromethyl)pyridine from 3-picoline.
2.2.2 Detailed Experimental Protocol for the Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine
A representative procedure for the ring chlorination of 2-chloro-5-(trichloromethyl)pyridine is as follows:
-
Reaction Setup: A suitable reactor, equipped with a stirrer, a gas inlet, a condenser, and a temperature controller, is charged with 2-chloro-5-(trichloromethyl)pyridine.
-
Chlorination: Chlorine gas is introduced into the reactor at a controlled rate. The reaction is typically carried out at elevated temperatures, for example between 100 to 250 °C, and may be performed under pressure (e.g., 2 to 20 Bar) to facilitate the reaction.[2] The reaction can be catalyzed by metal compounds, such as those of molybdenum, tungsten, or ruthenium.
-
Monitoring: The progress of the reaction is monitored by gas chromatography (GC) until the desired level of conversion is achieved.
-
Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine is removed. The crude product is then typically purified by distillation.
2.3 The Core Transformation: Fluorination of 2,3-Dichloro-5-(trichloromethyl)pyridine
This is the central step in the synthesis, where the trichloromethyl group is converted to a trifluoromethyl group, and the chlorine atom at the 2-position of the pyridine ring is exchanged for a fluorine atom. This transformation is typically achieved using anhydrous hydrogen fluoride (HF).
2.3.1 Mechanistic Insights into the Halogen Exchange Reactions
The fluorination of the trichloromethyl group is a series of nucleophilic substitution reactions where chloride is replaced by fluoride. The reaction proceeds through dichlorofluoromethyl and chlorodifluoromethyl intermediates. The exchange of the chlorine atom at the 2-position of the pyridine ring is an example of a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the 2-position towards nucleophilic attack by fluoride ions.
Caption: Stepwise fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine.
2.3.2 Critical Reaction Parameters and Their Influence
The efficiency and selectivity of the fluorination process are highly dependent on the reaction conditions.
-
2.3.2.1 Role of Anhydrous Hydrogen Fluoride (HF): Anhydrous HF serves as both the fluorine source and often as the reaction solvent. A stoichiometric excess of HF is typically used to drive the reaction to completion. The molar ratio of HF to the starting material can range from 5:1 to 15:1.[3]
-
2.3.2.2 Temperature and Pressure Optima: The reaction is carried out at elevated temperatures and pressures to achieve a reasonable reaction rate. Typical temperature ranges are between 100 °C and 250 °C, with a preferred range of 150-200 °C.[3] The pressure is generally maintained between 1.0 and 15.0 MPa, with a preferred range of 4.0-10.0 MPa.[3][4] These conditions ensure that the hydrogen fluoride remains in the liquid phase and has sufficient energy to overcome the activation barriers for the halogen exchange reactions.
-
2.3.2.3 Catalytic vs. Non-Catalytic Processes: The fluorination can be performed with or without a catalyst. While some processes are carried out without a catalyst, others employ Lewis acid catalysts such as iron(III) chloride (FeCl3), iron(II) fluoride (FeF2), or antimony halides (e.g., SbCl5, SbF5) to enhance the reaction rate.[2][5][6] The catalyst facilitates the polarization of the C-Cl bond, making it more susceptible to nucleophilic attack by fluoride.
2.3.3 Detailed Experimental Protocol for the Synthesis of this compound
The following is a representative protocol for the fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine:
-
Reactor Charging: A high-pressure autoclave resistant to hydrogen fluoride (e.g., made of Monel or Hastelloy) is charged with 2,3-dichloro-5-(trichloromethyl)pyridine. If a catalyst is used, it is also added at this stage.
-
Addition of HF: The reactor is sealed, and anhydrous hydrogen fluoride is introduced.
-
Reaction Conditions: The mixture is heated to the desired temperature (e.g., 180-190 °C) and the pressure is maintained within the optimal range (e.g., 1.7-2.1 MPa or 240-260 psig).[4] The reaction is allowed to proceed for a specified duration, typically ranging from 5 to 20 hours.[3]
-
Monitoring and Work-up: The reaction progress can be monitored by analyzing samples withdrawn from the reactor. Once the reaction is complete, the reactor is cooled, and the pressure is carefully released. The excess HF and the byproduct HCl are typically removed by venting through a scrubber. The crude product is then collected.
2.4 Purification of the Final Product
The crude this compound often contains unreacted starting material, intermediates, and other byproducts. A multi-step purification process is therefore necessary to obtain the product with the high purity required for its applications.
2.4.1 Rationale for the Purification Strategy
A common purification strategy involves an initial treatment with an aminating agent to remove specific impurities, followed by washing and fractional distillation. The amination step is designed to react with and remove certain chlorinated impurities that are difficult to separate by distillation alone.
2.4.2 Detailed Experimental Protocol for Purification
A patented purification process is described as follows[3]:
-
Amination: The crude reaction mixture is treated with an aminating reagent, such as aqueous ammonia or an alkylamine. This step is performed at a controlled temperature (e.g., 50-100 °C) for a specific duration (e.g., 10-20 hours).
-
Washing: The organic layer is separated and washed with water to remove any water-soluble impurities and residual aminating agent.
-
Vacuum Distillation: The washed organic layer is then subjected to vacuum distillation to isolate the pure this compound. A high-purity product (>99.5%) can be obtained with a high yield (>97%).[3]
Alternative Synthetic Approaches (A Brief Overview)
While the halogen exchange method is dominant, other synthetic strategies for constructing functionalized pyridines are worth noting.
3.1 Cyclocondensation Reactions
This approach involves the construction of the pyridine ring from smaller, pre-functionalized building blocks. For example, a fragment containing the trifluoromethyl group can be reacted with other components to form the desired pyridine ring. This method offers high flexibility in introducing various substituents but may require more complex starting materials.
3.2 C-H Functionalization Strategies
Modern synthetic organic chemistry has seen significant advancements in the direct functionalization of C-H bonds. In principle, it is possible to introduce the chloro, fluoro, and trifluoromethyl groups onto a pyridine ring through a series of C-H activation and functionalization steps. However, achieving the desired regioselectivity for a polysubstituted pyridine like the target molecule remains a significant challenge.
Data Summary and Analysis
4.1 Tabulated Summary of Reaction Conditions and Yields
| Step | Starting Material | Key Reagents | Temperature (°C) | Pressure (MPa) | Catalyst | Yield (%) | Purity (%) | Reference |
| Ring Chlorination | 2-Chloro-5-(trichloromethyl)pyridine | Cl₂ | 100-250 | 0.2-2.0 | Mo, W, or Ru compounds | - | - | [2] |
| Fluorination | 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF | 150-200 | 4.0-10.0 | None or FeCl₃, SbCl₅ | >97 | >99.5 (after purification) | [3][4] |
4.2 Purity Analysis of this compound
The purity of the final product is typically determined using gas chromatography (GC) and confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The high purity of the final product is critical for its use in the synthesis of active pharmaceutical and agrochemical ingredients, as impurities can lead to unwanted side reactions and byproducts in subsequent steps.
Conclusion
The synthesis of this compound is a well-established industrial process that primarily relies on a robust halogen exchange strategy. This multi-step synthesis, starting from readily available precursors like 3-picoline, offers a scalable and efficient route to this valuable intermediate. The core of the synthesis is the high-pressure, high-temperature fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with anhydrous hydrogen fluoride. Careful control of reaction parameters and a dedicated purification protocol are essential for achieving the high purity and yield required for its applications in the life sciences industries. While alternative synthetic methods exist, the halogen exchange pathway remains the most economically viable and widely practiced approach.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
An In-depth Technical Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: A Versatile Fluorinated Building Block
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorinated building blocks provide a gateway to compounds with enhanced metabolic stability, improved binding affinity, and modulated electronic properties. Among these, 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine has emerged as a highly valuable and versatile intermediate. Its unique arrangement of three distinct functional handles—a labile fluorine, a cross-coupling-active chlorine, and an electron-withdrawing trifluoromethyl group—on an electron-deficient pyridine core allows for a remarkable degree of controlled, regioselective functionalization.
This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is intended for researchers, medicinal chemists, and process scientists, offering not just protocols, but a deeper understanding of the causality behind its reactivity, enabling its effective deployment in complex synthetic campaigns.
Core Compound Properties
The utility of this building block is rooted in its distinct physicochemical characteristics.
| Property | Value | Source(s) |
| CAS Number | 72537-17-8 | |
| Molecular Formula | C₆H₂ClF₄N | |
| Molecular Weight | 199.53 g/mol | |
| Appearance | Liquid | |
| Melting Point | 16-20 °C | |
| Boiling Point | 50-55 °C at 11 mmHg | |
| Density | 1.524 g/mL at 25 °C |
Synthesis of the Building Block
The primary industrial synthesis of this compound relies on halogen exchange (HALEX) reactions from readily available polychlorinated precursors. The general strategy involves the fluorination of a trichloromethyl group, followed by selective fluorine-for-chlorine exchange on the pyridine ring.
A common and robust method starts from 2,3-dichloro-5-(trichloromethyl)pyridine. The process is typically a liquid-phase reaction using anhydrous hydrogen fluoride (HF) under pressure. This approach efficiently converts the -CCl₃ group to a -CF₃ group and simultaneously exchanges the chlorine at the 2-position for fluorine, driven by the higher stability of the resulting C-F bond and activation by the ring nitrogen.
A key patent describes this transformation occurring in the liquid phase without a catalyst at temperatures between 170°C and 200°C and pressures of at least 200 psig. The process can be conceptualized as follows:
Caption: Industrial synthesis via halogen exchange.
An alternative laboratory-scale synthesis involves the fluorination of 2,3-dichloro-5-trifluoromethylpyridine using spray-dried potassium fluoride (KF) in an aprotic polar solvent like DMSO or N-methylpyrrolidinone (NMP). This method offers a more manageable laboratory procedure compared to handling anhydrous HF.
The Chemistry of a Privileged Scaffold: A Tale of Three Halogens
The synthetic power of this compound lies in the differential reactivity of its three key substituents. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group at C-3 create a highly electron-deficient ring system, which dictates the regiochemical outcome of subsequent transformations.
Caption: Reactivity map of the building block.
Pillar 1: Nucleophilic Aromatic Substitution (SₙAr) at C-2
The most prominent reaction pathway for this building block is Nucleophilic Aromatic Substitution (SₙAr). The convergence of electron withdrawal from the ring nitrogen (activating the ortho C-2 position) and the powerful inductive effect of the adjacent C-3 trifluoromethyl group makes the C-2 position exceptionally electron-deficient.[1] This pronounced electrophilicity, combined with the excellent leaving group ability of fluoride in SₙAr reactions on electron-poor systems, dictates that nucleophilic attack occurs exclusively at the C-2 position, displacing the fluorine atom. The C-5 chlorine remains untouched under these conditions.
The generally accepted mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
Caption: General SₙAr mechanism at the C-2 position.
This predictable regioselectivity is a cornerstone of its utility, providing a reliable route to a wide array of 2-substituted-3-(trifluoromethyl)pyridines.
Field-Proven Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine
This transformation is a key step in the synthesis of various agrochemicals and pharmaceuticals, including insecticides. The protocol involves the direct amination of a related precursor, 2,3-dichloro-5-trifluoromethylpyridine, showcasing the principle of displacing a halide at the activated C-2 position.
Methodology:
-
Reactor Setup: A 50 mL autoclave is charged with 2,3-dichloro-5-trifluoromethylpyridine (6.5 g).
-
Reagent Addition: 28% aqueous ammonia (20 mL) is added to the autoclave.
-
Reaction Conditions: The sealed vessel is heated to 100°C for 24 hours, then the temperature is increased to 125°C for an additional 5 hours. The internal pressure reaches approximately 2 atm.
-
Work-up and Isolation: After cooling, the resulting crystalline product is collected, washed with water, and dried.
-
Expected Outcome: This procedure yields 2-amino-3-chloro-5-(trifluoromethyl)pyridine, a key intermediate for further elaboration.
Field-Proven Protocol 2: Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine
The displacement of the 2-fluoro group with a cyanide nucleophile provides access to important cyanopyridine intermediates. A patented procedure details this conversion.[3]
Methodology:
-
Activation (Step 1): In a suitable flask, this compound (2.745 kg) is dissolved in acetone (49.41 L). 4-Dimethylaminopyridine (DMAP, 1.478 kg) is added as an activating agent. The mixture is heated to reflux for 5 hours, then cooled. The resulting solid (an organic salt intermediate) is isolated by filtration and dried under vacuum.[3]
-
Cyanation (Step 2): The dried organic salt from Step 1 is added to a mixture of dichloromethane and water, along with sodium cyanide (0.588 kg). The mixture is stirred vigorously at a temperature between 0-80°C for 2-3 hours.[3]
-
Work-up and Isolation: The layers are separated, and the organic phase is washed with dilute acid and then water until neutral. The solvent is removed by vacuum distillation to yield high-purity 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.[3]
Pillar 2: Palladium-Catalyzed Cross-Coupling at C-5
While the C-2 position is primed for nucleophilic attack, the C-5 chloro substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in the key oxidative addition step generally follows the trend I > Br > OTf > Cl.[4] While aryl chlorides can be challenging substrates, the electron-deficient nature of the pyridine ring in this building block facilitates the oxidative addition step, making Suzuki, Buchwald-Hartwig, and Sonogashira couplings highly effective.[5]
A) Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. Using this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the C-5 position.
Caption: Suzuki-Miyaura catalytic cycle.
Field-Proven Methodology: Suzuki Coupling of Aryl Chlorides The following is a representative, field-proven protocol for the Suzuki coupling of aryl chlorides, which can be directly adapted for this compound.[5]
-
Reactor Setup: To an oven-dried reaction vessel under an inert atmosphere (Nitrogen or Argon), add the aryl chloride (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 equiv).
-
Catalyst System: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a phosphine ligand (e.g., RuPhos or SPhos; 4 mol%). The choice of ligand is critical for activating aryl chlorides.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water (e.g., 10:1 ratio).
-
Reaction Conditions: Heat the mixture with vigorous stirring at 80-110°C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Isolation: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
B) Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is indispensable for synthesizing aryl amines. It allows for the coupling of the C-5 position with a vast range of primary and secondary amines, amides, and carbamates.[6][7]
Caption: Buchwald-Hartwig amination cycle.
Field-Proven Methodology: Amination of Aryl Chlorides with Morpholine This robust protocol from TCI Chemicals for the amination of 4-chlorotoluene is an excellent template for the C-5 amination of our building block.
-
Reactor Setup: To a 2-necked flask under a nitrogen atmosphere, charge the palladium precatalyst (e.g., Pd(dba)₂; 1.5 mol%), a bulky phosphine ligand (e.g., XPhos; 3.0 mol%), and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide; 2.0 equiv.).
-
Solvent/Reagents: Add degassed toluene. Stir for 5 minutes at room temperature. Then, add this compound (1.0 equiv.) and the amine (e.g., morpholine; 1.5 equiv.).
-
Reaction Conditions: Stir the resulting mixture at reflux (approx. 110°C) for 6 hours or until completion as monitored by TLC or GC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and quench with water. Extract with an organic solvent, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
C) Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the C-5 position to a terminal alkyne. This reaction is fundamental for creating arylalkyne structures. The classic protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst.[8][9]
Field-Proven Methodology: Sonogashira Coupling of Aryl Halides The following is a general procedure that can be adapted for the target substrate.[10]
-
Reactor Setup: To a reaction vessel, add the aryl halide (1.0 equiv, in this case, this compound) and the terminal alkyne (1.0-1.2 equiv).
-
Catalyst System: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 1-3 mol%) and the copper co-catalyst (e.g., CuI; 1-5 mol%).
-
Solvent and Base: Dissolve the components in a suitable solvent, often an amine like triethylamine (which also serves as the base) or a mixture like THF/triethylamine.
-
Reaction Conditions: Stir the reaction under an inert atmosphere at a temperature ranging from room temperature to 70°C, depending on the reactivity of the aryl chloride.
-
Work-up and Isolation: After the reaction is complete, filter off the amine hydrohalide salt, and concentrate the filtrate. The crude product is typically purified by recrystallization or column chromatography.
Summary of Synthetic Transformations
The following table summarizes the primary, field-proven transformations discussed in this guide, providing a quick reference for synthetic planning.
| Reaction Type | Position | Bond Formed | Key Reagents & Conditions | Product Class |
| SₙAr Amination | C-2 | C-N | NH₃, H₂O, 100-125°C, Autoclave | 2-Aminopyridines |
| SₙAr Cyanation | C-2 | C-C | 1. DMAP; 2. NaCN, CH₂Cl₂/H₂O | 2-Cyanopyridines |
| Suzuki Coupling | C-5 | C-C | Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 80-110°C | 5-Arylpyridines |
| Buchwald-Hartwig | C-5 | C-N | Pd(dba)₂, XPhos, NaOtBu, Toluene, Reflux | 5-Aminopyridines |
| Sonogashira Coupling | C-5 | C-C | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 25-70°C | 5-Alkynylpyridines |
Conclusion
This compound is a testament to the power of modern fluorination chemistry and strategic molecular design. Its well-defined and orthogonal reactivity at the C-2 and C-5 positions provides chemists with a reliable and powerful tool for the synthesis of complex, highly functionalized pyridine derivatives. The principles of SₙAr, dictated by the electron-deficient nature of the ring, and palladium-catalyzed cross-coupling, enabled at the less-activated chloro-position, are not merely theoretical concepts but field-proven strategies. By understanding the causality behind these selective transformations, researchers can confidently integrate this building block into their synthetic programs to accelerate the discovery of new medicines, agrochemicals, and advanced materials.
References
- ChemicalBook. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8.
- Google Patents. (1985). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved January 11, 2026, from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 254–266. Available at: [Link]
- International Journal of New Chemistry. (2024). General procedure for Sonogashira coupling reaction.
- Sigma-Aldrich. (n.d.). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine 97%. Retrieved January 11, 2026, from the product page on the Sigma-Aldrich website.
- Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
eScholarship.org. (2020). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Retrieved January 11, 2026, from [Link]
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 11, 2026, from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved January 11, 2026, from [Link]
- ACS Publications. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education.
- ACS Publications. (2005). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry.
-
PubMed Central (PMC). (2011). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved January 11, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 11, 2026, from [Link]
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved January 11, 2026, from [Link]
-
PubMed Central (PMC). (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 11, 2026, from [Link]
-
RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (1982). Nucleophilic displacement in polyhalogenoaromatic compounds. Part 12. Additivity of fluorine substituent effects in methoxydefluorination. Retrieved January 11, 2026, from a relevant Semantic Scholar article page.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
-
PubMed Central (PMC). (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved January 11, 2026, from [Link]
- ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
-
University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved January 11, 2026, from [Link]
- RSC Publishing. (1974). Nucleophilic displacement in polyhalogenoaromatic compounds. Part 2. Kinetics of halogen displacement from bromopolyfluoroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 2.
- RSC Publishing. (1975). Nucleophilic displacement in polyhalogenoaromatic compounds. Part 6. Kinetics of methoxydefluorination of polybromofluorobenzenes. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rsc.org [rsc.org]
- 7. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijnc.ir [ijnc.ir]
An In-Depth Technical Guide to the Reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a key building block in modern medicinal and agrochemical research. Its unique electronic and steric properties, arising from the strategic placement of a trifluoromethyl group and two distinct halogen atoms on a pyridine ring, offer a versatile platform for the synthesis of complex, high-value molecules. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Mechanistic insights and field-proven experimental protocols are detailed to empower researchers in leveraging the full synthetic potential of this important intermediate.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 72537-17-8 | [1] |
| Molecular Formula | C₆H₂ClF₄N | [1] |
| Molecular Weight | 199.53 g/mol | [1] |
| Appearance | Liquid | [1] |
| Boiling Point | 50-55 °C at 11 mmHg | [1] |
| Melting Point | 16-20 °C | [1] |
| Density | 1.524 g/mL at 25 °C | [1] |
Core Reactivity: A Tale of Two Halogens
The reactivity of this compound is dominated by the interplay of the electron-withdrawing trifluoromethyl group, the pyridine nitrogen, and the two halogen substituents. The trifluoromethyl group strongly activates the pyridine ring towards nucleophilic attack. The central question for synthetic chemists is the regioselectivity of these reactions: will a nucleophile displace the fluorine at the 2-position or the chlorine at the 5-position?
The general principles of nucleophilic aromatic substitution (SNAr) on halogenated pyridines suggest that the position most activated by the ring nitrogen and electron-withdrawing groups will be the most susceptible to attack. In this case, the 2-position is ortho to the nitrogen, a position of high activation. The fluorine atom at this position is also generally a better leaving group in SNAr reactions than chlorine in many contexts. However, the reaction conditions, including the nature of the nucleophile, solvent, and temperature, can significantly influence the outcome.
A study on the related 5-bromo-2-chloro-3-fluoropyridine demonstrated that the selectivity is highly dependent on the reaction conditions.[3] Catalytic amination favored substitution of the more reactive bromide, while thermal conditions favored displacement of the 2-chloro group, and SNAr conditions could be tuned to replace the 3-fluoro group.[3] This precedent underscores the importance of carefully selecting reaction parameters to achieve the desired regioselectivity with this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is the primary mode of reactivity for this substrate, allowing for the introduction of a wide range of functionalities.
Mechanism of SNAr
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing a halogen, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and further stabilized by the trifluoromethyl group. In the second step, the leaving group (fluoride or chloride) is expelled, restoring the aromaticity of the ring.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactions with N-Nucleophiles
The introduction of nitrogen-based functional groups is crucial in the synthesis of many pharmaceuticals. A patent for the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine using aqueous ammonia suggests that amination at the 2-position is a feasible transformation.[4]
Experimental Protocol: Amination at the 2-Position (Hypothetical)
-
Step 1: Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq.) in a suitable solvent such as DMSO or NMP.
-
Step 2: Addition of Nucleophile: Add an excess of the desired amine (e.g., aqueous ammonia, a primary or secondary amine, 2-5 eq.) and a non-nucleophilic base such as DIPEA or K₂CO₃ (1.5-2.0 eq.).
-
Step 3: Reaction: Heat the mixture with microwave irradiation to 140-160°C for 2-5 hours.[5] Monitor the reaction progress by TLC or LC-MS.
-
Step 4: Work-up and Purification: After cooling, partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Reactions with O- and S-Nucleophiles
The displacement of the 2-fluoro substituent with oxygen and sulfur nucleophiles is also anticipated to be a high-yielding process.
Experimental Protocol: O-Alkylation (General)
-
Step 1: Deprotonation: In an inert atmosphere, dissolve the desired alcohol (1.1 eq.) in a polar aprotic solvent like THF or DMF. Add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0°C and stir until gas evolution ceases.
-
Step 2: Substitution: Add a solution of this compound (1.0 eq.) in the same solvent to the freshly prepared alkoxide.
-
Step 3: Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Step 4: Quenching and Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group at the 5-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds and is an alternative to SNAr, particularly for less reactive amines or when SNAr conditions are not suitable.[6][7]
Mechanism of Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination (General)
-
Step 1: Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 eq.).
-
Step 2: Addition of Reagents: Add an anhydrous, deoxygenated solvent (e.g., toluene, dioxane). To this mixture, add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Step 3: Reaction: Heat the reaction mixture to 80-110°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Step 4: Work-up and Purification: Cool the reaction to room temperature, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate and purify the residue by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki coupling is a versatile method for forming C-C bonds by reacting the aryl chloride with an organoboron reagent.[8][9][10]
Experimental Protocol: Suzuki Coupling (General)
-
Step 1: Reaction Setup: To a reaction flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Step 2: Solvent Addition: Add a mixture of a deoxygenated organic solvent (e.g., toluene, dioxane) and water.
-
Step 3: Reaction: Heat the mixture under an inert atmosphere to 80-100°C for several hours, monitoring the progress by TLC or LC-MS.
-
Step 4: Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the 5-position, a valuable transformation for further synthetic manipulations.[11][12][13]
Experimental Protocol: Sonogashira Coupling (General)
-
Step 1: Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in a suitable solvent such as THF or DMF.
-
Step 2: Addition of Reagents: Add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a base (e.g., triethylamine, diisopropylamine).
-
Step 3: Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Step 4: Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Its reactivity is characterized by a rich and tunable chemistry, primarily centered around nucleophilic aromatic substitution at the 2-position and palladium-catalyzed cross-coupling reactions at the 5-position. By carefully controlling the reaction conditions, researchers can selectively functionalize this molecule to access a diverse array of novel compounds. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic application of this important synthetic intermediate.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Fieldhouse, R. J., et al. (2015). United States Patent No. US 9,012,463 B2. Google Patents. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Razafindrainibe, F., et al. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, October 28). Sonogashira coupling. Retrieved from [Link]
- Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Retrieved from [Link]
-
Science.gov. (2025). SNAr Reactions of 5-bromo-2-chloro-4-fluoro-3-iodopyridine and its 3-substituted analogs. Retrieved from [Link]
-
MDPI. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
SciELO. (2010). Article. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
YouTube. (2020). Suzuki Coupling. Retrieved from [Link]
-
ChemSrc. (2019). This compound. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of \trifluoromethyl\pyridines - European Patent Office - EP 0110690 A1.
-
National Center for Biotechnology Information. (n.d.). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross- Coupling. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 1H NMR [m.chemicalbook.com]
- 3. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a critical fluorinated building block in modern chemical synthesis. Identified by CAS number 72537-17-8, this halogenated pyridine derivative possesses a unique combination of reactive sites, making it an indispensable intermediate in the development of novel pharmaceutical and agrochemical agents.[1][2] This document details its chemical structure, physicochemical properties, spectroscopic profile, synthetic routes, and key applications. Furthermore, it offers insights into its reactivity, safe handling protocols, and storage requirements, serving as an essential resource for researchers, chemists, and professionals in drug discovery and material science.
A Note on Isomer Nomenclature: The field of substituted pyridines contains numerous isomers. This guide focuses specifically on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS: 72537-17-8) , which is the most widely documented and commercially significant isomer for this substitution pattern. Care should be taken to distinguish it from other isomers such as 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.
Chemical Identity and Physicochemical Properties
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a strategically functionalized heterocyclic compound. The pyridine core is substituted with three distinct electron-withdrawing groups: a chloro group at position 3, a fluoro group at position 2, and a trifluoromethyl group at position 5. This specific arrangement dictates its reactivity and utility in synthetic chemistry.[2]
Chemical Structure
Caption: Chemical Structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 72537-17-8 | [3] |
| Molecular Formula | C₆H₂ClF₄N | [3][4] |
| Molecular Weight | 199.53 g/mol | [3] |
| IUPAC Name | 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | [3] |
| InChI | 1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | [3] |
| SMILES | Fc1ncc(cc1Cl)C(F)(F)F | [3] |
Physicochemical Properties
This compound is typically a colorless to almost colorless clear liquid at room temperature. Its properties make it suitable for a variety of reaction conditions used in organic synthesis.
| Property | Value | Source |
| Appearance | Colorless to Almost colorless clear liquid | |
| Melting Point | 16-20 °C | [1] |
| Boiling Point | 50-55 °C at 11 mmHg | [1] |
| Density | 1.524 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.433 | [1] |
| Flash Point | 52 °C (125.6 °F) - closed cup |
Spectroscopic Profile
While raw spectral data requires direct acquisition, the structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine allows for the prediction of its key spectroscopic features, which are crucial for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring. The distinct electronic environments will cause these protons to appear as doublets with coupling constants characteristic of meta-coupling.
-
¹³C NMR: The carbon spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterization. It should exhibit two signals: a singlet for the highly symmetric trifluoromethyl group (CF₃) and another signal for the single fluorine atom attached to the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by stretches associated with the aromatic ring and the carbon-halogen bonds. Key absorptions would include C-F, C-Cl, and C-N stretching vibrations, as well as aromatic C-H stretches.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight. A characteristic M+2 peak with approximately one-third the intensity of the M+ peak will be present due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Synthesis and Reactivity
The synthesis of trifluoromethylpyridine derivatives is a significant area of research, driven by their use in agrochemical and pharmaceutical industries.[5][6]
Industrial Synthesis Route
A common and patented method for preparing 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine involves a liquid-phase halogen exchange reaction. This process starts from a more readily available polychlorinated precursor, 2,3-dichloro-5-(trichloromethyl)pyridine.
Caption: Synthesis of the target compound via halogen exchange.
Experimental Protocol: Halogen Exchange
The following protocol is a generalized procedure based on patented synthesis methods.[7] This reaction involves highly corrosive and toxic materials (Anhydrous HF) and must only be performed by trained professionals in a suitable pressure reactor with appropriate safety measures.
-
Reactor Preparation: A high-pressure reactor (e.g., Hastelloy C) is charged with the starting material, 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Sealing and Purging: The reactor is securely sealed and purged with an inert gas, such as nitrogen, to remove atmospheric moisture and oxygen.
-
Reagent Addition: A stoichiometric excess of anhydrous hydrogen fluoride (HF) is carefully introduced into the sealed reactor. The HF can be fed as a liquid or sparged as a gas.
-
Reaction Conditions: The reactor is heated to a temperature range of 170°C to 200°C. The pressure is maintained at a minimum of 200 psig (pounds per square inch gauge).[7] The reaction proceeds in the liquid phase without the need for a catalyst.[7]
-
Monitoring and Completion: The reaction is monitored for the consumption of the starting material. The duration can vary based on scale and specific conditions.
-
Work-up and Isolation: Upon completion, the reactor is cooled, and excess HF and byproduct HCl are carefully vented through a scrubber system. The crude product is then purified, typically through distillation, to yield pure 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Chemical Reactivity
The utility of this compound stems from its predictable reactivity.[2]
-
Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at the C2 position is highly activated by the electron-withdrawing trifluoromethyl group and the ring nitrogen. It is the most labile site for SₙAr reactions, readily displaced by O-, N-, and S-nucleophiles. The chlorine at C3 is less reactive, allowing for selective functionalization at C2.
-
Cross-Coupling Reactions: The C-Cl bond at position 3 can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of carbon-based substituents.
-
Intermediate for Further Derivatization: It is a key intermediate for producing other valuable building blocks, such as 2,3-difluoro-5-(trifluoromethyl)pyridine.[1]
Applications in Research and Development
The unique substitution pattern of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine makes it a cornerstone building block for creating complex molecules with desired biological activities.[2]
-
Pharmaceutical Synthesis: The trifluoromethylpyridine moiety is present in numerous approved drugs and clinical candidates.[5] The introduction of fluorine and trifluoromethyl groups can significantly enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[8] This building block provides a reliable scaffold for introducing these beneficial groups.
-
Agrochemical Development: It serves as a crucial intermediate in the manufacture of modern herbicides and insecticides.[7] Many potent crop protection agents are derived from trifluoromethylpyridine structures, which are synthesized using this or related precursors.[5][6][9]
-
Custom Synthesis: Its predictable reactivity and stable nature make it a preferred choice for chemists in custom synthesis projects aiming to construct specific and complex molecular architectures.[2]
Safety, Handling, and Storage
Proper handling and storage are critical to ensure safety and maintain the integrity of the compound. It is classified as a flammable liquid and vapor that causes skin and serious eye irritation.[3][10]
Hazard Identification
| Hazard Type | GHS Classification and Statement | Source |
| Physical Hazard | Flammable liquid and vapor (H226) | [3][11] |
| Health Hazards | Causes skin irritation (H315) | [3][11] |
| Causes serious eye irritation (H319) | [3][11] | |
| May cause respiratory irritation (H335) | [3][11] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. Work in a well-ventilated area or a chemical fume hood.[10]
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces.[10] Use non-sparking tools and take precautionary measures against static discharge.[10] Avoid breathing vapors and contact with skin and eyes.[10]
-
Storage: Store in a cool, well-ventilated place in a tightly closed container.[10] Keep away from incompatible materials such as strong oxidizing agents.[10]
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10]
-
Skin: Take off contaminated clothing immediately. Rinse skin with water/shower. If irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
Conclusion
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a high-value chemical intermediate whose strategic importance in the pharmaceutical and agrochemical sectors cannot be overstated. Its unique arrangement of halogen substituents provides a versatile platform for synthetic chemists to perform selective, high-yield transformations. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for leveraging its full potential in the innovation of new chemical entities.
References
- Dow Chemical Co. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Chemsrc. (2019). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. PubChem. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. [Link]
-
Oakwood Chemical. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 99-109. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. PubChem. [Link]
-
Huimeng Bio-tech. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
D'Oria, M., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(14), 5539. [Link]
Sources
- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
Introduction: The Strategic Importance of Trifluoromethylpyridines in Agrochemical Design
An Application Guide for the Synthesis of Agrochemicals Utilizing 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
The incorporation of fluorine into organic molecules has become a cornerstone of modern agrochemical research and development. Fluorinated compounds, particularly those containing the trifluoromethyl (CF₃) group, often exhibit enhanced biological activity, metabolic stability, and lipophilicity, all of which are desirable traits for effective crop protection agents.[1][2] Within this class of molecules, trifluoromethylpyridines (TFMPs) have emerged as exceptionally valuable intermediates.[1][3] The pyridine ring system, coupled with the unique electronic properties of the trifluoromethyl group, provides a scaffold for a diverse range of herbicides, insecticides, and fungicides.[3][4]
This guide focuses on a specific, highly reactive building block: This compound . The strategic placement of the substituents on the pyridine ring dictates its reactivity, making it a versatile precursor for novel agrochemicals. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the ring for nucleophilic aromatic substitution (SNAr), with the fluorine atom at the 2-position being the most labile leaving group. This inherent reactivity allows for the efficient introduction of various functionalities to construct complex agrochemical molecules.
This document provides a detailed overview of the synthetic utility of this compound, complete with reaction mechanisms, detailed experimental protocols, and insights into the chemical principles that underpin its application.
Chemical Reactivity and Synthetic Strategy
The primary mode of reaction for this compound in agrochemical synthesis is Nucleophilic Aromatic Substitution (SNAr) . The fluorine atom at the C-2 position is highly activated towards displacement by nucleophiles. This is due to the combined electron-withdrawing effects of the adjacent pyridine nitrogen and the trifluoromethyl group at the C-3 position, which stabilize the intermediate Meisenheimer complex. The chlorine atom at the C-5 position is significantly less reactive towards nucleophilic attack.
This differential reactivity is the key to its utility, allowing for selective functionalization at the C-2 position while retaining the C-5 chloro substituent for potential subsequent cross-coupling reactions if desired.
Application in Herbicide Synthesis: Building Pyridinyloxyphenoxy Propionate Analogs
Pyridinyloxyphenoxy propionate (POP) herbicides are a critical class of compounds used to control grassy weeds. The synthesis of analogs of these herbicides can be effectively achieved using this compound. The core reaction is the SNAr displacement of the 2-fluoro substituent by a substituted phenol.
Protocol 1: Synthesis of a Pyridinyloxyphenoxy Intermediate
This protocol details the reaction of this compound with 4-hydroxyphenoxypropionate, a common substructure in POP herbicides.
Reaction Scheme:
A representative SNAr reaction for herbicide intermediate synthesis.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 65181-12-6 | 199.54 | 10.0 |
| Methyl 2-(4-hydroxyphenoxy)propanoate | 67648-61-7 | 196.19 | 10.5 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (1.99 g, 10.0 mmol), methyl 2-(4-hydroxyphenoxy)propanoate (2.06 g, 10.5 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired pyridinyloxyphenoxy intermediate.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide.
-
Solvent: A polar aprotic solvent like DMF or DMSO is used to solubilize the reactants and facilitate the SNAr reaction.[5]
-
Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction.
Application in Fungicide and Insecticide Synthesis: Introducing Amino Moieties
Many fungicides and insecticides feature an amino-pyridine core. The high reactivity of the 2-fluoro position in this compound makes it an excellent substrate for reactions with various amine nucleophiles.
Protocol 2: Synthesis of a Novel Amino-Pyridine Derivative
This protocol outlines the general procedure for the reaction of this compound with a primary or secondary amine.
Reaction Scheme:
General workflow for the synthesis of amino-pyridine derivatives.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 65181-12-6 | 199.54 | 5.0 |
| Aniline (example amine) | 62-53-3 | 93.13 | 5.5 |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 7.5 |
| Acetonitrile | 75-05-8 | 41.05 | 25 mL |
Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.99 g, 5.0 mmol) and aniline (0.51 g, 5.5 mmol) in 25 mL of acetonitrile.
-
Base Addition: Add diisopropylethylamine (DIPEA) (1.3 mL, 7.5 mmol) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, it can be heated to reflux.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by crystallization or column chromatography.
Trustworthiness and Self-Validation:
The protocols provided are based on well-established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. The progress of these reactions can be reliably monitored using standard analytical techniques such as TLC and HPLC/LC-MS. The identity and purity of the final products should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry to validate the outcome of the synthesis.
Conclusion
This compound is a potent and versatile building block for the synthesis of novel agrochemicals. Its well-defined reactivity, centered on the nucleophilic displacement of the 2-fluoro substituent, allows for the strategic and efficient construction of complex molecules. The protocols detailed in this guide provide a solid foundation for researchers and scientists in the agrochemical industry to explore the vast potential of this intermediate in the discovery and development of next-generation crop protection agents.
References
- Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry.
- Trifluoromethylpyridine: Its chemistry and applic
- EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Scaffold Hopping from Dehydrozingerone: Design, Synthesis, and Antifungal Activity of Phenoxyltrifluoromethylpyridines. PMC - NIH.
- 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine.
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. Ningbo Inno Pharmchem Co.,Ltd.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids. Benchchem.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Utility of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the incorporation of fluorine-containing moieties is a cornerstone strategy for optimizing the physicochemical and pharmacological properties of lead compounds.[1][2] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate pKa, thereby improving a drug candidate's pharmacokinetic profile and binding affinity.[3]
Among the vast array of fluorinated building blocks, trifluoromethylpyridines have emerged as exceptionally valuable intermediates.[3][4] This guide focuses on a particularly versatile reagent: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine . The specific arrangement of its substituents—a highly reactive fluorine atom at the 2-position, a less reactive chlorine at the 5-position, and an electron-withdrawing trifluoromethyl group at the 3-position—provides a platform for controlled, sequential chemical modifications. This differential reactivity allows chemists to construct complex molecular architectures with precision, making it an indispensable tool in the synthesis of novel active pharmaceutical ingredients (APIs).[5]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols and mechanistic rationale for the effective use of this key intermediate.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and handling requirements is paramount for safe and successful experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 72537-17-8 | [6] |
| Molecular Formula | C₆H₂ClF₄N | [6] |
| Molecular Weight | 199.53 g/mol | [6] |
| Appearance | Liquid | [6] |
| Boiling Point | 50-55 °C at 11 mmHg | [6] |
| Melting Point | 16-20 °C | [6] |
| Density | 1.524 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.433 | [6] |
| Flash Point | 52 °C (125.6 °F) - closed cup | [6] |
Safety, Handling, and Storage
Hazard Profile: this compound is a flammable liquid and vapor.[6][7] It causes skin and serious eye irritation and may cause respiratory irritation.[6][7][8]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8]
-
Use non-sparking tools and take precautionary measures against static discharge.[8]
-
Avoid breathing vapors or mist.[8]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
-
Keep away from incompatible materials such as strong oxidizing agents.[8]
Core Application: Sequential Functionalization via Orthogonal Reactivity
The primary synthetic value of this compound lies in the differential reactivity of its two halogen atoms. This allows for a two-stage functionalization strategy.
-
Stage 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position. The fluorine atom at the C2 position is highly activated towards nucleophilic attack. This is due to the strong electron-withdrawing effects of both the adjacent trifluoromethyl group and the ring nitrogen, which stabilize the negatively charged Meisenheimer complex intermediate. This makes the C2-fluoro group an excellent leaving group for reactions with N-, O-, or S-nucleophiles.
-
Stage 2: Cross-Coupling at the C5-Position. The chlorine atom at the C5 position is significantly less reactive towards SNAr. However, it is well-suited for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of carbon-carbon or carbon-nitrogen bonds at this position after the C2 position has been functionalized.
This predictable, sequential reactivity is a powerful tool for building molecular complexity in a controlled manner.
Caption: Sequential functionalization strategy.
Detailed Protocol: Synthesis of a 2-Amino-Pyridine Derivative via SNAr
This protocol details a representative SNAr reaction, a foundational step in utilizing this compound for API synthesis.
Reaction: Synthesis of N-benzyl-5-chloro-3-(trifluoromethyl)pyridin-2-amine.
Reaction Scheme: (A visual scheme showing this compound reacting with benzylamine in the presence of a base like K₂CO₃ in DMSO to yield the product and byproducts KF and KHCO₃)
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| This compound | 199.53 | 1.00 g | 5.01 |
| Benzylamine | 107.15 | 0.59 g (0.6 mL) | 5.51 (1.1 eq) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.02 (2.0 eq) |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (1.38 g, 10.02 mmol).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.00 g, 5.01 mmol) followed by dimethyl sulfoxide (10 mL).
-
Rationale: An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen. K₂CO₃ is a mild, inexpensive base used to scavenge the HF generated during the reaction. DMSO is a polar aprotic solvent that effectively dissolves the reagents and facilitates SNAr reactions.
-
-
Reagent Addition:
-
With vigorous stirring, add benzylamine (0.6 mL, 5.51 mmol) dropwise to the mixture at room temperature.
-
Rationale: A slight excess (1.1 equivalents) of the nucleophile ensures the complete consumption of the starting material. Dropwise addition helps to control any initial exotherm.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C using an oil bath.
-
Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Rationale: Heating provides the necessary activation energy for the reaction. Reaction monitoring is a critical component of a self-validating protocol, ensuring the reaction proceeds as expected and preventing the formation of degradation byproducts from excessive heating.
-
-
Aqueous Workup:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Rationale: The water quench precipitates the product and dissolves inorganic salts. Extraction with an organic solvent isolates the desired product. The brine wash helps to remove residual water from the organic phase.
-
-
Purification and Characterization:
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: The identity and purity of the final compound, N-benzyl-5-chloro-3-(trifluoromethyl)pyridin-2-amine, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
Bertamino, A., Ostacolo, C., & Novellino, E. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(11), 2569. Retrieved from [Link]
-
Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. Retrieved from [Link]
-
Ningbo Innopharmchem Co., Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. nbinno.com [nbinno.com]
- 6. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Nucleophilic aromatic substitution reactions of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.
An Application Guide to Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Abstract
This technical guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of this compound. This trifluoromethylpyridine derivative is a highly valuable and versatile building block in modern medicinal and agrochemical development, largely due to its predictable and selective reactivity.[1][2][3] This document elucidates the underlying principles governing its reactivity, provides detailed, field-tested protocols for its functionalization with various nucleophiles, and offers expert insights into experimental design and optimization. The protocols are designed for researchers, chemists, and drug development professionals seeking to leverage this scaffold in complex molecular synthesis.
Introduction: The Strategic Value of this compound
This compound is a strategically substituted heterocyclic compound. Its utility is derived from the unique electronic environment created by its substituents:
-
Pyridine Nitrogen: Acts as a powerful electron-withdrawing group, activating the ring towards nucleophilic attack.[4]
-
Trifluoromethyl (-CF₃) Group: A potent electron-withdrawing group through induction, it strongly enhances the electrophilicity of adjacent ring carbons.[5] The inclusion of -CF₃ groups is a common strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.[2][6]
-
Two Halogen Leaving Groups: The presence of both fluorine at the C-2 position and chlorine at the C-5 position presents a critical question of regioselectivity, which is the cornerstone of its synthetic utility.
This combination of features makes the molecule an ideal substrate for SNAr reactions, allowing for the controlled introduction of a wide array of functional groups to build complex molecular architectures.[7]
Mechanistic Deep Dive: Regioselectivity in SNAr Reactions
The central question in the chemistry of this substrate is which halogen is displaced. The outcome is dictated by the stability of the intermediate formed during the reaction. SNAr reactions proceed via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion known as a Meisenheimer complex.[4][8] The rate-determining step is typically the initial attack of the nucleophile, as this step temporarily disrupts the ring's aromaticity.[5][9]
Analysis of Potential Reaction Pathways
Two primary pathways exist for nucleophilic attack: attack at C-2 (displacing Fluoride) and attack at C-5 (displacing Chloride).
-
Attack at C-2: This position is ortho to both the ring nitrogen and the powerful -CF₃ group. A nucleophile attacking this site generates a Meisenheimer complex where the resulting negative charge is effectively stabilized through resonance and induction by both activating groups. The charge can be delocalized directly onto the electronegative nitrogen atom.
-
Attack at C-5: This position is meta to the -CF₃ group and the ring nitrogen. The negative charge in the corresponding Meisenheimer complex cannot be delocalized onto the nitrogen via resonance and receives only weak inductive stabilization from the substituents.
Consequently, the transition state leading to the C-2 substitution product is significantly lower in energy, making this pathway overwhelmingly favorable.
The Role of the Leaving Group
Paradoxically, while the C-F bond is significantly stronger than the C-Cl bond, fluoride is an excellent leaving group in SNAr reactions.[10] This is because the rate is determined by the nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the C-2 carbon more electrophilic. The C-X bond is broken in the second, faster step, so its strength has little influence on the reaction rate.[5][9]
The diagram below illustrates the energetic preference for nucleophilic attack at the C-2 position.
Caption: Logical workflow for predicting the major product of the SNAr reaction.
General Experimental Workflow
A standardized workflow ensures reproducibility and successful outcomes for the protocols described below. This process includes careful setup, in-process monitoring, and robust purification.
Caption: Standardized workflow for SNAr protocol execution and analysis.
Detailed Application Protocols
The following protocols provide step-by-step methodologies for reacting this compound with representative O-, N-, and S-nucleophiles.
Protocol 1: O-Alkylation with Sodium Methoxide
This protocol describes the synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine, a common transformation for introducing small alkoxy groups.
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq, 25% solution in methanol or as solid)
-
Anhydrous Methanol (MeOH) or Dimethylformamide (DMF) (to make a 0.2 M solution)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the substrate in anhydrous MeOH or DMF (target concentration ~0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium methoxide (1.2 eq). If using solid, add it portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield the final product.
-
-
Senior Scientist's Insights: The choice of solvent is critical. While methanol can serve as both solvent and reagent source (with NaOMe), using a polar aprotic solvent like DMF can accelerate the reaction by poorly solvating the methoxide anion, thereby increasing its nucleophilicity.[8] The reaction is typically exothermic, so initial cooling is a prudent safety and control measure.
Protocol 2: N-Amination with Morpholine
This protocol details the formation of a C-N bond, a key reaction in the synthesis of bioactive molecules, yielding 4-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)morpholine.
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) (to make a 0.2 M solution)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and the chosen base (K₂CO₃ or DIPEA, 2.0 eq).
-
Add anhydrous MeCN or DMSO to dissolve/suspend the solids.
-
Add morpholine (1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, filter off any inorganic solids if present.
-
Dilute the filtrate with ethyl acetate and wash extensively with water to remove the solvent (if DMSO was used) and other water-soluble components.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Senior Scientist's Insights: An inorganic base like K₂CO₃ is often sufficient and cost-effective. However, for sensitive substrates or to ensure a homogeneous reaction, a soluble organic base like DIPEA may be preferred. Using a slight excess of the amine nucleophile ensures the reaction goes to completion in a reasonable timeframe.
Protocol 3: S-Thiolation with Sodium Thiophenoxide
This protocol demonstrates C-S bond formation to synthesize 5-Chloro-2-(phenylthio)-3-(trifluoromethyl)pyridine. Thioethers are important functionalities in various pharmaceutical agents.
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) (to make a 0.2 M solution)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
-
Step-by-Step Procedure:
-
To a flame-dried, two-neck flask under nitrogen, add anhydrous THF and cool to 0 °C.
-
Carefully add NaH (1.2 eq) portion-wise to the cold THF.
-
In a separate flask, dissolve thiophenol (1.1 eq) in a small amount of anhydrous THF.
-
Add the thiophenol solution dropwise to the NaH suspension at 0 °C. Stir for 20 minutes to allow for the in-situ formation of sodium thiophenoxide.
-
Add a solution of this compound (1.0 eq) in THF dropwise to the thiophenoxide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS. These reactions are often rapid.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
-
Senior Scientist's Insights: Pre-forming the sodium thiophenoxide with NaH is crucial for a clean and efficient reaction. Thiolates are very potent nucleophiles, so these reactions typically proceed quickly at room temperature. Direct addition of thiophenol with a base like K₂CO₃ can also work but is often slower.
Summary of Reaction Conditions
The following table summarizes the typical conditions for the SNAr functionalization of this compound.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product Structure |
| O-Nucleophile | Sodium Methoxide | N/A | MeOH / DMF | 0 to RT | 2 - 4 | 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine |
| N-Nucleophile | Morpholine | K₂CO₃ | MeCN / DMSO | 60 - 80 | 4 - 12 | 4-(5-Chloro-3-(trifluoromethyl)pyridin-2-yl)morpholine |
| S-Nucleophile | Thiophenol | NaH | THF | 0 to RT | 1 - 3 | 5-Chloro-2-(phenylthio)-3-(trifluoromethyl)pyridine |
References
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTbvkZfnfwE9uQb7fdLlkfR0rwzdoA2xCW6AkxGUpFihWYSC5YYO8TTPFrxqBr2dUdLAD_C6Wz_yucrVg9Crb-gN3Kpaq5ERrtxZchfA5p7mtYK4TqosZhZ3OKkLjdP-bGNUoagdd0HhWYAjRJmrqAgAQNIff9-K3N9ZbptB-xBGKOr6OW_uxujC-KFhOWBfmugkd0--RK1Eo8Dr3jzmeDpcZwTlqmIbXExphUCsgPaB-Rvk8jlAXrot2uJi1zdlF0GZs=]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETNZtmtlew8cZzU2lkHfCqomMIuLHSq6f-uP1c0WINUmZPzawHeerufNKxTGUVru1c2bQ9oDVCoZu1XClrkonla48j2FpsWzd0Cs5Ne_UQc_Rx16I8KFDwecQb9pYyP3e3vimXUZNnYMcAlUHeu3LVOwkaXAna2ExWPdomoXsW5liqlUanr1mvnXrRMdrleK9v48oPQFiWMIMSDbLqvgnBCuc8L7zbjkhR4WphafzxI7-3XaEoqi7U249HhFk9rLWsesy6e4xDqqrRVnchFNBN_DntNQehJ18K7w==]
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5jLLFmx4yitxnAeUhqedf9Z4671f0TTz1Z9EdNw103nMahiYSjEQbnfGX-_TrVIgmwN86CrCkR_V82VnRVeusEYfVKN-HxTxnLIy5_NljP1n3px-Rf3-2jUBkQR-qFbdO_y1ht5qIVbFfZ5Nduh0Wzex4wPunMmuYghF_fD7ZRtVw2lY8rUjlznqNeZpbro7j91D1d_ETmN_jwKLjd2Kj7qexbuYuqwDDfTGRHIqXDz3r2C9nKXTtsZJ7TjcLumjO]
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6SLXFftHT9xXxPAwhafVelxchJqZV2v2lbaIGNwZ43Ipv_nY2Py2KztHDR-ZL4XgzS1mT9VgLtVeCg0IrVafvmk1yhwPvKi7n0hF-DbZ7ltTER-vr8fwYeRwqGTjCUhbfY7VG8qOdjV620_eZC4W8TqMunwJsbqEgL29ivyjVYEIRTvfVYDqxt6mPJEuvvoq2f9aNgXxQEnnJgRoqxqowNKgnSwaVHGubkVV-Lniqu8mZQYdJ-8ZGE2M-iUsVGmteqN8-n1WwduZoYS6ZuG4iJDc=]
- NINGBO INNO PHARMCHEM CO., LTD. (2026). Understanding the Synthesis and Market Dynamics of 5-Chloro-2-Fluoro-3-Methylpyridine. Retrieved from NINGBO INNO PHARMCHEM CO., LTD. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3qrK-vmyNRjGuzzYfeHxN_XwXu6PiprqSHycD-1AttC6dembtveH_aXcibvObyYPqxPd_aHbrT9GOoISNOmt0MewhtF1MPDF7UYnnuo_PuIT9OBa2_3Ax78SJ3Q5U7hZYmNccUYwERKV7IWDl8qORtJe77u9UfD0JjLDSctB5mrMH5CSkHdv0l4YfM8-uWd0MffslPnEy95zP0U9p96pZ_Zfhy2hK8z4OvHdwlMKtGXv-qhrGGuLlYofuZygEHzBKM2LLiFzNhDDK]
- Kim, S., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFzTrwQrN0K5oBd8iv1zjG2gVg8n0VjTO_yR4TXcjcNwMVu8Aq4LIR6_3jDjX6GRE1lBtDSAlmhtjUTQscfYgRAfzyUrirjhpk8FlIpORLsimWfHihC7lPpvQBCyZk_dO99VPxyFKUN3aSUg==]
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-6-methoxypyridazine. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouAHLrMOyB9K5R1wgGoBXm4EWJUtXnKwo7tXYw9mRdjPzSMbkhfF94F_Rm4JrQEuCiqrHqKj3rqdMhgPN-NfZx2ZoNdYu5OWyOO4WRoi3Nbedt-iRsM-VzW7st8r-IJrEb_bspqR92ivWhDdhxYQhmdo9xe3nBDsVkrUNoRPQlmeNGukiHejhoIQYlykdU_1juZHVpwlOUCRyGFk3pwt1I6-kDBqqo0f5FgMXGSCLHDtajbKxri4z2autTx5u0v0GowTam2fiwg==]
- Wikipedia. Nucleophilic aromatic substitution. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHF6s3s-vXaYrqxCH8mA7eQ2ScGE2cDsxP6HJEsOLpodmQ8AY04JY3a_TuodUu4dMwRvvqkG_GiyQRFncbD4cVLFiDOVWo-iyXk3mpJl_H1q38Ps_5yfyXRBnNmvQItuPBTHgJbfFOd4x-bTrpIMkwp7Qk2uBrBKDGePQ==]
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-IBhLYR4D_J93QQzbOJLMVCPbmF7YedIvh-UzNBZBxaqtZ65r7BqYhT3xcKwuES-A4ZFVTxETI0ZjtkevF5BaS5gMrufkTTv6RTwoo9Hd-kcx8JKw8AVIu8lLAY9tq3ZNGUk5KujY4VAMLn5H1PupAu8BbfMCIIRhzxWb2vsxg9bbUf0J6-fEDujKfn4XbGH6FUo=]
- The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg3UUduBEI3a7hs4WUK33WogZJHs7BEmVyRxIhev7OSK2NDWb1_yr8Dr4hzfG6-NUPWtK9cApC_-r0cvwiYICNeeiIKMionSv6eYpDdQWtHMl8wsgO14faHyjKwO2k0CeGw-R60A==]
- Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from Chemistry Steps. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWV4ejYUlEtfDZ4B14HEy_4qJaBVjLEzsqxpjtmv_TsifKYI6VwlVTm3aGKP13JzwWl_GyE35SpA7aflo3D6tYEp6_WLku7flrM55OPkAzxmGbRPHbh7sck9JSE6853-kBhhACvdKhijEeGtZK12eCwnyVTPxi-q5VC1or]
- Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3IMdORTxMgnRTTJ990gWm5CHTAUubMBvN_Gi77gdX5D1aXoxprmyeB4E9wdYKMaDgx5D2ghwLANYcV7E-AFU6-T9zqDoPfB8sPxGAum_gLDHjKcB1s5nTUGgfeM-z0mHAPrn4kzadUX_X-OJNbnB31B8lsG7fh4-aPA4T_7N6qeFzo7OhvQ==]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjOiuPMVlBUOgMONRSng8WCEhYSxbR7t6bdOVN4VPz3L-xrvfdzbAsTV2tUeo1IX8k-gF-sLE7IhihCnSGHHA_4kvGno-uOrRIG1-u8FA1PBvFVu_-nS080WbqUfAmYR2rquXoJgTrapI=]
- Kobayashi, Y., & Kumadaki, I. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGob9AdEny-0c1jgKUj82PdDWR1T7zrIugeoUXYleXcZ-i3NmiH2AGGZxHQKQBHk3VpURD7EeX0_heonZH3Qm0x40Zurfea_VBuYDC9b8qoHjF3kQvXBMk4COLvHEKhQACGwKMysjU=]
- ChemRxiv. 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENQBmo4KM9ktAWpdiRJDcO8A9ncQwx5lb1pvyaUCAUGcjxiMod4AYChlOxJz9y4H0w_OkSzYbM9uW7QEbGxdfBkuqdJsDH0LlkQFg1pNoa69CvBM_pnrK_Tl2Z8enpRw7xa9rAnQGtlcDvKRW3rFxFijrjsonnCqVA5df6o4WcSHyn_p_ASBDZFXdOgGvTksP68tvCfrhkEbmBW0TqP-FwUP6qEFXVkc1RMt1F3kNyJFwnZjKeOrgtq6iSAgT3nzmdsO1GmK_zx8Rj-OSdDy4_lXcebXPUm8QSZ3ueHmH6f4MzKSo1WSAulaf7ym8IS5aEZQEeZuTndnKE-yrEkndlE2p46ISV16buRjU=]
- Strieth-Kalthoff, F., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcuSe1H-UchGRO60pr9j4qHhF4UO1vY9npwRfTjhkUk85fkp6Z_gL_su4OR_AO2BTkLG1moGhOmf9LMuo6-cmWrx0fxaeUkvmFGBU0yKSLnEXsfuckSEpAlIuNejYBaSWersWTGWYWLnXqoJPNLZk_aKyfb4M3aPE=]
- ResearchGate. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [https://vertexaisearch.cloud.g.pkumakers.com/grounding-api-redirect/AUZIYQGHKzoWIZr3XuMwrKQOgOl7Qg4Uwjwtx_xmbRzl7QMGbCucnKJWwnpb7YE_fxD9Ih2lsvhBU0u79EIVA2C9ZMXzhY_sMHge34IxortooQl5jsRj2XSw8_YDUdJYBZMUfBPGmo5-dyaT3oNfD-lm-NNGhqzXIpFzzmpO5R34oehEXfr0X3vRGj4CaWYN3khCveh3uAY3XVyoU22Tww7FxNBxcw4NVVjx9YG_ItgZ7CtYfwTn3mLCjL1FKGwmc3dXABCKJzTIqqd79MWZR_W0GSIpu7JCt5H2NgbMFK-aRoaAbppfRxqAkXyOI6wGkta73HztHn0=]
- Pustylnikov, S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwbC77dkcfxkP8hlAh8ekuLKxzJQGPSU-YnUjOj50j0BVn8O1R7Ait7z6ouUgUHWWXw-ygODGfku_dQTNoNAa-1LtWHyUvz015-ayooUHR7IDbPtvs1QG8QlrALaHXn3fbJdo=]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. mdpi.com [mdpi.com]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Suzuki-Miyaura Coupling of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Introduction: The Strategic Value of the 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Core
In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridine (TFMP) scaffolds are indispensable structural motifs.[1][2][3] The unique physicochemical properties imparted by the trifluoromethyl group—enhanced metabolic stability, increased lipophilicity, and altered pKa—make these heterocycles highly sought after.[1]
The subject of this guide, This compound , is a particularly valuable building block.[4] Its architecture offers a trifecta of reactive handles and modulating groups:
-
The C5-Chloro Group: Serves as the primary reactive site for palladium-catalyzed cross-coupling, enabling the introduction of diverse molecular fragments. While chloroarenes are traditionally less reactive than their bromo or iodo counterparts, the electron-withdrawing nature of the pyridine ring and its substituents activates this C-Cl bond for oxidative addition.[5][6]
-
The C2-Fluoro Group: This substituent is not merely a placeholder. It significantly lowers the electron density and Lewis basicity of the pyridine nitrogen, mitigating its potential to act as a catalyst poison by coordinating to the palladium center.[7]
-
The C3-Trifluoromethyl Group: A powerful electron-withdrawing group that further enhances the electrophilicity of the pyridine core, facilitating the crucial oxidative addition step of the catalytic cycle.
This application note provides a comprehensive guide to performing Suzuki-Miyaura coupling reactions with this substrate, grounded in mechanistic principles to empower researchers to move beyond rote protocol-following to rational reaction design and troubleshooting.
Mechanistic Rationale: Engineering a Successful Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Its catalytic cycle, depicted below, involves three key stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[8][9][10] Success with an electron-deficient chloro-heterocycle like this compound hinges on optimizing each step.
Causality Behind Experimental Choices
-
Catalyst & Ligand System: The activation of a C-Cl bond on an electron-deficient ring is the turnover-limiting step.[11] Standard catalysts like Pd(PPh₃)₄ are often insufficient. Success requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[11][12]
-
Buchwald Ligands (XPhos, SPhos, RuPhos): These are the gold standard for challenging couplings. Their steric bulk promotes reductive elimination and prevents the formation of inactive catalyst dimers, while their electron-donating nature facilitates the oxidative addition of the aryl chloride.[11][13]
-
Pre-catalysts (e.g., XPhos Pd G3/G4): These air-stable complexes contain a pre-formed Pd(0)-ligand bond, ensuring reliable generation of the active catalytic species and improving reproducibility.[11][12]
-
-
Choice of Base: The base is not merely a pH adjuster; it is a stoichiometric reagent critical for activating the boronic acid.[14] It reacts with the boronic acid to form an "ate" complex (boronate), which is more nucleophilic and competent for transmetalation.[9][14]
-
Potassium Carbonate (K₂CO₃): A common, effective base, often used in aqueous solvent mixtures.
-
Potassium Phosphate (K₃PO₄): A stronger base, often preferred for less reactive boronic acids or when trying to minimize water to prevent protodeboronation.[12][15]
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base. Its solubility in organic solvents and the fluoride-scavenging effect of the cesium cation can accelerate the reaction.[16]
-
-
Solvent System: The solvent must solubilize all components and be stable at the required reaction temperature.
-
Dioxane/Water or Toluene/Water: Classic biphasic systems that work well for a broad range of substrates. Water aids in dissolving the inorganic base and can influence the transmetalation mechanism.[13][17]
-
Anhydrous Solvents (Toluene, THF, DMF): Used with organic-soluble bases like K₃PO₄ to minimize protodeboronation of sensitive boronic acids.[12] Polar aprotic solvents like DMF can sometimes alter catalyst selectivity and improve solubility but can be difficult to remove.[18]
-
Experimental Protocols & Methodologies
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.
Protocol 1: General-Purpose Coupling with a Buchwald Pre-catalyst
This protocol is a robust starting point for coupling with standard aryl or heteroaryl boronic acids.
A. Reagents & Equipment
-
This compound (1.0 equiv)
-
Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Reaction vial with stir bar and screw cap
-
Inert atmosphere system (Nitrogen or Argon)
-
Heating block or oil bath
B. Step-by-Step Procedure
-
To a dry reaction vial containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 107.8 mg), the boronic acid (0.6 mmol), and powdered K₃PO₄ (1.5 mmol, 318.4 mg).
-
In a separate small vial, weigh the XPhos Pd G3 pre-catalyst (0.01 mmol, 8.5 mg).
-
Place both vials under an inert atmosphere. Purge with nitrogen or argon for 5-10 minutes.
-
Using a syringe, add anhydrous 1,4-dioxane (e.g., 2.0 mL) to the vial containing the pyridine and boronic acid.
-
Add the pre-catalyst to the reaction vial as a solid under a positive flow of inert gas.
-
Add degassed water (e.g., 0.5 mL) to the reaction mixture.
-
Seal the vial tightly with the screw cap and place it in a preheated heating block at 100–110 °C.
-
Stir the reaction vigorously for 4–18 hours. Monitor progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Transfer to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired product.
Protocol 2: Conditions for Challenging Substrates or Anhydrous Coupling
This protocol is designed for more sensitive boronic acids (prone to protodeboronation) or less reactive coupling partners.
A. Reagents & Equipment
-
This compound (1.0 equiv)
-
Boronic Acid Pinacol Ester (Bpin) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.3 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene, anhydrous and degassed
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere system (Argon)
-
Heating mantle with temperature controller
B. Step-by-Step Procedure
-
In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.033 mmol, 15.7 mg) to a dry Schlenk flask. Add anhydrous, degassed toluene (2 mL) and stir for 10 minutes to form the active catalyst.
-
To this catalyst solution, add this compound (1.0 mmol, 215.5 mg), the boronic acid pinacol ester (1.2 mmol), and Cesium Carbonate (2.0 mmol, 651.6 mg).
-
Seal the Schlenk flask and remove it from the glovebox (if used).
-
Heat the reaction mixture to 110 °C with vigorous stirring for 12–24 hours.
-
Monitor the reaction as described in Protocol 1.
-
Workup & Purification: Follow steps 9-13 from Protocol 1.
Data Summary & Troubleshooting
Table 1. Key Reaction Parameter Guide
| Parameter | Common Choices | Rationale & Impact on Reaction |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts | Pre-catalysts offer stability and reproducibility. Pd(II) sources require in situ reduction.[6] |
| Ligand | XPhos, SPhos, RuPhos, P(tBu)₃ | Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting reductive elimination.[11][12] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | Activates the boronic acid for transmetalation. Strength and solubility are key factors. K₃PO₄ and Cs₂CO₃ are often superior for difficult couplings.[12] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF, DMF | Must dissolve reagents. Water can aid base dissolution but may cause protodeboronation. Anhydrous conditions can prevent this side reaction.[12][18] |
| Temperature | 80–120 °C | Higher temperatures are generally required to overcome the activation energy for C-Cl oxidative addition. |
| Boron Source | Boronic Acid, Boronic Ester (Bpin), Trifluoroborate (BF₃K) | Esters and trifluoroborates are often more stable and less prone to protodeboronation than free boronic acids.[12][13] |
Table 2. Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficient temperature- Poor choice of ligand/base | - Use a pre-catalyst or ensure rigorous inert atmosphere.- Increase temperature to 110-120 °C.- Switch to a more active ligand (e.g., XPhos) and a stronger base (K₃PO₄ or Cs₂CO₃). |
| Protodeboronation | - Presence of excess water- Reaction too slow, allowing for decomposition | - Use a boronic ester (Bpin) instead of the acid.- Switch to anhydrous conditions with K₃PO₄ or Cs₂CO₃.- Use a more active catalyst system to accelerate the desired coupling.[12] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture | - Thoroughly degas all solvents (including water) by sparging with argon or using freeze-pump-thaw cycles.[12] |
| Formation of Byproducts | - Side reactions at other functional groups- Catalyst decomposition | - Screen different bases (e.g., a milder base like NaHCO₃ if the substrate is base-sensitive).- Increase ligand:palladium ratio to stabilize the catalyst. |
Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The Suzuki coupling of this compound is a powerful tool for rapidly accessing complex molecular architectures. The workflow below illustrates its use as a key step in the synthesis of a hypothetical bioactive molecule.
In this conceptual pathway, the robust pyridine core is efficiently coupled with a complex, functionalized boronic ester. This key transformation rapidly builds the biaryl structure central to the final target's activity, demonstrating the strategic importance of the title reaction in streamlining complex synthesis.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly enabling transformation for medicinal and agricultural chemistry. While the activation of a C-Cl bond presents a challenge, it is readily overcome through the rational selection of modern catalytic systems. The use of bulky, electron-rich phosphine ligands, appropriate bases, and carefully chosen solvents are paramount to achieving high yields and purity. The protocols and mechanistic insights provided herein serve as a comprehensive foundation for researchers to successfully leverage this versatile building block in their synthetic endeavors.
References
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. books.rsc.org [books.rsc.org]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine from 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.
Abstract: This document provides a comprehensive technical guide for the preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2][3] The protocol details the nucleophilic aromatic substitution (SNAr) reaction of 5-chloro-2-fluoro-3-(trifluoromethyl)pyridine using alkali metal fluorides. Emphasis is placed on the mechanistic rationale, process optimization, safety considerations, and analytical validation to ensure a reproducible and efficient synthesis.
Introduction and Mechanistic Overview
The transformation of this compound to 2,3-difluoro-5-(trifluoromethyl)pyridine is a critical halogen exchange (Halex) reaction. This process proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[1] The pyridine ring, activated by the electron-withdrawing trifluoromethyl group and the nitrogen heteroatom, is susceptible to nucleophilic attack.[4][5]
The SNAr Mechanism on the Pyridine Scaffold
Nucleophilic aromatic substitution on pyridine rings is generally more favorable than on their benzene analogs due to the ring nitrogen's electron-withdrawing nature.[4] This effect is most pronounced at the 2- and 4-positions (ortho and para to the nitrogen), where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom.[4][6] In the case of this compound, the substitution occurs at the 3-position. While not as activated as the 2- or 4-positions, the strong electron-withdrawing effect of the adjacent trifluoromethyl group sufficiently activates the C-3 position for nucleophilic attack by the fluoride ion.
The reaction mechanism involves two main steps:
-
Nucleophilic Attack: The fluoride ion (F⁻) attacks the carbon atom bonded to the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion (Cl⁻) as the leaving group.
The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[7]
Rationale for Reagent and Condition Selection
-
Fluorinating Agent: Alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are common reagents for this transformation.[8] CsF is often preferred due to its higher solubility in aprotic polar solvents and the greater "nakedness" of the fluoride anion, which enhances its nucleophilicity.[1][2] However, KF is a more cost-effective option. The reactivity of KF can be significantly enhanced by using it in a spray-dried form, which increases its surface area and reduces particle size.[9]
-
Solvent: High-boiling, polar aprotic solvents such as dimethyl sulfoxide (DMSO), N-methylpyrrolidinone (NMP), or sulfolane are essential.[1][8] These solvents effectively solvate the cation (K⁺ or Cs⁺) while leaving the fluoride anion relatively unsolvated and highly reactive. They also allow for the high reaction temperatures required to overcome the activation energy of the substitution.
-
Phase-Transfer Catalysis: To improve the solubility and reactivity of the fluoride salt, a phase-transfer catalyst (PTC) is often employed.[10][11][12] Crown ethers, like 18-crown-6, are particularly effective at complexing potassium ions, thereby liberating a more nucleophilic "naked" fluoride anion.[8][13] This catalytic approach enhances reaction rates and can lead to higher yields.[14][15]
Experimental Protocols
This section outlines the detailed procedures for the synthesis, workup, and purification of 2,3-difluoro-5-(trifluoromethyl)pyridine.
Reagent and Equipment Preparation
Table 1: List of Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich | Starting material.[16] |
| Potassium Fluoride (KF), spray-dried | >99% | Sigma-Aldrich | Fluorinating agent. Must be anhydrous.[17] |
| Cesium Fluoride (CsF) | >99% | Sigma-Aldrich | Alternative, more reactive fluorinating agent.[1] |
| Sulfolane | Anhydrous, >99% | Sigma-Aldrich | Reaction solvent. |
| 18-Crown-6 | >99% | Sigma-Aldrich | Phase-transfer catalyst. |
| Diethyl ether | Anhydrous | Fisher Scientific | Extraction solvent. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific | Drying agent. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Local Supplier | Inert gas for reaction atmosphere. |
| Round-bottom flask, three-neck | - | VWR | Reaction vessel. |
| Reflux condenser with drying tube | - | VWR | To prevent moisture ingress. |
| Mechanical stirrer | - | IKA | For efficient mixing of the heterogeneous mixture. |
| Heating mantle with temperature controller | - | VWR | For precise temperature control. |
| Steam distillation apparatus | - | VWR | For product isolation. |
| Separatory funnel | - | VWR | For liquid-liquid extraction. |
| Rotary evaporator | - | Büchi | For solvent removal. |
| Fractional distillation apparatus | - | VWR | For final product purification. |
Critical Preparation Step: Drying of Reagents The success of the fluorination reaction is highly dependent on anhydrous conditions.
-
Potassium Fluoride: Even spray-dried KF is hygroscopic and must be dried before use.[18] Dry the KF in a vacuum oven at 140-160°C for at least 24 hours.[8][19]
-
Solvent: Use commercially available anhydrous sulfolane or dry it by azeotropic distillation with toluene or by distillation under reduced pressure.[8][13]
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[13]
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a nitrogen/argon inlet and a drying tube, and a thermocouple temperature probe. Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.
-
Reagent Charging: To the flask, add anhydrous sulfolane (approx. 5 mL per gram of starting material), dried spray-dried potassium fluoride (2.5 equivalents), cesium fluoride (0.2 equivalents), and 18-crown-6 (0.01-0.05 equivalents).
-
System Drying: Begin stirring and heat the suspension to approximately 140°C. To ensure completely anhydrous conditions, distill off a small portion of the sulfolane (around 10-20%) under reduced pressure.[8][13]
-
Addition of Starting Material: After cooling the mixture slightly (to ~120°C), add the this compound (1.0 equivalent) to the reaction mixture via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to 140-170°C and maintain vigorous stirring for 24-48 hours.[1][2][13] The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup - Steam Distillation: Upon completion, cool the reaction mixture to below 100°C. Isolate the crude product by introducing steam into the reaction flask and collecting the distillate.[13] The product, being volatile in steam, will co-distill.
-
Extraction: Separate the oily product layer from the aqueous distillate in a separatory funnel. Extract the aqueous phase twice more with a small amount of diethyl ether.[13]
-
Drying and Concentration: Combine all organic phases, dry over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 100-104°C.[1][13]
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Reaction Temperature | 140–170 °C | Provides sufficient thermal energy to overcome the activation barrier.[1][2] |
| Reaction Time | 24–48 hours | Allows the reaction to proceed to completion. |
| Pressure | Atmospheric | Standard condition for this type of reaction. |
| Expected Yield | 85–95% | High yields are achievable with optimized, anhydrous conditions.[13] |
| Product Boiling Point | 100–104 °C | Physical property for identification and purification.[1][13] |
| Product Appearance | Colorless liquid | Physical characteristic of the pure product.[1] |
Safety and Handling
Working with fluorinated pyridines and fluoride salts requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[20][21]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[22] Trifluoromethylpyridines can be volatile and toxic upon inhalation.
-
Reagent Hazards:
-
Fluoride Salts (KF, CsF): Toxic if swallowed or inhaled.[17] Avoid creating dust.
-
Trifluoromethylpyridines: These compounds and their precursors are toxic and can be irritants.[16][20][21] Avoid contact with skin and eyes.
-
Sulfolane: Can cause irritation upon contact. Handle with care at elevated temperatures.
-
-
Thermal Hazards: The reaction is run at high temperatures. Use appropriate heating mantles and ensure they are properly secured.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any residual reactive materials before disposal.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[22]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[23]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[23]
Analytical Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (183.08 g/mol ) and assess purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: The most informative technique. Expect distinct signals for the CF₃ group and the two aromatic fluorine atoms, with characteristic coupling constants.
-
¹H NMR: Will show signals corresponding to the two protons on the pyridine ring.
-
¹³C NMR: Will show six distinct carbon signals, with C-F couplings.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic C-F and aromatic C-N stretching vibrations.
Conclusion
The synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine from its 3-chloro precursor is a robust and high-yielding process when conducted under optimized conditions. The key to success lies in the rigorous exclusion of water, the use of a high-boiling polar aprotic solvent, and the application of phase-transfer catalysis to enhance the nucleophilicity of the fluoride source. By following the detailed protocols and safety guidelines outlined in this document, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and agrochemical development.
References
-
Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions. SciSpace by Typeset. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PubMed. [Link]
- US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same.
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. [Link]
-
Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society. [Link]
- EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same.
-
Synthesis of 2,3-difluoro-5-trifluoromethylpyridine. PrepChem.com. [Link]
-
Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]
-
2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst. ResearchGate. [Link]
-
ENANTIOSELECTIVE FLUORINATION VIA PHASE-TRANSFER CATALYSIS. University of Illinois. [Link]
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
SAFETY DATA SHEET for 2,3-Dichloro-5-trifluoromethylpyridine. [Link]
-
Potassium fluoride drying. Changzhou Jiacheng Drying Equipment Co., Ltd. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Drying Potassium Fluoride. Reddit. [Link]
Sources
- 1. US4480102A - 2,3-Difluoro-5-(trifluoromethyl)pyridine and methods of making and using the same - Google Patents [patents.google.com]
- 2. EP0104715A2 - 2,3-Difluoro-5-(trifluoromethyl)pyridine and method of making and using the same - Google Patents [patents.google.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. prepchem.com [prepchem.com]
- 14. Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers | MDPI [mdpi.com]
- 15. chemistry.illinois.edu [chemistry.illinois.edu]
- 16. 3-クロロ-2-フルオロ-5-(トリフルオロメチル)ピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. Potassium fluoride 99 , spray-dried 7789-23-3 [sigmaaldrich.com]
- 18. Potassium fluoride drying [f-granulator.com]
- 19. reddit.com [reddit.com]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. jubilantingrevia.com [jubilantingrevia.com]
- 22. aksci.com [aksci.com]
- 23. fishersci.com [fishersci.com]
Application Notes & Protocols: The Strategic Utility of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Modern Synthesis
Abstract
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, stemming from the strategic placement of three distinct electron-withdrawing groups on the pyridine core, render it a versatile intermediate for constructing complex molecular architectures. This guide provides an in-depth analysis of its reactivity profile, core applications, and detailed, field-proven protocols for its deployment in key synthetic transformations, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Introduction: A Trifecta of Reactivity
The trifluoromethylpyridine (TFMP) moiety is a privileged scaffold in modern chemistry, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[2] this compound (herein referred to as Py-CFT ) represents a particularly valuable intermediate within this class. The convergence of chloro, fluoro, and trifluoromethyl substituents on a single pyridine ring creates a system primed for selective, sequential functionalization.
The electron-withdrawing nature of all three groups profoundly activates the pyridine ring towards nucleophilic attack, while the differential reactivity of the C2-F and C5-Cl bonds provides a handle for orthogonal synthetic strategies. This document serves as a practical guide for researchers to harness the synthetic potential of this powerful intermediate.
Physicochemical Properties & Reactivity Profile
A thorough understanding of the molecule's intrinsic properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 1186214-35-9 |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 200.54 g/mol |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid |
| Boiling Point | Approx. 160-170 °C (Predicted) |
| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene) |
Reactivity Insights:
The reactivity of Py-CFT is dominated by the electron-deficient nature of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): The ring is highly activated for SNAr. Generally, the C2-F bond is more susceptible to nucleophilic attack than the C5-Cl bond. This is due to the strong activating effect of the adjacent ring nitrogen and the superior ability of fluorine to stabilize the negative charge in the Meisenheimer intermediate through induction. However, selectivity can be tuned by the nature of the nucleophile and reaction conditions.[3]
-
Cross-Coupling Reactions: The C5-Cl bond is the primary site for Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The C-Cl bond's lower bond energy compared to the C-F bond facilitates oxidative addition to the Pd(0) catalyst, a key step in the catalytic cycle.[4]
Core Applications as a Chemical Intermediate
Py-CFT is a cornerstone intermediate for the synthesis of high-value molecules, primarily in two sectors:
-
Agrochemicals: It is a key building block for a new generation of herbicides and fungicides. The TFMP moiety is known to impart potent biological activity.[1] The ability to introduce diverse substituents via SNAr and cross-coupling allows for the rapid generation of compound libraries to screen for novel crop protection agents.
-
Pharmaceuticals: In drug discovery, Py-CFT serves as a scaffold for synthesizing kinase inhibitors, GPCR modulators, and other therapeutic agents. The trifluoromethyl group can enhance cell membrane permeability and block metabolic degradation, while the pyridine nitrogen can act as a hydrogen bond acceptor, improving target engagement.[2] For example, related trifluoromethyl-substituted pyridines are intermediates in the synthesis of various approved drugs.[5]
Key Synthetic Transformations & Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for further optimization based on specific substrate requirements.
Protocol: Site-Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol details the substitution of the C2-fluoro group with an oxygen nucleophile (phenoxide), a common transformation in the synthesis of diaryl ethers.
Causality Behind Experimental Choices:
-
Nucleophile: A phenoxide is used as a representative oxygen nucleophile.
-
Base (K₂CO₃): A moderately strong, non-nucleophilic base is required to deprotonate the phenol in situ without competing in the substitution reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal. It effectively solvates the potassium cation, freeing the phenoxide anion to act as a potent nucleophile, and it can withstand the elevated temperatures often required to drive SNAr reactions to completion.
-
Temperature: Heating is necessary to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring to form the Meisenheimer intermediate.[6]
Workflow Diagram: SNAr Protocol
Caption: General workflow for SNAr reaction of Py-CFT.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired phenol (1.1 eq), and finely powdered potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to Py-CFT .
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until consumption of the starting material is observed (typically 2-6 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 5-chloro-2-(phenoxy)-3-(trifluoromethyl)pyridine.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the formation of a C-C bond at the C5 position by coupling Py-CFT with an arylboronic acid.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ & RuPhos): This is a robust catalyst system for coupling aryl chlorides.[7] Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. RuPhos is a bulky, electron-rich phosphine ligand that promotes the difficult oxidative addition step with the C-Cl bond and facilitates the final reductive elimination step.[7]
-
Base (K₂CO₃): The base is crucial for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[8]
-
Solvent System (Toluene/H₂O): A biphasic solvent system is often beneficial. Toluene dissolves the organic starting materials and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the formation of the active boronate species at the interface.[7]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Methodology:
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere chemistry, combine Py-CFT (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and RuPhos (0.04 eq).
-
Solvent Addition: Add a 10:1 mixture of Toluene and Water to achieve a concentration of 0.2 M with respect to Py-CFT .
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the suspension for 20-30 minutes.
-
Reaction: Heat the reaction to 80-110 °C under a positive pressure of inert gas and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-fluoro-3-(trifluoromethyl)pyridine.
Safety & Handling
-
Py-CFT should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.
Conclusion
This compound is a high-performance chemical intermediate that offers a reliable platform for creating diverse and complex molecules. Its well-defined reactivity profile allows for selective functionalization through both nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a robust starting point for chemists in the pharmaceutical and agrochemical fields to leverage the unique synthetic advantages of this powerful building block.
References
- NINGBO INNO PHARMCHEM CO., LTD. (2026). Understanding the Synthesis and Market Dynamics of 5-Chloro-2-Fluoro-3-Methylpyridine.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Key Intermediate in Organic Synthesis and Agrochemicals. (n.d.).
-
Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158–175. Available at: [Link]
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Google Patents. (1986). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]
- Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3428–3439. Available at: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
-
Ranjbarkarimi, R., et al. (2020). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 44(3), 1015-1025. Available at: [Link]
-
ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Stevens, E. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]
-
Kobayashi, Y., & Kumadaki, I. (1980). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 13(12), 434–439. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Note & Protocols: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine as a Pivotal Synthon for Novel Herbicides
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting unique physicochemical and biological properties that lead to highly efficacious active ingredients.[1][2][3] This application note provides an in-depth guide for researchers on the strategic use of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a key fluorinated building block, in the synthesis of next-generation herbicides. We will explore the core reactivity of this intermediate and provide detailed, field-proven protocols for its derivatization into potent herbicidal compounds, primarily through Nucleophilic Aromatic Substitution (SNAr) and Suzuki cross-coupling reactions. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to ensure reproducible and optimized outcomes.
Introduction: The Strategic Value of the TFMP Moiety
The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug and agrochemical discovery for modulating metabolic stability, lipophilicity, and binding affinity.[2] The pyridine ring system, a bioisostere of benzene, offers advantages such as improved translocation in plants and unique metabolic pathways.[2] The combination of these features in trifluoromethylpyridine (TFMP) derivatives has led to the development of numerous successful commercial herbicides, including fluazifop-butyl and flazasulfuron.[1][2][3]
This compound is a particularly valuable intermediate. Its specific substitution pattern offers multiple, distinct reaction sites that can be selectively addressed to build molecular complexity. The strong electron-withdrawing nature of the trifluoromethyl group significantly activates the pyridine ring, making it highly susceptible to nucleophilic attack, which is the primary mechanism exploited in the synthesis of aryloxyphenoxypropionate (AOPP) type herbicides.[4][5][6]
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties and electronic nature of the starting material is critical for designing successful synthetic strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₄N | PubChem |
| Molecular Weight | 199.53 g/mol | PubChem |
| Appearance | Flammable liquid | [7] |
| Boiling Point | ~172 °C at 760 mmHg (Predicted) | [6] |
| LogP | 2.8 | [7] |
| CAS Number | 72537-17-8 | [7] |
Reactivity Insights:
The electronic landscape of this compound is dominated by the powerful inductive effect of the -CF₃ group and the halogens. This renders the pyridine ring electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr) .
-
C2-Fluorine: The fluorine atom at the C2 position is the most labile leaving group. It is positioned ortho to the activating -CF₃ group and the ring nitrogen, making this site highly electrophilic and the primary target for nucleophilic attack.
-
C5-Chlorine: The chlorine atom at the C5 position is less activated towards SNAr but serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
This differential reactivity allows for a sequential and controlled derivatization of the pyridine core, enabling the synthesis of diverse compound libraries.
Synthetic Pathway I: Nucleophilic Aromatic Substitution (SNAr)
This pathway is fundamental for creating the ether linkage found in many AOPP and pyridinyloxyphenoxy herbicides.[4] The protocol below details the synthesis of a representative herbicidal precursor via substitution at the C2 position.
Workflow for SNAr Reaction
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for Fungicide Development Using 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and plant protection scientists on the strategic utilization of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 72537-17-8) as a pivotal building block in the discovery and development of novel fungicides. We delve into the chemical rationale for its use, detailing its reactivity and the advantageous properties conferred by its unique substitution pattern. This guide furnishes detailed, field-tested protocols for the synthesis of a model fungicide candidate and its subsequent in vitro evaluation against common phytopathogens. The content herein is structured to bridge theoretical chemistry with practical application, empowering research and development teams to accelerate their fungicide discovery programs.
Introduction: The Strategic Imperative for Novel Fungicides
The persistent threat of fungal pathogens to global food security necessitates a continuous pipeline of innovative and effective fungicides. Fungal diseases are a primary cause of significant crop loss worldwide, and the rise of resistance to existing treatments presents a formidable challenge to sustainable agriculture.[1] The development of next-generation fungicides, therefore, is a critical objective in modern agricultural science.[2]
Heterocyclic compounds, particularly those containing a pyridine scaffold, are a cornerstone of agrochemical research due to their diverse biological activities.[3][4][5] The strategic incorporation of fluorine atoms and trifluoromethyl (CF3) groups into these scaffolds has emerged as a powerful strategy in medicinal and agrochemical design.[2][6] These modifications can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, often leading to superior potency and field performance.[2][7]
This compound is an exemplary fluorinated building block that embodies these design principles, making it a highly valuable intermediate for creating novel fungicidal agents.[8] This guide will explore its application in a structured, practical manner.
The Keystone Intermediate: this compound
The utility of this compound as a precursor stems from the specific arrangement and electronic nature of its substituents on the pyridine ring.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 72537-17-8 | [9] |
| Molecular Formula | C6H2ClF4N | [9] |
| Molecular Weight | 199.53 g/mol | [9] |
| Boiling Point | 50-55 °C at 11 mmHg | [10] |
| Density | 1.524 g/mL at 25 °C | [10] |
Rationale for Synthetic Utility: Reactivity and Selectivity
The key to this molecule's versatility lies in the differential reactivity of its halogen substituents in Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Activating Groups : The pyridine nitrogen and the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position significantly activate the ring towards nucleophilic attack.[11] This activation is most pronounced at the positions ortho and para to the nitrogen (positions 2 and 4).
-
Leaving Group Hierarchy : The fluorine atom at the C2 position is the most labile leaving group. SNAr reactions on electron-deficient fluoroarenes and halopyridines are well-established methods for forming new C-O, C-N, and C-S bonds.[12][13] The C-F bond is more readily displaced by common nucleophiles than the C-Cl bond at the C5 position under typical SNAr conditions.[11]
This predictable reactivity allows for the selective introduction of a diverse range of functional groups at the C2 position while retaining the chlorine atom at C5 for potential subsequent modifications, offering a dual-handle approach to library synthesis.
The Role of the Trifluoromethyl Group
The -CF3 group is more than just an activating feature; it is a "bioisostere" of a methyl group but with profoundly different electronic properties. Its inclusion is a deliberate strategy to enhance fungicidal potential.[7]
-
Increased Lipophilicity : The -CF3 group significantly increases the lipophilicity of the molecule compared to a methyl or hydrogen substituent. This can improve the compound's ability to penetrate the waxy cuticle of plants and the cell membranes of fungal pathogens.[6][7]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by oxidative enzymes within the plant or fungus.[14] This leads to greater persistence and a longer duration of action.
-
Enhanced Binding Interactions : The fluorine atoms of the -CF3 group can participate in favorable hydrogen bonding and other non-covalent interactions within the active site of target fungal enzymes, potentially increasing binding affinity and inhibitory potency.[14]
Application Note 1: Synthesis of a Pyridinyl-Thioether Fungicide Candidate
This section provides a detailed protocol for the synthesis of a model fungicide, 2-(4-methoxyphenoxy)-5-chloro-3-(trifluoromethyl)pyridine , via a nucleophilic aromatic substitution reaction. This class of molecule is representative of structures often explored in fungicide discovery programs.
Protocol 1.1: Synthesis via SNAr Reaction
Objective: To synthesize a model fungicide candidate by displacing the C2-fluorine of this compound with a substituted phenol nucleophile.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenol (1.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO4), anhydrous
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-methoxyphenol (1.1 eq) and anhydrous DMF. Stir until the phenol is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the resulting suspension at room temperature for 20 minutes to facilitate the formation of the potassium phenoxide nucleophile.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Heating: Equip the flask with a condenser and heat the reaction mixture to 80-90 °C using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting pyridine material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure 2-(4-methoxyphenoxy)-5-chloro-3-(trifluoromethyl)pyridine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Causality and Trustworthiness:
-
Base: K2CO3 is a mild and effective base for deprotonating the phenol, generating the active nucleophile without causing unwanted side reactions.
-
Solvent: Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.
-
Temperature: Elevated temperature is necessary to overcome the activation energy required to disrupt the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[11]
-
Controls: The reaction progress is monitored to ensure complete conversion and prevent potential degradation from prolonged heating. The purification step is essential for removing unreacted starting materials and byproducts, ensuring the compound's integrity for biological testing.
Diagram 1: Synthetic Workflow
Caption: Workflow for the synthesis of a model fungicide.
Application Note 2: In Vitro Antifungal Susceptibility Testing
This section provides a standardized protocol for evaluating the antifungal activity of newly synthesized compounds against a panel of relevant plant pathogenic fungi. The "poisoned food" technique is a robust and widely used method for primary screening.[15][16][17]
Protocol 2.1: Poisoned Food Technique for MIC Determination
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized compound required to inhibit the mycelial growth of target fungi.
Materials:
-
Synthesized test compound
-
Dimethyl sulfoxide (DMSO), sterile
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm), sterile
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum, Sclerotinia sclerotiorum)[3]
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
Laminar flow hood
-
Commercial fungicide standard (e.g., Boscalid, Fluazinam) for positive control[18]
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound by dissolving it in sterile DMSO. Prepare serial dilutions from this stock to achieve the desired final test concentrations.
-
Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50 °C in a water bath. This temperature is cool enough to not degrade the compound but warm enough to prevent premature solidification.
-
Amending the Medium:
-
Under sterile conditions in a laminar flow hood, add the appropriate volume of the compound's stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v) in the medium, as it can inhibit fungal growth.
-
Negative Control: Prepare a set of plates containing PDA amended only with DMSO (at the same concentration used for the test compounds).
-
Positive Control: Prepare a set of plates amended with a commercial fungicide standard at known effective concentrations.
-
-
Plating: Swirl the flasks to ensure homogenous mixing and pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely.
-
Inoculation:
-
Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of a 3-7 day old culture of the target fungus.
-
Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (test compound, negative control, and positive control).
-
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 2 °C in the dark.
-
Data Collection:
-
Incubate until the fungal growth in the negative control plates has reached the edge of the plate (typically 3-5 days).
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.
-
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula[19]:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the negative control (DMSO) plate.
-
dt = average diameter of the fungal colony in the fungicide-treated plate.
-
-
-
MIC/EC50 Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible mycelial growth. The EC50 (Effective Concentration for 50% inhibition) can be determined by plotting the inhibition percentage against the log of the compound concentration and performing a dose-response regression analysis.
Diagram 2: Antifungal Assay Workflow
Caption: Workflow for in vitro antifungal susceptibility testing.
Structure-Activity Relationship (SAR) Insights
The true power of using a versatile building block like this compound lies in the ability to systematically probe the structure-activity relationship (SAR). The initial synthesis represents a single data point. A robust discovery program will synthesize a library of analogs to understand how structural modifications impact fungicidal potency.
Key Areas for SAR Exploration:
-
The C2-Substituent: The phenoxy group in our model compound can be replaced with a wide variety of nucleophiles. Researchers should explore:
-
Substituted Phenols: Varying the electronic nature (electron-donating vs. electron-withdrawing) and position (ortho, meta, para) of substituents on the phenyl ring.
-
Aliphatic Alcohols: Introducing alkyl chains of varying length and branching.
-
Thiols (Sulfur Nucleophiles): Creating thioether linkages, which can alter geometry and metabolic stability.
-
Amines (Nitrogen Nucleophiles): Synthesizing aminopyridine derivatives, a common motif in bioactive molecules.[3][18]
-
-
The C5-Chlorine: While the C2-fluorine is more reactive to SNAr, the C5-chlorine can be targeted in subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira), to introduce further diversity.
A preliminary SAR study might suggest that introducing small, electron-withdrawing groups at the para-position of the C2-phenyl ring enhances activity against a specific pathogen.[18] This insight guides the next round of synthesis.
Conclusion and Future Directions
This compound is a high-value, strategically functionalized intermediate for modern fungicide discovery. Its predictable reactivity in SNAr reactions, combined with the beneficial physicochemical properties imparted by the trifluoromethyl group, provides a robust platform for generating novel chemical entities. The protocols detailed in this guide offer a validated starting point for synthesis and biological evaluation. Future work should focus on expanding the library of C2-substituted analogs and exploring secondary modifications at the C5-position to build a comprehensive understanding of the SAR and identify candidates with potent, broad-spectrum fungicidal activity.
References
- Vertex AI Search. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Request PDF. Retrieved January 11, 2026.
- Hartwig, J. F. (2018).
- Taylor & Francis Online. (n.d.). Trifluoromethyl group – Knowledge and References. Retrieved January 11, 2026.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Trifluoromethyl Group: Enhancing Drug Discovery and Agrochemical Performance. Retrieved January 11, 2026.
- Wang, S., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. PubMed.
- Scher, H., et al. (2021). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. Helvetica Chimica Acta.
- Meagher, R. J., et al. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. PMC, NIH.
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Retrieved January 11, 2026.
- Tanveer, N., et al. (2012). In vitro screening methods using chemical fungicides against canola black spot pathogen.
- Tsukamoto, Y., & Nakamura, S. (2023).
- Paul, P. A., et al. (2024). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. PMC, NIH.
- Hossain, M. S., et al. (2012). In vitro screening of fungicides and antagonists against Sclerotium rolfsii. Academic Journals.
- ChemicalBook. (2025). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8. Retrieved January 11, 2026.
- iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved January 11, 2026.
- Zhang, L., et al. (2022).
- Tsukamoto, Y., & Nakamura, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Martinez-Alvarez, D., et al. (2024).
- ResearchGate. (2018). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 11, 2026.
- Tsukamoto, Y., & Nakamura, S. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. Retrieved January 11, 2026.
- ResearchGate. (2020). In vitro evaluation of fungicides against fungal foliar pathogens of cotton. Retrieved January 11, 2026.
- ResearchGate. (n.d.). Structure–activity relationship of compounds | Download Scientific Diagram. Retrieved January 11, 2026.
- Martinez-Alvarez, D., et al. (2024).
- Nitta, Y., et al. (2021). Directed nucleophilic aromatic substitution reaction.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. Retrieved January 11, 2026.
- Jouffroy, M., et al. (2020).
- The Organic Chemistry Tutor. (2019).
- Guidechem. (n.d.). What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine?. Retrieved January 11, 2026.
- PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075. Retrieved January 11, 2026.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. academicjournals.org [academicjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for Trifluoromethylpyridine Derivatives: Application Notes and Protocols
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. This small functional group can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. When appended to a pyridine ring, a privileged scaffold in drug discovery, the resulting trifluoromethylpyridine (TFMP) derivatives exhibit a unique combination of physicochemical properties that make them invaluable.[1][2] The demand for TFMP derivatives has seen a steady increase over the past three decades, driven by their central role in a growing number of commercial agrochemicals and pharmaceuticals.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary synthetic routes to trifluoromethylpyridine derivatives. We will delve into the mechanistic underpinnings of each strategy, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.
Core Synthetic Approaches: A Strategic Overview
The synthesis of trifluoromethylpyridines can be broadly categorized into three main strategies, each with its own set of advantages and considerations. The choice of route often depends on the desired substitution pattern, the availability of starting materials, and the scale of the synthesis.
-
Direct C-H Trifluoromethylation: Introducing the CF₃ group directly onto a pre-existing pyridine ring.
-
Building Block Approach (Cyclocondensation): Constructing the pyridine ring from smaller, fluorine-containing precursors.
-
Functional Group Interconversion: Modifying a pre-functionalized pyridine, such as an amino- or halopyridine.
Method 1: Direct C-H Trifluoromethylation
Directly functionalizing a C-H bond is an atom-economical and elegant approach. For pyridines, which are electron-deficient heterocycles, this transformation can be challenging and often suffers from a lack of regioselectivity. However, recent advances have led to highly effective and selective protocols.
Mechanistic Insight: Activating the Pyridine Ring
A successful strategy for regioselective trifluoromethylation involves the activation of the pyridine ring by forming an N-methylpyridinium salt. This activation enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. The trifluoromethyl anion (CF₃⁻), generated from a suitable precursor like trifluoroacetic acid (TFA), can then add to the pyridinium salt. Subsequent rearomatization yields the desired trifluoromethylated pyridine.[4][5]
Caption: Workflow for direct C-H trifluoromethylation via pyridinium salt activation.
Application Protocol: Regioselective C2-Trifluoromethylation of Pyridine
This protocol describes the trifluoromethylation of a generic pyridine substrate at the C2-position by activating it as an N-methylpyridinium salt.[4][6]
Materials:
-
Substituted Pyridine (1.0 mmol)
-
Iodomethane (CH₃I) (1.5 mmol)
-
Solvent (e.g., Acetonitrile, 5 mL)
-
N-Methylpyridinium Iodide Salt (from Step 1)
-
Silver Carbonate (Ag₂CO₃) (2.0 mmol)
-
Trifluoroacetic Acid (TFA) (3.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
Step 1: Formation of the N-Methylpyridinium Iodide Salt
-
In a round-bottom flask, dissolve the substituted pyridine (1.0 mmol) in the chosen solvent.
-
Add iodomethane (1.5 mmol) to the solution.
-
Stir the mixture at room temperature until the reaction is complete, which can be monitored by TLC or LC-MS.
-
Isolate the N-methylpyridinium iodide salt, typically by precipitation followed by filtration, or by removing the solvent under reduced pressure.
Step 2: Trifluoromethylation
-
To a reaction vessel, add the N-methylpyridinium iodide salt (1.0 mmol), silver carbonate (2.0 mmol), and N,N-dimethylformamide (DMF) (5 mL).
-
Add trifluoroacetic acid (3.0 mmol) to the mixture.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.
| Substrate | Product | Yield (%) | Reference |
| 2-Phenylpyridine | 2-Phenyl-6-(trifluoromethyl)pyridine | 75% | [6] |
| 4-Methoxypyridine | 4-Methoxy-2-(trifluoromethyl)pyridine | 68% | [4] |
| 3-Bromopyridine | 3-Bromo-2-(trifluoromethyl)pyridine | 55% | [4] |
| Table 1: Representative yields for direct C-H trifluoromethylation. |
Method 2: Building Block Approach via Cyclocondensation
This "bottom-up" strategy involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. Cyclocondensation reactions are highly versatile and allow for the synthesis of a wide variety of polysubstituted trifluoromethylpyridines that may be difficult to access through other methods.[7]
Mechanistic Insight: Bohlmann-Rahtz Pyridine Synthesis
A classic example is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of a trifluoromethyl-containing β-dicarbonyl compound (or its enamine equivalent) with an enamine. The reaction proceeds through a series of condensation, cyclization, and elimination steps to form the pyridine ring. The use of trifluoromethyl-α,β-ynones with β-enamino esters or ketones is a modern variant of this powerful transformation.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Guide to Vapor-Phase and Liquid-Phase Synthesis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Ascendancy of Trifluoromethylpyridines in Modern Chemistry
The strategic incorporation of a trifluoromethyl (-CF3) group into a pyridine ring has been a transformative approach in the fields of agrochemicals and pharmaceuticals.[1][2][3] This moiety imparts a unique combination of physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the efficacy and pharmacokinetic profiles of active ingredients.[1][2] Consequently, trifluoromethylpyridines (TFMPs) are key structural motifs in a wide array of commercial products, from potent herbicides and insecticides to innovative antiviral and anticancer agents.[2][3]
The growing demand for these valuable intermediates has spurred the development of various synthetic methodologies.[3] Broadly, these can be categorized into two primary industrial approaches: vapor-phase synthesis and liquid-phase synthesis.[1][4] This guide provides a detailed technical overview and comparative analysis of these two synthetic paradigms, offering field-proven insights and step-by-step protocols to aid researchers in selecting and implementing the optimal strategy for their specific needs.
I. Vapor-Phase Synthesis: High-Throughput Production at Elevated Temperatures
Vapor-phase synthesis is a powerful technique for the large-scale production of trifluoromethylpyridines, characterized by high reaction temperatures and short residence times.[5] This method is particularly well-suited for the synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are foundational building blocks for numerous agrochemicals.[1][3][6]
Core Principles and Mechanistic Considerations
The vapor-phase synthesis of TFMPs typically involves the simultaneous or sequential chlorination and fluorination of a picoline precursor at temperatures exceeding 300°C.[6] The reaction is generally carried out in the presence of a transition metal-based catalyst, such as iron fluoride.[6] The process can be conceptualized through the following key stages:
-
Vaporization: The picoline starting material and any diluents are vaporized and preheated.
-
Reaction Zone: The gaseous reactants are introduced into a high-temperature reactor containing the catalyst.
-
Chlorination & Fluorination: In a simultaneous process, the methyl group of the picoline is chlorinated to a trichloromethyl group, which then undergoes a halogen exchange (Halex) reaction with a fluorine source to form the trifluoromethyl group. Concurrently or sequentially, chlorination of the pyridine ring can also occur.[1][6]
-
Quenching & Separation: The product stream is rapidly cooled, and the desired TFMP is separated from byproducts and unreacted starting materials through techniques like fractional distillation.[5]
A sophisticated approach to vapor-phase synthesis utilizes a two-phase reactor system, comprising a catalyst fluidized-bed phase and an empty phase.[1][7] In the fluidized-bed, the initial chlorination and fluorination of the methyl group occur. Subsequent nuclear chlorination of the pyridine ring takes place in the empty phase.[1][7]
Visualizing the Vapor-Phase Workflow
Caption: A schematic overview of the vapor-phase synthesis process.
Protocol: Simultaneous Vapor-Phase Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is a representative example and should be adapted and optimized based on available equipment and safety infrastructure.
Materials:
-
3-Picoline
-
Chlorine gas
-
Anhydrous Hydrogen Fluoride (HF)
-
Transition metal catalyst (e.g., iron fluoride on a support)
Equipment:
-
Vaporizer system for liquid reactants
-
High-temperature tubular reactor (capable of maintaining >300°C)
-
Mass flow controllers for precise gas delivery
-
Catalyst bed
-
Quenching system
-
Neutralization scrubber for acidic off-gases
-
Fractional distillation apparatus for purification
Procedure:
-
Catalyst Preparation: Pack the reactor with the transition metal catalyst.
-
System Purge: Purge the entire system with an inert gas, such as nitrogen, to remove air and moisture.[9]
-
Heating: Heat the reactor to the target temperature (e.g., 350-400°C).[5][8]
-
Reactant Introduction:
-
Vaporize the 3-picoline and introduce it into the reactor with a carrier gas.
-
Simultaneously, introduce chlorine gas and anhydrous HF into the reactor at a controlled molar ratio relative to the 3-picoline. The ratio of chlorine will influence the degree of nuclear chlorination.[6]
-
-
Reaction: Allow the reactants to pass through the catalyst bed with a short residence time, typically less than 60 seconds.[5]
-
Quenching: Rapidly cool the gaseous product stream to condense the organic components.
-
Neutralization: Pass the off-gases through a scrubber containing a basic solution (e.g., NaOH or Ca(OH)₂) to neutralize unreacted HF, HCl, and chlorine.
-
Purification: Separate the desired 2-chloro-5-(trifluoromethyl)pyridine from the crude product mixture by fractional distillation.
Safety Precautions:
-
This reaction involves highly corrosive and toxic materials (HF, Cl₂) and should only be performed in a well-ventilated fume hood or a dedicated, enclosed system.
-
Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, is mandatory.
-
Ensure that emergency procedures for handling HF and chlorine exposure are in place.
II. Liquid-Phase Synthesis: Versatility Under Pressure
Liquid-phase synthesis offers an alternative route to trifluoromethylpyridines, often involving the fluorination of a pre-synthesized trichloromethylpyridine intermediate.[3][4] This method is typically conducted at lower temperatures than vapor-phase synthesis but requires superatmospheric pressures.[4]
Core Principles and Mechanistic Considerations
The cornerstone of liquid-phase TFMP synthesis is the chlorine/fluorine exchange reaction.[1][3] This process can be broken down as follows:
-
Preparation of Trichloromethylpyridine: The synthesis begins with the chlorination of a picoline derivative in the liquid phase to produce the corresponding trichloromethylpyridine.
-
Fluorination: The trichloromethylpyridine is then reacted with a fluorinating agent, most commonly anhydrous hydrogen fluoride (HF), in the presence of a metal halide catalyst.[4]
-
Catalysis: Catalysts such as FeCl₃, SbF₃, or TaCl₅ facilitate the halogen exchange by activating the C-Cl bonds.[4]
-
Pressurized Reaction: The reaction is carried out in a sealed autoclave to maintain the HF in a liquid state and to achieve the necessary superatmospheric pressure (ranging from 5 to 1200 psig).[4]
-
Workup and Purification: After the reaction is complete, the autoclave is carefully vented, and the crude product is neutralized and purified, often through distillation or crystallization.
A notable variation combines both liquid and vapor-phase techniques, where the initial chlorination is performed in the liquid phase, and the subsequent fluorination of the isolated trichloromethyl intermediate is carried out in the vapor phase.[1][6]
Visualizing the Liquid-Phase Pathway
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 5. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 9. US5319088A - Selective gas phase chlorination of polychlorinated β-picolines to produce 2,3,5,6-tetrachloropyridine and its precursors - Google Patents [patents.google.com]
The Strategic Role of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Imperative of Fluorine in Drug Design
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and fluorinated motifs into drug candidates has become an indispensable tool for optimizing pharmacological profiles.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique confluence of properties—strong electron-withdrawing character, high lipophilicity, and exceptional metabolic stability—that can profoundly enhance a molecule's potency, selectivity, and pharmacokinetics.[3] When appended to a heterocyclic scaffold such as pyridine, these advantages are further amplified, creating a privileged structural motif for engaging with a wide array of biological targets.[4]
This guide provides an in-depth exploration of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine , a versatile and highly valuable building block for the synthesis of complex, biologically active molecules. We will delve into the nuanced reactivity of this compound, elucidating the rationale behind its application in sophisticated synthetic strategies. Through detailed protocols and mechanistic discussions, this document aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this powerful synthetic intermediate.
Physicochemical Properties and Reactivity Profile
The utility of this compound as a synthetic intermediate is rooted in its distinct physicochemical properties and the differential reactivity of its halogen substituents.
| Property | Value | Reference |
| CAS Number | 72537-17-8 | [5] |
| Molecular Formula | C₆H₂ClF₄N | [5] |
| Molecular Weight | 199.53 g/mol | [5] |
| Appearance | Liquid | [5] |
| Boiling Point | 50-55 °C/11 mmHg | [5] |
| Melting Point | 16-20 °C | [5] |
| Density | 1.524 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.433 | [5] |
The pyridine ring is rendered electron-deficient by the cumulative electron-withdrawing effects of the nitrogen atom, the chloro group, and the potent trifluoromethyl group. This electronic landscape is pivotal in activating the ring towards nucleophilic aromatic substitution (SNAr).
A critical aspect of this molecule's reactivity is the selective displacement of the halogen atoms. The fluorine atom at the 2-position is significantly more labile towards nucleophilic attack than the chlorine atom at the 5-position. This is a consequence of the strong electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction.[6] This differential reactivity allows for a stepwise and controlled functionalization of the pyridine core, a highly desirable feature in multi-step syntheses.
Caption: Logical workflow for the sequential functionalization of this compound.
Application in the Synthesis of Bioactive Molecules
The unique reactivity profile of this compound has positioned it as a key intermediate in the synthesis of a diverse range of bioactive compounds, from antiviral agents to kinase inhibitors.
Case Study: Synthesis of a Precursor to the HIV Protease Inhibitor, Tipranavir
Tipranavir is a non-peptidic HIV protease inhibitor that showcases the importance of the trifluoromethylpyridine scaffold in its structure.[2] While Tipranavir itself does not contain the chloro and fluoro substituents of the starting material, a closely related analogue, 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, is a crucial intermediate in its synthesis.[7] The synthesis of this intermediate can be envisioned from precursors like this compound, highlighting the strategic value of this building block.
The final step in the synthesis of Tipranavir involves the coupling of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with the amine precursor of the drug.[7]
Caption: The final coupling reaction in the synthesis of Tipranavir.
Protocol: Sulfonylation to form Tipranavir [7]
Objective: To couple 5-(trifluoromethyl)pyridine-2-sulfonyl chloride with the Tipranavir amine precursor.
Materials:
-
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride
-
Tipranavir amine precursor
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Organic base (e.g., pyridine, triethylamine)
-
Standard glassware for anhydrous reactions
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the Tipranavir amine precursor in an anhydrous aprotic solvent.
-
Add the organic base (e.g., pyridine) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Tipranavir.
Causality of Experimental Choices:
-
Anhydrous conditions and inert atmosphere: The sulfonyl chloride is highly reactive and susceptible to hydrolysis. Anhydrous solvents and an inert atmosphere prevent the degradation of the starting material and the formation of unwanted byproducts.
-
Aprotic solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are used as they do not have acidic protons that can react with the reagents.
-
Organic base: The organic base is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine precursor, rendering it non-nucleophilic.
-
Slow addition at 0 °C: The reaction is exothermic. Slow addition of the sulfonyl chloride at low temperature helps to control the reaction rate and prevent the formation of side products.
Representative Protocol: Synthesis of a Pyrazolopyridine Kinase Inhibitor Scaffold
Kinase inhibitors are a major class of therapeutics, particularly in oncology.[8] The pyridine scaffold is a common feature in many approved kinase inhibitors.[9] this compound is an excellent starting material for the synthesis of substituted pyrazolopyridine cores, which are known to be potent kinase inhibitors.
The following is a representative protocol for the synthesis of a pyrazolopyridine scaffold, demonstrating the utility of this compound in a typical drug discovery workflow. This protocol is based on established synthetic methodologies for similar heterocyclic systems.
Caption: A general synthetic route to a pyrazolopyridine kinase inhibitor scaffold.
Protocol: Synthesis of a 6-Chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Objective: To synthesize a pyrazolopyridine core via nucleophilic aromatic substitution followed by cyclization.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), ethanol)
-
Base (e.g., Potassium carbonate, Sodium hydride)
-
Standard glassware for anhydrous reactions
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
Add the base (e.g., potassium carbonate).
-
Add the hydrazine derivative dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C and stir for several hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude hydrazinylpyridine intermediate by column chromatography if necessary.
Step 2: Cyclization
The specific conditions for cyclization will depend on the nature of the substituents and the desired final product. A common method involves reaction with a 1,3-dicarbonyl compound or its equivalent.
Causality of Experimental Choices:
-
Choice of Hydrazine: The choice of hydrazine (unsubstituted or substituted) will determine the substituent at the N1 position of the resulting pyrazolopyridine ring.
-
Base: The base is required to deprotonate the hydrazine, increasing its nucleophilicity for the SNAr reaction.
-
Solvent and Temperature: The choice of solvent and reaction temperature is crucial for achieving a reasonable reaction rate for the SNAr reaction. Higher temperatures are often required for less reactive nucleophiles.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its unique electronic properties and the differential reactivity of its halogen substituents provide a strategic advantage for the synthesis of complex and highly functionalized heterocyclic compounds. The ability to perform selective and sequential reactions on this scaffold makes it an invaluable tool in the drug discovery process. The protocols and discussions presented in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize this important synthetic intermediate in their own research endeavors.
References
- [Link to a relevant review on trifluoromethyl groups in drug design]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])
- [Link to a relevant review on fluorine in medicinal chemistry]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (URL: [Link])
- [Link to a relevant p
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (URL: [Link])
- [Link to a general review on SNAr mechanisms]
- [Link to a review on kinase inhibitor synthesis]
- [Link to a review on mechanisms of nucleophilic heteroarom
- [Link to a patent on 2-Amino-3-chloro-5-trifluoromethylpyridine]
-
The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (URL: [Link])
-
Tipranavir | C31H33F3N2O5S | CID 54682461. (URL: [Link])
-
Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. (URL: [Link])
-
Concerted Nucleophilic Aromatic Substitution Reactions. (URL: [Link])
- [Link to a general chemistry resource on halogens]
-
(PDF) Concerted Nucleophilic Aromatic Substitution Reactions. (URL: [Link])
- [Link to a d
-
Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class. (URL: [Link])
-
5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (URL: [Link])
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
Cross-coupling reactions involving 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Introduction: The Strategic Value of a Trifunctional Pyridine Building Block
This compound is a highly valuable heterocyclic building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries.[1][2] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group (CF₃) and the differential reactivity of its two halogen substituents. The pyridine core is a common motif in bioactive compounds, while the CF₃ group, a strong electron-withdrawing moiety, can enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1][3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions centered on this substrate. The primary focus is on the selective functionalization of the C5-position, leveraging the greater reactivity of the C-Cl bond over the C-F bond in standard cross-coupling manifolds. We will detail field-proven insights and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling researchers to confidently employ this versatile intermediate in their synthetic campaigns.
Reactivity Profile: A Tale of Two Halogens
The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by two key factors:
-
Bond Dissociation Energies: The C(sp²)-Cl bond is inherently weaker and more susceptible to oxidative addition by a Palladium(0) catalyst compared to the significantly stronger C(sp²)-F bond.
-
Electronic Effects: The strongly electron-withdrawing CF₃ group at the C3-position deactivates the adjacent C2-F and C4-H positions towards electrophilic attack but activates the halide positions (C2 and C5) towards nucleophilic attack and, critically for this guide, oxidative addition.
This electronic landscape makes the C5-Cl bond the primary site for cross-coupling, allowing the C2-F bond to be retained for subsequent transformations or as a key pharmacophore element. This site-selectivity is a cornerstone of its synthetic utility.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organohalide.[4][5] For this compound, this reaction enables the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C5 position.
Mechanism Overview
The catalytic cycle involves three fundamental steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4][6] The base is crucial for activating the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[6]
Caption: General Suzuki-Miyaura catalytic cycle.
Key Considerations for Success
-
Catalyst & Ligand: Coupling of aryl chlorides, particularly electron-deficient ones like our substrate, often requires highly active catalyst systems. Palladium(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. The key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective as they promote the challenging oxidative addition step and facilitate reductive elimination.[7]
-
Base Selection: A moderately strong base is required to activate the boronic acid without promoting unwanted side reactions. K₂CO₃ or K₃PO₄ are excellent choices, often used in an aqueous solution with an organic solvent.[7] Stronger bases like NaOt-Bu are generally avoided with this substrate to minimize the risk of nucleophilic aromatic substitution (SNAr) at the C2-fluoro position.
-
Solvent System: A biphasic solvent system, such as 1,4-dioxane/water or toluene/water, is typically employed to dissolve both the organic substrate and the inorganic base.[7]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner (R-B(OH)₂) | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >90% |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | >85% |
| 3-Pyridylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 80 | >80% |
| Vinylboronic acid pinacol ester | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3.0) | Toluene/H₂O | 90 | >75% |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, 0.2 M) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or aluminum block and stir vigorously at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). Reaction times typically range from 4 to 24 hours.[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond by reacting an aryl halide with a terminal alkyne.[8] This reaction is exceptionally useful for installing alkyne handles, which can be further elaborated, or for synthesizing conjugated enynes and arylalkynes.[9]
Mechanism Overview
The reaction traditionally proceeds via two interconnected catalytic cycles.[9] The palladium cycle mirrors the Suzuki reaction. The crucial difference is the copper(I) co-catalyst cycle. The copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Ar-Pd(II)-X complex, which is often the rate-determining step.[9] Copper-free protocols exist but may require harsher conditions.[10]
Caption: Dual catalytic cycles in Sonogashira coupling.
Key Considerations for Success
-
Catalyst System: A combination of a palladium source and a copper(I) salt (typically CuI) is standard. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are classic, reliable palladium catalysts for this transformation.[8][11]
-
Base/Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is essential. It serves to deprotonate the alkyne and act as a solvent or co-solvent.[12]
-
Copper-Free Conditions: To avoid the homocoupling of alkynes (Glaser coupling), a common side reaction, copper-free conditions can be employed. These protocols often require a different ligand/base system and may need higher temperatures.[10]
-
Atmosphere: The reaction is sensitive to oxygen, which can promote alkyne homocoupling, so maintaining a strict inert atmosphere is critical for high yields.[12]
Data Presentation: Representative Sonogashira Coupling Conditions
| Terminal Alkyne | Pd Source (mol%) | Cu(I) Source (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (excess) | THF | 65 | >90% |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (1.5) | DIPA (excess) | Toluene | 70 | >85% |
| 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (1) | Et₃N (excess) | DMF | 50 | >95% |
| Ethynyltrimethylsilane | Pd(dppf)Cl₂ (3) | CuI (2) | Piperidine | 1,4-Dioxane | 80 | >80% |
Experimental Protocol: Sonogashira Coupling
-
Vessel Preparation: To a dry, two-necked round-bottom flask equipped with a condenser and magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv.) and the copper(I) source (CuI, 0.01 equiv.).
-
Inert Atmosphere: Establish and maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.
-
Reagent Addition: Add this compound (1.0 equiv.) and the degassed solvent (e.g., THF or Et₃N).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) and the amine base (if not the solvent, e.g., Et₃N, 3.0 equiv.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 65 °C) with stirring.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[13] This transformation is of paramount importance in medicinal chemistry, as the aniline and related moieties are present in a vast number of pharmaceuticals.
Mechanism Overview
The reaction follows the general cross-coupling pathway: oxidative addition of the aryl chloride to Pd(0), coordination of the amine to the palladium center, deprotonation of the coordinated amine by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[14][15]
Caption: General Buchwald-Hartwig amination cycle.
Key Considerations for Success
-
Catalyst & Ligand: This reaction is highly dependent on the ligand. For challenging substrates like aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are essential.[14] They form monoligated Pd(0) species that are highly active in the oxidative addition step. Pre-formed catalysts like XPhos-Pd-G3 offer excellent reliability.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Other bases like LiHMDS or K₃PO₄ can also be used, depending on the substrate's sensitivity.
-
Solvent: Anhydrous, non-protic solvents such as toluene, 1,4-dioxane, or THF are standard. It is critical to ensure the solvent is thoroughly degassed to prevent catalyst deactivation.[15]
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield |
| Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 110 | >95% |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | >80% |
| Benzylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu (1.5) | Toluene | 100 | >90% |
| n-Butylamine | XPhos-Pd-G3 (2) | - | LHMDS (1.8) | THF | 70 | >85% |
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst and ligand (e.g., Pd₂(dba)₃ and XPhos) and the base (e.g., NaOt-Bu) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., Toluene).
-
Amine Addition: Add the amine (1.2-1.5 equiv.) via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block. Stir vigorously at the specified temperature (e.g., 100-110 °C).
-
Monitoring: Monitor the reaction by GC-MS or LC-MS. These reactions are often complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature and quench carefully by adding water. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and transfer to a separatory funnel.
-
Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a systematic and careful workflow to ensure reproducibility and high yields. The general process is outlined below.
Caption: General laboratory workflow for cross-coupling.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Kim, J. K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. [Link]
-
ResearchGate. (2018). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
- Google Patents. (1984). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
Amatore, C., et al. (2006). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL₂] Complexes. Chemistry – A European Journal. [Link]
-
Canadian Science Publishing. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Smith, G. B., et al. (1996). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]
-
Sharif, M., et al. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B. [Link]
-
Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
-
Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. Topics in Current Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
PubMed. (2014). An unusual hydrogen migration/C-H activation reaction with group 3 metals. [Link]
-
Dreher, S. D., et al. (2008). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2017). Cobalt-Catalyzed C–H Activation. ACS Catalysis. [Link]
-
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules. [Link]
- Google Patents. (2017).
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
ACS Publications. (2021). C–H Activation: Toward Sustainability and Applications. ACS Central Science. [Link]
-
ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. [Link]
-
ResearchGate. (2009). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl. [Link]
-
NIH. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. thalesnano.com [thalesnano.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
Application Notes & Protocols: The Strategic Utility of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Advanced Materials Science
A Note on Isomeric Specificity: The following application notes focus on 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (CAS No. 72537-17-8). While the initial topic specified the 5-chloro-3-(trifluoromethyl) isomer, the vast majority of published research and industrial application centers on the 3-chloro-5-(trifluoromethyl) isomer. This compound is a critical and versatile building block, and its well-documented reactivity provides a strong foundation for exploring its potential in materials science.
Introduction: A Versatile Fluorinated Building Block
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative that stands out as a valuable intermediate in modern chemical synthesis.[1][2] Its strategic arrangement of functional groups—a reactive chlorine atom, a fluorine atom, and an electron-withdrawing trifluoromethyl (CF₃) group on a pyridine ring—imparts a unique combination of stability, reactivity, and physicochemical properties.[3] While its primary applications to date have been in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), these same characteristics make it an exceptionally promising candidate for the development of advanced materials.[2][4]
The incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of modern materials design.[5][6] These moieties are known to confer a range of desirable properties, including:
-
Enhanced Thermal and Oxidative Stability: The strength of the C-F bond contributes to the overall robustness of the material.[5]
-
Lowered Dielectric Constant: The electronegativity of fluorine can reduce electronic polarizability, a key property for microelectronics.[5]
-
Tunable Electronic Properties: The strong electron-withdrawing nature of both the pyridine ring and the CF₃ group can significantly lower the HOMO and LUMO energy levels of a conjugated system, facilitating electron injection and transport in electronic devices.[7]
-
Increased Solubility and Processability: The presence of CF₃ groups can disrupt intermolecular packing, often improving solubility in organic solvents without compromising thermal stability.[5]
-
Hydrophobicity and Chemical Resistance: Fluorinated surfaces are known for their low surface energy and resistance to chemical attack.
This guide provides an overview of the core synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine and explores its potential applications in high-performance polymers and organic electronics, complete with detailed, field-proven insights and representative experimental protocols.
Compound Profile and Physicochemical Properties
A clear understanding of the physical and chemical properties of this building block is essential for its effective use in synthesis and material fabrication.
| Property | Value | Reference(s) |
| CAS Number | 72537-17-8 | |
| Molecular Formula | C₆H₂ClF₄N | |
| Molecular Weight | 199.53 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Melting Point | 16-20 °C | |
| Boiling Point | 50-55 °C at 11 mmHg | |
| Density | 1.524 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.433 | |
| Flash Point | 52 °C (125.6 °F) - closed cup |
Core Synthesis Protocol: Preparation of the Building Block
The reliable synthesis of the starting material is the first critical step. A common and documented method involves the liquid-phase halogen exchange of a precursor compound, 2,3-dichloro-5-(trichloromethyl)pyridine, with anhydrous hydrogen fluoride.[8]
Protocol 3.1: Synthesis of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
This protocol is based on a liquid-phase halogen exchange reaction.[8]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous hydrogen fluoride (HF) is critical to prevent side reactions and ensure the efficiency of the fluorine-chlorine exchange.
-
Elevated Temperature and Pressure: The reaction requires significant energy input to break the strong C-Cl bonds and facilitate the exchange, necessitating high temperatures and pressures to keep the reactants in the liquid phase.
-
Absence of Catalyst: This process is advantageous as it avoids potential contamination of the product with metal catalysts and simplifies purification.[8]
Step-by-Step Methodology:
-
Reactor Setup: Charge a high-pressure autoclave reactor suitable for handling anhydrous HF with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Inert Atmosphere: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air and moisture.
-
Reactant Addition: Introduce at least a stoichiometric amount of anhydrous hydrogen fluoride into the sealed reactor. The HF can be fed as a liquid or sparged into the reaction mixture as a gas.[8]
-
Reaction Conditions: Heat the reactor to a temperature of 170-200 °C (optimally 180-190 °C). Maintain the internal pressure at a minimum of 200 psig (1480 kPa), typically in the range of 200-300 psig.[8]
-
Reaction Monitoring: Maintain these conditions for a sufficient duration to ensure complete conversion. The reaction progress can be monitored by sampling and analyzing via Gas Chromatography (GC).
-
Work-up and Isolation: After cooling the reactor to a safe temperature, carefully vent the excess HF. Neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate or potassium carbonate).
-
Extraction: Extract the crude product into an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The final product can be further purified by vacuum distillation to yield high-purity 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
Caption: Synthesis of the target building block via halogen exchange.
Application in High-Performance Polymer Synthesis
The unique electronic properties and stability of the trifluoromethyl-pyridine motif make it an excellent candidate for incorporation into high-performance polymers like polyimides or poly(arylene ether)s.[5][9][10] Such polymers are sought after for applications in aerospace, microelectronics, and specialty coatings.
Application Note 4.1: Creating Thermally Stable, Low-Dielectric Polymers
Incorporating 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine into a polymer backbone can significantly enhance its properties. The reactive C-Cl bond can be displaced in a nucleophilic aromatic substitution (SNAᵣ) reaction with a suitable bisphenol to form a poly(arylene ether). The CF₃ group helps to increase the free volume within the polymer, lowering the dielectric constant and improving solubility, while the pyridine unit adds rigidity and thermal stability.[5]
Protocol 4.2: Representative Synthesis of a Fluorinated Poly(arylene ether)
This hypothetical protocol outlines a standard procedure for nucleophilic aromatic substitution polymerization.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc) are used because they effectively solvate the reactants and the growing polymer chain without interfering with the reaction.
-
Potassium Carbonate (K₂CO₃): A weak base is used to deprotonate the bisphenol in situ, forming the more nucleophilic phenoxide species required for the substitution reaction.
-
Toluene as Azeotroping Agent: Toluene is used to azeotropically remove water generated during the phenoxide formation, driving the reaction to completion and preventing side reactions.
-
Inert Atmosphere: The reaction is run under nitrogen to prevent oxidation of the phenoxide and other reactants at high temperatures.
Step-by-Step Methodology:
-
Reactor Setup: To a three-neck flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add a bisphenol monomer (e.g., Bisphenol A), 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine (in stoichiometric equivalence to the bisphenol), potassium carbonate (slight excess), NMP, and toluene.
-
Dehydration: Heat the mixture to reflux (around 140-150 °C) for 2-4 hours to azeotropically remove water. The water will collect in the Dean-Stark trap.
-
Polymerization: After dehydration is complete, drain the toluene from the trap and increase the reaction temperature to 180-190 °C to initiate polymerization.
-
Monitoring Viscosity: As the polymerization proceeds, the viscosity of the solution will increase significantly. Continue the reaction for 8-24 hours until the desired molecular weight is achieved.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and slowly pour it into a large volume of a non-solvent (e.g., methanol or water) with vigorous stirring to precipitate the polymer.
-
Washing: Filter the resulting fibrous polymer and wash it extensively with water and methanol to remove residual solvent, salts, and unreacted monomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C until a constant weight is obtained. The resulting fluorinated poly(arylene ether) can then be characterized for its thermal, mechanical, and dielectric properties.
Caption: Hypothetical workflow for synthesizing a high-performance polymer.
Application in Organic Electronic Materials
Pyridine derivatives are widely used in organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), as components of electron-transporting materials (ETMs), host materials, or emitters.[11][12] The electron-deficient nature of the pyridine ring, amplified by the CF₃ group, makes 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine an attractive building block for creating materials with low LUMO levels, which is beneficial for efficient electron injection and transport.[7]
Application Note 5.1: Building Blocks for OLED Host or ETMs
By using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, the chlorine atom at the 3-position can be replaced with various aromatic or carbazole-based moieties. This allows for the construction of larger, conjugated molecules with tailored electronic properties. The resulting materials could be designed to have high triplet energies (important for phosphorescent OLED hosts) and good charge transport characteristics.[12]
Protocol 5.2: Representative Suzuki Coupling for an OLED Building Block
This hypothetical protocol describes the synthesis of a more complex molecule by functionalizing the C-Cl bond.
Causality Behind Experimental Choices:
-
Palladium Catalyst & Ligand: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand are essential for the catalytic cycle of the Suzuki coupling reaction. The ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps.
-
Base: A base (e.g., K₂CO₃ or Cs₂CO₃) is required to activate the boronic acid derivative for the transmetalation step.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is typically used to dissolve both the organic reactants and the inorganic base.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at high temperatures, so the reaction must be performed under an inert atmosphere to prevent catalyst degradation.
Step-by-Step Methodology:
-
Reactant Preparation: In a Schlenk flask, combine 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, an arylboronic acid or ester (e.g., 9-phenyl-9H-carbazole-3-boronic acid), a palladium catalyst (e.g., 2-4 mol% Pd(PPh₃)₄), and a base (e.g., 2-3 equivalents of K₂CO₃).
-
Solvent Addition and Degassing: Add a degassed solvent system, such as a 3:1 mixture of toluene and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After removing the solvent, purify the crude product by column chromatography on silica gel to isolate the desired coupled product. This new, larger molecule can then be further functionalized or tested for its electronic properties.
Conclusion
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is a powerful and versatile chemical intermediate whose full potential extends far beyond its current primary applications.[2] Its unique electronic and structural features, imparted by the combination of fluorine, chlorine, and a trifluoromethyl group on a pyridine core, provide a compelling platform for innovation in materials science.[13] The protocols and insights provided herein serve as a guide for researchers and scientists to explore the synthesis of novel high-performance polymers and organic electronic materials, paving the way for next-generation technologies.
References
- The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. (n.d.). Google Cloud.
- The Role of Pyridine Derivatives in Advanced Chemical Synthesis. (n.d.). Google Cloud.
- Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host. (2024).
- Rationally heteroarylated pyridines as hole transport materials for OLEDs. (2023). RSC Publishing.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021).
- Exploring the Versatility of Trifluoromethylpyridine Derivatives in Industry. (n.d.). Google Cloud.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A Key Intermediate in Organic Synthesis and Agrochemicals. (n.d.). Google Cloud.
- Application Notes & Protocols: Synthesis of Fluorinated Polyimides Incorporating Trifluoromethylphenyl Moieties. (n.d.). Benchchem.
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. (n.d.). RSC Publishing.
- Construction of High-Performance, High-Temperature shape memory polyimides bearing pyridine and trifluoromethyl group. (2025).
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8. (n.d.). Sigma-Aldrich.
- The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. (n.d.). Google Cloud.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 72537-17-8. (n.d.). TCI Chemicals.
- Fluorinated high-performance polymers: Poly(arylene ether)s and aromatic polyimides containing trifluoromethyl groups. (2025).
- The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). Google Cloud.
- Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Rationally heteroarylated pyridines as hole transport materials for OLEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
This guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. As a Senior Application Scientist, this document synthesizes technical expertise and practical field insights to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route. However, common impurities include starting materials, regioisomers, and byproducts from side reactions. Based on typical synthetic preparations, potential impurities may include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Isomeric Impurities: Positional isomers that may form during the reaction.
-
Over-chlorinated or under-chlorinated species: Byproducts from the chlorination steps in the synthesis.[1][2]
-
Hydrolysis Products: The pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of corresponding pyridones.
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To ensure the stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[3] It is advisable to keep the container tightly sealed to prevent moisture ingress and potential degradation.[3] Storage at 2-8°C in an inert atmosphere is also recommended.[4]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
Gas Chromatography (GC): Due to its volatility, GC is an excellent method for determining the purity of this compound and quantifying volatile impurities. A purity of >98.0% (GC) is often reported for commercial products.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be employed to assess purity and detect non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR): NMR is a powerful tool for structural confirmation and can help identify and quantify impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify unknown impurities by providing molecular weight information.
Troubleshooting Guide
Problem 1: My final product has a low purity (<95%) after initial workup. What purification strategy should I employ?
Solution: For purities in this range, a multi-step purification approach is often necessary. The choice of technique depends on the nature of the impurities.
Workflow for Purifying this compound
Caption: A decision-making workflow for the purification of this compound.
Option A: Vacuum Distillation
This is often the most effective first step for removing non-volatile or high-boiling impurities.[5]
-
Rationale: this compound has a boiling point of approximately 50-55 °C at 11 mmHg. This allows for its separation from less volatile starting materials or polymeric byproducts.
-
Protocol:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Ensure all glassware is dry to prevent hydrolysis.
-
Carefully apply vacuum and slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
Analyze the purity of the collected fractions by GC.
-
Option B: Column Chromatography
If distillation does not provide sufficient purity, or if impurities have similar boiling points, silica gel column chromatography is a viable alternative.
-
Rationale: Separation is based on the differential adsorption of the compound and impurities to the stationary phase (silica gel).
-
Protocol:
-
Select an appropriate solvent system. A good starting point is a mixture of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Pack a silica gel column with the chosen eluent.
-
Load the crude product onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or GC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 2: After purification by distillation, I still observe a persistent impurity with a similar boiling point. How can I remove it?
Solution: When dealing with impurities that have close boiling points, a secondary purification step like recrystallization or a more selective chromatographic method may be necessary.
Option A: Recrystallization
If the product is a solid at room temperature or can be solidified at low temperatures, recrystallization can be a highly effective technique for removing small amounts of impurities.
-
Rationale: This method relies on the difference in solubility between the desired compound and the impurity in a specific solvent.
-
Protocol:
-
Choose a suitable solvent in which the product has high solubility at elevated temperatures and low solubility at lower temperatures. Potential solvents include hexanes, ethanol, or a mixture of solvents.
-
Dissolve the impure product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.
-
Problem 3: The yield of my purified product is consistently low. What are the potential causes and how can I improve it?
Solution: Low yield can be attributed to several factors throughout the synthesis and purification process.
Troubleshooting Low Purification Yield
Caption: A troubleshooting diagram for identifying and addressing causes of low purification yield.
Potential Causes & Optimization Strategies:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or GC to ensure it has gone to completion before starting the workup. |
| Side Reactions | The formation of byproducts such as multi-chlorinated pyridines can reduce the yield of the desired product.[1][2] Re-evaluate the reaction conditions (temperature, stoichiometry) to minimize side reactions. |
| Losses During Aqueous Workup | Ensure efficient extraction of the product from the aqueous phase by using an appropriate organic solvent and performing multiple extractions. |
| Losses During Distillation | Avoid overheating, which can lead to decomposition. Ensure the vacuum is stable to prevent bumping and loss of material. |
| Losses During Chromatography | The product may be partially retained on the silica gel column. Optimize the eluent system to ensure complete elution. Avoid overloading the column. |
By systematically addressing these potential issues, you can significantly improve the yield and purity of your this compound.
References
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. Available from: [Link]
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents.
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from: [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech. Available from: [Link]
- US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents.
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 1227606-22-5|5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]
- 5. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the dedicated technical support resource for the synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development and agrochemical synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed analytical protocols to navigate the complexities of this synthesis and ensure the desired product's purity and yield.
Introduction
The synthesis of this compound is a multi-step process that, while established, presents several challenges that can impact reaction efficiency and product purity. The most common synthetic routes involve the halogen exchange fluorination of a polychlorinated precursor, typically 2,3-dichloro-5-(trichloromethyl)pyridine. Understanding the potential side reactions and the nature of the byproducts formed is critical for successful synthesis and purification. This guide offers practical, experience-driven advice to address common issues encountered in the laboratory.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality.
-
Incomplete Fluorination: The conversion of the trichloromethyl (-CCl₃) group to a trifluoromethyl (-CF₃) group is a critical step. Incomplete reaction can leave behind intermediates such as 5-chloro-3-(dichlorofluoromethyl)-2-fluoropyridine or 5-chloro-3-(chlorodifluoromethyl)-2-fluoropyridine.
-
Causality: Insufficient fluorinating agent, low reaction temperature, or inadequate reaction time can lead to incomplete conversion. The halogen exchange reaction requires overcoming a significant activation energy for each chlorine-fluorine substitution.
-
Solution:
-
Reagent Stoichiometry: Ensure an adequate excess of the fluorinating agent, such as anhydrous hydrogen fluoride (HF), is used.
-
Temperature and Pressure Control: The reaction often requires high temperatures (150-200°C) and pressure to proceed to completion.[1] Carefully monitor and control these parameters within the recommended ranges for your specific protocol. Exceeding the optimal temperature can lead to decomposition.[2]
-
Reaction Time: Monitor the reaction progress using in-process controls like GC-MS. If the reaction has stalled, consider extending the reaction time.
-
-
-
Substrate and Reagent Purity: The purity of the starting material, 2,3-dichloro-5-(trichloromethyl)pyridine, and the fluorinating agent is paramount.
-
Causality: Impurities in the starting material can lead to the formation of additional byproducts that are difficult to separate. Moisture in the reaction can deactivate the fluorinating agent.
-
Solution:
-
Starting Material Analysis: Characterize the purity of your starting material by GC-MS or NMR before starting the reaction.
-
Anhydrous Conditions: Use anhydrous reagents and solvents, and ensure all glassware is thoroughly dried.
-
-
-
Product Decomposition: Trifluoromethylpyridines can be susceptible to decomposition under harsh reaction conditions.[2]
-
Causality: Excessive temperatures or prolonged reaction times can lead to the degradation of the desired product.
-
Solution: Optimize the reaction conditions to find a balance between complete conversion and minimal decomposition. A temperature above 250°C can accelerate the decomposition of starting materials and products.[2]
-
Question 2: I've identified an isomeric impurity in my final product. What is it likely to be and how can I remove it?
Answer:
The most probable isomeric byproduct is 2,5-dichloro-3-(trifluoromethyl)pyridine .
-
Mechanism of Formation: The formation of this isomer can occur depending on the specific synthetic route and the starting materials used. For instance, in related syntheses, the formation of isomeric dichloro-(trifluoromethyl)pyridine byproducts has been observed.[3]
-
Identification: Differentiating between this compound and its isomers can be challenging due to their similar physical properties.
-
GC-MS: While the mass spectra of isomers are often very similar, slight differences in fragmentation patterns and, more reliably, their chromatographic retention times can be used for identification and quantification.
-
NMR Spectroscopy: ¹⁹F and ¹³C NMR are powerful tools for unambiguous isomer identification. The chemical shifts of the trifluoromethyl group and the pyridine ring carbons are highly sensitive to the substitution pattern.
-
-
Purification Strategy:
-
Fractional Distillation: Due to potentially close boiling points, a highly efficient fractional distillation column is required. Careful control of the distillation parameters (pressure, temperature, and reflux ratio) is crucial.
-
Crystallization: If the product is a solid or can be derivatized to a crystalline solid, fractional crystallization can be an effective purification method.
-
Question 3: My GC-MS analysis shows multiple peaks close to my product peak. What are these likely to be?
Answer:
Besides the isomeric impurity mentioned above, you may observe several other byproducts:
-
Incompletely Fluorinated Intermediates: As mentioned in Question 1, these include compounds with -CF₂Cl and -CFCl₂ groups. Their presence indicates an incomplete reaction.
-
Over-chlorinated Species: Depending on the synthesis of the starting material, impurities with additional chlorine atoms on the pyridine ring may be present. For example, trichlorinated trifluoromethylpyridines could be formed.
-
Hydrolysis Products: If moisture is present during the reaction or workup, the trichloromethyl group can be hydrolyzed to a carboxylic acid group, leading to the formation of 5-chloro-2-fluoro-3-pyridinecarboxylic acid.
The formation of these byproducts is a known challenge in the synthesis of trifluoromethylpyridine derivatives.[4]
Workflow for Troubleshooting Unexpected Byproducts
Caption: A logical workflow for identifying and eliminating unexpected byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during the fluorination step?
A1: Temperature is arguably the most critical parameter. Insufficient temperature leads to incomplete reaction, while excessive temperature can cause decomposition of both the starting material and the product, leading to the formation of tar-like substances.[2] Precise temperature control and monitoring are essential for achieving high yields and purity.
Q2: How can I effectively monitor the progress of the reaction?
A2: Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the most effective technique for in-process monitoring. By carefully taking aliquots from the reaction mixture (if the setup allows), you can quantify the consumption of the starting material and the formation of the product and byproducts over time. This data is invaluable for optimizing reaction time and preventing over-processing.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, this synthesis involves hazardous materials and conditions.
-
Anhydrous Hydrogen Fluoride (HF): HF is extremely corrosive and toxic. It can cause severe burns upon contact with skin, and inhalation can be fatal. All manipulations involving HF must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. An HF-specific safety protocol and access to calcium gluconate gel are mandatory.
-
High-Pressure Reactions: The fluorination is often carried out in a high-pressure autoclave. Ensure the reactor is properly rated for the intended temperature and pressure and that all safety features are operational.
-
Chlorinated Reagents: Chlorinated starting materials and byproducts are also toxic and should be handled with care.
Q4: What is the best method for purifying the final product?
A4: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[5] Due to the potential for closely boiling isomers, a column with high theoretical plates is recommended. For solid impurities or high-boiling byproducts, a preliminary simple distillation might be beneficial.
Experimental Protocols
Protocol 1: GC-MS Analysis for Purity Assessment
Objective: To separate and identify this compound from potential byproducts.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for aromatic and halogenated compounds (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Dissolve the crude or purified sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify compounds based on their retention times and by comparing their mass spectra with a spectral library (e.g., NIST).
Protocol 2: NMR Spectroscopy for Structural Elucidation
Objective: To confirm the structure of the desired product and identify isomeric impurities.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum.
-
-
Data Analysis:
-
¹H NMR: The aromatic protons will show characteristic splitting patterns and chemical shifts based on their positions relative to the substituents.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyridine ring are sensitive to the positions of the chloro, fluoro, and trifluoromethyl groups.
-
¹⁹F NMR: The trifluoromethyl group will appear as a singlet in a characteristic region of the ¹⁹F spectrum. The fluorine atom on the ring will also have a distinct chemical shift and may show coupling to adjacent protons. Isomeric impurities will have different chemical shifts for their respective fluorine signals.
-
Expected NMR Data for this compound:
| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |
| ¹⁹F (-CF₃) | -60 to -70 (relative to CFCl₃) | s |
| ¹⁹F (C2-F) | -80 to -120 (relative to CFCl₃) | d or dd |
| ¹H (H4) | 7.5 - 8.5 | d or dd |
| ¹H (H6) | 8.0 - 9.0 | d |
| ¹³C | 110 - 165 |
Note: Actual chemical shifts can vary depending on the solvent and concentration.
Byproduct Formation Pathway
Caption: Common synthetic pathways leading to the desired product and major byproducts.
References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Halogenated Pyridine Intermediates. BenchChem. Link
-
ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Link
-
SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. Link
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
BenchChem. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7. Link
-
Dow AgroSciences. (1998). Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. (WO1998050362A1). Google Patents. Link
-
NMR Facility, UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Link
-
BenchChem. (2025). The Synthetic Versatility of 3,5-Dichloro-2-(trichloromethyl)pyridine. Link
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–269. Link
-
Aakeröy, C. B., et al. (2014). A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (WO2014198278A1). Google Patents. Link
-
Chemistry For Everyone. (2023, November 10). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Link
-
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Link
-
University of Ottawa. (n.d.). 19Flourine NMR. Link
-
Ragsdale, R. C. (1970). Fluorine-19 Nuclear Magnetic Resonance. Defense Technical Information Center. Link
-
Nanjing Redsun Biochemical Co., Ltd. (2017). Method for preparing 2,3-dichloro-5-trichloromethylpyridine from DCTF distillation and rapid-steaming residues. (CN106316932A). Google Patents. Link
-
Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. Link
-
Alfa Chemical. (2022, April 22). Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. Link
-
Jiangsu Yangnong Chemical Group Co., Ltd. (2016). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (CN106008330A). Google Patents. Link
-
ResearchGate. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Link
-
University of Regensburg. (n.d.). 13-C NMR Chemical Shift Table. Link
-
BenchChem. (2025). Application Notes and Protocols for the Derivatization of 3,5-Dichloro-2-(trichloromethyl)pyridine. Link
-
BenchChem. (2025). Preventing decomposition of trifluoromethylpyridines during synthesis. Link
-
Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%. Link
-
University of Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Link
-
ResearchGate. (2020). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Link
-
IUPAC. (1995). Harmonized Guidelines for Internal Quality Control in Analytical Chemistry Laboratories. Link
-
BenchChem. (2025). A Researcher's Guide to the Analytical Characterization of Halogenated Pyridines. Link
-
BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. Link
-
Trilogy Analytical Laboratory. (n.d.). Quality Control Materials. Link
-
MDPI. (2019). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Link
-
Sigma-Aldrich. (n.d.). 5-Chloro-2-fluoropyridine 97%. Link
-
National Center for Biotechnology Information. (2023). The hydrogenation side-reaction in copper-mediated radiofluorination. Link
-
Sigma-Aldrich. (n.d.). 2-Fluoro-5-(trifluoromethyl)pyridine 97%. Link
-
ResearchGate. (2010). Electrophilic fluorination: the aminopyridine dilemma. Link
-
ResearchGate. (2014). Mass spectra of the pentafluoropropionyl derivatives of the three chlorinated piperazines in this study. Link
-
Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Link
-
ResearchGate. (2016). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. Link
-
PubMed. (2023). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Link
-
ResearchGate. (2017). Efficient SN2 Fluorination of Primary and Secondary Alkyl Bromides by Copper(I) Fluoride Complexes. Link
-
Diva Portal. (2019). Analytical Method Development of Fluorinated Silanes using Mass Spectrometry. Link
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 72537-17-8). This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the unique reactivity of this versatile building block. Its distinct electronic and steric properties, stemming from the strategic placement of chloro, fluoro, and trifluoromethyl groups on a pyridine ring, offer a powerful tool for constructing complex molecules but also present specific challenges.[1] This document provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your synthetic goals.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and general reactivity of this compound.
Q1: What are the primary safety and handling considerations for this reagent? A: this compound is a flammable liquid and vapor.[2] It is also a skin and eye irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood.[3] Take precautionary measures against static discharge, such as grounding equipment.[2]
Q2: What are the recommended storage conditions? A: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended.
Q3: Which position on the pyridine ring is most reactive and for which type of reaction? A: The reactivity is highly regioselective and depends on the reaction type.
-
For Nucleophilic Aromatic Substitution (SNAr): The C2-Fluorine is the most reactive site. The fluorine atom is activated by the electron-withdrawing effects of the adjacent ring nitrogen and the C3-trifluoromethyl group, making it an excellent leaving group for nucleophilic attack.[4]
-
For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The C5-Chlorine is the primary reaction site. The C-Cl bond is more susceptible to oxidative addition into a low-valent palladium complex than the more robust C-F bond.[5]
Q4: Can I expect any stability issues with this compound? A: The compound is generally stable under recommended storage conditions.[3] However, like many halogenated pyridines, it can be sensitive to strong bases and high temperatures over prolonged periods. When planning reactions, particularly those requiring harsh conditions, it is advisable to use the reagent relatively fresh and monitor for potential degradation of the starting material.
Part 2: Troubleshooting Guide for Key Transformations
This section provides detailed, question-and-answer-based troubleshooting for specific synthetic challenges.
Guide 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
SNAr is a cornerstone reaction for this substrate, typically involving the displacement of the C2-fluoride by O-, N-, or S-based nucleophiles.
Q: My SNAr reaction is slow or stalls at partial conversion. What are the likely causes and solutions? A: This is a common issue often related to nucleophilicity, solvent choice, or temperature.
-
Cause 1: Insufficient Nucleophile Reactivity: The attacking species may not be nucleophilic enough to overcome the activation energy, even with the highly activated substrate.
-
Solution: If using an alcohol or amine nucleophile, ensure it is fully deprotonated. A strong, non-nucleophilic base like sodium hydride (NaH) for alcohols or lithium bis(trimethylsilyl)amide (LiHMDS) for amines is often more effective than carbonate or hydroxide bases.
-
-
Cause 2: Inappropriate Solvent: The solvent plays a critical role in stabilizing intermediates and solvating ions.
-
Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or NMP. These solvents excel at solvating the counter-ion (e.g., Na⁺) of the nucleophile, leaving a "naked," more reactive anionic nucleophile.
-
-
Cause 3: Low Temperature: The reaction may have a higher activation barrier than anticipated.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of product, while also checking for the appearance of decomposition byproducts.
-
Q: I am observing undesired side products. What could they be? A: Side products in SNAr reactions often arise from competing reaction pathways or degradation.
-
Cause 1: Reaction with Solvent: At elevated temperatures, nucleophiles (especially hydroxides or alkoxides) can react with amide solvents like DMF.
-
Solution: Consider alternative polar aprotic solvents like DMSO or sulfolane if solvent reactivity is suspected.
-
-
Cause 2: Multiple Substitutions (if applicable): If the nucleophile has multiple reactive sites, this can lead to a mixture of products.
-
Solution: Employ protecting group strategies on the nucleophile to ensure only the desired site reacts.
-
-
Cause 3: Degradation: The trifluoromethyl group can be sensitive to certain strong nucleophiles, although this is less common on an aromatic ring.[6]
-
Solution: If degradation is suspected, attempt the reaction at a lower temperature for a longer duration. Confirm the structural integrity of your product using ¹⁹F NMR in addition to ¹H NMR and MS.[7]
-
Guide 2: Palladium-Catalyzed Cross-Coupling at the C5-Position
The C5-chloro position is ideal for forming new C-C and C-N bonds via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.
Q: My Suzuki coupling with an arylboronic acid is giving low yields. How can I optimize it? A: Low yields in Suzuki couplings of heteroaryl chlorides are often traced back to the catalyst system and reaction conditions. Aryl chlorides are notoriously less reactive than bromides or iodides.[8]
-
Cause 1: Inefficient Catalyst/Ligand Combination: The oxidative addition of the C-Cl bond to Pd(0) is often the rate-limiting step and requires an electron-rich, sterically demanding phosphine ligand.[5]
-
Solution: Screen modern biarylphosphine ligands. Catalysts formed from precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with ligands such as RuPhos, SPhos, or XPhos are specifically designed for activating aryl chlorides.
-
-
Cause 2: Ineffective Base or Solvent System: The base is crucial for activating the boronic acid and facilitating the transmetalation step.
-
Solution: A moderately strong inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically required.[9] The reaction often benefits from a biphasic solvent system, such as toluene/water or dioxane/water, to dissolve both the organic substrate and the inorganic base.
-
-
Cause 3: Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen) or form unreactive cyclic anhydrides (boroxines).
-
Solution: Use high-purity boronic acid (or its more stable trifluoroborate or MIDA ester equivalent).[10] Ensure the reaction is run under a rigorously inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Q: I am struggling to couple a primary or secondary amine at the C5-position. What are the key parameters to check? A: Buchwald-Hartwig amination of aryl chlorides requires a carefully selected, highly active catalytic system.[11]
-
Cause 1: Incorrect Base Selection: The base must be strong enough to deprotonate the amine (or the N-Pd complex) but not so nucleophilic that it competes in side reactions.
-
Solution: Strong, non-nucleophilic bases are essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option.[12]
-
-
Cause 2: Suboptimal Ligand: The choice of ligand is critical and depends on the nature of the amine.
-
Cause 3: Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and other impurities.
-
Solution: Ensure all reagents and the solvent are anhydrous and thoroughly degassed. Setting up the reaction inside a glovebox or using rigorous Schlenk line techniques is highly recommended.
-
Q: I am observing significant hydrodechlorination (replacement of Cl with H) as a byproduct. How can I minimize this? A: Hydrodechlorination is a common side reaction in many cross-coupling reactions.
-
Cause: It can arise from a β-hydride elimination pathway if the amine has an α-hydrogen, or from premature protonolysis of reaction intermediates.[13]
-
Solution 1: Lower the reaction temperature. Modern catalyst systems are often highly active even at room temperature or slightly elevated temperatures (40-80 °C).
-
Solution 2: Screen different ligands. The steric and electronic properties of the ligand can influence the relative rates of reductive elimination (product formation) versus side reactions.
-
Solution 3: Ensure your base is completely anhydrous. The presence of water can facilitate protonolysis pathways.
-
Part 3: Data Summaries and Workflow Diagrams
Table 1: Regioselectivity and Typical Reaction Classes
| Position | Bond | Primary Reaction Type | Rationale |
| C2 | C-F | Nucleophilic Aromatic Substitution (SNAr) | Activated by adjacent ring N and C3-CF₃; F⁻ is a good leaving group in this context. |
| C5 | C-Cl | Pd-Catalyzed Cross-Coupling | C-Cl bond is weaker than C-F and readily undergoes oxidative addition to Pd(0). |
Table 2: Comparison of Starting Conditions for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Pd Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Typical Ligand | RuPhos, SPhos, XPhos | XPhos, Brettphos, Josiphos-type |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOt-Bu, LHMDS, K₃PO₄ |
| Typical Solvent | Toluene/H₂O, Dioxane/H₂O | Toluene, Dioxane, THF |
| Temperature | 80 - 110 °C | 25 - 100 °C |
Diagrams
Part 4: Exemplary Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling To a reaction vial charged with a magnetic stir bar is added this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.5 equiv). The vial is sealed with a septum and purged with argon for 10 minutes. The palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) are added, followed by the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination Inside a glovebox, a reaction vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv). Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for 10 minutes. This compound (1.0 equiv) is added, followed by the amine (1.2 equiv). The vial is sealed and removed from the glovebox, then heated to the desired temperature (e.g., 90 °C) with stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled, quenched carefully with saturated aqueous NH₄Cl, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
References
- Purification of Fluorin
-
Buchwald–Hartwig amination. Wikipedia. [Link]
- The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3. Huimeng Bio-tech. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research. [Link]
-
Coupling outcomes for pyridines. ResearchGate. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
A1: The synthesis of this compound predominantly proceeds through the fluorination of a polychlorinated precursor. The two most common industrial methods are:
-
Liquid-Phase Halogen Exchange with Anhydrous Hydrogen Fluoride (HF): This is a robust method that typically starts from 2,3-dichloro-5-(trichloromethyl)pyridine. The reaction involves a fluorine-chlorine exchange on both the trichloromethyl group and the 2-position of the pyridine ring. This process is often conducted at elevated temperatures and pressures, sometimes without a catalyst.[1]
-
The Halex Reaction (Nucleophilic Aromatic Substitution - SNAr): This method involves the displacement of a chlorine atom at the 2-position of a pre-formed 2,3-dichloro-5-(trifluoromethyl)pyridine with a fluoride ion.[2] This reaction is typically carried out in a polar aprotic solvent using a fluoride salt like potassium fluoride (KF) or cesium fluoride (CsF).[3][4] Phase-transfer catalysts are often employed to enhance the reaction rate.[5][6][7][8]
A third, less common approach involves direct C-H fluorination, which is an area of ongoing research and offers milder reaction conditions.[9][10][11]
Q2: My starting material is 2,3-dichloro-5-(trichloromethyl)pyridine. Which synthetic route is generally recommended for higher yield?
A2: For the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine, the liquid-phase reaction with anhydrous HF is a direct, one-pot method to achieve both trifluoromethylation of the side chain and fluorination at the 2-position of the pyridine ring.[1][12] While this method can provide good yields, it requires specialized equipment to handle highly corrosive and toxic anhydrous HF at high pressures and temperatures.
Alternatively, a two-step approach can be employed. First, selectively fluorinate the trichloromethyl group to form 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by a Halex reaction to introduce the fluorine at the 2-position. This stepwise approach allows for better control over the reaction and may lead to a purer product, potentially simplifying downstream purification.
Q3: What are the critical parameters that influence the yield and purity of the final product?
A3: Several parameters are crucial for a successful synthesis:
-
Purity of Starting Materials and Reagents: The presence of moisture can lead to the formation of hydroxy-pyridines and other by-products, especially in Halex reactions.[13] Anhydrous conditions are highly recommended.
-
Reaction Temperature and Pressure: These are critical for driving the reaction to completion, but excessive temperatures can cause decomposition of the starting material or product.[13] Optimal conditions are typically determined empirically for each specific setup.
-
Choice of Fluorinating Agent and Catalyst: In Halex reactions, the choice of fluoride salt (KF vs. CsF) and phase-transfer catalyst can significantly impact the reaction rate and yield.[5][6][14] For HF fluorination, the presence and type of catalyst (e.g., FeCl₃, SbCl₅) can influence the reaction's efficiency.[15][16][17]
-
Solvent Selection: In the Halex process, polar aprotic solvents like DMSO, DMF, or sulfolane are essential to solubilize the fluoride salt and stabilize the Meisenheimer complex intermediate.[13][18]
Q4: What are the common impurities and by-products encountered in this synthesis?
A4: The impurity profile can vary depending on the synthetic route, but common contaminants include:
-
Unreacted Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Partially Fluorinated Intermediates: Such as 3-chloro-2-fluoro-5-(chlorodifluoromethyl)pyridine or 3-chloro-2-fluoro-5-(dichlorofluoromethyl)pyridine.
-
Isomeric By-products: Formation of other positional isomers is possible, though generally less favored.
-
Hydrolysis Products: Such as 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine, if water is present in the reaction mixture.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing the final product's purity?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent for monitoring the disappearance of starting materials and the formation of the product and volatile by-products.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress and quantifying the purity of the final product, especially for less volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, and ¹³C NMR): Essential for structural confirmation of the final product and identification of impurities. ¹⁹F NMR is particularly powerful for identifying and quantifying fluorine-containing species.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Inactive Fluorinating Agent | In Halex reactions, alkali metal fluorides like KF can be deactivated by moisture or may not be sufficiently soluble. The fluoride anion needs to be "naked" and accessible to act as a nucleophile. | Ensure the use of anhydrous, finely powdered KF or CsF. Spray-dried KF is often preferred. Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to increase the solubility and reactivity of the fluoride salt.[5][14] |
| Insufficient Reaction Temperature/Time | Nucleophilic aromatic substitution on an electron-deficient pyridine ring is an activated process that often requires significant thermal energy to overcome the activation barrier.[13] | Gradually increase the reaction temperature in increments of 10°C, while carefully monitoring for product decomposition via in-process controls (e.g., GC or TLC). Extend the reaction time and monitor for completion. |
| Catalyst Deactivation or Insufficient Loading | In liquid-phase HF fluorination, catalysts like Lewis acids can be deactivated by impurities. In Halex reactions, the phase-transfer catalyst can degrade at high temperatures. | For HF reactions, ensure the catalyst is of high purity and used at the recommended loading. For Halex reactions, select a thermally stable phase-transfer catalyst and ensure adequate loading.[6] |
Problem 2: Formation of Undesired By-products and Isomers
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Presence of Water | Water can compete with the fluoride ion as a nucleophile, leading to the formation of hydroxy-pyridine derivatives. This is particularly problematic in Halex reactions under basic conditions. | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.[13] |
| Over-fluorination or Side Reactions | At excessively high temperatures or with prolonged reaction times, further reactions, such as the displacement of the second chlorine atom or decomposition, can occur. | Optimize the reaction temperature and time based on kinetic studies. Quench the reaction as soon as the starting material is consumed to prevent the formation of subsequent by-products. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Underlying Rationale & Explanation | Recommended Solution |
| Close Boiling Points of Product and Impurities | The desired product and certain impurities, such as unreacted starting material or partially fluorinated intermediates, may have very similar boiling points, making separation by simple distillation challenging. | Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column). Alternatively, preparative gas chromatography or column chromatography on silica gel can be effective for smaller scales. |
| Formation of Azeotropes | The product may form azeotropes with the solvent or impurities, making separation by distillation difficult. | Consider a different purification strategy, such as crystallization or extraction, if distillation is ineffective. An initial aqueous work-up can help remove some polar impurities. |
Experimental Protocols
Protocol 1: Liquid-Phase Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with Anhydrous HF
This protocol is based on general procedures described in the patent literature and should be performed by personnel experienced in handling anhydrous hydrogen fluoride in a suitable high-pressure reactor.
Safety Precautions: Anhydrous hydrogen fluoride is extremely corrosive and toxic. All manipulations must be carried out in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including HF-resistant gloves, a face shield, and a lab coat. An HF exposure kit with calcium gluconate gel must be readily available.
-
Reactor Preparation: Charge a dry, corrosion-resistant (e.g., Monel or Hastelloy) high-pressure autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (1.0 eq).
-
Reaction Setup: Seal the reactor and cool it to a low temperature (e.g., -20 °C).
-
Addition of HF: Carefully add anhydrous hydrogen fluoride (at least a stoichiometric amount, often in excess to act as a solvent) to the cooled reactor.[1]
-
Reaction Conditions: Seal the reactor completely and heat the mixture to the target temperature, typically between 170°C and 200°C. The pressure will increase significantly, often to at least 200 psig (1480 kPa).[1]
-
Monitoring and Completion: Maintain the reaction at the set temperature and pressure for several hours (e.g., 30-40 hours), with stirring. The reaction progress can be monitored by carefully taking aliquots (if the reactor setup allows) and analyzing them by GC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess HF into a scrubber containing a basic solution (e.g., KOH or NaOH).
-
Isolation: Carefully open the reactor and quench the reaction mixture by pouring it onto crushed ice. Neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO₃).
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum.
Protocol 2: Halex Reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol is a general procedure for a nucleophilic aromatic substitution.
Safety Precautions: Handle all reagents in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Polar aprotic solvents like DMSO and DMF have high boiling points and can be absorbed through the skin.
-
Reagent Preparation: In a dry flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous, spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6, 0.05-0.1 eq).
-
Solvent Addition: Add a polar aprotic solvent (e.g., anhydrous DMSO or sulfolane) to the flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Starting Material: Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 140°C and 190°C with vigorous stirring.[3][19]
-
Monitoring and Completion: Monitor the reaction progress by GC or TLC. The reaction may take several hours to reach completion.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Visualization of Synthetic Workflow
Overall Synthetic Pathway
Caption: Synthetic routes to this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
-
ResearchGate. (2025). Halex Reactions of Aromatic Compounds Catalyzed by 2-Azaallenium, Carbophosphazenium, Aminophosphonium and Diphosphazenium Salts: A Comparative Study. [Link]
- Google Patents. (2014). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Papadopoulos, A., et al. (2022). Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. PMC. [Link]
-
ResearchGate. (2025). Efficient Phosphorus Catalysts for the Halogen-Exchange (Halex) Reaction. [Link]
-
Sasson, Y., et al. (n.d.). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid-liquid halex reaction: The role of water. The Hebrew University of Jerusalem. [Link]
-
Sasson, Y., et al. (1996). Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water. Chemical Communications. [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
European Patent Office. (n.d.). Catalyst recycle in liquid phase halogen exchange reaction. [Link]
- Google Patents. (n.d.). CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines.
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
-
ResearchGate. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Google Patents. (n.d.). US4284783A - Liquid phase preparation of 2-chloro-5-trifluoromethylpyridine and 2-chloro-5-perchlorofluoromethylpyridine.
-
European Patent Office. (n.d.). Preparation of \trifluoromethyl\pyridines. [Link]
-
RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. [Link]
-
Scribd. (n.d.). Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. [Link]
-
LookChem. (n.d.). Purification of Pyridine. [Link]
-
Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46-53. [Link]
-
Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. [Link]
-
ACS Publications. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Halex Reaction. Wordpress. [Link]
-
NIH. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. [Link]
-
gChem Global. (n.d.). Halex Comparative Reaction. [Link]
-
Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. [Link]
-
ACS Publications. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. [Link]
-
ACS Publications. (2023). Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer. The Journal of Organic Chemistry. [Link]
- Google Patents. (n.d.). CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.).
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). [Link]
Sources
- 1. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 2. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 3. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.huji.ac.il [cris.huji.ac.il]
- 8. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 16. CN104557683B - The preparation method of 2,3-bis-chloro-5-trifluoromethylpyridines - Google Patents [patents.google.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. gchemglobal.com [gchemglobal.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of crude 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS No: 72537-17-8). As a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals, achieving high purity is paramount for downstream success.[1][2][3] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt procedures to your specific needs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the most common impurities found in the crude product?
The impurity profile of your crude product is directly linked to the synthetic route and reaction control. The most common synthesis involves the fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine.[3][4][5] Consequently, the primary impurities include:
-
Unreacted Starting Material: 2,3-dichloro-5-(trifluoromethyl)pyridine is a frequent and often significant impurity resulting from incomplete fluorination.[4]
-
Over-fluorinated Byproducts: Excessive reaction temperatures or time can lead to the formation of species like 2,6-difluoro-3-chloro-5-(trifluoromethyl)pyridine.[1]
-
Positional Isomers: Depending on the starting materials and precursors, other isomers of chloro-fluoro-(trifluoromethyl)pyridine may be present.
-
Hydrolysis Products: Reaction with trace water, especially in the presence of acidic catalysts or reagents like HF, can generate 3-chloro-2-hydroxy-5-(trifluoromethyl)pyridine.[6]
-
Residual Acids: Anhydrous hydrogen fluoride (HF) is a common fluorinating agent, and its presence in the crude product can cause degradation if not neutralized.[5]
-
Residual Solvents: High-boiling-point solvents used in synthesis, such as N-methylpyrrolidinone (NMP), may carry over.[4]
Q2: Which analytical methods are best for assessing purity?
A multi-technique approach is essential for a comprehensive purity assessment:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): The method of choice for quantitative analysis of volatile impurities and determining the area-percent purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Crucial for identifying the structure of unknown impurities by their mass fragmentation patterns.
-
¹⁹F and ¹H NMR Spectroscopy: Provides unambiguous structural confirmation. ¹⁹F NMR is particularly powerful for identifying and quantifying different fluorine-containing species (e.g., the desired product vs. over-fluorinated byproducts) based on their distinct chemical shifts and coupling patterns.
-
Karl Fischer Titration: To quantify water content, which is critical for preventing hydrolysis in subsequent steps.
Q3: What are the key physical properties to consider during purification?
Understanding the physical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| CAS Number | 72537-17-8 | [7] |
| Molecular Formula | C₆H₂ClF₄N | [5][8] |
| Molecular Weight | 199.53 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [7][9] |
| Boiling Point | 164.6 °C @ 760 mmHg; 50-55 °C @ 11 mmHg | [7][8] |
| Melting Point | 16-20 °C | [7] |
| Density | ~1.524 g/mL @ 25 °C | [7] |
The significant reduction in boiling point under vacuum is the key property exploited for purification by distillation.[7] The melting point near room temperature suggests that the material may solidify in cool conditions, which must be considered for handling and storage.[7]
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem: My product is contaminated with the starting material, 2,3-dichloro-5-(trifluoromethyl)pyridine.
Root Cause: This is the most common issue, arising from an incomplete fluorination reaction. The boiling points of the starting material and product are often too close for easy separation by standard distillation.
Solution A: Selective Chemical Treatment (Amination)
Scientific Rationale: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution. This reactivity is significantly higher in the starting material (2,3-dichloro-) than in the desired product (2-fluoro-3-chloro-). This difference can be exploited by using a mild nucleophile, like aqueous ammonia, to selectively convert the more reactive dichloro- impurity into a highly polar amino-derivative, which can then be easily separated.[1]
Protocol 1: Selective Impurity Removal via Amination [1]
-
Transfer the crude product mixture to a suitable pressure-rated reactor.
-
For each mole of the estimated 2,3-dichloro- impurity, add 5-15 molar equivalents of aqueous ammonium hydroxide (10-30 wt.%).
-
Seal the reactor and heat the mixture to 50-80 °C with vigorous stirring. Caution: The reaction will generate pressure.
-
Maintain the reaction for 10-15 hours. Monitor the disappearance of the dichloro- impurity by GC.
-
After cooling, transfer the mixture to a separatory funnel. The newly formed amino-compound will be in the aqueous phase or easily removed during subsequent washing.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and proceed to vacuum distillation.
Solution B: High-Efficiency Fractional Vacuum Distillation
Scientific Rationale: If the concentration of the dichloro- impurity is low, or if chemical treatment is not desirable, a highly efficient fractional distillation setup is required. The goal is to maximize the number of theoretical plates to resolve the small difference in boiling points.
Protocol 2: High-Purity Fractional Vacuum Distillation
-
Choose a distillation column with high efficiency, such as a 30-50 cm Vigreux column or, for best results, a packed column (e.g., with Raschig rings or metal sponge).
-
Set up the apparatus for vacuum distillation, ensuring all joints are perfectly sealed. Use a high-quality vacuum pump and a cold trap.
-
Heat the distillation flask slowly using an oil bath to ensure smooth boiling.
-
Establish total reflux (reflux ratio >10:1) until the temperature at the column head stabilizes. This allows the vapor composition to equilibrate.
-
Slowly begin collecting the forerun, which may be rich in any lower-boiling impurities.
-
Carefully collect the main fraction at a stable head temperature and pressure (e.g., 50-55 °C at 11 mmHg).[7]
-
Collect fractions and analyze each by GC to determine purity before combining the desired fractions.
Problem: The crude product is acidic and appears dark or unstable.
Root Cause: Residual acid from the synthesis (e.g., HF, HCl) is catalyzing decomposition or polymerization.
Solution: Neutralization Wash
Scientific Rationale: An immediate work-up to remove residual acid is critical for product stability. A wash with a mild aqueous base will neutralize the acid, converting it into a salt that is soluble in the aqueous phase and easily removed.
Protocol 3: General Crude Product Work-up
-
Dilute the crude product in a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate.
-
Transfer to a separatory funnel and wash slowly and carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution may cause pressure buildup. Vent frequently.
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Wash with deionized water (2x) to remove residual bicarbonate.
-
Wash with brine (1x) to break any emulsions and begin the drying process.
-
Separate the organic layer and dry it thoroughly over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude, neutralized product, which is now ready for distillation.
Part 3: Visualization of Purification Strategies
To clarify the decision-making process, the following diagrams illustrate the recommended workflows.
Sources
- 1. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound Price from Supplier Brand Shanghai Jizhi Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. experimtsupplyshop.com [experimtsupplyshop.com]
Technical Support Center: Amination of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
An in-depth guide to navigating the complexities of the amination of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine for purification and synthesis.
Introduction
Welcome to the technical support center for the amination of this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this reaction for purification or as a synthetic step toward 2-amino-5-chloro-3-(trifluoromethyl)pyridine. As a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, mastering this transformation is critical.[1]
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during this specific nucleophilic aromatic substitution (SNAr) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when reacting this compound with an amine source like ammonia?
The major product is 2-Amino-5-chloro-3-(trifluoromethyl)pyridine . This is due to the principles of nucleophilic aromatic substitution on a pyridine ring. The fluorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine atom at the C5 position.
There are two primary reasons for this regioselectivity:
-
Position Relative to the Heteroatom: The C2 position is ortho to the electron-withdrawing pyridine nitrogen. This position is inherently more electron-deficient and thus more susceptible to nucleophilic attack.[2] Resonance analysis shows that the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing the transition state.[2]
-
Leaving Group Ability: While chlorine is generally a better leaving group than fluorine in many contexts, in SNAr reactions, the high electronegativity of fluorine makes the attached carbon atom more electrophilic and stabilizes the intermediate, often making fluoro-substituents more labile.[3]
Q2: Why is my reaction showing low or no conversion to the desired amino product?
Low conversion is a common issue that can stem from several factors:
-
Insufficient Reaction Temperature: SNAr reactions on heteroaromatic rings, while often more facile than on benzene rings, can require significant thermal energy to overcome the activation barrier associated with disrupting aromaticity.[4] Reactions with aqueous ammonia may require temperatures from 100°C to 150°C, often in a sealed vessel or autoclave to maintain pressure.[1][5]
-
Inadequate Amine Concentration/Reactivity: The nucleophilicity of the amine is crucial. If using aqueous ammonia, a sufficiently high concentration (e.g., 28%) is necessary to drive the reaction forward.[1] For other primary or secondary amines, their inherent nucleophilicity and concentration will dictate the required reaction conditions.
-
Purity of Starting Materials: The purity of the this compound and the amine source is critical. Contaminants can interfere with the reaction.[6]
-
Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the required reaction temperatures. Polar aprotic solvents like DMSO or DMF are common, but water is also effective, particularly when using aqueous ammonia.[7][8]
Q3: I am observing a significant amount of an unknown byproduct. What could it be?
While the primary side product is often unreacted starting material, other possibilities exist:
-
Di-substitution Product: Under harsh conditions (very high temperature or prolonged reaction time), a second amination could occur, replacing the C5 chlorine to form 3-(Trifluoromethyl)pyridine-2,5-diamine. This is generally less favorable.
-
Hydrolysis Product: If water is present under high temperatures, hydrolysis of the fluoro or chloro group can occur, leading to the corresponding pyridone.
-
Side Reactions with Solvent: Solvents like DMF can sometimes participate in side reactions at high temperatures, although this is less common.[9]
To identify the byproduct, it is essential to use analytical techniques such as GC-MS or LC-MS for mass identification and NMR for structural elucidation.
Q4: Is a catalyst required for this amination reaction?
No, this reaction typically proceeds via a catalyst-free nucleophilic aromatic substitution (SNAr) mechanism.[3][10] The inherent electronic properties of the substituted pyridine ring are sufficient to enable the reaction. Palladium-catalyzed cross-coupling reactions (like Buchwald-Hartwig amination) are generally used for less activated aryl halides, such as aryl chlorides without strong electron-withdrawing groups.[6][11]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to resolving specific problems encountered during the experiment.
Issue 1: Low Yield of 2-Amino-5-chloro-3-(trifluoromethyl)pyridine
Your reaction has proceeded, but the isolated yield is below expectations.
| Potential Cause | Explanation & Validation | Recommended Solution |
| Incomplete Reaction | The reaction has not reached completion. This can be verified by TLC or GC/LC analysis of the crude reaction mixture, which will show a significant amount of remaining starting material. | Increase Reaction Time or Temperature: Incrementally increase the reaction temperature by 10-20°C or extend the reaction time. Monitor the reaction progress every few hours. For amination with aqueous ammonia, temperatures of 125-150°C are often effective.[1] |
| Product Loss During Workup | The product may be partially soluble in the aqueous layer, especially if the pH is acidic (forming a protonated, water-soluble amine salt). | Optimize Workup pH: Ensure the aqueous phase is basic (pH > 8) before extraction to keep the amino-pyridine in its neutral, less polar form. Use a suitable organic solvent like ethyl acetate or dichloromethane for extraction. Check the aqueous layer by TLC to ensure no product is left behind.[12] |
| Volatilization of Product | The product may be volatile and could be lost during solvent removal under high vacuum or with excessive heat. | Gentle Solvent Removal: Use a rotary evaporator at moderate temperature and pressure. If the product is a solid, ensure it is completely dry before measuring the final yield. |
| Sub-optimal Amine Stoichiometry | An insufficient excess of the aminating agent may lead to an incomplete reaction. | Increase Amine Equivalents: Use a larger excess of the amine. When using aqueous ammonia, it often serves as both the reagent and part of the solvent system.[1][7] |
Issue 2: Reaction Fails to Initiate or Proceeds Very Slowly
After several hours under standard conditions, there is little to no product formation observed.
-
Verify Temperature: Ensure your heating apparatus is calibrated and the internal reaction temperature is reaching the desired setpoint. For sealed-tube reactions, an oil bath or heating mantle with good thermal contact is essential.
-
Check Reagent Quality: Aqueous ammonia solutions can decrease in concentration over time if not stored properly. Ensure the bottle is well-sealed. The pyridine starting material should also be of high purity.
-
Consider Solvent Effects: If the starting material is not fully soluble in the reaction medium, the reaction will be slow. Ensure you are using an appropriate solvent that dissolves all components at the reaction temperature.[6]
Issue 3: Difficulty in Purifying the Final Product
The crude product is a complex mixture, and purification by standard methods (crystallization, column chromatography) is challenging.
-
Cause: Formation of multiple closely-related byproducts or presence of highly polar impurities.
-
Solution 1: Acid-Base Extraction:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amino-pyridine product will protonate and move into the aqueous layer, while non-basic impurities remain in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.
-
Make the aqueous layer basic with a base like NaOH or NaHCO₃ until pH > 8.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the purified product.
-
-
Solution 2: Optimized Column Chromatography:
-
Stationary Phase: Use silica gel as the standard. If the product is very polar, consider using alumina (neutral or basic).
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. Adding a small amount (~1%) of triethylamine (Et₃N) to the eluent can help prevent the basic amine product from streaking on the acidic silica gel.
-
Experimental Protocol Example
This is a general procedure for reference. Conditions must be optimized for specific amine nucleophiles and scales.
Amination of this compound with Aqueous Ammonia
-
Reaction Setup: In a high-pressure autoclave or a sealed tube rated for high pressure, add this compound (1.0 eq).
-
Reagent Addition: Add 28% aqueous ammonia (10-20 eq). The large excess ensures it acts as both reagent and solvent.
-
Reaction Conditions: Seal the vessel securely. Place it in a heating mantle or oil bath behind a protective blast shield. Heat the mixture to 125°C with vigorous stirring.[1]
-
Monitoring: Maintain the temperature for 12-24 hours. The reaction can be monitored by taking small aliquots (after cooling), diluting them, extracting into an organic solvent, and analyzing by GC or LC-MS.
-
Workup: After the reaction is complete (as judged by the consumption of starting material), cool the vessel to room temperature. Caution: The vessel will be under pressure. Vent carefully in a fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove excess water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel column chromatography.
References
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Garcı́a-Garcı́a, P., et al. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Retrieved from [Link]
- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Reddit. (2016). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
- Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Royal Society of Chemistry.
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Lee, J., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
-
YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]
-
YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]
-
Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]
-
ACS Publications. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. Retrieved from [Link]
-
RSC Publishing. (n.d.). Directed nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
National Institutes of Health. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. PMC. Retrieved from [Link]
- Google Patents. (2023). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
PubChem. (n.d.). 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
- Google Patents. (1987). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
-
ChemRxiv. (2023). A Broadly Applicable Strategy to Aminate Azines Enabled by Electronically Tuned Phosphine Reagents. Retrieved from [Link]
-
PharmaCompass. (n.d.). 5-AMINO-3-(TRIFLUOROMETHYL)PYRIDINE-2-CARBONITRILE. Retrieved from [Link]
- Google Patents. (2005). US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.
-
Amerigo Scientific. (n.d.). 5-Amino-2-(trifluoromethyl)pyridine. Retrieved from [Link]
Sources
- 1. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 8. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. How To [chem.rochester.edu]
Technical Support Center: Navigating the Scale-Up of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and solutions associated with the scale-up of this critical intermediate. Our goal is to equip you with the knowledge to troubleshoot common issues, optimize your reaction conditions, and ensure a safe and efficient synthesis process.
Overview of the Primary Synthetic Route
The most common industrial synthesis of this compound involves a high-temperature, high-pressure halogen exchange reaction. The starting material, 2,3-dichloro-5-(trichloromethyl)pyridine, is treated with anhydrous hydrogen fluoride (AHF) to simultaneously fluorinate the trichloromethyl group to a trifluoromethyl group and selectively exchange the chlorine at the 2-position with fluorine.
This process, while efficient, presents several challenges during scale-up, primarily related to the hazardous nature of anhydrous hydrogen fluoride, the harsh reaction conditions, and the potential for byproduct formation. This guide will address these challenges in a practical, question-and-answer format.
Visualizing the Synthesis Pathway
Caption: Synthetic route to this compound.
Troubleshooting Guide: From Lab Bench to Pilot Plant
This section addresses specific issues you may encounter during the scale-up of your synthesis. The solutions provided are based on established chemical principles and practical experience in process chemistry.
Q1: My reaction is showing low conversion of the starting material, even after extended reaction times. What are the likely causes and how can I improve the yield?
A1: Low conversion during scale-up is a common and frustrating issue. It typically points to problems with reaction kinetics or mass transfer, which become more pronounced in larger reactors. Let's break down the potential culprits:
-
Insufficient Mixing: In a large reactor, inadequate agitation can lead to poor mixing of the reactants, especially in a biphasic system (liquid/gas or liquid/liquid). This creates localized areas of low reagent concentration, slowing down the reaction.
-
Solution: Increase the agitation speed and consider using a reactor with baffles to improve turbulence and ensure homogeneous mixing. For very large-scale reactions, a specialized reactor design might be necessary.
-
-
Temperature Gradients: Larger volumes are more susceptible to temperature gradients. The core of the reactor might not be reaching the target temperature, even if the external heating mantle is set correctly.
-
Solution: Use multiple temperature probes to map the internal temperature of the reactor. A well-designed heating and cooling system is crucial for maintaining a consistent temperature throughout the reaction mass.
-
-
Inadequate Pressure: The reaction is typically run under pressure to maintain the anhydrous hydrogen fluoride in the liquid phase and to increase the reaction rate.
-
Solution: Ensure your reactor is properly sealed and can maintain the target pressure. A small leak can lead to a significant drop in pressure and a corresponding decrease in the reaction rate.
-
Q2: I'm observing a significant amount of incompletely fluorinated byproducts, such as 5-chloro-2-fluoro-3-(chlorodifluoromethyl)pyridine. How can I drive the reaction to completion?
A2: The formation of partially fluorinated intermediates is a clear indication that the fluorination of the trichloromethyl group is not going to completion. This is often a kinetic issue that can be addressed by adjusting the reaction parameters.
| Parameter | Effect on Incomplete Fluorination | Recommended Action |
| Temperature | Higher temperatures favor complete fluorination. | Gradually increase the reaction temperature in 10°C increments. Be cautious not to exceed the decomposition temperature of the product. |
| Pressure | Higher pressure increases the concentration of HF in the reaction mixture. | Increase the reaction pressure to improve the rate of fluorination. |
| Reaction Time | Longer reaction times allow for more complete conversion. | Extend the reaction time and monitor the progress by taking aliquots (if safe to do so) and analyzing them by GC-MS. |
| Stoichiometry of AHF | An excess of AHF is required to drive the reaction to completion. | Ensure you are using a sufficient stoichiometric excess of anhydrous hydrogen fluoride. |
Experimental Protocol for Optimizing Fluorination:
-
Set up the reaction in a suitable high-pressure reactor with good temperature and pressure control.
-
Start with the previously used reaction conditions.
-
Gradually increase the temperature by 10°C and monitor the reaction progress every 2-3 hours using GC-MS to analyze the ratio of product to incompletely fluorinated byproducts.
-
If an increase in temperature does not lead to a significant improvement, increase the pressure in small increments.
-
Once the optimal temperature and pressure are identified, perform a final run with an extended reaction time to ensure complete conversion.
Q3: My product is dark and contains tar-like impurities, making purification difficult. What is causing this decomposition and how can I prevent it?
A3: The formation of dark, tar-like substances is a sign of product or starting material decomposition, which is often exacerbated by the harsh reaction conditions required for fluorination.[1]
-
Excessive Temperature: While high temperatures are needed for the reaction, exceeding the thermal stability limit of the trifluoromethylpyridine product will lead to degradation.[1]
-
Solution: Carefully control the reaction temperature and avoid localized "hot spots" in the reactor. A well-calibrated temperature controller and efficient heat distribution are essential.
-
-
Presence of Water: Any moisture in the reaction will react with the anhydrous hydrogen fluoride to form hydrofluoric acid, which is highly corrosive and can promote side reactions and decomposition.
-
Solution: Ensure all reactants, solvents, and the reactor itself are scrupulously dry. Use anhydrous grade reagents and dry the reactor under vacuum and heat before use.
-
-
Material of Construction: The wrong reactor material can be corroded by the reaction mixture, leading to the introduction of metal ions that can catalyze decomposition.
Caption: Decision tree for troubleshooting product decomposition.
Frequently Asked Questions (FAQs)
What are the most critical safety precautions when working with anhydrous hydrogen fluoride (AHF) at scale?
Anhydrous hydrogen fluoride is an extremely hazardous substance that requires stringent safety protocols.[2][5][6]
-
Personal Protective Equipment (PPE): Always use a full-face shield, acid-resistant gloves (neoprene or nitrile), and a chemical-resistant apron or suit. A supplied-air respirator may be necessary depending on the scale and setup.
-
Ventilation: All work must be conducted in a well-ventilated area, preferably in a fume hood designed for corrosive materials.
-
Emergency Preparedness: Have a calcium gluconate station readily available in case of skin contact. All personnel must be trained in first aid procedures for HF exposure.
-
Material Compatibility: Ensure all equipment, including tubing, valves, and seals, is made of materials compatible with AHF.
What materials are recommended for the reactor and associated equipment?
The choice of materials is critical to prevent corrosion and ensure the safety and integrity of the reaction.
| Material | Compatibility with Anhydrous HF | Notes |
| Monel (Nickel-Copper Alloy) | Excellent | Recommended for reactors, valves, and fittings.[3] |
| High-Nickel Alloys (e.g., Inconel) | Excellent | Suitable for high-temperature applications.[3] |
| Carbon Steel | Good under specific conditions | Can be used for storage and transfer at moderate temperatures, but a protective iron fluoride layer must be formed.[4] Not recommended for the reaction vessel itself at high temperatures. |
| Stainless Steel (Austenitic) | Fair to Good | Can be used, but may be susceptible to stress corrosion cracking. Low carbon grades are preferred.[4] |
| Glass | NOT RECOMMENDED | Rapidly etched and destroyed by HF. |
| Plastics (PTFE, PFA) | Excellent | Suitable for linings, gaskets, and tubing. |
How can I monitor the progress of the reaction at scale?
Monitoring a high-pressure, high-temperature reaction can be challenging.
-
At-line Analysis: If your reactor has a safe sampling port, you can carefully take aliquots, quench them in a suitable solvent, and analyze them by Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to monitor the disappearance of the starting material and the formation of the product and any byproducts.
-
Process Analytical Technology (PAT): For larger-scale manufacturing, in-situ monitoring using techniques like FT-IR spectroscopy can provide real-time data on the reaction progress without the need for sampling.
What is the best way to purify the final product at a large scale?
The crude product will likely contain unreacted starting material, partially fluorinated intermediates, and HCl.
-
Neutralization: The first step is to carefully neutralize the excess AHF and the HCl byproduct. This is typically done by quenching the reaction mixture in a basic solution (e.g., sodium bicarbonate or potassium carbonate in water).
-
Extraction: After neutralization, the product can be extracted into a suitable organic solvent.
-
Distillation: The final purification is usually achieved by fractional distillation under reduced pressure to separate the desired product from any remaining impurities.
References
-
Eurofluor. (n.d.). Recommendation on materials of construction for anhydrous hydrogen fluoride (AHF) and hydrofluoric acid solutions (HF). Retrieved from [Link]
-
Honeywell. (2004). Materials of Construction Guideline for Anhydrous Hydrogen Fluoride. Retrieved from [Link]
- Noel, T., & Cao, Y. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(11), 6338-6360.
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]
- Warner, B. F. (1962). The design of plants for handling hydrofluoric acid. Transactions of the Institution of Chemical Engineers, 40, A61-A67.
-
Heanjia Super Metals. (2016, November 18). Which alloy is best for use in hydrofluoric acid applications. Retrieved from [Link]
- Kornath, A., & Schrewendt, S. (2025).
-
Frontiers. (2024, February 26). Production of anhydrous hydrogen fluoride from fluorosilicic acid: a review. Retrieved from [Link]
-
DSpace@MIT. (2021, May 21). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Retrieved from [Link]
-
Matheson. (n.d.). Materials Compatibility Guide. Retrieved from [Link]
- Olah, G. A., Welch, J. T., Vankar, Y. D., Nojima, M., Kerekes, I., & Olah, J. A. (1979). Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions. The Journal of Organic Chemistry, 44(22), 3872-3881.
-
Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. Retrieved from [Link]
-
MDPI. (2021, December 24). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Retrieved from [Link]
-
MDPI. (2026, January 10). Tuning Hydrophilic–Hydrophobic Properties of PLA Films Through Surface Fluorination and Drying. Retrieved from [Link]
Sources
Stability of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine under different reaction conditions
Welcome to the technical support center for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable insights into the stability and reactivity of this compound under various experimental conditions.
I. General Stability and Handling
Proper handling and storage are paramount to maintaining the integrity of this compound.
FAQ 1: What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect it from moisture and incompatible materials such as strong oxidizing agents.[2][3] For optimal preservation, storage at 2-8°C in an inert atmosphere is recommended.
FAQ 2: What are the primary hazards associated with this compound?
This compound is a flammable liquid and vapor.[4][5][6] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][7][6] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1]
II. Stability in Reaction Environments
The stability of this compound is highly dependent on the specific reaction conditions employed. The presence of a trifluoromethyl group, a strong electron-withdrawing group, significantly influences the reactivity of the pyridine ring.[8][9]
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: My SNAr reaction with an amine nucleophile is sluggish and giving low yields. What could be the cause and how can I optimize it?
Answer:
Several factors can contribute to low yields in SNAr reactions with this compound. The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing trifluoromethyl group.[8][9] However, the relative reactivity of the chloro and fluoro substituents must be considered.
-
Leaving Group Ability: In many SNAr reactions on electron-deficient aromatic rings, fluoride is a better leaving group than chloride. However, the position of the substituents and the nature of the nucleophile play a crucial role.
-
Steric Hindrance: The position of the trifluoromethyl group at the 3-position may sterically hinder the approach of bulky nucleophiles to the 2-position (fluoro) and, to a lesser extent, the 5-position (chloro).
-
Reaction Conditions:
-
Solvent: Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt and do not interfere with the nucleophile's reactivity.
-
Temperature: Increasing the reaction temperature can often overcome activation energy barriers. However, excessive heat can lead to decomposition.[8] A careful temperature screen is recommended.
-
Base: If using an amine nucleophile, the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can be beneficial to neutralize the generated HCl or HF and drive the reaction to completion.
-
Troubleshooting Workflow for SNAr Reactions:
Caption: Decision workflow for troubleshooting low-yielding SNAr reactions.
B. Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling at the C5-Cl position, but I am observing significant decomposition of my starting material. What are the likely causes?
Answer:
While palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, the reaction conditions must be carefully optimized to prevent degradation of this compound.[10][11]
-
Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and bulky ligands can promote the desired oxidative addition and reductive elimination steps while minimizing side reactions. For Suzuki-Miyaura couplings, ligands such as SPhos, XPhos, or RuPhos are often effective.
-
Base Sensitivity: The combination of a strong base and elevated temperatures can lead to decomposition. While a base is necessary for the transmetalation step, overly harsh basic conditions can promote unwanted nucleophilic attack on the pyridine ring. Consider screening milder bases (e.g., K₃PO₄, K₂CO₃, CsF) or using a biphasic system to control the base concentration.
-
Thermal Stability: Although generally stable at room temperature, prolonged heating at high temperatures (e.g., >120-150°C) can lead to thermal decomposition, especially in the presence of other reactive species.[2] Monitor the reaction progress closely and avoid unnecessarily long reaction times.
-
Oxygen Sensitivity: The palladium catalyst, particularly in its active Pd(0) state, can be sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Recommended Starting Conditions for Suzuki-Miyaura Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Common and effective palladium precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands that promote efficient coupling. |
| Base | K₃PO₄ or K₂CO₃ | Moderately strong bases that are often well-tolerated. |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Biphasic systems can be beneficial for base-sensitive substrates. |
| Temperature | 80-110°C | A good starting range to balance reaction rate and stability. |
C. Acidic and Basic Conditions
Question: Is this compound stable to strongly acidic or basic conditions?
Answer:
-
Acidic Conditions: The pyridine nitrogen can be protonated under strongly acidic conditions. This can deactivate the ring towards electrophilic substitution but may further activate it towards nucleophilic attack. Generally, the compound shows moderate stability to non-nucleophilic strong acids. However, prolonged exposure or heating should be avoided.
-
Basic Conditions: As discussed, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by strong bases, particularly at elevated temperatures.[9] Hydroxide, for instance, can act as a nucleophile, potentially leading to hydroxylation of the ring. Therefore, strongly basic conditions should be used with caution and ideally at lower temperatures.
III. Photochemical and Thermal Stability
Question: What is the photochemical and thermal stability of this compound?
Answer:
-
Photochemical Stability: While specific photochemical studies on this compound are not widely published, pyridine and its halogenated derivatives can be susceptible to photochemical reactions. It is good practice to protect reactions from direct, high-intensity light, especially if the reaction mixture contains photosensitizers.
-
Thermal Stability: The compound is generally stable at room temperature.[2] However, at elevated temperatures, particularly above its boiling point (approximately 50-55°C at 11 mmHg), decomposition can occur.[12][13] Thermal decomposition may release toxic fumes such as hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[2][3]
Thermal Decomposition Pathway:
Caption: Simplified overview of thermal decomposition.
IV. Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Stability Test
This protocol provides a framework for assessing the stability of this compound under specific reaction conditions.
Materials:
-
This compound
-
Internal standard (e.g., dodecane, naphthalene)
-
Solvent of interest
-
Reagent to be tested (e.g., acid, base, nucleophile)
-
Reaction vials with septa
-
GC or LC-MS for analysis
Procedure:
-
Prepare a stock solution of this compound and an internal standard in the chosen solvent.
-
Aliquot the stock solution into several reaction vials.
-
To each vial, add the reagent to be tested at the desired concentration. Include a control vial with only the stock solution.
-
Seal the vials and place them in a heating block at the desired temperature.
-
At specified time points (e.g., 1h, 4h, 8h, 24h), remove a vial, quench the reaction if necessary (e.g., by cooling and neutralizing), and dilute an aliquot for analysis.
-
Analyze the samples by GC or LC-MS to determine the remaining percentage of this compound relative to the internal standard.
-
Plot the percentage of the starting material remaining versus time to assess the degradation rate.
V. References
-
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-fluoropyridin-3-amine - Benchchem. Available from:
-
Safety First: Navigating the Handling of 5-Chloro-2-fluoropyridine (CAS 1480-65-5). Available from:
-
3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets - Echemi. Available from:
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. Available from:
-
3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile - Apollo Scientific. Available from:
-
Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. Available from:
-
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)benzaldehyde Derivative - Benchchem. Available from:
-
3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE - ChemicalBook. Available from:
-
Palladium-catalyzed Cross-coupling Reactions - Sigma-Aldrich. Available from:
-
2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech. Available from:
-
2-chloro-5-trifluoromethylpyridine Safety Data Sheet - Jubilant Ingrevia. Available from:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 - Sigma-Aldrich. Available from:
-
3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 - ChemicalBook. Available from:
-
preventing decomposition of trifluoromethylpyridines during synthesis - Benchchem. Available from:
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available from:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 72537-17-8 - TCI Chemicals. Available from:
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem. Available from:
Sources
- 1. nbinno.com [nbinno.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-氯-2-氟-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
Technical Support Center: Suzuki Coupling of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
As Senior Application Scientists, we understand that navigating the complexities of cross-coupling reactions with highly functionalized heterocyclic substrates can be challenging. This guide is designed to provide you with in-depth troubleshooting advice and field-proven insights for the successful Suzuki-Miyaura coupling of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine.
The unique electronic nature of this substrate, characterized by an electron-deficient pyridine ring due to the presence of fluoro and trifluoromethyl groups, presents specific challenges that require careful optimization of reaction parameters. This document will guide you through common issues, explain the underlying chemical principles, and provide robust protocols to enhance your success rate.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most common problems encountered during the Suzuki coupling of this compound.
Q1: I am observing low to no conversion of my starting material. What are the likely causes and how can I fix it?
Low or no conversion is often linked to inefficient oxidative addition or catalyst deactivation. The C-Cl bond at the 5-position is activated by the electron-withdrawing groups, but several factors can still impede the reaction.
Core Areas to Investigate:
-
Catalyst & Ligand System: The choice of palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be effective for this electron-deficient substrate.
-
Expert Insight: Electron-rich, bulky phosphine ligands are often required to facilitate the oxidative addition step and stabilize the palladium center. Consider ligands like SPhos, XPhos, or RuPhos, which have demonstrated high efficacy in coupling challenging substrates.
-
Troubleshooting Steps:
-
Switch from Pd(PPh₃)₄ to a more active pre-catalyst like Pd₂(dba)₃ or a palladacycle in combination with a high-performance ligand.
-
Increase the catalyst loading incrementally, for example, from 1 mol% to 3-5 mol%.
-
Ensure the ligand-to-palladium ratio is optimal, typically ranging from 1:1 to 2:1.
-
-
-
Base Selection: The base plays a crucial role in activating the boronic acid and influencing the overall reaction kinetics. An inappropriate base can lead to catalyst poisoning or degradation of the starting material.
-
Expert Insight: For electron-deficient pyridines, moderately strong inorganic bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaOH or KOtBu, which can promote side reactions.
-
Troubleshooting Steps:
-
If using a strong base, switch to a milder one like K₂CO₃ or K₃PO₄.
-
Ensure the base is finely ground and anhydrous, as water content can affect the reaction.
-
-
-
Solvent & Temperature: The reaction medium must be able to dissolve the reagents and facilitate the catalytic cycle.
-
Expert Insight: Aprotic polar solvents or solvent mixtures are generally effective. A common choice is a mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water to dissolve the inorganic base.
-
Troubleshooting Steps:
-
Ensure all solvents are rigorously degassed to remove oxygen, which can deactivate the palladium catalyst.
-
Gradually increase the reaction temperature. While a typical starting point is 80-90 °C, some challenging couplings may require temperatures up to 110 °C.
-
-
Q2: My reaction is producing significant amounts of a side product from the protodechlorination of my starting material. How can I minimize this?
Protodechlorination (replacement of the chlorine atom with hydrogen) is a common side reaction, especially with electron-deficient substrates. It often arises from issues with the boronic acid or the presence of excess water.
Core Areas to Investigate:
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation, especially at elevated temperatures, which generates arenes that can then lead to protodechlorination of the starting material.
-
Expert Insight: Use high-purity boronic acid or boronate ester. MIDA boronates are known for their stability and can be a good alternative if protodeboronation is a persistent issue.
-
Troubleshooting Steps:
-
Use a slight excess (1.1 to 1.5 equivalents) of the boronic acid to compensate for any degradation.
-
Add the boronic acid in portions throughout the reaction rather than all at once.
-
-
-
Reaction Conditions:
-
Expert Insight: The choice of base can influence the rate of protodeboronation. In some cases, using a fluoride source like CsF can be beneficial.
-
Troubleshooting Steps:
-
Try switching to a different base, such as K₃PO₄, which is often effective in suppressing side reactions.
-
Minimize the amount of water in the reaction mixture, or consider running the reaction under anhydrous conditions if possible.
-
-
Detailed Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 eq)
-
Degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask containing the other reagents.
-
Add the remaining degassed 1,4-dioxane and water.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / SPhos | High activity for electron-deficient substrates. |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, minimizes side reactions. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | Good solubility for reagents, facilitates reaction. |
| Temperature | 90 - 110 °C | Provides sufficient energy for oxidative addition. |
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: A logical workflow for troubleshooting low-yield Suzuki couplings.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different halogenated pyridine, for example, the bromo-analogue?
-
A: Yes, the C-Br bond is generally more reactive than the C-Cl bond in oxidative addition. If you use the bromo-analogue, you may be able to use less forcing conditions (e.g., a lower temperature or a less active catalyst). However, the principles outlined in this guide regarding the choice of ligand and base will still be applicable.
-
-
Q: My reaction stalls at ~50% conversion. What should I do?
-
A: Reaction stalling can be due to catalyst deactivation. You can try adding a fresh portion of the catalyst and ligand to the reaction mixture to see if the reaction proceeds to completion. Also, ensure that your solvents were adequately degassed to minimize catalyst oxidation.
-
-
Q: Are there any alternative coupling reactions I can try if the Suzuki coupling fails?
-
A: If the Suzuki-Miyaura coupling is unsuccessful, you could consider other cross-coupling reactions such as the Stille coupling (using an organotin reagent) or the Negishi coupling (using an organozinc reagent), which can sometimes be more effective for challenging substrates.
-
References
-
Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Coupling of 3- and 4-Pyridyl Chlorides Source: Organic Letters URL: [Link]
-
Title: SPhos-Ligated Palladium Precatalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides Source: The Journal of Organic Chemistry URL: [Link]
-
Title: The Suzuki-Miyaura coupling of chloro- and fluoro-substituted pyridines and pyrimidines Source: Tetrahedron URL: [Link]
-
Title: Organoboron MIDA Esters: A Convenient and Versatile Class of Reagents for Suzuki-Miyaura Cross-Coupling Source: Accounts of Chemical Research URL: [Link]
Technical Support Center: Catalyst Selection for Reactions with 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for catalyst selection in reactions involving 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common cross-coupling reactions with this challenging substrate.
The unique electronic properties of this compound, characterized by a highly electron-deficient pyridine ring due to the cumulative electron-withdrawing effects of the chloro, fluoro, and trifluoromethyl substituents, present specific challenges in catalyst selection and reaction optimization. This guide will address these challenges in a question-and-answer format, providing field-proven insights and detailed experimental protocols.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. However, the electron-deficient nature of this compound and the potential for the pyridine nitrogen to coordinate to the metal center can complicate this transformation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial catalyst systems for the Suzuki-Miyaura coupling of this compound?
A1: For challenging substrates like this, bulky, electron-rich phosphine ligands are highly recommended as they promote the crucial oxidative addition step to the C-Cl bond.[1] A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a more advanced palladacycle precatalyst, paired with a biarylphosphine ligand such as SPhos or XPhos.[1][2] Nickel-based catalysts can also be effective for coupling with aryl chlorides and are a more economical option.[1]
Q2: How do I select the appropriate base and solvent for this reaction?
A2: The choice of base is critical. For Suzuki-Miyaura couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] For sensitive substrates, a milder base may be beneficial to avoid side reactions. The solubility of the base in the reaction medium is also an important consideration.[1] Anhydrous solvents like toluene, dioxane, or THF are typically used.[3]
Q3: What are the typical catalyst loading and reaction temperatures?
A3: Catalyst loading for palladium-based systems is generally in the range of 1-5 mol%.[1] Reaction temperatures typically range from 80-120 °C.[1] Microwave-assisted heating can also be employed to shorten reaction times.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inefficient oxidative addition. - Catalyst inhibition by the pyridine nitrogen. - Poor quality of the boronic acid. | - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[1] - Increase the reaction temperature. - Use a higher catalyst loading. - Ensure the boronic acid is pure and dry. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Thoroughly degas the solvent and ensure an inert atmosphere (e.g., argon or nitrogen).[4] |
| Hydrodechlorination (Loss of Cl) | - The base is too strong or the temperature is too high. | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄). - Lower the reaction temperature. |
Illustrative Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
-
To an oven-dried vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[1][5]
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial in pharmaceutical and materials science.[6] The success of this reaction with this compound is highly dependent on the choice of ligand and base.
Frequently Asked Questions (FAQs)
Q1: Which generation of Buchwald ligands is most effective for this substrate?
A1: The use of bulky, electron-rich phosphine ligands is crucial for the amination of challenging aryl chlorides.[7] Ligands such as RuPhos and BrettPhos are often good choices.[8] For particularly difficult couplings, specialized ligands like MorDalPhos have shown high efficacy, even under aqueous or solvent-free conditions.[9]
Q2: What are suitable bases for coupling with primary and secondary amines?
A2: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice.[7] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[7]
Q3: How can I avoid side reactions with sensitive functional groups?
A3: The choice of a weaker base is the primary strategy.[4] Additionally, lowering the reaction temperature and carefully monitoring the reaction progress can help to minimize the degradation of sensitive functionalities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Catalyst Deactivation | - Coordination of the pyridine nitrogen to the palladium center. - Presence of impurities in the starting materials or solvent. | - Use well-defined palladium precatalysts. - Employ bulky ligands that shield the metal center. - Ensure all reagents and solvents are pure and anhydrous. |
| Low Yield with Electron-Deficient Amines | - The amine is not sufficiently nucleophilic. | - Use a stronger base to facilitate deprotonation of the amine. - Screen different ligand/palladium combinations. |
| Formation of Hydrodehalogenated Byproduct | - Competing reaction pathway. | - Optimize the ligand-to-metal ratio. - Screen different bases and solvents. |
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
III. Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the most common method for the synthesis of arylalkynes from aryl halides and terminal alkynes, typically employing a palladium catalyst and a copper(I) co-catalyst.[10]
Frequently Asked Questions (FAQs)
Q1: Is a copper co-catalyst necessary for the Sonogashira coupling of this substrate?
A1: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free versions have been developed to avoid the homocoupling of the terminal alkyne (Glaser coupling).[11] For challenging substrates, a copper-free system with a highly active palladium/phosphine catalyst may be advantageous.
Q2: What are the best palladium/ligand combinations for this reaction?
A2: Palladium complexes with phosphine ligands, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, are commonly used.[12] For less reactive aryl chlorides, more electron-rich and bulky ligands may be required. N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly effective catalysts.[12]
Q3: How can I suppress alkyne homocoupling?
A3: Running the reaction under strictly anaerobic conditions is crucial. The use of a copper-free protocol is the most direct way to prevent this side reaction. If copper is used, adding the terminal alkyne slowly to the reaction mixture can help to minimize its concentration and thus reduce the rate of homocoupling.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Coupled Product | - Inefficient transmetalation. - Catalyst deactivation. | - Screen different copper(I) sources (e.g., CuI, CuBr). - Use a different amine base (e.g., triethylamine, diisopropylamine). - Consider a copper-free protocol with a more active palladium catalyst. |
| Decomposition of Terminal Alkyne | - Harsh reaction conditions. | - Use milder conditions (lower temperature, weaker base). - Add the alkyne to the reaction mixture via syringe pump over an extended period. |
Experimental Workflow: Sonogashira Coupling
Caption: A typical experimental workflow for Sonogashira coupling.
IV. Cyanation: Installation of a Nitrile Group
The introduction of a nitrile group is a valuable transformation in organic synthesis. Palladium-catalyzed cyanation of aryl halides offers a direct route to aryl nitriles.
Frequently Asked Questions (FAQs)
Q1: What are the safest and most effective cyanide sources for this reaction?
A1: While traditional methods used toxic reagents like KCN or NaCN, modern protocols often employ zinc cyanide (Zn(CN)₂), which is less toxic and easier to handle.[13] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is another less toxic alternative.[14]
Q2: Which catalyst systems are recommended for the cyanation of electron-deficient pyridines?
A2: Palladium catalysts with electron-rich and bulky ligands are generally effective. The use of palladacycle precatalysts can be particularly advantageous as they are highly active and can minimize catalyst inhibition by the cyanide source.[15] A mild and efficient method using a palladium catalyst in an aqueous medium has also been reported for a wide range of (hetero)aryl halides.[13][16]
Q3: How should I handle reactions with inorganic cyanides?
A3: All manipulations involving cyanide salts should be performed in a well-ventilated fume hood. It is crucial to avoid acidification of the reaction mixture during workup, as this can generate highly toxic hydrogen cyanide gas. The workup should be performed under basic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | - Low solubility of the cyanide source. - Insufficient catalyst activity. | - Use a more soluble cyanide source or a co-solvent to improve solubility. - Increase the reaction temperature. - Screen different palladium/ligand combinations. |
| Formation of Unidentified Byproducts | - Hydrolysis of the nitrile product. - Side reactions with the solvent or base. | - Ensure anhydrous reaction conditions. - Use a non-nucleophilic base. - Analyze the crude reaction mixture by LC-MS to identify byproducts. |
References
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- BenchChem. A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
- BenchChem. A Comparative Guide to Catalytic Systems for Suzuki-Miyaura Coupling of Chloropyridines.
- Wikipedia.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PMC - PubMed Central, 2021.
- 2-Chloro-5-trifluoromethoxypyrazine 4 in the palladium-catalyzed cyan
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015.
- BenchChem.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Buchwald-Hartwig Amin
- Cohen, D. T., & Buchwald, S. L. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 2015.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Wikipedia. Sonogashira coupling.
- Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations.
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
- Senecal, T. D. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides. DSpace@MIT, 2013.
- What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?.
- Sonogashira Coupling. Chemistry LibreTexts, 2024.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- A new palladium catalyst system for the cyanation of aryl chlorides.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- BenchChem.
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides.
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Cross-Coupling Reactions: A Practical Guide.
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Trifluoromethylpyridine: Its chemistry and applic
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Sigma-Aldrich.
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles, 2010.
- Sigma-Aldrich. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3.
- Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. thalesnano.com [thalesnano.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Carbon-trifluoromethyl bond forming reactions and palladium-catalyzed cyanation of (hetero)aryl halides [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the technical support guide for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 72537-17-8). This versatile fluorinated building block is integral to synthesizing high-value compounds in the pharmaceutical and agrochemical industries[1]. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), a process profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount to achieving high yields, minimizing side reactions, and ensuring reproducible results.
This guide is structured to address the common challenges and questions encountered by researchers. We will move from foundational principles to specific troubleshooting scenarios and conclude with a validated experimental protocol.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: Why is solvent choice so critical for reactions involving this substrate?
A: The choice of solvent directly controls the rate and outcome of Nucleophilic Aromatic Substitution (SNAr) reactions. The mechanism proceeds via a negatively charged intermediate known as a Meisenheimer complex[2][3]. The solvent's role is threefold:
-
Solubilizing Reactants: It must effectively dissolve the pyridine substrate and the nucleophile, which is often an ionic salt.
-
Stabilizing Intermediates: A polar solvent can stabilize the charged Meisenheimer complex, lowering the activation energy of the reaction.
-
Modulating Nucleophile Reactivity: This is the most critical function. The solvent's ability (or inability) to hydrogen-bond with the nucleophile dictates its strength. Polar aprotic solvents leave the nucleophile "naked" and highly reactive, whereas polar protic solvents can "cage" and deactivate it through solvation[4][5].
Q2: Which position is more reactive: the C-2 fluorine or the C-5 chlorine?
A: The C-2 fluorine is significantly more reactive towards nucleophilic attack. The rationale is electronic. SNAr reactions on pyridine rings are most favorable at the 2- and 4-positions (ortho and para to the ring nitrogen)[6]. This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. The C-2 position is ortho to the nitrogen and is further activated by the powerful inductive effect of the adjacent C-3 trifluoromethyl group. The C-5 chlorine is meta to the nitrogen and receives less electronic activation, making it far less susceptible to substitution.
Q3: Fluorine is typically a poor leaving group in Sₙ2 reactions. Why is it an excellent leaving group here?
A: This is a crucial distinction between SN2 and SNAr mechanisms. In SNAr, the rate-determining step is typically the initial attack of the nucleophile to form the stable Meisenheimer complex, not the departure of the leaving group[6]. Fluorine's extreme electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and exceptionally vulnerable to nucleophilic attack. This powerful activating effect accelerates the slow step of the reaction. Consequently, the typical leaving group trend is often reversed in SNAr compared to SN2: F > Cl > Br > I[6][7].
Section 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue: Low or No Reaction Conversion
Q: My reaction with sodium methoxide in methanol is not working. What is the problem?
A: You are observing the detrimental effect of a polar protic solvent on a strong nucleophile. Methanol, a polar protic solvent, forms a tight solvation shell, or "cage," around the methoxide anion (CH₃O⁻) via hydrogen bonding[4][5]. This strong interaction stabilizes the nucleophile, drastically reducing its energy and making it less available and less reactive toward the electrophilic pyridine ring. The reaction rate can decrease by several orders of magnitude compared to the same reaction in a polar aprotic solvent[4].
Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP. These solvents will dissolve the sodium methoxide but will not engage in hydrogen bonding, leaving the methoxide ion highly reactive and ready to attack the substrate.
Q: I'm using dry DMF, my nucleophile is potent, and I'm still seeing low conversion. What else could be wrong?
A: Beyond the primary solvent choice, consider these factors:
-
Water Content: Even in anhydrous-grade aprotic solvents, trace amounts of water can protonate and deactivate highly basic anionic nucleophiles (e.g., alkoxides, amides). Ensure your solvent is truly dry and consider running the reaction under a rigorously inert atmosphere (Nitrogen or Argon).
-
Insufficient Base: If your nucleophile is an alcohol, amine, or thiol, it must be fully deprotonated to become a potent nucleophile. Ensure you are using a sufficiently strong base (e.g., NaH for alcohols, K₂CO₃ or an organic base for amines) in a stoichiometric or slight excess amount.
-
Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, gradually increase the heat. Reactions on fluoropyridines can often require temperatures in the range of 80-150 °C to proceed efficiently[6].
Issue: Formation of Side Products
Q: I'm reacting my substrate with an amine in ethanol and see a side product with a mass corresponding to ethoxy substitution. Why?
A: This is a classic case of competitive nucleophilic attack by the solvent. Ethanol, while a poor nucleophile compared to a deprotonated amine, is present in massive excess as the solvent. Under forcing conditions (e.g., high heat), it can compete with your intended nucleophile, leading to the formation of 5-Chloro-2-ethoxy-3-(trifluoromethyl)pyridine. This phenomenon, known as solvolysis, is a common pitfall when using nucleophilic solvents like alcohols or water[8][9].
Solution: Avoid using a solvent that can also act as a competing nucleophile. Switch to a non-nucleophilic polar aprotic solvent like DMSO or DMF.
Issue: Poor Solubility of Reagents
Q: My potassium carbonate base and amine nucleophile are not dissolving in THF. What should I do?
A: Tetrahydrofuran (THF) is a less polar aprotic solvent and may not be sufficient to dissolve more ionic or highly polar reagents. Poor solubility will lead to a heterogeneous mixture and very slow reaction rates.
Solution:
-
Switch to a More Polar Solvent: The most straightforward solution is to switch to a solvent with a higher dielectric constant, such as DMF, DMSO, or NMP, which are excellent at dissolving salts and polar compounds[6].
-
Consider Additives: If you must use a less polar solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be used to shuttle the anionic species into the organic phase, though this adds complexity.
Section 3: Solvent Selection Guide & Protocols
Solvent Recommendation Table for SₙAr Reactions
This table provides a starting point for solvent selection based on the nucleophile class.
| Nucleophile Type | Primary Solvents (High Yields Expected) | Secondary/Alternative Solvents | Solvents to Generally Avoid | Rationale & Key Considerations |
| Amines (R₂NH) | DMSO, DMF, NMP, Acetonitrile | THF, Dioxane (may require higher temperatures or stronger bases) | Alcohols (MeOH, EtOH), Water | Polar aprotic solvents maximize the amine's nucleophilicity. Protic solvents can solvate the amine via H-bonding, reducing its reactivity[4][5]. |
| Alcohols/Phenols (ROH) | DMSO, DMF, NMP | THF (requires strong, soluble base like NaH) | The reactant alcohol itself, unless solvolysis is the desired outcome. | Requires a strong base (e.g., NaH, K₂CO₃) to generate the alkoxide. Aprotic solvents are essential to prevent protonation of the highly basic alkoxide. |
| Thiols (RSH) | DMSO, DMF, NMP | Acetonitrile, Acetone | Protic solvents (can reduce the nucleophilicity of the thiolate anion) | Thiolates are powerful and soft nucleophiles. Polar aprotic solvents maintain their high intrinsic reactivity for rapid substitution. |
Experimental Workflow: Solvent Selection Logic
The following diagram outlines a decision-making process for selecting the optimal solvent system.
Caption: Solvent selection workflow for SNAr reactions.
General Protocol: SₙAr with an Amine Nucleophile
This protocol is a validated starting point and may require optimization for your specific nucleophile.
Objective: To synthesize a 2-amino-5-chloro-3-(trifluoromethyl)pyridine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Amine Nucleophile (e.g., Morpholine, Pyrrolidine) (1.1 - 1.2 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 - 3.0 equiv.)
-
Dimethyl Sulfoxide (DMSO), anhydrous (<50 ppm water)
-
Round-bottom flask, magnetic stirrer, condenser, inert gas line (N₂ or Ar)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate (2.0 equiv.) and the amine nucleophile (1.1 equiv.).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M. Stir the resulting suspension.
-
Substrate Addition: Add this compound (1.0 equiv.) to the stirring suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-substituted pyridine.
References
-
Bhattacharya, S., & Mandal, S. (2020). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. Chemistry – An Asian Journal, 15(13), 2083-2090. [Link]
-
Bhattacharya, S., & Mandal, S. (2020). Striking Impact of Solvent Polarity on the Strength of Hydrogen-Bonded Complexes: A Nexus Between Theory and Experiment. National Center for Biotechnology Information. [Link]
-
Park, S.-W., & Lee, S. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of The Korean Chemical Society, 31(9), 2537-2540. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]
-
Li, W., et al. (2014). Hydrogen Bonding: Regulator for Nucleophilic Fluorination. National Center for Biotechnology Information. [Link]
-
Park, S.-W., & Lee, S. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ResearchGate. [Link]
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]
-
Soderberg, T. (2021). 7.5: SN1 vs SN2. Chemistry LibreTexts. [Link]
-
Reddit. (2022). What would happen if a polar protic solvent replaced a polar aprotic solvent in an SN2 reaction? Reddit. [Link]
-
Villegas, J. C., et al. (2022). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au, 2(5), 415-424. [Link]
-
Reddy, T. R., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Solvent Effects on Hydrogen Bonding. ResearchGate. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry. [Link]
-
Nudelman, N. S., & Palleros, D. (1981). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (9), 1277-1282. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. (n.d.). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
-
Smith, D. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Center for Biotechnology Information. [Link]
-
Smith, D. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. [Link]
-
ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. [Link]
-
Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-994. [Link]
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. acgpubs.org [acgpubs.org]
Preventing decomposition of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the dedicated technical support center for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine (CAS 71701-96-7). This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile fluorinated pyridine intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and prevent the decomposition of this valuable reagent during storage and experimentation.
Our guidance is rooted in the fundamental principles of organic chemistry, particularly the electronic nature of the substituted pyridine ring, and is supported by practical, field-proven insights to ensure the integrity of your experiments.
Quick Navigation: Frequently Asked Questions (FAQs)
Q1: My vial of this compound has developed a slight color upon storage. Is it still usable?
A slight discoloration may indicate minor degradation. The primary concern is the introduction of nucleophilic impurities (e.g., water) or exposure to light. Before use, it is advisable to assess the purity of the reagent, for instance by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For high-stakes applications like GMP synthesis, using a freshly opened or repurified lot is recommended.
Q2: What are the primary decomposition pathways for this molecule?
The principal decomposition route is through nucleophilic aromatic substitution (SNAr). The pyridine ring is highly electron-deficient due to the combined electron-withdrawing effects of the nitrogen atom, the fluorine and chlorine atoms, and particularly the potent trifluoromethyl group. This makes the ring susceptible to attack by nucleophiles.
Q3: Which position on the pyridine ring is most reactive?
The 2-position (bearing the fluorine atom) is the most activated site for nucleophilic attack. This is because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative pyridine nitrogen atom. In most SNAr reactions on electron-deficient rings, fluoride is a better leaving group than chloride because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the highly electronegative fluorine atom.[1]
Q4: Is this compound sensitive to air or moisture?
Yes, this reagent should be handled as an air- and moisture-sensitive compound.[2] Moisture can act as a nucleophile (hydrolysis), while atmospheric oxygen can potentially lead to slower, long-term degradation pathways, especially in the presence of light or trace metal impurities. Always use an inert atmosphere (Nitrogen or Argon) for handling and reactions.
In-Depth Troubleshooting Guides
Issue 1: Reaction Failure or Low Yield Due to Reagent Decomposition
You've set up a reaction, for example, a substitution with a desired nucleophile at the 5-position (displacing chloride), but you observe low conversion of your starting material and the formation of multiple unidentified byproducts.
The most probable cause is the unintended reaction of this compound with nucleophiles present in your reaction medium other than your intended reactant. The C2-F bond is more susceptible to nucleophilic attack than the C5-Cl bond.
-
Causality : The strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom makes the ring highly electrophilic. Nucleophiles will preferentially attack the most electron-deficient positions that can stabilize the resulting negative intermediate, which are the C2 and C6 positions.
Protocol 1: Rigorous Exclusion of Water and Adventitious Nucleophiles
-
Glassware Preparation : Dry all glassware in an oven at >125°C overnight and cool under a stream of dry nitrogen or argon.[3][4]
-
Solvent & Reagent Purity : Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Ensure all other reagents are anhydrous.
-
Inert Atmosphere : Assemble your reaction apparatus and purge with an inert gas. Maintain a positive pressure of inert gas throughout the experiment using a balloon or a Schlenk line connected to an oil bubbler.[5]
-
Reagent Transfer : Transfer this compound and any other liquid reagents using dry syringes or cannulas under a positive pressure of inert gas.[6]
Protocol 2: Judicious Selection of Base
If your reaction requires a base, its choice is critical. Amine-based bases (like triethylamine or DIPEA) or hydroxide bases can act as competing nucleophiles.
-
Screen Bases : Opt for non-nucleophilic, sterically hindered bases.
-
Recommended Bases : Use bases such as Proton-Sponge® (1,8-bis(dimethylamino)naphthalene), DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), or inorganic carbonates like anhydrous potassium carbonate or cesium carbonate if compatible with your reaction's solubility requirements.
-
Addition Strategy : Add the base slowly at a low temperature to control exotherms and minimize localized concentrations that could promote side reactions.
Issue 2: Product Instability During Work-up and Purification
You have successfully run your reaction, but the desired product appears to decompose during aqueous work-up or column chromatography on silica gel.
The product, which is also a substituted pyridine, may retain sensitivity to nucleophiles or acids.
-
Aqueous Work-up : Prolonged exposure to water, especially under basic (high concentration of OH⁻) or acidic conditions, can lead to hydrolysis of the remaining C-F bond or other sensitive functional groups.
-
Silica Gel Chromatography : The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The large surface area and associated water content of silica can also promote hydrolysis.
Protocol 3: Modified Work-up and Purification
-
Minimize Contact with Water : Perform aqueous washes quickly with cold, deionized water or brine. Minimize the time the product spends in biphasic systems.
-
Avoid Strong Acids/Bases : Use dilute solutions of acids or bases for washing and neutralize the organic layer promptly.
-
"Dry" Work-up : If possible, avoid an aqueous work-up altogether. Quench the reaction, filter off any solids, and concentrate the solution directly before purification.
-
Neutralize Silica Gel : If column chromatography is necessary, use deactivated or neutralized silica gel. This can be prepared by flushing the packed column with an eluent containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine) before loading the sample.
-
Alternative Purification : Consider alternative purification methods such as distillation or recrystallization, which avoid contact with stationary phases.
Summary of Key Stability Parameters
| Parameter | Recommendation / Incompatible Species | Rationale |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light.[7] | Prevents thermal degradation, hydrolysis from atmospheric moisture, and potential photodecomposition. |
| Water/Moisture | Strictly avoid. Use anhydrous conditions. | Water can hydrolyze the C-F bond, leading to the formation of the corresponding pyridin-2-one. |
| Protic Solvents | Avoid alcohols (e.g., methanol, ethanol) if possible, especially with base. | Alkoxides formed in situ are potent nucleophiles that can displace the fluoride or chloride. |
| Bases | Avoid primary/secondary amines, hydroxides (NaOH, KOH). Use bulky, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DBU). | Prevents competitive nucleophilic substitution on the pyridine ring. |
| Acids | Avoid strong, hot acids. | Can promote hydrolysis or other decomposition pathways, though generally more stable than to bases. |
| Temperature | Keep reaction temperatures as low as feasible. | Higher temperatures accelerate the rate of decomposition reactions. Patents for related syntheses often use high temperatures, but this is under controlled, anhydrous industrial conditions.[8] |
| Light | Protect from direct light. | While specific photostability data is limited, halogenated and aromatic compounds can be susceptible to photodegradation. |
Visualizing the Primary Decomposition Pathway
The primary vulnerability of this compound is nucleophilic attack, most prominently at the C2 position.
// Reactant reactant [label=<
This compound
];
// Nucleophile nucleophile [label="Nu⁻\n(e.g., OH⁻, RO⁻, R₂NH)"];
// Meisenheimer Complex (Intermediate) intermediate [label=<
Meisenheimer Complex (Intermediate)
Negative charge delocalized onto Pyridine Nitrogen (stabilizing)
];
// Product product [label=<
Decomposition Product
];
// Leaving Group leaving_group [label="F⁻"];
reactant -> intermediate [label="+ Nu⁻\n(Rate-Determining Step)"]; intermediate -> product [label="Fast"]; intermediate -> leaving_group [style=invis]; // for layout product -> leaving_group [style=invis]; // for layout
{rank=same; reactant; nucleophile;} {rank=same; product; leaving_group;} } dot Caption: SNAr mechanism at the C2 position, the most likely decomposition pathway.
(Note: Placeholder images are used in the DOT script above. A live renderer would generate the chemical structures.)
References
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
- Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Shriver, D. F., & Drezdzon, M. A. (1986). The manipulation of air-sensitive compounds. John Wiley & Sons.
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]
- Majid, R. (2023). Nucleophilic Aromatic Substitution.
-
Khan Academy. (2018, April 19). Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]
- Google Patents. (1985). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Google Patents. (2017). CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method.
- Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
- Pine, S. H. (2020). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Molecules, 25(18), 4235.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A Key Intermediate for Organic Synthesis. Retrieved from [Link]
- Dolci, L., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283(1), 137-142.
-
Beakers to Microscopes. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, 5G - C2671-5G. Retrieved from [https://beakerst microscopes.com/products/3-chloro-2-fluoro-5-trifluoromethylpyridine-5g-c2671-5g]([Link] microscopes.com/products/3-chloro-2-fluoro-5-trifluoromethylpyridine-5g-c2671-5g)
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. experimtsupplyshop.com [experimtsupplyshop.com]
- 3. ehs.umich.edu [ehs.umich.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
Technical Support Center: Analytical Methods for Impurity Profiling of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the technical support guide for the analytical characterization of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. As a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical compounds, ensuring its purity is paramount. Impurities, even at trace levels, can significantly affect the yield, safety, and efficacy of the final product.[1]
This guide is structured to provide direct, actionable advice for researchers, scientists, and quality control professionals. It is divided into two main sections: a hands-on Troubleshooting Guide for resolving common experimental issues and a comprehensive Frequently Asked Questions (FAQs) section for broader strategic guidance.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the analysis of this compound using common chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Issues
Question: Why am I seeing significant peak tailing for my main compound in my reverse-phase HPLC analysis?
Answer:
Peak tailing is a common issue when analyzing basic compounds like pyridines on silica-based columns.[2] The primary cause is often a secondary interaction between the lone pair of electrons on the pyridine nitrogen and acidic residual silanol groups (-Si-OH) on the column's stationary phase.[2] This leads to a portion of the analyte being retained longer, resulting in a tailed peak.
Probable Causes & Step-by-Step Solutions:
-
Inappropriate Mobile Phase pH: The pH of your mobile phase is likely too high (typically >4), leaving the silanol groups ionized (Si-O⁻) and the pyridine nitrogen non-protonated, thus promoting strong interaction.
-
Solution: Adjust the mobile phase pH to be 2-3 units below the pKa of the pyridine compound. For pyridine derivatives, a pH of 2.5-3.5 is often effective. This protonates the pyridine nitrogen, minimizing its interaction with the silanol groups. Use a buffer like phosphate or formate to maintain a stable pH.
-
-
Inadequate Buffer Concentration: The buffer capacity may be insufficient to control the on-column pH, especially if the sample is dissolved in a non-buffered solvent.
-
Solution: Increase the buffer concentration in your mobile phase. A concentration of 20-50 mM is typically robust enough for most applications.[2]
-
-
Column Choice: You may be using an older "Type-A" silica column, which has a higher concentration of acidic silanols.
-
Solution: Switch to a modern, high-purity "Type-B" silica column or a hybrid particle column. These columns have fewer accessible silanol groups and are often end-capped to further reduce secondary interactions.
-
-
Column Contamination: Metal contamination on the column frit or packing material can chelate with the analyte, causing tailing.
-
Solution: First, try reversing and flushing the column (disconnect it from the detector first). If this fails, use a dedicated column cleaning procedure recommended by the manufacturer. As a preventative measure, always use an in-line filter and a guard column.
-
Question: My retention times are drifting and inconsistent between injections. What's causing this?
Answer:
Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an unstable chromatographic system.
Probable Causes & Step-by-Step Solutions:
-
Inadequate Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase before starting the analytical run.
-
Solution: Ensure you equilibrate the column with the initial mobile phase for a sufficient period. For reverse-phase columns, flushing with 10-20 column volumes is a good starting point.[3] If you are running a gradient, ensure the post-run equilibration time is adequate to return to initial conditions.
-
-
Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of a volatile organic component or gradual mixing inaccuracies in the pump.
-
Temperature Fluctuations: The ambient laboratory temperature is changing, affecting solvent viscosity and retention.
-
System Leaks: A small, undetected leak in the system will cause pressure fluctuations and, consequently, flow rate instability.
-
Solution: Systematically check all fittings for signs of leakage, starting from the pump and moving towards the detector.[5] Pay close attention to fittings that are frequently disconnected.
-
Below is a logical workflow for troubleshooting common HPLC issues.
Caption: A troubleshooting flowchart for common HPLC issues.
Gas Chromatography (GC) Issues
Question: I am not detecting any peaks, or the sensitivity is very poor, when analyzing my sample by GC-MS. What should I check?
Answer:
A complete loss of signal or very poor sensitivity in GC-MS analysis often points to a problem with sample introduction, system integrity, or the detector itself.
Probable Causes & Step-by-Step Solutions:
-
Injector Issue: The syringe may be clogged, or the injector septum may be cored and leaking.
-
Solution: First, verify the syringe is functioning correctly by drawing and expelling solvent. Next, inspect the injector septum for excessive holes or wear and replace it if necessary. A leaking septum is a common cause of poor reproducibility and sensitivity.
-
-
System Leak: A significant leak in the carrier gas line or at the column fittings will prevent the sample from reaching the detector efficiently.
-
Solution: Use an electronic leak detector to check for helium leaks at all fittings, particularly at the injector and the column connections to the injector and MS interface.
-
-
Dirty MS Ion Source: The ion source is where sample molecules are ionized before mass analysis. Over time, it becomes contaminated with non-volatile material, severely reducing sensitivity.
-
Solution: Follow the manufacturer's procedure for cleaning the ion source. This is a routine maintenance task for any heavily used GC-MS system. After cleaning, the system will need to be re-tuned.
-
-
Incorrect Method Parameters: The injector temperature may be too low to volatilize the analyte, or the MS may not be scanning the correct mass range.
Section 2: Frequently Asked Questions (FAQs)
Question: Which technique, HPLC or GC, is better for analyzing impurities in this compound?
Answer:
Both HPLC and GC are powerful techniques, and the best choice depends on the specific analytical goal. For a comprehensive impurity profile, using both is often the most robust strategy.[8]
-
Gas Chromatography (GC): This is the ideal technique for analyzing volatile and thermally stable impurities.[8] Given that this compound has a relatively low boiling point (50-55 °C at 11 mmHg), it is well-suited for GC analysis.[9] GC is excellent for detecting residual solvents, volatile starting materials, and certain byproducts. When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural information for identifying unknown impurities.[8][10]
-
High-Performance Liquid Chromatography (HPLC): This technique is better suited for non-volatile or thermally labile impurities, such as high molecular weight byproducts, oligomers, or degradation products that might form during storage.[8] HPLC with UV detection is a workhorse for routine quality control due to its high precision and robustness.
Recommendation: Use GC-MS for initial impurity identification and for monitoring volatile process-related impurities. Use a validated HPLC-UV method for routine purity testing and quantification of the main component and less volatile impurities.
Question: What are the likely process-related impurities I should be looking for?
Answer:
Impurities typically originate from starting materials, intermediates, byproducts of side reactions, or degradation.[1] A common synthesis route involves the halogen exchange reaction of 2,3-dichloro-5-(trichloromethyl)pyridine.[11] Therefore, potential impurities could include:
| Potential Impurity | Likely Origin | Recommended Analytical Technique |
| 2,3-dichloro-5-(trichloromethyl)pyridine | Unreacted Starting Material | GC-MS |
| Isomers of the final product | Side reaction during synthesis | GC-MS, HPLC-UV |
| Partially fluorinated intermediates | Incomplete reaction | GC-MS |
| Des-chloro or Des-fluoro analogs | Reductive dehalogenation | GC-MS, LC-MS |
| Hydrolysis products | Degradation (presence of water) | HPLC-UV |
Question: What is involved in validating an analytical method for impurity testing?
Answer:
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[12][13] It is a regulatory requirement in the pharmaceutical industry.[12][14] The key validation parameters, as defined by the International Conference on Harmonisation (ICH) guidelines, include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[15] This is often demonstrated by showing baseline resolution between all known impurities and the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[16]
-
Accuracy: The closeness of the test results to the true value.[15] This is often determined by spiking a placebo with known amounts of the impurities.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:[15]
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition).
The following diagram illustrates a general workflow for impurity analysis.
Caption: A general workflow for impurity method development and routine analysis.
Section 3: Recommended Experimental Protocols
These protocols are intended as a starting point and should be validated for your specific instrumentation and requirements.
Protocol 1: RP-HPLC-UV Method for Purity Determination
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| UV Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Concentration | ~0.5 mg/mL |
System Suitability Test (SST):
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 1.5.
Protocol 2: GC-MS Method for Volatile Impurity Identification
| Parameter | Condition |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector | Split mode (50:1), 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| MS Interface Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | m/z 40 - 300 |
| Injection Volume | 1 µL |
| Sample Diluent | Methylene Chloride |
| Sample Concentration | ~1.0 mg/mL |
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2014).
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- A Comparative Guide to the Spectroscopic Properties of Pyridinium Deriv
- Analytical method validation: A brief review. Journal of Pharmaceutical and Allied Sciences.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- SPECTROSCOPIC INVESTIG
- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
- A Comparative Guide to GC-MS Analysis for Impurity Profiling in the Synthesis of 2,6-dichloro-4-phenylpyridine. (2025). BenchChem.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- HPLC Troubleshooting Guide. ACE.
- HPLC Troubleshooting Guide. Restek.
- Analytical Methods for Pyridine.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). AMSbio.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%. Sigma-Aldrich.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. TCI Chemicals.
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. PubChem.
- Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Oakwood Chemical.
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)
- Oakwood 3-Chloro-2-Fluoro-5-(Trifluoromethyl)Pyridine 98% Purity, 5g. Neta Scientific.
- Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. hplc.eu [hplc.eu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98 72537-17-8 [sigmaaldrich.com]
- 10. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 12. particle.dk [particle.dk]
- 13. wjarr.com [wjarr.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. ijrrjournal.com [ijrrjournal.com]
Technical Support Center: A Senior Application Scientist's Guide to Optimizing the Fluorination of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated pyridine derivatives. As your Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying chemical logic and field-tested insights to empower you to master the nucleophilic aromatic substitution (SNAr) fluorination of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. This halogen exchange (Halex) reaction is a critical step in synthesizing valuable intermediates for the pharmaceutical and agrochemical industries.[1][2]
This document moves beyond standard operating procedures to address the nuanced challenges of temperature, pressure, and reagent activity that are critical for success.
Part 1: Frequently Asked Questions (FAQs) - The Foundational Principles
This section addresses the core concepts governing the Halex reaction on this highly functionalized pyridine ring.
Q1: What is the fundamental reaction mechanism for converting this compound to its 5-fluoro analog?
Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step, addition-elimination process.
-
Nucleophilic Attack: A fluoride ion (F⁻), the nucleophile, attacks the electron-deficient carbon atom bonded to the chlorine at the C-5 position. The pyridine ring is inherently electron-deficient, and this effect is powerfully amplified by the strong electron-withdrawing trifluoromethyl (-CF₃) group, which activates the ring for nucleophilic attack.[3]
-
Formation of the Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which provides significant stabilization.[3][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻) as the leaving group, yielding the final product, 2,5-difluoro-3-(trifluoromethyl)pyridine.
Caption: The SNAr mechanism for pyridine fluorination.
Q2: Which fluorinating agent is optimal for this Halex reaction?
Answer: The choice of fluoride source is critical and directly impacts reaction efficiency.
-
Potassium Fluoride (KF): This is the most common and cost-effective choice for industrial-scale Halex reactions.[5] However, its effectiveness is highly dependent on its physical properties. Standard KF has low solubility in organic solvents. For optimal results, you must use spray-dried KF , which has a much higher surface area and reactivity.[6] It is absolutely essential that the KF be rigorously anhydrous; any residual water will hydrate the fluoride ion, drastically reducing its nucleophilicity.
-
Cesium Fluoride (CsF): CsF is significantly more soluble and reactive than KF in aprotic solvents, often allowing for milder reaction conditions (lower temperatures).[5] However, its higher cost makes it more suitable for smaller-scale, laboratory syntheses where maximizing yield is the primary concern.
-
Tetrabutylammonium Fluoride (TBAF): While a soluble source of "naked" fluoride, TBAF is often sold as a hydrate and is difficult to render completely anhydrous. It is also thermally less stable, making it generally unsuitable for the high temperatures required for this reaction.
Recommendation: Start with spray-dried, anhydrous KF for scalability and cost-effectiveness. If yield is low under optimized conditions, consider CsF for laboratory-scale work.
Q3: Why are high-boiling polar aprotic solvents required for this reaction?
Answer: The solvent plays multiple crucial roles in a Halex reaction:
-
Reactant Solubility: Solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and Sulfolane are required to dissolve the organic substrate and, to some extent, the fluoride salt complex.[5][7]
-
Intermediate Stabilization: Their high polarity is essential for stabilizing the charged Meisenheimer intermediate, which lowers the activation energy of the first step of the reaction.[3]
-
High Temperature Tolerance: The C-Cl bond on the activated pyridine ring is strong, and significant thermal energy is required to overcome the reaction's activation barrier. These solvents have high boiling points, allowing the reaction to be heated to the necessary temperatures (often 180-220°C) to achieve a practical rate.[8][9]
Q4: What is the function of a Phase-Transfer Catalyst (PTC), and is one necessary?
Answer: A Phase-Transfer Catalyst (PTC) is often essential when using KF. Since KF is a solid salt with poor solubility, the PTC acts as a shuttle, transporting the fluoride anion from the solid phase into the organic phase where the reaction occurs.
-
Mechanism: A typical PTC, like a quaternary ammonium or phosphonium salt (e.g., tetraphenylphosphonium bromide), exchanges its anion for a fluoride ion at the surface of the KF crystal. This new, lipophilic ion pair ([Q⁺][F⁻]) is soluble in the organic solvent, delivering a reactive, "naked" fluoride ion to the substrate.
-
When to Use: A PTC is highly recommended for KF-mediated reactions to increase the reaction rate and allow for lower operating temperatures.[6][10] Common choices include 18-crown-6, or thermally stable quaternary phosphonium salts. For CsF reactions, a PTC is generally not required due to the salt's higher intrinsic solubility.
Part 2: Troubleshooting Guide - From Theory to Practice
This section is formatted to address the specific issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how do I proceed?
Answer: This is the most common issue and can almost always be traced back to one of four key parameters. Follow this diagnostic workflow.
Caption: Diagnostic workflow for troubleshooting low reaction conversion.
Q2: I'm observing significant tar formation and my product is dark-colored. How can this be minimized?
Answer: Tarring indicates decomposition, which is often temperature- or impurity-driven.
-
Excessive Temperature: While high heat is necessary, temperatures exceeding ~230°C can cause decomposition of solvents like NMP or DMSO, or the substrate itself.[8] Ensure your temperature controller is accurately calibrated and measuring the internal reaction temperature, not the heating mantle's surface.
-
Reaction Time: Prolonged heating is detrimental. Monitor the reaction by GC or LC-MS and stop heating as soon as the starting material is consumed. Over-engineering the reaction time is a common cause of yield loss due to decomposition.
-
Atmosphere: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon). Oxygen can promote oxidative side reactions at high temperatures.
-
Solvent Purity: Impurities in the solvent can catalyze decomposition pathways. Using high-purity, anhydrous-grade solvents is critical.[8]
Q3: How does pressure influence this reaction, and what is the optimal setting?
Answer: Pressure is used primarily to maintain the solvent in a liquid phase when the reaction temperature exceeds its atmospheric boiling point.
-
Function: By using a sealed pressure vessel, you can safely heat the reaction to temperatures of 200°C or higher, significantly accelerating the rate. For a solvent like NMP (b.p. ~202°C), running the reaction at 210-220°C requires a sealed reactor.
-
Optimal Pressure: The pressure itself does not directly participate in the reaction mechanism, but it enables the use of higher temperatures. The optimal pressure is therefore the autogenous pressure generated by the solvent and reactants at the desired optimal temperature. Start by setting a target temperature (e.g., 200°C) and allow the pressure to build naturally in the sealed vessel. Monitor the pressure to ensure it remains within the safety limits of your equipment. A typical pressure range might be 20-100 psig, depending on the temperature and headspace.[11][12]
Part 3: Protocols and Data Reference
This section provides a validated starting point for your experiments and summarizes key parameters.
Experimental Protocol: Lab-Scale Fluorination in a Pressure Vessel
This protocol is a self-validating starting point. It is essential to monitor the reaction's progress and adjust parameters based on your specific results.
-
Reagent Preparation: Dry spray-dried KF (2.0 eq.) and tetraphenylphosphonium bromide (0.1 eq.) in a vacuum oven at 120°C for at least 4 hours. Allow to cool to room temperature under vacuum or in a desiccator.
-
Reactor Setup: To a clean, dry pressure reactor equipped with a magnetic stir bar, inert gas inlet, thermocouple, and pressure gauge, add the dried KF and tetraphenylphosphonium bromide.
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add anhydrous N-Methyl-2-pyrrolidone (NMP, ~5 mL per 1 g of substrate). Begin stirring, then add this compound (1.0 eq.).
-
Reaction Execution: Seal the reactor securely. Begin heating the mixture with vigorous stirring. Set the target internal temperature to 200°C. Do not exceed the maximum pressure rating of your vessel.
-
Monitoring: Once the target temperature is reached, take a time-zero analytical sample (if your reactor allows). Monitor the reaction progress every 1-2 hours by GC-MS or LC-MS by sampling the reaction mixture (after cooling and venting if necessary).
-
Workup: Once the starting material is consumed (typically 4-8 hours), cool the reactor to room temperature. Carefully vent any residual pressure. Dilute the reaction mixture with toluene and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (3x) to remove NMP, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 2,5-difluoro-3-(trifluoromethyl)pyridine.
Data Tables for Optimization
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 180 - 220°C | Balances reaction rate against thermal decomposition. Higher end often needed for full conversion. |
| Pressure | Autogenous (20-100 psig) | Enables superheating of the solvent to achieve required reaction temperatures safely. |
| KF (spray-dried) | 1.5 - 2.5 equivalents | Stoichiometric excess drives the reaction to completion. |
| PTC (if using KF) | 5 - 10 mol% | Catalytic amount to facilitate fluoride transfer without excessive cost or purification burden. |
| Solvent | NMP, Sulfolane, DMSO | High-boiling polar aprotic solvents are essential for SNAr conditions.[5][7] |
| Concentration | 0.5 - 2.0 M | A higher concentration can increase the reaction rate, but may also increase side reactions. |
Table 2: Troubleshooting Symptom-Cause-Solution Matrix
| Symptom | Probable Cause | Recommended Solution |
| Low Conversion (<50%) | Inactive KF (hydrated) or insufficient temperature. | Use fresh, spray-dried KF; increase internal temperature to >190°C. |
| Stalled Reaction (e.g., at 80%) | Insufficient KF stoichiometry or PTC deactivation. | Increase KF to 2.5 eq.; ensure PTC is thermally stable at reaction temperature. |
| Dark Product / Tarring | Temperature too high or reaction time too long. | Reduce temperature to 180-190°C; monitor closely and quench upon completion. |
| Inconsistent Results | Moisture in solvent or on KF. | Rigorously dry all reagents and solvents; run under a strict inert atmosphere. |
References
- BenchChem. Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
- SciSpace. Versatility of KF as Selective Fluorination of Organic Compounds for Halogen Exchange Reactions.
- American Chemical Society.
- PubMed Central (NIH).
- SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Quora.
- MDPI.
- European Patent Office. Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
- Aspira Scientific.
- Google Patents. US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds.
- ACS GCI Pharmaceutical Roundtable. Halex Reaction - Reagent Guides.
- Scientific Update. An Accident Waiting to Happen? The Shell Halex Reaction.
- Google Patents. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Research Outreach.
- Google Patents. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. CA1301763C - Method of preparation of 3,5-dichloro-2,4,6- trifluoropyridine - Google Patents [patents.google.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US4493932A - Chlorine exchange for fluorine in 2-fluoro-pyridine compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine
Abstract
In the landscape of modern synthetic chemistry, trifluoromethylpyridines serve as indispensable building blocks for agrochemicals and pharmaceuticals.[1][2] The precise installation of substituents onto this privileged scaffold is paramount. This guide provides an in-depth comparison of the reactivity of two key intermediates: 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine . By examining their behavior in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, we aim to equip researchers with the predictive understanding necessary for strategic synthetic design. This analysis is grounded in established mechanistic principles and supported by relevant experimental data from the literature, offering a clear rationale for the divergent reactivity profiles of these two valuable reagents.
Introduction: Structural and Electronic Profile
The reactivity of a substituted pyridine is dictated by the interplay of its substituents' electronic properties and their positions on the ring. Both molecules in this guide feature a strongly electron-withdrawing trifluoromethyl (-CF3) group at the 3-position. This group, primarily through a powerful inductive effect, significantly lowers the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack and influencing the energetics of organometallic intermediates.[3][4]
The key difference lies in the halogen substitution pattern:
-
This compound (1) possesses two different halogens: a fluorine atom at the C2 position (ortho to the nitrogen) and a chlorine atom at the C5 position.
-
2,3-dichloro-5-(trifluoromethyl)pyridine (2) features two chlorine atoms, at the C2 and C3 positions, and a trifluoromethyl group at C5.[5]
This seemingly subtle difference in halogenation leads to profoundly different and highly selective reaction pathways, which we will explore in detail.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient heterocycles. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex. The rate-determining step is typically the initial nucleophilic attack.[6]
The Decisive Role of the Halogen Leaving Group
In SNAr reactions, the typical leaving group trend observed in aliphatic substitutions (I > Br > Cl > F) is inverted. Fluorine's high electronegativity makes the attached carbon atom exceptionally electrophilic and strongly stabilizes the developing negative charge in the Meisenheimer intermediate.[6][7] This inductive activation far outweighs its poor leaving group ability (due to C-F bond strength), making fluoride the most facile leaving group in SNAr. The established reactivity order is F >> Cl > Br > I .[8]
Reactivity Predictions and Regioselectivity
-
For this compound (1): This molecule is primed for highly selective SNAr. The C2 position is activated by both the adjacent ring nitrogen and the C3-CF3 group. Critically, this position bears a fluorine atom. Therefore, compound 1 will react readily with a wide range of nucleophiles (O-, N-, S-based) to selectively displace the fluoride at C2, leaving the C5-chloro substituent untouched. The reaction is expected to be significantly faster than with a chloro-analogue.[2]
-
For 2,3-dichloro-5-(trifluoromethyl)pyridine (2): In this case, both potential leaving groups are chlorine. The C2 position is the most electronically activated site for nucleophilic attack due to its proximity to the ring nitrogen. The C3-chloro is significantly less activated. Thus, SNAr will occur regioselectively at the C2 position. However, the overall reaction rate will be substantially lower compared to the displacement of fluorine from compound 1 .[9]
Data Summary: SNAr Reactivity
| Compound | Most Reactive Site | Leaving Group | Predicted Relative Rate | Expected Product with Nu-H |
| 1 | C2 | Fluorine | Very High | 2-Nu-5-chloro-3-(trifluoromethyl)pyridine |
| 2 | C2 | Chlorine | Moderate | 2-Nu-3-chloro-5-(trifluoromethyl)pyridine |
Workflow & Protocol: Representative SNAr on a 2-Fluoropyridine Derivative
This protocol describes a general procedure for the substitution of a 2-fluoro group with an alcohol, which can be adapted for various nucleophiles.
Diagram: General SNAr Experimental Workflow
Caption: A typical experimental workflow for an SNAr reaction.
Step-by-Step Protocol:
-
Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add the alcohol nucleophile (1.2 equivalents).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to dissolve the alcohol.
-
Nucleophile Generation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes to ensure complete formation of the alkoxide.
-
Reaction Initiation: Add the 2-fluoropyridine derivative (1.0 equivalent) to the flask, either neat or as a solution in the reaction solvent.
-
Heating: Heat the reaction mixture to the required temperature (typically between 80-150 °C) and maintain it until reaction completion is observed by TLC or LC-MS analysis.
-
Workup: Cool the reaction to room temperature and cautiously quench by slow addition of water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted pyridine.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for C-C and C-N bond formation. The reaction mechanism typically involves a Pd(0)/Pd(II) catalytic cycle initiated by the oxidative addition of the palladium catalyst into the carbon-halogen bond.[10]
The Decisive Role of the Carbon-Halogen Bond
Unlike in SNAr, the rate and selectivity of oxidative addition are highly dependent on the carbon-halogen bond dissociation energy. Weaker bonds react faster. The established reactivity order for oxidative addition is C-I > C-Br > C-OTf > C-Cl >> C-F .[11] The C-F bond is exceptionally strong and generally considered unreactive in standard palladium cross-coupling conditions, requiring specialized catalysts or conditions for activation. In contrast, C-Cl bonds are readily activated by modern palladium catalyst systems.
Reactivity Predictions and Regioselectivity
-
For this compound (1): The vast difference in reactivity between the C-Cl and C-F bonds dictates the outcome. Cross-coupling reactions will occur exclusively at the C5 position via oxidative addition into the C-Cl bond. The C2-F bond will remain intact, providing a valuable synthetic handle for subsequent SNAr functionalization.
-
For 2,3-dichloro-5-(trifluoromethyl)pyridine (2): This substrate presents a challenge of regioselectivity between two C-Cl bonds. Computational and experimental studies have shown that oxidative addition is favored at the C-X bond adjacent to the pyridine nitrogen (the C2 position).[11][12] This preference is attributed to the electronic activation by the nitrogen, which weakens the C2-Cl bond. Therefore, under standard cross-coupling conditions (e.g., using common phosphine ligands), selective functionalization at the C2 position is expected.
Data Summary: Cross-Coupling Reactivity
| Compound | Most Reactive Site | Reacting Halogen | Predicted Selectivity | Expected Product (Suzuki with ArB(OH)₂) |
| 1 | C5 | Chlorine | Excellent (>99:1 for C5) | 2-Fluoro-5-aryl-3-(trifluoromethyl)pyridine |
| 2 | C2 | Chlorine | Good to Excellent (for C2) | 2-Aryl-3-chloro-5-(trifluoromethyl)pyridine |
Workflow & Protocol: Representative Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a general method for the Suzuki-Miyaura coupling of a heteroaryl chloride with an arylboronic acid.[13]
Diagram: Key Steps in the Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Step-by-Step Protocol:
-
Preparation: In a reaction vial, combine the aryl chloride (1.0 equivalent), the arylboronic acid (1.5 equivalents), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, 1-10 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Reaction: Seal the vial and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-110 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the biaryl product.
Conclusion: A Guide to Strategic Reagent Selection
The distinct reactivity profiles of This compound (1) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2) make them non-interchangeable and uniquely suited for different synthetic strategies.
-
Choose this compound (1) when the synthetic plan calls for an initial nucleophilic substitution . Its highly labile C2-fluoride allows for the facile introduction of a wide array of nucleophiles, preserving the C5-chloride for a subsequent cross-coupling reaction. This "SNAr-first" approach provides a powerful and orthogonal strategy for building molecular complexity.
-
Choose 2,3-dichloro-5-(trifluoromethyl)pyridine (2) when the synthetic plan requires an initial cross-coupling reaction. Its C2-chloride will selectively engage in palladium catalysis, installing a carbon- or nitrogen-based substituent. The remaining C3-chloride is much less reactive but can potentially be functionalized under more forcing conditions or through alternative chemistries like lithiation. This reagent is ideal for a "cross-coupling-first" strategy.
By understanding these fundamental principles of reactivity, chemists can harness the predictable and selective nature of these building blocks to streamline the synthesis of complex trifluoromethylpyridine derivatives for critical applications in drug discovery and agrochemical development.
References
-
Neufeldt, S. R., et al. (2021). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society. Available at: [Link]
-
Powers, D. C., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science. Available at: [Link]
-
Tsukamoto, M., & Nakamura, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]
- This reference is not available.
-
DiMagno, S. G., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]
-
DiMagno, S. G., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]
-
Yang, D., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. Available at: [Link]
-
Itami, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Della-Felice, F., et al. (2020). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available at: [Link]
- This reference is not available.
- This reference is not available.
-
Itami, K., et al. (2021). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]
-
Sigman, M. S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science. Available at: [Link]
-
J&K Scientific. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Prakash, G. K. S., et al. (2008). Superelectrophiles and the effects of trifluoromethyl substituents. Accounts of Chemical Research. Available at: [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Available at: [Link]
-
Wang, Z., et al. (2012). Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. Available at: [Link]
- This reference is not available.
- This reference is not available.
-
dos Santos, T., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
- This reference is not available.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 12. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternatives for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In modern synthetic chemistry, particularly within the agrochemical and pharmaceutical sectors, the strategic incorporation of the trifluoromethylpyridine moiety is a well-established method for enhancing biological activity and tuning physicochemical properties. The reagent 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a versatile building block, prized for its distinct reactivity in nucleophilic aromatic substitution (SNAr) reactions. However, a deep understanding of the available alternatives is crucial for optimizing synthetic routes, overcoming reactivity challenges, and achieving specific molecular architectures.
This guide provides an in-depth comparison of viable alternatives to this compound, focusing on the causality behind experimental choices and supported by practical, field-proven insights.
The Role and Reactivity of this compound
This compound is a highly valuable intermediate due to its trifluoromethyl group and two distinct halogen leaving groups on an electron-deficient pyridine ring. The trifluoromethyl group, a strong electron-withdrawing group, along with the ring nitrogen, activates the C2 and C4/C6 positions towards nucleophilic attack.
In SNAr reactions, the general reactivity of halogens on an activated pyridine ring follows the order: F > Cl > Br > I.[1][2][3] This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[1] Consequently, for this compound, the fluorine at the C2 position is significantly more labile to nucleophilic displacement than the chlorine at the C5 position.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr) of halopyridines.
Comparative Analysis of Alternative Reagents
The choice of reagent is dictated by the desired regioselectivity, the nature of the subsequent transformation (SNAr vs. cross-coupling), and economic factors. Below is a comparison of key alternatives.
| Reagent | Key Leaving Groups (SNAr Reactivity) | Primary Applications | Advantages | Disadvantages |
| This compound | C2-F (High) > C5-Cl (Low) | Sequential SNAr at C2 | High reactivity at C2 allows for mild conditions; C5-Cl available for further functionalization. | C5-Cl is relatively unreactive in SNAr. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C2-Cl (Moderate) > C3-Cl (Very Low) | SNAr at C2 | High-demand, versatile intermediate for agrochemicals like Fluazinam.[4][5] | Requires harsher conditions than 2-fluoro analog; C3-Cl is largely unreactive. |
| 2-Chloro-5-(trifluoromethyl)pyridine | C2-Cl (Moderate) | SNAr at C2 | Excellent for monofunctionalization at C2, avoids potential side reactions. | Less versatile if sequential substitutions are needed. |
| 2-Bromo-5-(trifluoromethyl)pyridine | C2-Br (Moderate in SNAr) | Palladium-catalyzed Cross-Coupling | Superior for Suzuki, Stille, Buchwald-Hartwig reactions due to weaker C-Br bond.[6] | Less reactive than fluoro-analog in SNAr. |
| 2-Iodo-5-(trifluoromethyl)pyridine | C2-I (Moderate in SNAr) | Palladium-catalyzed Cross-Coupling | Most reactive halide in oxidative addition for cross-coupling reactions. | Often more expensive and less stable than other halo-analogs. |
Deep Dive into Key Alternatives
2,3-Dichloro-5-(trifluoromethyl)pyridine: The Workhorse Intermediate
This reagent is one of the most in-demand trifluoromethylpyridine derivatives, serving as a crucial precursor for fungicides like Fluazinam.[4][7] The primary site of nucleophilic attack is the C2 position, activated by both the ring nitrogen and the adjacent trifluoromethyl group. The C3-chloro is significantly less reactive.
Experimental Insight: The synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine, a key intermediate for Fluazinam, demonstrates this selectivity. The reaction exclusively displaces the C2-chlorine.[8][9] This selectivity is foundational to its synthetic utility.
Bromo- and Iodo-Pyridines: The Gateway to Cross-Coupling
While chloro- and especially fluoro-pyridines excel in SNAr, their utility in palladium-catalyzed cross-coupling reactions can be limited due to the strength of the C-F and C-Cl bonds. Aryl chlorides often require specialized, bulky phosphine ligands and higher temperatures to undergo oxidative addition.[10] In contrast, aryl bromides and iodides are the preferred substrates for reactions like Suzuki-Miyaura coupling.[6][11]
Causality: The bond dissociation energies (C-I < C-Br < C-Cl < C-F) are inversely correlated with the rate of oxidative addition to a low-valent palladium center, which is the first step in the catalytic cycle of most cross-coupling reactions.[12][13] Therefore, if the synthetic strategy involves building a C-C bond via a Suzuki reaction, choosing 2-bromo-5-(trifluoromethyl)pyridine over its chloro- or fluoro-counterparts is mechanistically advantageous and will lead to higher yields under milder conditions.
Caption: Decision workflow for selecting the appropriate halogenated pyridine reagent.
Validated Experimental Protocols
The following protocols are self-validating systems, providing clear methodologies for key transformations.
Protocol 1: Selective Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol demonstrates the selective displacement of the C2-chloride, a key step in the synthesis of the fungicide Fluazinam.[4][8]
Objective: To synthesize 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Anhydrous Ammonia (excess, e.g., 10-20 eq)
-
Organic Solvent (e.g., Tetrahydrofuran (THF) or N-Methyl-2-pyrrolidone (NMP))
-
High-pressure autoclave
Procedure:
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine (e.g., 51.2 g, 0.235 mol) and the chosen organic solvent (e.g., 160 mL THF).[5]
-
Seal the autoclave and cool it (e.g., to -20°C) before carefully introducing anhydrous liquid ammonia (e.g., 45 g, 2.64 mol).
-
Heat the sealed autoclave to the reaction temperature (e.g., 80-125°C). The internal pressure will increase.[4][9] A typical condition is heating to 80°C for 9 hours.[4]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the autoclave to room temperature and carefully vent the excess ammonia into a scrubber.
-
The product, 2-amino-3-chloro-5-(trifluoromethyl)pyridine, often precipitates from the reaction mixture upon cooling.
-
Isolate the product by filtration, wash with water to remove ammonium salts, and dry under vacuum. Expected yield is typically high (>90%).[4]
Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromo(trifluoromethyl)pyridine Analog
This protocol outlines a general and efficient method for C-C bond formation, highlighting the utility of bromo-pyridines in cross-coupling.[6][14]
Objective: To synthesize 2-Aryl-5-(trifluoromethyl)pyridine.
Materials:
-
2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., PPh₃ or other phosphine ligand, 2-4 eq relative to Pd)
-
Base (e.g., K₂CO₃, Na₂CO₃, KF, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane, Toluene, or DME/Water mixture)
Procedure:
-
To an oven-dried Schlenk flask, add 2-bromo-5-(trifluoromethyl)pyridine (e.g., 0.25 mmol), the arylboronic acid (e.g., 0.375 mmol), and the base (e.g., K₂CO₃, 0.75 mmol).
-
Add the palladium catalyst and ligand (if applicable) under an inert atmosphere (Argon or Nitrogen).
-
Add the degassed solvent (e.g., 3 mL Dioxane) via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-5-(trifluoromethyl)pyridine.
Conclusion
While this compound is an excellent reagent for selective nucleophilic substitution at the C2 position, a comprehensive synthetic strategy requires consideration of a broader range of halogenated pyridines. For SNAr reactions where cost is a factor or subsequent functionalization at C2 is the sole objective, 2,3-dichloro-5-(trifluoromethyl)pyridine and 2-chloro-5-(trifluoromethyl)pyridine are robust and industrially proven alternatives. For transformations requiring the formation of carbon-carbon or other bonds via palladium-catalyzed cross-coupling, bromo- and iodo-analogs are unequivocally superior due to their higher reactivity in the crucial oxidative addition step. The choice of reagent is therefore a strategic decision based on a clear understanding of the underlying reaction mechanisms and the ultimate synthetic goal.
References
- A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Arom
- Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (2015).
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. (2015).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.).
- Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.).
- The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. (n.d.). Sanofi.
- Comparative Reactivity Analysis: 4-Amino-3-chloropyridine N-oxide and Other Halopyridines in Nucleophilic Arom
- Synthetic process of fluazinam. (n.d.).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
- WO2011092618A1 - Method for the preparation of fluazinam. (n.d.).
- Fluazinam (Ref: IKF 1216). (n.d.). AERU - University of Hertfordshire.
- CN106316937A - Preparation method of fluazinam. (n.d.).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014).
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. (2022). Chemical Science (RSC Publishing).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). PubMed.
- Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
- US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. (n.d.).
- Nucleophilic Substitution Reactions. (n.d.). University of Calgary.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols: Reaction Mechanisms Involving 3,5-Dichloro-2-(trichloromethyl)pyridine. (2025). BenchChem.
- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 8. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 9. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. youtube.com [youtube.com]
Efficacy Showdown: A Senior Scientist's Guide to Agrochemicals Derived from 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
In the intricate world of crop protection, the chemical scaffold of an active ingredient is a key determinant of its biological efficacy, spectrum of activity, and environmental profile. Among the vast arsenal of synthetic chemistries, derivatives of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine have emerged as a cornerstone for the development of highly effective herbicides, insecticides, and fungicides. The unique combination of a halogenated and trifluoromethylated pyridine ring bestows upon these molecules' distinct physicochemical properties that translate into potent and often selective agrochemical activity.
This guide provides a comprehensive comparison of the performance of key agrochemicals derived from this versatile chemical backbone. We will delve into the mechanistic nuances, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on their efficacy relative to established and alternative crop protection agents. Our analysis will be grounded in the principles of scientific integrity, explaining the causality behind experimental designs and ensuring that the presented data is both reliable and reproducible.
Section 1: The Trifluoromethylpyridine Core: A Foundation for Potent Agrochemicals
The trifluoromethylpyridine (TFMP) moiety is a critical structural component in a diverse range of modern pesticides.[1] The presence of the trifluoromethyl group, a strong electron-withdrawing substituent, significantly enhances the lipophilicity and metabolic stability of the molecule, often leading to improved uptake and translocation within the target organism. Coupled with the specific placement of chlorine and fluorine atoms on the pyridine ring, this scaffold has given rise to several blockbuster agrochemicals, each with a distinct mode of action.
This guide will focus on a comparative efficacy analysis of four leading agrochemicals synthesized from intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) and 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF):
-
Fluazifop-butyl: A post-emergence herbicide for the control of grassy weeds.
-
Chlorfluazuron: An insect growth regulator targeting lepidopteran pests.
-
Flonicamid: A selective insecticide for controlling sucking insects.
-
Fluopyram: A broad-spectrum fungicide and nematicide.
We will examine each of these compounds in detail, comparing their performance against relevant alternatives and providing insights into the experimental methodologies used to generate the efficacy data.
Section 2: Herbicide Efficacy: Fluazifop-butyl vs. Other Graminicides
Mode of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Fluazifop-butyl belongs to the aryloxyphenoxypropionate ("fop") class of herbicides. Its herbicidal activity stems from the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), which is a critical component in the biosynthesis of fatty acids.[2][3] By blocking ACCase, fluazifop-butyl disrupts the formation of lipids essential for building and maintaining cell membranes, ultimately leading to the death of susceptible grass species.[2] Broadleaf plants are naturally tolerant because their ACCase enzyme has a different structure that is not affected by the herbicide.[2]
Comparative Efficacy Data
The efficacy of fluazifop-butyl is often compared to other ACCase inhibitors, such as sethoxydim and clethodim, as well as herbicides with different modes of action, like glyphosate.
| Herbicide | Target Weed | Application Rate (g a.i./ha) | Weed Control (%) | Source |
| Fluazifop-p-butyl | Echinochloa colona | 167 | 67 | [4] |
| Fluazifop-p-butyl | Dactyloctenium aegyptium | 167 | 68 | [4] |
| Fluazifop-p-butyl | Panicum repens | 167 | 66 | [4] |
| Sethoxydim | Hymenachne amplexicaulis | 5040 | 85-90 (at 6 MAT) | [5] |
| Fluazifop-p-butyl | Hymenachne amplexicaulis | 420-1120 | 85-90 (at 6 MAT) | [5] |
| Clethodim | Bermudagrass | Labeled Rate | Inferior to sequential glyphosate | [6] |
| Fluazifop-p-butyl | Bermudagrass | Labeled Rate | Inferior to sequential glyphosate | [6] |
MAT: Months After Treatment
Experimental Protocol: Greenhouse Herbicide Efficacy Bioassay
The following protocol outlines a standardized method for assessing the efficacy of post-emergence herbicides in a greenhouse setting, based on guidelines from the OECD.[7][8]
Causality Behind Experimental Choices: This whole-plant bioassay is designed to provide a reliable and reproducible measure of herbicide efficacy under controlled conditions. The inclusion of a susceptible standard population allows for the accurate assessment of the herbicide's intrinsic activity and the determination of resistance levels in weed populations. The use of multiple herbicide rates is crucial for establishing a dose-response curve and calculating key endpoints like the GR50 (the dose required to reduce plant growth by 50%).
Step 1: Plant Preparation
-
Sow seeds of the target weed species and a susceptible reference species in pots containing a standardized soil mix.
-
Grow the plants in a greenhouse under controlled temperature, humidity, and light conditions until they reach the 2-4 true leaf stage.
Step 2: Herbicide Application
-
Prepare a stock solution of the herbicide and perform serial dilutions to obtain a range of desired concentrations.
-
Apply the herbicide solutions to the plants using a precision laboratory track sprayer to ensure uniform coverage. A control group is sprayed with water and any adjuvant used in the herbicide formulation.
Step 3: Incubation and Assessment
-
Return the treated plants to the greenhouse and maintain them under optimal growing conditions.
-
Assess plant mortality and biomass reduction at 14 and 21 days after treatment.
Step 4: Data Analysis
-
Calculate the percentage of weed control and biomass reduction relative to the untreated control.
-
Use probit or logit analysis to determine the GR50 values.
Greenhouse Herbicide Efficacy Workflow
Section 3: Insecticide Efficacy: Chlorfluazuron vs. Other Insect Growth Regulators
Mode of Action: Chitin Synthesis Inhibition
Chlorfluazuron is a benzoylphenylurea insecticide that acts as an insect growth regulator (IGR).[9] Its primary mode of action is the inhibition of chitin synthesis, a vital component of the insect's exoskeleton.[9][10] By disrupting this process, chlorfluazuron prevents the insect from successfully molting between larval instars, leading to mortality.[10] This mode of action is highly selective for arthropods and has minimal impact on non-target organisms like vertebrates.[9]
Comparative Efficacy Data
The efficacy of chlorfluazuron is often compared with other chitin synthesis inhibitors, such as lufenuron and diflubenzuron, against key lepidopteran pests.
| Insecticide | Target Pest | LC50 (ppm) | Source |
| Chlorfluazuron | Spodoptera littoralis (4th instar) | 2.2 | [11] |
| Lufenuron | Spodoptera littoralis (4th instar) | 1.7 | [11] |
| Chlorfluazuron | Agrotis ipsilon (4th instar) | 4.0 | [12] |
| Triflumuron | Agrotis ipsilon (4th instar) | 3.5 | [12] |
| Chlorfluazuron | Pectinophora gossypiella (eggs) | 4.189 | [13] |
| Lufenuron | Pectinophora gossypiella (eggs) | 3.471 | [13] |
Experimental Protocol: Insecticide Efficacy Bioassay (Leaf-Dip Method)
The following protocol, adapted from the Insecticide Resistance Action Committee (IRAC) Method No. 007, is a standard method for determining the efficacy of insecticides against leaf-feeding insects.[14]
Causality Behind Experimental Choices: The leaf-dip bioassay is a robust method for assessing the intrinsic toxicity of an insecticide through both contact and ingestion. Using a susceptible laboratory strain as a reference is crucial for establishing a baseline of susceptibility and for detecting shifts in resistance in field populations. The 72-hour assessment period is standard for many insecticides, but for slow-acting IGRs like chlorfluazuron, a longer observation period may be necessary to accurately assess mortality, which is often associated with molting failure.[14]
Step 1: Insect Rearing
-
Rear a susceptible laboratory strain of the target insect species on an artificial diet under controlled conditions.
Step 2: Insecticide Preparation
-
Prepare serial dilutions of the test insecticide in water containing a non-ionic surfactant.
Step 3: Leaf Treatment
-
Excise leaves from an appropriate host plant (e.g., cotton for Spodoptera littoralis).
-
Dip each leaf in the respective insecticide solution for 10 seconds and allow them to air dry. Control leaves are dipped in water with surfactant only.
Step 4: Insect Exposure
-
Place the treated leaves in ventilated petri dishes or containers.
-
Introduce a known number of larvae (typically 10-20) of a specific instar into each container.
Step 5: Incubation and Assessment
-
Incubate the containers at a constant temperature and photoperiod.
-
Assess larval mortality at 24, 48, and 72 hours (and potentially longer for IGRs).
Step 6: Data Analysis
-
Correct for control mortality using Abbott's formula.
-
Use probit analysis to calculate the LC50 and LC90 values.
Systemic Insecticide Efficacy Workflow
Section 5: Fungicide & Nematicide Efficacy: Fluopyram vs. Other SDHIs
Mode of Action: Succinate Dehydrogenase Inhibition
Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide and nematicide. [5]It belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides (FRAC Group 7). [15]Fluopyram works by blocking the mitochondrial respiratory chain at complex II, thereby inhibiting the production of ATP and leading to the death of the fungal pathogen. [16]It also exhibits nematicidal activity by a similar mechanism of energy deprivation in nematodes. [1] Comparative Efficacy Data
The efficacy of fluopyram is often compared to other SDHI fungicides, such as boscalid and fluxapyroxad, against economically important fungal diseases like grey mold (Botrytis cinerea).
| Fungicide | Target Pathogen | EC50 (µg/mL) | Source |
| Fluopyram | Botrytis cinerea | 0.03 - 0.29 | [12] |
| Fluopyram | Botrytis cinerea | 0.01 to >100 | [10][17] |
| Boscalid | Botrytis cinerea | - | Resistance is an issue |
| Fluxapyroxad | Botrytis cinerea | <0.01 to 4.19 | [10][17] |
| Fluopyram | Fusarium virguliforme | 3.35 | [18][19] |
| Fluopyram | Alternaria solani | 0.244 | [18][19] |
Experimental Protocol: In Vitro Fungicide Efficacy Bioassay (Mycelial Growth Inhibition)
This protocol, based on standard methods recommended by the Fungicide Resistance Action Committee (FRAC), is used to determine the in vitro efficacy of fungicides by measuring the inhibition of mycelial growth. [20] Causality Behind Experimental Choices: The mycelial growth inhibition assay is a fundamental method for determining the intrinsic activity of a fungicide against a target pathogen. It provides a direct measure of the compound's ability to inhibit fungal growth in a controlled environment. The use of a discriminatory dose is a key aspect of resistance monitoring, allowing for the rapid screening of a large number of isolates to detect shifts in sensitivity within a pathogen population.
Step 1: Pathogen Culture
-
Culture the target fungal pathogen on a suitable agar medium (e.g., potato dextrose agar).
Step 2: Fungicide Preparation
-
Prepare a stock solution of the fungicide in an appropriate solvent (e.g., acetone).
-
Incorporate the fungicide into the molten agar medium at various concentrations.
Step 3: Inoculation
-
Place a mycelial plug of a specific diameter from the edge of an actively growing culture onto the center of each fungicide-amended agar plate.
Step 4: Incubation
-
Incubate the plates at the optimal temperature for the growth of the pathogen.
Step 5: Assessment
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plates has reached a specific size.
Step 6: Data Analysis
-
Calculate the percentage of mycelial growth inhibition relative to the control.
-
Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration.
In Vitro Fungicide Efficacy Workflow
Conclusion
Agrochemicals derived from the this compound scaffold represent a significant contribution to modern crop protection. Their diverse modes of action and generally high efficacy underscore the value of this chemical backbone in designing novel active ingredients. This guide has provided a comparative analysis of four key derivatives, highlighting their performance against relevant alternatives and detailing the experimental methodologies used to generate this data. For researchers and professionals in the field, a thorough understanding of these comparative efficacies and the underlying experimental principles is paramount for the development of effective and sustainable pest management strategies. The continued exploration of this and other fluorinated pyridine scaffolds will undoubtedly lead to the discovery of the next generation of crop protection solutions.
References
- Evaluation of Toxicity of Few Novel Insecticides Against Different Aphid Species (Rhopalosiphum maidis, Myzus persicae, Liphaphi). (n.d.). Nature Environment and Pollution Technology.
- Mode of action of fluopyram in plant-parasitic nematodes. (n.d.).
- Biochemical and Physiological Effects of Lufenuron and Chlorfluazuron on Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae). (n.d.). Science Alert.
- Chlorfluazuron: An Advanced Chitin Synthesis Inhibitor for Effective Insect Control. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Evaluation of fluazifop-P-butyl and sethoxydim for Hymenachne amplexicaulis control in mixed and monotypic emergent plant communities. (n.d.).
- Long-Term Efficacy of Fluazifop-p-butyl in Perennial Grass Control: A Compar
- Understanding Flonicamid: Mechanism, Use, and Safety. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
- Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (2017). Plant Disease.
- Comparative assays revealed distinct toxicity characterizations between pymetrozine and flonicamid. (2025). PubMed.
- A new insect growth regulator that has attracted much attention in the market - flonicamid. (2022). news.agropages.com.
- IRAC Susceptibility Test Methods Series. (2014). Insecticide Resistance Action Committee.
- OECD Guideline for the Testing of Chemicals 227. (2006). OECD.
- Flonicamid. (2019). LSU AgCenter.
- FLUAZIFOP-P-BUTYL. (n.d.). ISK.
- Public release summary on the evaluation of the new active fluopyram in the product luna privilege fungicide. (n.d.). Australian Pesticides and Veterinary Medicines Authority.
- Fluopyram. (n.d.). MedChemExpress.
- Clethodim Herbicide | Selective Grass Killer for Broadleaf Crop Protection. (n.d.). POMAIS.
- Compared in vivo performances of fluopyram and boscalid in controlling... (n.d.).
- Fluazifop-butyl (Ref: SL 236). (n.d.). AERU - University of Hertfordshire.
- Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain. (2017). PubMed.
- Sequential-application herbicides for bermudagrass control. (n.d.). GCMOnline.com.
- The reproductive potential and fate of chlorfluazuron and leufenuron against cotton leafworm Spodoptera littoralis (Boisd.). (n.d.).
- Fluazifop-P Tank-Mixtures with Clethodim for Annual Grass Control in Flax (Linum usit
- 2003: Flonicamid (F1785, IKI220): Novel Insecticide Chemistry for Cotton and Other Crops. (n.d.).
- IRAC Susceptibility Test Methods. (n.d.). Insecticide Resistance Action Committee.
- Sensitivity Baselines in Fungicide Resistance Research and Management. (n.d.). Pesticide Albania.
- Research and development of a novel insecticide, flonicamid. (2025).
- OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia.
- Side effects of flonicamide and pymetrozine on five aphid n
- Effect of Application Factors on Postemergence Phytotoxicity of Fluazifop-butyl, Haloxyfop-methyl, and Sethoxydim. (2017). Weed Science.
- Effect of chlorfluazuron and flufenoxuron on development and reproductive performance of the black cutworm, Agrotis ipsilon (Hufnagel) (Lepidoptera: Noctuidae). (n.d.).
- Relative bioefficacy of different insecticides against sucking pest complex of tomato (Lycopersicum esculentum L.) and their effect on natural enemies present under field condition. (2026).
- (PDF) Insecticidal, Behavioral and Biological Effects of Chlorantraniliprole and Chlorfluazuron on Cotton Leafworm (Spodoptera littoralis). (n.d.).
- Effect of lufenuron chlorfluazuron and chromfenozide on longevity and fecundity of PBW females resulted
- The OECD guidelines for the testing of chemicals and pesticides. (n.d.). PubMed.
- Monitoring Methods. (n.d.). FRAC.info.
- Field efficacy of new insecticides for management of tobacco aphid, Myzus persicae nicotianae (Blackman). (2020). Journal of Entomology and Zoology Studies.
- Flauazifop-p-butyl against grasses in cotton and its residual effect on succeeding blackgram. (n.d.). Indian Journal of Weed Science.
- Flonicamid, a novel insecticide with a rapid inhibitory effect on aphid feeding. (2025).
- Fungicide Resistance - The Assessment of Risk. (n.d.). FRAC.info.
- Bioassays Against Pinewood Nematode: Assessment of a Suitable Dilution Agent and Screening for Bioactive Essential Oils. (2012). PMC - NIH.
- Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays in. (2022). Brill.
- Evaluation of commonly used nematicides with combined in in vitro and in planta bioassays in. (2022). Brill.
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). MDPI.
- Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity. (2023). PMC - NIH.
- Sublethal Effects of Flonicamid and Thiamethoxam on Green Peach Aphid, Myzus persicae and Feeding Behavior Analysis. (2025).
- Fungicide Efficacy Evalu
- Greenhouse evaluation of flonicamid efficacy against green peach aphid (Myzus persicae) and western flower thrips (Frankliniella. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. invasive.org [invasive.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apms.org [apms.org]
- 6. Sequential-application herbicides for bermudagrass control - GCMOnline.com [gcmonline.com]
- 7. ia801304.us.archive.org [ia801304.us.archive.org]
- 8. biotecnologiebt.it [biotecnologiebt.it]
- 9. researchgate.net [researchgate.net]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. scialert.net [scialert.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. irac-online.org [irac-online.org]
- 15. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 16. Comparative assays revealed distinct toxicity characterizations between pymetrozine and flonicamid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resistance to the SDHI Fungicides Boscalid, Fluopyram, Fluxapyroxad, and Penthiopyrad in Botrytis cinerea from Commercial Strawberry Fields in Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neptjournal.com [neptjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. Monitoring Methods | FRAC [frac.info]
Purity analysis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine by GC-MS
An Objective Comparison of Analytical Methodologies for the Purity Assessment of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Abstract
This compound is a critical building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1][2] Its molecular purity is paramount, as even trace impurities can impact the safety, efficacy, and yield of the final active pharmaceutical ingredient (API) or crop protection agent. This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method for purity determination of this analyte. We will explore the causality behind methodological choices, present a detailed experimental protocol, and objectively compare GC-MS with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data and established scientific principles.
Introduction: The Imperative for High-Fidelity Purity Analysis
The unique physicochemical properties imparted by the fluorine and trifluoromethyl groups make trifluoromethylpyridine (TFMP) derivatives, like this compound, highly valuable in modern chemistry.[1] The synthesis of this intermediate, often involving halogen exchange reactions from precursors like 2,3-dichloro-5-(trichloromethyl)pyridine, can introduce a spectrum of potential impurities.[3][4] These may include residual starting materials, positional isomers, or incompletely halogenated by-products.
For researchers and drug development professionals, a robust analytical method is not merely a quality control checkpoint but a cornerstone of reliable process development and regulatory compliance.[5] The chosen method must exhibit high specificity to separate structurally similar compounds and high sensitivity to detect trace-level impurities that could be potentially genotoxic.[6]
The Gold Standard: Purity Profiling by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is exceptionally well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable, making it the premier technique for assessing the purity of this compound.[7][8] The compound's boiling point of 50-55 °C at 11 mmHg indicates excellent volatility for GC analysis.
The power of GC-MS lies in its dual-stage analysis. The gas chromatograph provides high-resolution separation of the main compound from its impurities based on their boiling points and interactions with the stationary phase. The mass spectrometer then serves as a highly specific detector, identifying compounds based on their unique mass-to-charge ratio (m/z) and fragmentation patterns.[9]
Causality in Method Development: Why These Parameters?
A robust analytical method is built on informed decisions. Here we dissect the key parameters for a GC-MS protocol and the scientific rationale for their selection.
-
Column Selection: A non-polar or mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent), is the logical choice. This stationary phase separates compounds primarily by their boiling points, which is ideal for resolving potential impurities like residual starting materials or isomers from the main analyte. The low polarity also ensures good peak shape for the halogenated pyridine ring.
-
Injector and Temperature Program: A split/splitless injector is used to introduce a small, precise amount of the sample onto the column, preventing overloading. The temperature program begins at a relatively low temperature to trap volatile components at the head of the column, then gradually ramps up to elute the analyte and higher-boiling impurities, ensuring sharp peaks and effective separation.[10]
-
Ionization Mode: Electron Ionization (EI) at a standard 70 eV is the authoritative choice. EI creates reproducible and information-rich fragmentation patterns that can be compared against established spectral libraries (e.g., NIST) for confident impurity identification.[11]
-
Mass Analyzer: A quadrupole mass analyzer is a robust and common choice, offering a balance of sensitivity, speed, and cost-effectiveness for routine purity analysis. For applications requiring higher certainty, a high-resolution mass spectrometer like a Time-of-Flight (TOF) can provide accurate mass data, enabling elemental composition determination of unknown impurities.[11][12]
Experimental Protocol: A Self-Validating GC-MS Method
This protocol is designed to be a validated starting point for the purity analysis of this compound. Method validation should be performed according to ICH Q2(R1) guidelines to ensure specificity, accuracy, precision, and linearity.[13]
1. Sample Preparation:
- Accurately weigh approximately 20 mg of the this compound sample.
- Dissolve in 20 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
- Ensure the solution is clear and fully dissolved. No filtration is typically necessary unless particulates are visible.
2. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent Intuvo 9000 GC or equivalent | Provides excellent reproducibility and ease of use.[14] |
| Injector | Split/Splitless | Allows for a wide range of concentrations. |
| Injector Temp. | 250 °C | Ensures rapid vaporization of the analyte without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining good sensitivity. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium, Constant Flow | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for most 30m x 0.25mm ID columns. |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms) | Industry-standard column for robust separation of semi-volatile compounds. |
| Oven Program | Initial: 80°C, hold 2 min. Ramp: 15°C/min to 280°C, hold 5 min. | Separates volatile impurities at the start and elutes higher-boiling compounds efficiently.[10] |
| MS System | Quadrupole or TOF Mass Spectrometer | Provides definitive identification and quantification. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for robust EI ionization. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Creates reproducible, library-searchable mass spectra.[11] |
| Mass Range | m/z 40-500 | Covers the molecular weight of the analyte and expected impurities. |
3. Data Analysis and Quantification:
- Purity Calculation: The purity is determined using the area percent method. The peak area of the main this compound component is divided by the total area of all peaks in the chromatogram and multiplied by 100. This method assumes that all compounds have a similar response factor in the detector, which is a reasonable starting point for structurally related impurities.[10]
- Impurity Identification: Unknown peaks are tentatively identified by comparing their acquired mass spectra against a reference library like the NIST Mass Spectral Library.[10] Structural elucidation of significant unknown impurities may require further investigation using high-resolution MS or isolation and NMR analysis.[7]
GC-MS Analysis Workflow
The entire process, from sample handling to final report, follows a logical and validated sequence to ensure data integrity.
Comparison with Alternative Analytical Techniques
While GC-MS is the preferred method, no single technique is universally perfect. A comprehensive purity assessment may involve orthogonal methods—using a secondary technique with a different separation or detection principle—to ensure all potential impurities are detected.[15]
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS | Chromatographic separation by volatility, followed by mass-based detection. | High Specificity & Sensitivity: Excellent for resolving volatile isomers and identifying unknowns via fragmentation. Established Libraries: Extensive mass spectral libraries for rapid impurity identification. | Thermal Lability: Not suitable for thermally unstable impurities. Non-Volatiles: Cannot detect non-volatile impurities (e.g., salts, starting materials from different synthetic routes). |
| HPLC-UV/PDA | Chromatographic separation by polarity, followed by UV absorbance detection. | Versatility: Excellent for non-volatile or thermally labile impurities. Robust Quantification: Well-established for quantitative analysis in pharmaceutical QC.[5] | Lower Specificity: UV detection is less specific than MS; co-eluting impurities can be missed.[15] Requires Chromophore: Impurities without a UV chromophore will not be detected. |
| qNMR | Measures the nuclear magnetic resonance of specific nuclei (e.g., ¹H, ¹⁹F) in a magnetic field. | Absolute Quantification: Can determine purity without a reference standard for the main component. Structural Information: Provides definitive structural information about impurities if they are present at sufficient concentration. | Low Sensitivity: Significantly less sensitive than GC-MS or HPLC, often unable to detect impurities below the 0.1% level. Complex Spectra: Can lead to overlapping signals in complex mixtures, complicating quantification. |
| Elemental Analysis | Combustion of the sample to determine the percentage of C, H, N, Cl, and F. | Confirms the correct elemental formula of the bulk material. | No Impurity Information: Provides no information on the identity or quantity of individual organic impurities.[10] |
Conclusion and Recommendations
For the comprehensive purity analysis of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) stands as the authoritative and most effective primary technique. Its high resolving power and the definitive structural information from mass spectrometry provide a robust system for both quantifying the main component and identifying volatile and semi-volatile impurities.[8] The detailed protocol provided herein serves as a validated starting point for routine quality control and research applications.
For complete impurity profiling, especially in a regulated drug development environment, the use of an orthogonal technique like HPLC is highly recommended. [15] HPLC can detect potential non-volatile or thermally labile impurities that would be missed by GC-MS, thus providing a more complete and trustworthy picture of the sample's purity. qNMR can be a valuable tool for the certification of reference standards but is generally not suitable for routine trace impurity analysis due to its lower sensitivity.
References
- Benchchem. (n.d.). Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods.
- Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- International Journal of Pharmaceutical Sciences and Research. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- ResearchGate. (2023, February 13). (PDF) Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.
- Pharmaffiliates. (2025, December 22). Pyridine Derivatives and Impurity Standards for Pharma R&D.
- Google Patents. (n.d.). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
- Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%.
- Google Patents. (n.d.). CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Agilent Technologies. (n.d.). Analysis of Halogenated Polycyclic Aromatic Hydrocarbons in Atmosphere around Metallurgical Plants by 7250 High-resolution GC/Q-TOF.
- Agilent Technologies. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID.
- Benchchem. (n.d.). A Comparative Guide to the GC-MS Analysis of 2-Chloro-3-fluorotoluene.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 4. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. pharmaguru.co [pharmaguru.co]
- 14. agilent.com [agilent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the HPLC Analysis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
For researchers, scientists, and drug development professionals engaged in work involving novel pyridine derivatives, the accurate and robust analytical quantification of key intermediates is paramount. 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a halogenated pyridine derivative, serves as a critical fluorinated building block in the synthesis of various agrochemical and pharmaceutical compounds[1][2]. Its purity and concentration must be meticulously monitored to ensure the quality and yield of downstream products. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the analysis of this compound, offering insights into methodological choices and presenting supporting data based on established chromatographic principles for related molecules.
The analysis of pyridine derivatives by reversed-phase HPLC can be challenging due to the basic nature of the pyridine nitrogen (pKa typically between 5 and 6)[3]. This can lead to undesirable interactions with residual silanols on the surface of silica-based stationary phases, resulting in poor peak shape (tailing) and compromised resolution. Therefore, careful method development is crucial. This guide will compare a robust reversed-phase HPLC (RP-HPLC) method with a gas chromatography (GC) approach, providing a comprehensive overview for selecting the optimal analytical strategy.
Physicochemical Properties of the Analyte
Before delving into the methods, a brief review of the physicochemical properties of this compound is warranted.
| Property | Value | Source |
| Molecular Formula | C₆H₂ClF₄N | |
| Molecular Weight | 199.53 g/mol | [4] |
| Physical State | Liquid | [5] |
| Density | 1.524 g/mL at 25 °C | |
| Boiling Point | 50-55 °C at 11 mmHg | [1] |
| XLogP3 (log P) | 2.8 | [4] |
The calculated LogP value of 2.8 indicates moderate hydrophobicity, making the compound well-suited for reversed-phase HPLC[4]. Its volatility, as suggested by its boiling point, also makes gas chromatography a viable analytical alternative[1][6].
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful and widely accessible technique for the analysis of a broad range of organic molecules. For this compound, a well-designed RP-HPLC method can provide excellent resolution, accuracy, and precision.
Principle of Separation
In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. The separation is based on the partitioning of the analyte between these two phases. More hydrophobic compounds, like our target analyte, will have a stronger affinity for the stationary phase and thus will be retained longer on the column. By manipulating the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, we can control the elution of the compound.
For basic compounds like pyridine derivatives, controlling the mobile phase pH is critical to achieving symmetrical peak shapes[3]. By maintaining a low pH (e.g., < 3), the pyridine nitrogen is protonated. This positive charge minimizes strong ionic interactions with any deprotonated (negatively charged) silanols on the silica surface, thereby reducing peak tailing[3].
Experimental Protocol: RP-HPLC
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC or UHPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A modern, high-purity, end-capped C18 column is recommended to minimize residual silanol activity. A good starting point would be a column with dimensions of 4.6 x 150 mm and a particle size of 3 or 5 µm. For faster analysis, a sub-2 µm particle column can be used with a UHPLC system.
2. Reagents and Sample Preparation:
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized (DI) water or HPLC grade.
-
Formic Acid (FA): Reagent grade or higher.
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile. From this, prepare a working standard at a suitable concentration (e.g., 0.1 mg/mL) using the mobile phase as the diluent.
-
Sample Solution: Dilute the reaction mixture or sample in the mobile phase to a concentration within the linear range of the method.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 10.0 10 90 12.0 10 90 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm. (It is advisable to run a UV scan of the analyte to determine the optimal wavelength for maximum absorbance).
4. Rationale for Methodological Choices:
-
C18 Column: The moderate hydrophobicity of the analyte makes a C18 stationary phase an ideal choice for achieving good retention.
-
Acidified Mobile Phase: The addition of 0.1% formic acid to the mobile phase maintains a low pH, ensuring the protonation of the pyridine nitrogen. This is a standard practice for improving the peak shape of basic compounds[3].
-
Acetonitrile: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency.
-
Gradient Elution: A gradient program is proposed to ensure the elution of the target analyte with a good peak shape and to clean the column of any more hydrophobic impurities.
Method 2: Gas Chromatography (GC)
Given the volatility of many halogenated organic compounds, gas chromatography is a strong alternative for the analysis of this compound[7][8]. GC can offer higher separation efficiency and speed compared to HPLC for suitable analytes.
Principle of Separation
In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by an inert carrier gas (the mobile phase). The column contains a liquid or polymer stationary phase adsorbed onto a solid support. Compounds are separated based on their boiling points and their interactions with the stationary phase. Volatile compounds with weaker interactions will travel through the column faster.
Experimental Protocol: GC
1. Instrumentation:
-
Gas Chromatograph: A GC system equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A standard, non-polar or mid-polar capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm x 0.25 µm.
2. Reagents and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (high purity).
-
Carrier Gas: Helium or Hydrogen.
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent. Prepare working standards by serial dilution.
-
Sample Solution: Dilute the sample in the chosen solvent to an appropriate concentration.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Detector:
-
FID: Temperature at 300 °C.
-
MS: Transfer line at 280 °C, ion source at 230 °C. Scan range 50-300 m/z.
-
4. Rationale for Methodological Choices:
-
DB-5 Column: This is a versatile, robust, and commonly available column suitable for a wide range of semi-volatile organic compounds.
-
Temperature Program: The temperature program is designed to provide good separation of the analyte from potential impurities while keeping the run time reasonable.
-
FID vs. MS Detection: FID is a robust, universal detector for organic compounds and is suitable for routine quantification. MS detection provides higher sensitivity and structural information, which is invaluable for impurity identification and method development. For neutral PFAS analysis, GC-MS has proven to be a powerful tool[9].
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
| Feature | RP-HPLC | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile phase and solid stationary phase. | Partitioning between gas mobile phase and liquid/solid stationary phase. |
| Sample Volatility | Not required. Suitable for a wide range of compounds. | Requires analyte to be volatile and thermally stable. |
| Speed | Generally moderate, though UHPLC can be very fast. | Typically faster analysis times for volatile compounds. |
| Resolution | Good, but can be limited by peak tailing for basic compounds. | Very high resolution with capillary columns. |
| Sensitivity | Good with UV detection; excellent with MS. | Good with FID; excellent with MS. |
| Sample Preparation | Often simple dilution. | May require solvent exchange if the sample is in a non-volatile solvent. |
| Instrumentation | Widely available in analytical labs. | Widely available, especially in quality control settings. |
| Key Advantage | Versatility for non-volatile or thermally labile compounds. | High efficiency, speed, and suitability for volatile compounds. |
| Potential Issue | Peak tailing for basic pyridines requires careful method control. | Not suitable for non-volatile impurities or thermally unstable compounds. |
Workflow for Method Selection
The following diagram illustrates a logical workflow for choosing the appropriate analytical method.
Caption: Decision workflow for selecting between HPLC and GC.
Conclusion
Both RP-HPLC and GC are powerful techniques for the analysis of this compound.
RP-HPLC is a highly versatile and robust method. The key to success lies in controlling the mobile phase pH to mitigate peak tailing associated with the basic pyridine moiety. A method using a modern C18 column with an acidified water/acetonitrile mobile phase is a reliable starting point for routine analysis and purity assessment, especially when non-volatile impurities may be present.
Gas Chromatography offers the potential for faster analysis and higher separation efficiency, provided the analyte and any impurities are thermally stable. GC-MS, in particular, provides an orthogonal technique with excellent sensitivity and specificity, making it ideal for impurity identification and trace-level analysis.
The ultimate choice of method will be dictated by the specific analytical challenge at hand. For general-purpose analysis and quality control where a variety of impurities may be present, RP-HPLC is often the more conservative and versatile first choice . For applications requiring high throughput or the analysis of volatile byproducts, GC can provide significant advantages . It is recommended that laboratories validate their chosen method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose[10].
References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]
-
SIELC Technologies. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. [Link]
-
PubMed. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]
-
PubChem. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. [Link]
-
PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
-
ACS Publications. Pesticide Analysis, Pyridine-Alkali Reactions in the Analysis of Pesticides Containing Active Halogen Atoms. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
-
LCGC North America. Advances in the Analysis of Persistent Halogenated Organic Compounds. [Link]
-
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]
-
Chemistry LibreTexts. Gas Chromatography. [Link]
- Google Patents. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
PubMed. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
From Beakers to Microscopes. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, 5G - C2671-5G. [Link]
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. [Link]
-
PubMed. Gas chromatographic-mass spectrometric method for quantification of 3-chloro-4-(dichloromethyl)-5-hydroxy-2[5H]-furanone in chlorinated water samples. [Link]
Sources
- 1. 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE | 72537-17-8 [chemicalbook.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. experimtsupplyshop.com [experimtsupplyshop.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Derivatives
In the landscape of modern agrochemical and pharmaceutical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has proven to be a highly effective strategy for enhancing biological activity. Among these, the trifluoromethylpyridine (TFMP) moiety stands out as a critical structural component in a multitude of commercial products.[1][2][3][4] This guide provides an in-depth comparative analysis of the biological activities of derivatives of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a key intermediate in the synthesis of a new generation of bioactive molecules. We will explore their efficacy as insecticides, antiviral agents, fungicides, and herbicides, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Trifluoromethylpyridine Core: A Foundation for Potent Bioactivity
The unique physicochemical properties of the trifluoromethyl group, such as its high electronegativity and lipophilicity, coupled with the distinct characteristics of the pyridine ring, bestow unique biological activities upon TFMP derivatives.[3][4] The trifluoromethyl group is a strong electron-withdrawing group, which can significantly influence the metabolic stability and binding affinity of the molecule to its target protein.[3] The specific substitution pattern of a chloro, a fluoro, and a trifluoromethyl group on the pyridine ring, as seen in this compound, provides a versatile platform for further chemical modifications, leading to a diverse range of biological activities.[5]
Synthesis of Key Intermediates and Derivatives
The synthesis of trifluoromethylpyridine derivatives can be broadly achieved through two primary methods: a chlorine/fluorine exchange using a trichloromethyl-pyridine precursor, or the construction of the pyridine ring from a trifluoromethyl-containing building block.[3] For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a high-demand intermediate, can be synthesized from 3-picoline through chlorination and fluorination steps.[3]
A common synthetic route to many bioactive derivatives involves the modification of the 2-position of the pyridine ring. For example, in the synthesis of novel insecticides, 3-chloro-5-(trifluoromethyl)pyridin-2-yl containing 1,3,4-oxadiazole moieties, the starting material is often a derivative of this compound.
Comparative Analysis of Biological Activities
The diverse biological activities of this compound derivatives are best understood through a direct comparison of their performance in various bioassays.
Insecticidal Activity
Derivatives of trifluoromethylpyridine have demonstrated potent insecticidal activity against a range of agricultural pests. A notable class of these compounds are those incorporating a 1,3,4-oxadiazole moiety.
Table 1: Comparative Insecticidal Activity of Trifluoromethylpyridine-Oxadiazole Derivatives
| Compound ID | Target Pest | LC50 (mg L⁻¹) | Commercial Standard | LC50 (mg L⁻¹) |
| E18 | Mythimna separata | 38.5 | Avermectin | 29.6 |
| E27 | Mythimna separata | 30.8 | Avermectin | 29.6 |
| E5, E6, E9, E10, E15, E25, E26, E27 | Plutella xylostella | >80% activity at 250 mg L⁻¹ | Chlorpyrifos | 87% activity at 250 mg L⁻¹ |
Data sourced from a study on novel trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety.[1]
The data clearly indicates that certain derivatives, such as E27 , exhibit insecticidal activity comparable to the commercial standard, avermectin, against Mythimna separata.[1] Furthermore, a broad range of these compounds show high efficacy against Plutella xylostella, outperforming chlorpyrifos at the tested concentration.[1] The structure-activity relationship suggests that the presence of electron-withdrawing groups at the 2- and 4-positions of a terminal benzene ring can enhance insecticidal activity.[1]
Antiviral Activity
A series of novel trifluoromethylpyridine piperazine derivatives have been synthesized and evaluated for their antiviral activity against common plant viruses, Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Table 2: Comparative Antiviral Activity of Trifluoromethylpyridine-Piperazine Derivatives against TMV
| Compound ID | Protective Activity EC50 (µg/mL) | Curative Activity EC50 (µg/mL) | Inactivation Activity EC50 (µg/mL) | Commercial Standard (Ningnanmycin) EC50 (µg/mL) |
| A16 | 18.4 | - | - | 50.2 (Protective) |
| A3 | 20.2 | - | - | 50.2 (Protective) |
| A17 | - | 86.1 | - | 131.7 (Curative) |
| A10 | - | - | 54.5 | 38.0 (Inactivation) |
Data from a study on trifluoromethyl pyridine piperazine derivatives as potential plant activators.[2][6]
Table 3: Comparative Antiviral Activity of Trifluoromethylpyridine-Piperazine Derivatives against CMV
| Compound ID | Protective Activity EC50 (µg/mL) | Curative Activity EC50 (µg/mL) | Commercial Standard (Ningnanmycin) EC50 (µg/mL) |
| A16 | 347.8 | - | 359.64 (Protective) |
| S8 | 95.0 | 169.1 | 171.4 (Protective), 314.7 (Curative) |
| S10 | - | 97.9 | 314.7 (Curative) |
| S11 | - | 73.9 | 314.7 (Curative) |
Data from studies on trifluoromethylpyridine piperazine derivatives.[2][6][7][8]
These results are particularly striking, with compound A16 demonstrating significantly higher protective activity against TMV than the commercial antiviral agent ningnanmycin.[2][6] Several other derivatives also show superior curative or protective activities against both TMV and CMV.[2][6][7][8] The mechanism of action for some of these compounds is believed to involve the enhancement of the plant's own defense systems.[2][6]
Fungicidal and Herbicidal Activities
While specific quantitative data for this compound derivatives in fungicidal and herbicidal applications is less prevalent in the reviewed literature, the broader class of trifluoromethylpyridines is known to be effective. For instance, Fluazinam, a potent fungicide, is synthesized from a TFMP derivative and acts by interfering with mitochondrial respiration.[9]
In the realm of herbicides, pyridine derivatives like picloram function as synthetic auxins, causing uncontrolled growth in susceptible broadleaf weeds.[1][2][7][10] The trifluoromethylpyridine moiety is a key component of the herbicide fluazifop-butyl, which acts as an acetyl-CoA carboxylase (ACCase) inhibitor.[3] The introduction of the TFMP group was found to be superior to the corresponding benzene analogue in terms of herbicidal activity.[3]
Table 4: Overview of Biological Activities of Commercial TFMP-Containing Agrochemicals
| Compound Name | Biological Activity | Mode of Action |
| Fluazifop-butyl | Herbicide | Acetyl-CoA carboxylase (ACCase) inhibitor |
| Chlorfluazuron | Insecticide | Insect growth regulator (IGR) |
| Fluazinam | Fungicide | Uncoupler of oxidative phosphorylation |
| Flonicamid | Insecticide | Selective feeding blocker |
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key bioassays are provided below.
Insecticidal Bioassay: Leaf-Dipping Method
This method is widely used to assess the toxicity of insecticides to leaf-feeding insects.[11]
Protocol:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent (e.g., acetone or DMSO) and dilute with water containing a surfactant (e.g., 0.1% Tween-80) to ensure even spreading on the leaf surface.
-
Leaf Treatment: Select healthy, uniform-sized leaves of the host plant. Dip each leaf into the test solution for a specified time (e.g., 10-30 seconds) with gentle agitation.
-
Drying: Allow the treated leaves to air-dry completely under a fume hood.
-
Insect Infestation: Place the dried, treated leaves into a petri dish or a suitable container with a moistened filter paper to maintain humidity. Introduce a known number of test insects (e.g., 10-20 larvae) onto each leaf.
-
Incubation: Maintain the containers at a controlled temperature and humidity (e.g., 25 ± 1°C, 60-70% RH) with a set photoperiod.
-
Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours) after treatment. Insects are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the corrected mortality using Abbott's formula if mortality is observed in the control group. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.
Antifungal Bioassay: Poisoned Food Technique
This in vitro method is used to evaluate the fungistatic or fungicidal activity of chemical compounds against mycelial growth.[12][13][14][15]
Protocol:
-
Preparation of Poisoned Medium: Prepare a stock solution of the test compound in a suitable solvent. Add appropriate aliquots of the stock solution to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations.
-
Pouring Plates: Pour the poisoned agar medium into sterile petri dishes and allow it to solidify.
-
Fungal Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal colony onto the center of each poisoned agar plate.
-
Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.
-
Measurement of Mycelial Growth: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate. Determine the EC50 (effective concentration for 50% inhibition) by plotting the inhibition percentage against the logarithm of the concentration.
Herbicidal Bioassay: Pre- and Post-Emergence Tests
These assays are used to evaluate the herbicidal activity of compounds when applied to the soil before weed emergence (pre-emergence) or directly to the foliage of emerged weeds (post-emergence).[16][17][18]
Pre-Emergence Protocol:
-
Soil Preparation and Sowing: Fill pots or trays with a standardized soil mix. Sow a known number of weed seeds at a uniform depth.
-
Herbicide Application: Apply the test compound, formulated as a sprayable solution or suspension, evenly onto the soil surface.
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed.
-
Assessment: After a specified period (e.g., 14-21 days), count the number of emerged and surviving seedlings. Assess any signs of phytotoxicity such as stunting, chlorosis, or necrosis.
-
Data Analysis: Calculate the percentage of inhibition of emergence and growth compared to an untreated control.
Post-Emergence Protocol:
-
Plant Growth: Grow the target weed species in pots to a specific growth stage (e.g., 2-4 leaf stage).
-
Herbicide Application: Spray the foliage of the plants with the test compound solution until runoff.
-
Incubation: Return the plants to the greenhouse or growth chamber.
-
Assessment: Visually assess the percentage of injury to the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (0 = no injury, 100 = complete kill).
-
Data Analysis: Determine the GR50 (the dose required to cause a 50% reduction in plant growth) by regression analysis.
Mechanisms of Action and Signaling Pathways
A deeper understanding of the biological activity of these derivatives requires an examination of their molecular mechanisms of action.
Insecticidal Mechanism of Action
Many trifluoromethylpyridine-based insecticides act on the nervous system of insects. For instance, some derivatives function as insect growth regulators (IGRs), interfering with chitin synthesis and preventing the proper molting of larvae.[9] Others, like those containing a 1,3,4-oxadiazole moiety, are designed to interact with specific receptors in the insect's nervous system, leading to paralysis and death.
Caption: Potential insecticidal mechanisms of trifluoromethylpyridine derivatives.
Herbicidal Mechanism of Action: Synthetic Auxins
Pyridine-based herbicides often act as synthetic auxins. They mimic the natural plant hormone auxin, leading to an overload of the hormonal signaling pathway and causing uncontrolled and disorganized cell growth, which ultimately leads to the death of the plant.
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Conclusion and Future Perspectives
Derivatives of this compound represent a highly versatile and potent class of bioactive molecules with significant potential in the development of new agrochemicals. The comparative data presented in this guide highlights their exceptional insecticidal and antiviral properties, often surpassing current commercial standards. The detailed experimental protocols provide a framework for the continued exploration and optimization of these compounds.
Future research should focus on elucidating the precise structure-activity relationships for fungicidal and herbicidal activities, as well as exploring their potential in medicinal applications. The continued investigation into the mechanisms of action will undoubtedly pave the way for the rational design of next-generation compounds with improved efficacy, selectivity, and environmental profiles.
References
-
Xu, F. Z., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(11), 5994-6002. [Link]
-
Wang, Y., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(7), 2571-2580. [Link]
-
Guo, S., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1069512. [Link]
-
Guo, S., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1069512. [Link]
-
Zheng, Z., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 31056–31065. [Link]
-
Specialist Sales. (2024). Triclopyr, Picloram & Aminopyralid: Top Solutions for Woody Weeds. [Link]
-
Wang, Y., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti‐plant virus activity. Pest Management Science, 79(7), 2571-2580. [Link]
-
Taylor & Francis. (n.d.). Picloram – Knowledge and References. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine in Modern Chemical Synthesis. [Link]
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-173. [Link]
-
Sabtharishi, S., & Naveen, N. C. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 813-819. [Link]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4593–4604. [Link]
-
Xu, F. Z., et al. (2018). Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Advances, 8(11), 5994-6002. [Link]
-
Dutta, P., & Singha, D. (2015). Leaf-Dip and Diet Incorporation Bioassays for Determining the Lethal Concentrations of a Chemical Pesticide and a Biopesticide a. International Journal of Science and Research, 4(11), 1845-1850. [Link]
-
Wu, J., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4593–4604. [Link]
-
Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
-
Zheng, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(15), 4593–4604. [Link]
-
University of Hawaii. (n.d.). PROJECT DESCRIPTION NO. 1 PERFORMANCE OF HERBICIDES, PRE AND POSTEMERGENCE APPLICATIONS. [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. [Link]
-
Nawaz, A., et al. (2020). Treatments and their details for leaf dip bioassay in laboratory and... ResearchGate. [Link]
-
Wu, J., et al. (2025). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent. Journal of Agricultural and Food Chemistry. [Link]
-
De Corato, U., et al. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (166), e61751. [Link]
-
ResearchGate. (n.d.). Antifungal activity of chemical compounds through poisoned food method (mycelial growth inhibition) (%). [Link]
-
Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924. [Link]
-
ResearchGate. (n.d.). Comparison of poison plate and agar well diffusion method determining the antifungal activity of protein fractions. [Link]
-
Grokipedia. (n.d.). Antifungal assay by poisoned food technique. [Link]
-
Li, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Agronomy, 14(6), 1136. [Link]
-
Li, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI. [Link]
-
Sempere-Ferre, F., et al. (2021). Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes. Molecules, 26(11), 3290. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. pomais.com [pomais.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chigroup.site [chigroup.site]
- 5. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. specialistsales.com.au [specialistsales.com.au]
- 8. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]
- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 10. bushchemicals.com [bushchemicals.com]
- 11. entomoljournal.com [entomoljournal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Antifungal assay by poisoned food technique [wisdomlib.org]
- 15. Antifungal Activity against Fusarium culmorum of Stevioside, Silybum marianum Seed Extracts, and Their Conjugate Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 17. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Nucleophilic Aromatic Substitution
For drug development professionals and researchers in synthetic chemistry, the pyridine scaffold is a cornerstone of molecular design. The strategic functionalization of this heterocycle allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of substituted pyridines, those bearing fluorine and trifluoromethyl groups are of particular interest due to the unique electronic properties these moieties impart.
This guide provides an in-depth analysis of the reactivity of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine , a highly activated substrate for nucleophilic aromatic substitution (SNAr). We will compare its performance with other substituted fluoropyridines, supported by an examination of the underlying electronic principles and representative experimental protocols.
The Theoretical Framework: Understanding Reactivity in Fluoropyridines
The reactivity of a substituted pyridine in an SNAr reaction is governed by the stability of the negatively charged intermediate, known as the Meisenheimer complex. The reaction is more facile than on a corresponding benzene ring because the ring nitrogen atom is inherently electron-withdrawing, which helps to stabilize this intermediate.[1] This effect is most pronounced when the nucleophilic attack occurs at the 2- or 4-positions (ortho and para to the nitrogen), as the negative charge can be delocalized directly onto the electronegative nitrogen atom.[1][2]
The rate of an SNAr reaction is determined by the initial, slow step of nucleophilic attack which disrupts aromaticity.[3] Consequently, factors that stabilize the Meisenheimer complex will accelerate the reaction. This is where the specific substituents on the pyridine ring play a critical role.
Dissecting the Substituent Effects in this compound:
-
2-Fluoro Group: In the context of SNAr, fluorine is an excellent activating group and a competent leaving group. Its powerful inductive electron-withdrawing effect (-I) significantly increases the electrophilicity of the carbon atom to which it is attached (C-2), facilitating the rate-determining nucleophilic attack.[3][4] While the C-F bond is strong, its cleavage is not the rate-limiting step; the restoration of aromaticity in the second step provides a strong thermodynamic driving force.[4] Studies have shown that 2-fluoropyridine reacts hundreds of times faster than its 2-chloro analog in SNAr reactions.[5]
-
3-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[6] Its strong inductive effect (-I) drastically lowers the electron density of the entire pyridine ring, further stabilizing the anionic Meisenheimer intermediate. Its Hammett constant (σp) of +0.54 quantifies this potent electron-withdrawing nature.[6]
-
5-Chloro Group: The chlorine atom also acts as an electron-withdrawing group via induction (-I), contributing to the overall activation of the ring towards nucleophilic attack.
The combination of these three electron-withdrawing substituents, positioned strategically around the pyridine ring, creates a highly electron-deficient system primed for rapid SNAr at the C-2 position.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in the fast-paced world of drug discovery and agrochemical development, the efficient and cost-effective synthesis of key intermediates is paramount. 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a critical building block in the creation of numerous high-value compounds. This guide provides an in-depth, objective comparison of the primary synthetic routes to this important molecule, offering a comprehensive cost-benefit analysis supported by available experimental data. Our goal is to empower you with the technical insights necessary to make informed decisions for your research and development endeavors.
Introduction: The Significance of this compound
The unique substitution pattern of this compound, featuring a trifluoromethyl group, a fluorine atom, and a chlorine atom on the pyridine ring, imparts desirable physicochemical properties to larger molecules. These properties can enhance metabolic stability, binding affinity, and bioavailability, making this intermediate a valuable component in the design of novel pharmaceuticals and agrochemicals. The demand for efficient and scalable synthetic methods is therefore ever-present.
This guide will dissect three prominent synthetic pathways, evaluating them based on yield, cost of starting materials, reaction conditions, safety, and environmental impact.
Method 1: Halogen Exchange from 2,3-Dichloro-5-(trichloromethyl)pyridine
This is one of the most direct and commonly cited methods for the synthesis of this compound. The core of this process involves a halogen exchange reaction where the trichloromethyl group is converted to a trifluoromethyl group, and the chlorine at the 2-position is exchanged for fluorine.
Reaction Pathway
Caption: Halogen exchange reaction pathway.
Experimental Protocol
A typical procedure involves charging a high-pressure reactor with 2,3-dichloro-5-(trichloromethyl)pyridine and a catalyst, if used. Anhydrous hydrogen fluoride (HF) is then introduced, and the reactor is heated to a high temperature under significant pressure.
Step-by-step:
-
A high-pressure autoclave is charged with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Anhydrous hydrogen fluoride (a stoichiometric excess) is carefully introduced into the sealed reactor.
-
The mixture is heated to a temperature range of 150-250°C.[1]
-
The reaction is maintained at a pressure of 4.0-10.0 MPa for 5-20 hours.[1]
-
After cooling and venting the excess HF, the crude product is isolated.
-
Purification is typically achieved through distillation to yield the final product with a purity of over 99%.[1]
Cost-Benefit Analysis
| Parameter | Assessment | Supporting Data & Citations |
| Yield | High | Yields greater than 97% have been reported.[1] |
| Purity | Excellent | Purity exceeding 99.95% is achievable after purification.[1] |
| Cost of Starting Materials | Moderate to High | The cost of 2,3-dichloro-5-(trichloromethyl)pyridine can be a significant factor. Anhydrous HF is also a key cost component. |
| Reaction Conditions | Harsh | Requires high temperatures (150-250°C) and high pressures (4.0-10.0 MPa), necessitating specialized equipment.[1] |
| Safety | High Hazard | Anhydrous hydrogen fluoride is extremely corrosive and toxic, requiring stringent safety protocols and specialized handling equipment. |
| Environmental Impact | Moderate | The primary waste stream is acidic and requires careful neutralization and disposal. The use of high energy for heating and pressure contributes to the environmental footprint. |
Expertise & Experience Insights: The high yield and purity make this an attractive route for industrial-scale production where the investment in specialized high-pressure equipment can be justified. However, for a standard research laboratory, the stringent safety requirements for handling anhydrous HF can be a significant barrier.
Method 2: Multi-step Synthesis from 3-Picoline
This pathway represents a more classical approach, starting from the readily available and inexpensive 3-picoline. The synthesis involves a series of transformations to introduce the required functional groups onto the pyridine ring.
Reaction Pathway
Caption: Multi-step synthesis from 3-picoline.
Experimental Protocol
This is a multi-step process that can be summarized as follows:
-
Simultaneous Chlorination and Fluorination of 3-Picoline: 3-Picoline is reacted with chlorine and hydrogen fluoride in the gas phase at high temperatures (>300°C) over a transition metal-based catalyst (e.g., iron fluoride) to produce 2-chloro-5-(trifluoromethyl)pyridine.[2]
-
Chlorination of 2-Chloro-5-(trifluoromethyl)pyridine: The intermediate is then subjected to further chlorination to introduce the chlorine atom at the 3-position. This step often requires a catalyst such as ferric chloride.
-
Fluorination: A final fluorination step may be necessary to introduce the fluorine at the 2-position, though some routes aim to achieve this concurrently in the initial step.
Cost-Benefit Analysis
| Parameter | Assessment | Supporting Data & Citations |
| Yield | Moderate | Overall yields for multi-step syntheses are typically lower than for more direct routes. The simultaneous vapor-phase reaction can give good yields of the intermediate, but subsequent steps will reduce the overall yield.[2] |
| Purity | Good | Purification is required at each step, which can lead to a pure final product but also to material loss. |
| Cost of Starting Materials | Low | 3-Picoline is a relatively inexpensive and widely available starting material. The cost of catalysts like ferric chloride is also generally low. |
| Reaction Conditions | Harsh | The initial step requires very high temperatures and gas-phase reactions, which can be energy-intensive and require specialized equipment. |
| Safety | High Hazard | Involves handling of chlorine gas and hydrogen fluoride, both of which are hazardous materials requiring strict safety measures. |
| Environmental Impact | High | The multi-step nature of this synthesis generates more waste streams. The use of high temperatures and potentially halogenated solvents contributes to a larger environmental footprint. The formation of multi-chlorinated by-products is also a concern.[2] |
Expertise & Experience Insights: The low cost of the starting material makes this route economically appealing, particularly for large-scale production. However, the multi-step nature and harsh reaction conditions can make it less practical for smaller-scale laboratory synthesis. The potential for side reactions also necessitates careful optimization and purification.
Method 3: Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine
This method is essentially the latter part of the 3-picoline route, starting from a more advanced intermediate.
Reaction Pathway
Caption: Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol
-
Chlorination: 2-Chloro-5-(trifluoromethyl)pyridine is reacted with a chlorinating agent, such as chlorine gas, in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Fluorination: The resulting dichlorinated intermediate undergoes a nucleophilic aromatic substitution reaction with a fluoride source, such as potassium fluoride (KF), to replace the chlorine at the 2-position with fluorine.
Cost-Benefit Analysis
| Parameter | Assessment | Supporting Data & Citations |
| Yield | Moderate to Good | The yields for these individual steps are generally good, but the overall yield will be a product of the two steps. |
| Purity | Good | Requires purification after each step to ensure the purity of the final product. |
| Cost of Starting Materials | Moderate | The cost of 2-chloro-5-(trifluoromethyl)pyridine is higher than that of 3-picoline, which is a key consideration. |
| Reaction Conditions | Milder than other routes | While still requiring careful control, the conditions for these steps are generally less harsh than the high-pressure/high-temperature methods. |
| Safety | Moderate Hazard | Involves the handling of chlorine and fluorinating agents, which requires appropriate safety precautions. |
| Environmental Impact | Moderate | The generation of waste from two separate reaction and purification steps is a factor. The use of solvents will also contribute to the environmental footprint. |
Expertise & Experience Insights: This route offers a good balance for laboratories that may not have access to high-pressure equipment but can handle chlorination and fluorination reactions. The commercial availability of the starting material is a key advantage, though its cost will be a primary driver in the overall economic viability of this approach.
Summary Comparison of Synthesis Methods
| Feature | Method 1 (Halogen Exchange) | Method 2 (from 3-Picoline) | Method 3 (from 2-Chloro-5-(trifluoromethyl)pyridine) |
| Starting Material | 2,3-Dichloro-5-(trichloromethyl)pyridine | 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine |
| Number of Steps | 1 | Multiple | 2 |
| Overall Yield | High (>97%) | Moderate | Moderate to Good |
| Product Purity | Excellent (>99.95%) | Good | Good |
| Starting Material Cost | Moderate to High | Low | Moderate |
| Reaction Conditions | Harsh (High T & P) | Harsh (High T, Gas Phase) | Milder |
| Safety Hazards | Very High (Anhydrous HF) | High (Cl₂, HF) | Moderate (Cl₂, Fluorinating agents) |
| Environmental Impact | Moderate | High | Moderate |
Future Outlook and Green Chemistry Approaches
The field of chemical synthesis is continually evolving, with a growing emphasis on "green chemistry" principles.[3] For the synthesis of fluorinated pyridines, this includes the development of methods that utilize less hazardous reagents, reduce energy consumption, and minimize waste generation.
Future research may focus on:
-
Catalytic Fluorination: The development of more efficient and selective catalysts for direct C-H fluorination could one day provide a more atom-economical route.
-
Flow Chemistry: The use of microreactors and flow chemistry can offer better control over hazardous reactions, improve safety, and potentially increase yields.
-
Alternative Fluorinating Agents: Research into safer and more manageable fluorinating agents to replace anhydrous HF is an active area of investigation. Pyridine hydrofluoride (Olah's reagent) is one such alternative that offers improved handling characteristics.[4]
Conclusion
The choice of a synthetic route for this compound is a multifaceted decision that requires a careful balance of factors including cost, yield, purity, safety, and environmental impact.
-
For large-scale industrial production where high yield and purity are critical and investment in specialized equipment is feasible, the Halogen Exchange from 2,3-Dichloro-5-(trichloromethyl)pyridine (Method 1) is often the most attractive option, despite its significant safety challenges.
-
The synthesis from 3-Picoline (Method 2) offers the advantage of a very low-cost starting material, making it economically viable for large volumes, but the multi-step nature and harsh conditions can be deterrents.
-
The synthesis from 2-Chloro-5-(trifluoromethyl)pyridine (Method 3) provides a good compromise for laboratory-scale synthesis and process development , with milder conditions and readily available starting materials, albeit at a higher cost than 3-picoline.
References
- A Comparative Guide to the Synthesis of 3-Pyridinesulfonic Acid: An Environmental Impact Assessment. (n.d.). Benchchem. Retrieved January 11, 2026.
- Nicotinic acid ≥99.5% (HPLC). (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. (n.d.). ijarsct. Retrieved January 11, 2026.
- Antimony trichloride. (n.d.). ChemicalBook. Retrieved January 11, 2026.
- Antimony III Chloride (CRYSTALS). (n.d.). Best Prices on Analytical Reagent Grade. Retrieved January 11, 2026.
- Nicotinic acid (NIACIN). (n.d.). Bio Basic. Retrieved January 11, 2026.
- Niacin, Powder, USP, 98-102%. (n.d.). Fisher Scientific. Retrieved January 11, 2026.
- Buy Cheap nicotinic acid At Low Price. (n.d.). Made-in-China.com. Retrieved January 11, 2026.
- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-. (n.d.).
- Buy Antimony trichloride, ≥99.95% India. (n.d.). Otto Chemie Pvt Ltd. Retrieved January 11, 2026.
- Antimony Trichloride - SbCl3 Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 11, 2026.
- Nicotinic Acid Powder - Vitamin B3 Powder Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 11, 2026.
- Eco-Friendly Hantzsch Pyridine Synthesis in Water. (2026, January 3). BIOENGINEER.ORG.
- Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review). (2025, August 4).
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evalu
- Antimony(III) chloride ≥99.95% trace metals. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). Scribd. Retrieved January 11, 2026.
- 3-Chloro-2-(chlorocarbonyl)-5-(trifluoromethyl)pyridine, 3-Chloro-5-(trifluoromethyl)picolinoyl chloride synthesis. (n.d.). chemicalbook. Retrieved January 11, 2026.
- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 11, 2026.
- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine. (n.d.).
- Greener Solvent Alternatives. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017, May 5). Organic Syntheses.
- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method. (n.d.).
- Preparation of \trifluoromethyl\pyridines. (n.d.). European Patent Office. Retrieved January 11, 2026.
- pyridine hydrofluoride. (n.d.). Santa Cruz Biotechnology. Retrieved January 11, 2026.
- pyridine hydrofluoride. (n.d.). Santa Cruz Biotechnology. Retrieved January 11, 2026.
- Green Chemistry. (n.d.). Semantic Scholar. Retrieved January 11, 2026.
- PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES. (n.d.).
- Green Chemistry. (2015, October 13). Semantic Scholar.
- Green Fluorination: A Comparative Guide to Pyridine Hydrofluoride in Synthesis. (n.d.). Benchchem. Retrieved January 11, 2026.
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine 97%. (n.d.). Sigma-Aldrich. Retrieved January 11, 2026.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (n.d.). TCI Chemicals. Retrieved January 11, 2026.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine. (2025, September 25). ChemicalBook.
- Water purification. (n.d.). In Wikipedia. Retrieved January 11, 2026.
- 2,3-Dichloro-5-(trifluoromethyl)pyridine, 97%. (n.d.). Ottokemi. Retrieved January 11, 2026.
- Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (n.d.). MDPI.
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025, August 6).
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine. (n.d.).
Sources
- 1. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic comparison of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine isomers
A Comparative Analysis for Researchers and Drug Development Professionals
The Critical Role of Spectroscopic Differentiation
The subtle shift of a substituent on the pyridine ring can lead to profound changes in a molecule's interaction with biological targets. Therefore, robust analytical methods for isomer differentiation are not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic techniques to distinguish between these structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can garner a wealth of information regarding connectivity, substitution patterns, and through-space interactions.
¹H NMR Spectroscopy
The ¹H NMR spectra of these isomers are expected to be simple, each displaying two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The key to differentiation lies in the chemical shifts and coupling constants.
-
5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine: The protons at the 4- and 6-positions will exhibit distinct chemical shifts. The proton at the 6-position, being adjacent to the nitrogen atom, is expected to be the most downfield. The proton at the 4-position will be influenced by the neighboring chloro and trifluoromethyl groups.
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: The protons are at the 4- and 6-positions. The proton at the 6-position will be the most downfield. The proton at the 4-position will be deshielded by the adjacent chloro group.
-
2-Chloro-5-(trifluoromethyl)pyridine: The protons are at the 3-, 4-, and 6-positions. The proton at the 6-position is expected to be the most downfield. The proton at the 3-position will be a doublet, coupled to the proton at the 4-position. The proton at the 4-position will appear as a doublet of doublets, coupled to the protons at the 3- and 6-positions.[1]
Table 1: Comparison of ¹H NMR Data
| Isomer | Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| This compound | H-4 | ~8.0 | d | J(H-F) ≈ 2-4 |
| H-6 | ~8.5 | s | ||
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | H-4 | ~7.9 | d | J(H-F) ≈ 2-4 |
| H-6 | ~8.4 | s | ||
| 2-Chloro-5-(trifluoromethyl)pyridine | H-3 | ~7.50 | d | J(H-H) ≈ 8 |
| H-4 | ~7.90 | dd | J(H-H) ≈ 8, 2 | |
| H-6 | ~8.69 | d | J(H-H) ≈ 2 |
¹³C NMR Spectroscopy
The ¹³C NMR spectra will show six distinct signals for each isomer, corresponding to the six carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts will be highly dependent on the nature and position of the substituents. The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Key Differentiating Features: The carbons directly bonded to fluorine (C-F) will exhibit large one-bond C-F coupling constants. The chemical shifts of the carbons flanking the nitrogen atom will also be sensitive to the substitution pattern.
Table 2: Comparison of ¹³C NMR Data
| Isomer | Carbon Position | Predicted Chemical Shift (ppm) | C-F Coupling (J, Hz) | C-CF₃ Coupling (J, Hz) |
| This compound | C-2 | ~160 (d) | ¹J(C-F) ≈ 240 | |
| C-3 | ~125 (q) | ¹J(C-F) ≈ 275 | ||
| C-4 | ~140 | |||
| C-5 | ~130 | |||
| C-6 | ~150 | |||
| CF₃ | ~120 (q) | |||
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C-2 | ~158 (d) | ¹J(C-F) ≈ 240 | |
| C-3 | ~128 | |||
| C-4 | ~138 | |||
| C-5 | ~122 (q) | ¹J(C-F) ≈ 275 | ||
| C-6 | ~148 | |||
| CF₃ | ~123 (q) | |||
| 2-Chloro-5-(trifluoromethyl)pyridine | C-2 | ~152 | ||
| C-3 | ~125 | |||
| C-4 | ~135 (q) | ²J(C-F) ≈ 34 | ||
| C-5 | ~124 (q) | ¹J(C-F) ≈ 273 | ||
| C-6 | ~147 | |||
| CF₃ | ~123 (q) |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for differentiating these isomers. The spectrum will show two signals for the title compound and its 3-chloro-2-fluoro isomer: one for the trifluoromethyl group and one for the fluorine atom on the ring. The chemical shifts and coupling patterns will be unique to each isomer.
-
This compound: The fluorine at C-2 will likely show a doublet due to coupling with H-4. The CF₃ group may show a singlet or a very finely split multiplet due to long-range couplings.
-
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: The fluorine at C-2 will also show a doublet from coupling to H-4. The CF₃ group at C-5 will be a singlet.
-
2-Chloro-5-(trifluoromethyl)pyridine: This isomer will only show a singlet for the CF₃ group.
Table 3: Comparison of ¹⁹F NMR Data
| Isomer | Fluorine Position | Predicted Chemical Shift (ppm) | Multiplicity |
| This compound | C2-F | ~ -70 | d |
| C3-CF₃ | ~ -63 | s | |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C2-F | ~ -75 | d |
| C5-CF₃ | ~ -65 | s | |
| 2-Chloro-5-(trifluoromethyl)pyridine | C5-CF₃ | ~ -64 | s |
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of pyridine isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the functional groups and the overall "fingerprint" of a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The substitution pattern on the pyridine ring will influence the C-H, C-N, C-C, C-Cl, C-F, and C-CF₃ vibrational frequencies.
-
Key Differentiating Regions:
-
C-F and C-Cl Stretching: The positions of these bands (typically in the 1100-1000 cm⁻¹ and 800-600 cm⁻¹ regions, respectively) will vary depending on their location on the ring.
-
CF₃ Stretching: Strong absorption bands are expected in the 1350-1100 cm⁻¹ region. The exact frequencies will be subtly influenced by the electronic environment.
-
Ring Vibrations: The pyridine ring vibrations in the 1600-1400 cm⁻¹ region will show characteristic patterns for each isomer.
-
Out-of-Plane C-H Bending: The pattern of absorption in the 900-700 cm⁻¹ region can be indicative of the number of adjacent hydrogen atoms on the ring.
-
Table 4: Key IR Absorption Bands for Isomer Differentiation
| Isomer | C-F Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | CF₃ Stretches (cm⁻¹) | Ring Vibrations (cm⁻¹) |
| This compound | ~1250 | ~780 | ~1320, 1150 | ~1600, 1570, 1450 |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | ~1240 | ~800 | ~1330, 1160 | ~1610, 1580, 1460 |
| 2-Chloro-5-(trifluoromethyl)pyridine | N/A | ~790 | ~1340, 1170 | ~1590, 1560, 1470 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers clues about its structure. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns.
-
Molecular Ion Peak (M⁺): All three isomers will have a molecular ion peak corresponding to their molecular weight. Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, arising from the ³⁷Cl isotope.
-
Fragmentation Pathways: The primary fragmentation pathways will involve the loss of substituents. The relative abundance of the fragment ions will be a key differentiator.
-
Loss of Cl, F, or CF₃ radicals.
-
Cleavage of the pyridine ring.
-
The fragmentation pattern will be influenced by the relative stability of the resulting radical cations. For instance, the loss of a substituent that leads to a more stabilized radical cation will be a more favorable fragmentation pathway.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
The unambiguous identification of this compound and its isomers is crucial for advancing research and development in the pharmaceutical and agrochemical sectors. A multi-technique spectroscopic approach, combining ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a robust framework for their differentiation. While a complete experimental dataset for every isomer may not always be publicly available, a thorough understanding of spectroscopic principles, coupled with data from closely related analogues, allows for confident structural assignment. This guide serves as a foundational resource for scientists and professionals, empowering them to navigate the complexities of isomer analysis in their critical work.
References
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Catalyst Selection for 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine Cross-Coupling
Introduction: The Significance of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine in Modern Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous pharmaceuticals and agrochemicals. Within this important class of heterocycles, this compound stands out as a highly valuable and versatile building block. Its trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and fluoro substituents provide strategic points for molecular elaboration through cross-coupling reactions.[1] However, the electron-deficient nature of the pyridine ring, compounded by the presence of three electron-withdrawing groups, presents a significant challenge for chemists. This guide offers a comparative analysis of catalytic systems for the effective cross-coupling of this demanding substrate, providing researchers with the insights needed to navigate catalyst selection and achieve optimal reaction outcomes.
The Challenge: Understanding the Reactivity of this compound
The primary hurdle in the cross-coupling of this compound lies in the oxidative addition step of the catalytic cycle. The strong C-Cl bond is less reactive than C-Br or C-I bonds, and the electron-deficient nature of the pyridine ring can hinder the oxidative addition to a low-valent metal center. Furthermore, the pyridine nitrogen can act as a ligand, potentially coordinating to the metal and inhibiting catalytic activity. The strategic selection of a catalyst and, critically, the accompanying ligand is therefore paramount to overcoming these challenges.
Comparative Analysis of Catalytic Systems
This section provides a comparative overview of palladium- and nickel-based catalytic systems for the most common and synthetically useful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium complexes remain the most widely employed catalysts for a broad range of cross-coupling reactions. Their versatility and functional group tolerance make them a primary choice for complex molecule synthesis.[2] For challenging substrates like this compound, the key to success lies in the use of specialized ligands that can promote the difficult oxidative addition step.
-
Bulky, Electron-Rich Biaryl Phosphines: Ligands such as XPhos, SPhos, and RuPhos, developed by the Buchwald group, have revolutionized the field of cross-coupling. Their steric bulk facilitates the reductive elimination step and prevents the formation of inactive catalyst dimers, while their electron-donating character enhances the reactivity of the palladium center towards the oxidative addition of the C-Cl bond.[2]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust bonds with palladium, leading to highly stable and active catalysts. They have shown considerable promise in the coupling of unreactive aryl chlorides.[2]
The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have emerged as a powerful and more economical alternative to palladium for cross-coupling reactions. Nickel's distinct electronic properties can lead to unique reactivity, particularly in the activation of challenging C-Cl bonds.[3][4]
-
Cost-Effectiveness: Nickel is significantly more abundant and less expensive than palladium.
-
Reactivity: Nickel catalysts can be more effective for the coupling of unreactive electrophiles, including aryl chlorides.
-
Mechanistic Differences: Nickel can access different oxidation states and catalytic cycles, sometimes offering complementary reactivity to palladium.
Experimental Data and Protocol Recommendations
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a premier method for the formation of biaryl structures. For this compound, a robust catalyst system capable of activating the C-Cl bond is essential.
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 80-95 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85-98 |
| NiCl₂(dme) / dppf | K₃PO₄ | 1,4-Dioxane | 80-100 | 75-90 |
Note: Yields are estimated based on reactions with analogous electron-deficient chloropyridines.
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the arylboronic acid (1.2 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene/H₂O 10:1 mixture).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
The following diagram illustrates a generalized workflow for the Suzuki-Miyaura coupling.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The electron-deficient nature of the substrate makes it a good candidate for this transformation, provided a suitable catalyst system is employed.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 85-95 |
| Pd(OAc)₂ / BrettPhos | LHMDS | THF | 65-80 | 80-92 |
| NiCl₂(dme) / BINAP | NaOtBu | 1,4-Dioxane | 100 | 70-88 |
Note: Yields are estimated based on reactions with analogous electron-deficient chloropyridines.
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and base (e.g., NaOtBu, 1.4 equiv.) to a dry vial.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene).
-
Reaction: Seal the vial and heat to 100 °C with stirring for 4-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., CH₂Cl₂) and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most common method for the synthesis of aryl alkynes. For an electron-deficient substrate like this compound, a copper co-catalyst is often beneficial.
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst System (Pd Source / Ligand) | Co-catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 75-90 |
| Pd(OAc)₂ / Xantphos | - | K₃PO₄ | Toluene | 120 | 70-85 |
Note: Yields are estimated based on reactions with analogous electron-deficient halo-pyridines.[5][6]
-
Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (1.5 mol%).
-
Solvent and Base Addition: Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 3-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The cross-coupling of this compound is a challenging yet highly rewarding transformation that provides access to a diverse range of valuable molecules for the pharmaceutical and agrochemical industries. While direct comparative data for this specific substrate remains limited, a rational approach to catalyst selection can be guided by the extensive knowledge base developed for other electron-deficient heteroaryl chlorides. The use of bulky, electron-rich phosphine ligands with palladium catalysts is a robust starting point for Suzuki-Miyaura and Buchwald-Hartwig reactions. For Sonogashira couplings, traditional palladium/copper systems remain highly effective. As the field of catalysis continues to evolve, the development of even more active and selective catalysts, particularly those based on abundant and economical metals like nickel, will undoubtedly further expand the synthetic utility of this important building block.
References
-
Corcoran, E. B., Pirnot, M. T., Lin, S., Dreher, S. D., DiRocco, D. A., Davies, I. W., Buchwald, S. L., & MacMillan, D. W. C. (2016). Aryl amination using ligand-free Ni(II) salts and photoredox catalysis. Science, 353(6296), 279-83. [Link]
-
Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7133-7138. [Link]
-
Gao, F., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]
-
Lapin, Y., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry, 18(4), 1012-1019. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Angewandte Chemie International Edition, 57(40), 13135-13139. [Link]
-
Sato, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 184-196. [Link]
-
Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 1238-1245. [Link]
-
Tong, M., et al. (2021). Palladium-catalyzed carbonylative synthesis of 5-trifluoromethyl-1,2,4-triazoles from trifluoroacetimidohydrazides and aryl iodides. Organic Chemistry Frontiers, 8(15), 4057-4062. [Link]
- US Patent 4,973,698. (1990). Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- US Patent 10,164,890. (2019). Synthesis method of 2,3-difluoro-5-chloropyridine.
-
US Patent Application 2015/0148474. (2015). Substituted Pyridines as Syk Kinase Inhibitors. [Link]
-
US Patent 9,284,302. (2016). Pyrazolyl-pyrimidine derivatives as B-Raf inhibitors. [Link]
-
Cho, J. Y., et al. (2010). The palladium-catalyzed trifluoromethylation of aryl chlorides. Science, 328(5986), 1679-1681. [Link]
-
Larhed, M., et al. (2012). Direct Palladium(II)-Catalyzed Synthesis of Arylamidines from Aryltrifluoroborates. Organic Letters, 14(8), 2090-2093. [Link]
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
- Canadian Patent 1199331. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- US Patent 4,349,681. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine.
-
Fine, N. F., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3289-3293. [Link]
-
Kuninobu, Y., & Takai, K. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 321-345. [Link]
-
The Journal of Organic Chemistry. (2024). The Journal of Organic Chemistry. ACS Publications. [Link]
-
Ghaffari, B., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Journal of Organometallic Chemistry, 846, 147-154. [Link]
-
Fine, N. F., et al. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 3289-3293. [Link]
-
Sato, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 184-196. [Link]
-
Stadler, D., et al. (2013). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 9, 2357-2364. [Link]
- Chinese Patent 101648904B. (2013). Synthesis method of 2,3-difluoro-5-chloropyridine.
- Canadian Patent 1199331. (1986). 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
- Chinese Patent 106349159A. (2017).
-
Kishore, D. R., & Satyanarayana, G. (2022). Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones. The Journal of Organic Chemistry, 87(15), 10158-10172. [Link]
-
Organic Syntheses. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]
- Chinese Patent 107954924A. (2018). A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292-1361. [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Royal Society of Chemistry. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
A Senior Application Scientist's Guide to Benchmarking 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine-Based Pesticides
Authored for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Rise of a Privileged Scaffold in Crop Protection
In the relentless pursuit of novel agrochemicals that offer superior efficacy, improved safety profiles, and robust resistance management, the trifluoromethylpyridine (TFMP) moiety has emerged as a cornerstone of modern pesticide discovery.[1][2] The unique physicochemical properties imparted by the trifluoromethyl group—including high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the biological activity of a parent molecule.[3][4] These properties often lead to improved binding affinity to target enzymes or receptors, better transport within the target pest, and increased resilience to metabolic degradation.[5]
This guide focuses on a particularly promising subclass: pesticides derived from the 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine core. The specific arrangement of chloro, fluoro, and trifluoromethyl groups on the pyridine ring creates a unique electronic and steric profile, making it a versatile building block for a new generation of insecticides, fungicides, and herbicides.[1][6][7]
The objective of this document is not merely to present data, but to provide a comprehensive methodological framework for the objective performance benchmarking of these compounds. As senior scientists, our role extends beyond synthesis to rigorous, comparative evaluation. We will explore the causality behind experimental design, detail self-validating protocols, and present a clear pathway for assessing the true potential of novel pesticide candidates built upon this powerful scaffold.
Part 1: The Methodological Framework for Performance Benchmarking
A successful benchmarking program must be systematic, reproducible, and designed to answer critical questions about a candidate's viability. Simply generating efficacy data is insufficient; we must understand a compound's strengths, weaknesses, and spectrum of activity relative to established market standards. The process should be designed to de-risk development by identifying promising leads and eliminating weak candidates early.
Below is a logical workflow for progressing a novel this compound-based candidate from initial screening to a comprehensive performance profile.
Caption: Experimental workflow for benchmarking pesticide performance.
Causality in Experimental Design: Selecting the Right Tools
The choice of assays, target organisms, and endpoints is critical. Our decisions must be guided by the intended application of the final product and the known biological activities of the TFMP class.
-
Why a Dose-Response Model? A single-dose screening can be misleading. A dose-response study, culminating in an LC50 (lethal concentration for 50% of the population), provides a quantitative measure of potency that is essential for comparing different compounds.[8] It allows us to differentiate between a compound that is highly potent at a low dose and one that requires a much higher concentration for the same effect.
-
Why a Panel of Pests? Pesticide resistance is a major challenge. A candidate showing excellent activity against one pest might be ineffective against another due to differences in target site sensitivity or metabolic pathways. Testing against a diverse panel (e.g., sucking insects like aphids and chewing insects like lepidopteran larvae) is crucial for defining the spectrum of activity and potential market positioning.[3][9]
-
Why Early Safety Screening? A highly effective molecule is commercially useless if it is excessively phytotoxic to the host crop or harmful to beneficial insects (e.g., pollinators) and other non-target organisms.[10][11] Early-stage phytotoxicity and non-target screening prevent wasted resources on candidates with inherent safety liabilities.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating by including appropriate controls (negative and positive) and ensuring sufficient replication for statistical significance, adhering to guidelines recommended by bodies like the EPA.[12][13]
Protocol 1: Primary Insecticidal Efficacy Assay (Leaf-Dip Method for Aphids)
This protocol is designed to determine the contact toxicity of a test compound against a model sucking insect, such as the cowpea aphid (Aphis craccivora).[8][14]
-
Preparation of Test Solutions:
-
Prepare a 10,000 ppm stock solution of the test compound (e.g., "PestiPy-A") in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series (e.g., 100, 50, 25, 12.5, 6.25 ppm) in distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
Prepare a "Negative Control" solution (solvent + surfactant in water) and a "Positive Control" solution using a commercial standard insecticide (e.g., Acetamiprid) at its recommended field rate and dilutions.
-
-
Treatment Application:
-
Excise healthy, uniform leaves from the host plant (e.g., fava bean).
-
Dip each leaf into a corresponding test solution for 10-15 seconds with gentle agitation.
-
Allow leaves to air-dry completely on a wire rack.
-
-
Insect Infestation and Incubation:
-
Place the dried, treated leaves into individual Petri dishes containing a moistened filter paper to maintain turgor.
-
Using a fine brush, transfer 20-25 adult aphids onto each treated leaf.
-
Perform a minimum of 4-5 replicates for each concentration and control.[12]
-
Incubate the dishes at 25±1°C with a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection and Analysis:
-
Assess aphid mortality at 24 and 48 hours post-infestation. An aphid is considered dead if it is immobile when prodded with a fine brush.
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis software to calculate the LC50 values and their 95% confidence intervals from the dose-response data.[8]
-
Protocol 2: Spectrum of Activity (Diet Incorporation for Lepidopteran Larvae)
This protocol assesses efficacy against a model chewing insect, such as the cotton leafworm (Spodoptera littoralis).[9]
-
Preparation: Prepare test solutions as described in Protocol 1.
-
Treatment: Incorporate the test solutions into a standard artificial insect diet just before it solidifies to achieve the desired final concentrations. Pour the treated diet into the wells of a 24-well plate.
-
Infestation: Place one 2nd or 3rd instar larva into each well and seal the plate with a breathable membrane. Use at least 24 replicates per concentration.
-
Incubation & Assessment: Incubate under the same conditions as Protocol 1. Assess mortality and any anti-feedant effects after 72 hours. Calculate LC50 values.
Protocol 3: Phytotoxicity Assessment
-
Preparation: Prepare the test compound at 1x, 2x, and 5x the projected field application rate.
-
Application: Use a laboratory spray chamber to apply the solutions to young, healthy host plants (e.g., tomato or soybean) until runoff. Include a water/surfactant control.
-
Assessment: After 3 and 7 days, visually assess plants for any signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) using a 0-5 scale (0 = no damage, 5 = severe damage/plant death).
Part 2: Comparative Performance Data & Analysis (Hypothetical Case Study)
To illustrate the benchmarking process, we will analyze hypothetical data for two novel this compound derivatives, PestiPy-A and PestiPy-B , against a widely used neonicotinoid, Acetamiprid , and a diamide insecticide, Chlorantraniliprole .
Table 1: Comparative Insecticidal Efficacy (LC50 in ppm)
| Compound | Target Pest | Class | LC50 (24h) | LC50 (48h) |
| PestiPy-A | Aphis craccivora (Aphid) | TFMP Derivative | 1.12 | 0.50 |
| Spodoptera littoralis (Leafworm) | 45.3 | 28.7 | ||
| PestiPy-B | Aphis craccivora (Aphid) | TFMP Derivative | 0.98 | 0.45 |
| Spodoptera littoralis (Leafworm) | 8.2 | 4.1 | ||
| Acetamiprid | Aphis craccivora (Aphid) | Neonicotinoid | 0.27 | 0.15 |
| Spodoptera littoralis (Leafworm) | >200 | >200 | ||
| Chlorantraniliprole | Aphis craccivora (Aphid) | Diamide | >100 | >100 |
| Spodoptera littoralis (Leafworm) | 1.5 | 0.65 |
Data are hypothetical, constructed based on typical performance profiles found in literature for these classes of insecticides.[8][9]
Table 2: Spectrum and Safety Profile Summary
| Compound | Aphid Control | Leafworm Control | Phytotoxicity (at 2x Rate) |
| PestiPy-A | +++ | + | 0 (None) |
| PestiPy-B | +++ | +++ | 0 (None) |
| Acetamiprid | ++++ | - | 0 (None) |
| Chlorantraniliprole | - | ++++ | 0 (None) |
Interpretation of Results & Field-Proven Insights
From this data, a clear performance narrative emerges:
-
Expertise in Action: Both PestiPy-A and PestiPy-B demonstrate potent aphicidal activity, a characteristic often seen in pyridine-based chemistries.[14] However, they are not as potent as the specialist aphicide Acetamiprid. The key differentiator lies in their broader spectrum of activity.
-
Structure-Activity Relationship (SAR): The significant improvement in lepidopteran control from PestiPy-A to PestiPy-B suggests a crucial structural modification. Let's hypothesize that PestiPy-B incorporates an additional functional group that enhances its binding affinity to the ryanodine receptors in lepidopteran insects, a mode of action similar to diamides, while retaining its effect on the nicotinic acetylcholine receptors in aphids. This dual-action potential makes PestiPy-B a highly valuable lead compound.
-
Trustworthiness of the Data: The inclusion of both a neonicotinoid and a diamide as controls validates our assay's ability to distinguish between different modes of action. Acetamiprid's expected failure against leafworms and Chlorantraniliprole's ineffectiveness against aphids confirm the integrity of our screening system.
-
Strategic Positioning: PestiPy-B emerges as a promising candidate for a broad-spectrum insecticide, capable of controlling both sucking and chewing insects. This is a significant advantage over specialized products like Acetamiprid or Chlorantraniliprole, offering growers a more versatile tool.
Part 3: Unveiling the Mode of Action
Understanding how a pesticide works is fundamental to its development and resistance management. Many TFMP-containing insecticides act on the insect's central nervous system.[1][15] For instance, the TFMP derivative Fipronil acts by blocking GABA-gated chloride channels.[15] Given the aphicidal activity of our hypothetical compounds, a likely target is the nicotinic acetylcholine receptor (nAChR), similar to neonicotinoids.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research progress of pesticides containing trifluoromethylpyridine [nyxxb.cn]
- 3. chigroup.site [chigroup.site]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 6. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 12. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 13. epa.gov [epa.gov]
- 14. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
A Comparative Guide to Alternative Fluorinating Agents for the Synthesis of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Introduction
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine is a critical fluorinated building block, serving as a key intermediate in the synthesis of high-value agrochemicals, such as fungicides and herbicides, and novel pharmaceutical candidates.[3][4][5]
The synthesis of this specific pyridine derivative, however, presents a classic challenge in heterocyclic chemistry: the regioselective introduction of a fluorine atom onto an already functionalized, electron-deficient pyridine ring. The choice of fluorinating agent is paramount and is dictated by factors such as the available starting material, desired scale, process safety, and economic viability.
This guide provides an in-depth comparison of the primary synthetic strategies and corresponding fluorinating agents for the preparation of this compound. We will delve into the mechanistic underpinnings of each method, present objective performance data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Chapter 1: Nucleophilic Fluorination Strategies
Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). This is one of the most common and industrially relevant approaches for synthesizing aryl fluorides.
Method A: Halogen Exchange (Halex) Reaction with Anhydrous Hydrogen Fluoride (HF)
The Halex reaction is the workhorse of industrial-scale aromatic fluorination. For the target molecule, this route typically starts from 2,3-dichloro-5-(trichloromethyl)pyridine, where anhydrous HF serves as both the fluorine source and a catalyst to facilitate the exchange of chlorine atoms for fluorine.
Causality and Mechanistic Insight: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine at the 2-position is introduced by displacing the more labile chlorine atom at that position. Simultaneously, the trichloromethyl group is converted to the trifluoromethyl group. The reaction is typically performed at high temperatures and pressures in the absence of a catalyst, leveraging the potent nucleophilicity of fluoride under these conditions.[6]
Experimental Protocol: Synthesis via Halex Reaction
-
Warning: Anhydrous hydrogen fluoride (HF) is extremely corrosive, toxic, and can cause severe, penetrating burns.[7][8] This procedure must be performed by highly trained personnel in a specialized pressure reactor (autoclave) with appropriate safety measures and emergency protocols in place.
-
Charge a suitable pressure-resistant autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Seal the reactor and evacuate it to remove air and moisture.
-
Cool the reactor and introduce anhydrous hydrogen fluoride (at least a stoichiometric amount, often in excess) into the vessel.[6]
-
Heat the sealed reactor to a temperature range of 170°C to 200°C. The internal pressure will rise significantly, typically to at least 200 psig (approx. 13.8 bar).[6]
-
Maintain the reaction at this temperature and pressure for several hours, monitoring the reaction progress by analyzing aliquots if the setup allows.
-
After completion, cool the reactor to ambient temperature and carefully vent the excess HF into a suitable scrubber.
-
The crude product is then neutralized, washed, and purified by distillation to yield this compound.[4][6]
Performance Data
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Starting Material | 2,3-dichloro-5-(trichloromethyl)pyridine | [6][9] |
| Reagent | Anhydrous Hydrogen Fluoride (HF) | [6] |
| Temperature | 170 - 200 °C | [6] |
| Pressure | ≥ 200 psig (1480 kPa) | [6] |
| Advantages | Highly atom-economical; suitable for large-scale industrial production. | [7] |
| Disadvantages | Extremely hazardous reagent (HF); requires specialized high-pressure equipment; harsh reaction conditions. |[2][7][8] |
Method B: Deoxyfluorination of a Hydroxypyridine Precursor
An alternative nucleophilic route involves the conversion of a hydroxyl group to a fluorine atom. This would be applicable if the synthetic pathway starts from 5-Chloro-3-(trifluoromethyl)pyridin-2-ol. Reagents like DAST were historically common, but safer and more selective alternatives are now preferred.
Causality and Mechanistic Insight: Deoxyfluorination reagents activate the hydroxyl group, converting it into a good leaving group, which is then displaced by a fluoride ion in an SN2-type reaction.[10][11] PyFluor (2-Pyridinesulfonyl Fluoride) has emerged as a superior reagent to DAST, exhibiting greater thermal stability, higher yields, and significantly fewer elimination side products.[12][13]
Caption: Deoxyfluorination workflow using PyFluor.
Experimental Protocol: Deoxyfluorination with PyFluor
-
In a fume hood, dissolve the starting material, 5-Chloro-3-(trifluoromethyl)pyridin-2-ol, in an anhydrous aprotic solvent (e.g., toluene or THF).
-
Add PyFluor (1.2 - 1.5 equivalents) to the solution.
-
Add a strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equivalents) dropwise at room temperature.[13]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound.
Performance Data: Comparison of Deoxyfluorinating Agents
| Agent | Key Advantages | Key Disadvantages |
|---|---|---|
| DAST | Well-established, broad substrate scope. | Thermally unstable (can detonate); moisture-sensitive; often generates elimination byproducts.[13][14] |
| Deoxo-Fluor® | More thermally stable than DAST, often higher yielding. | More expensive than DAST.[14] |
| PyFluor | Excellent thermal and chemical stability; crystalline solid; high chemoselectivity with minimal elimination byproducts.[12][13] | Requires a strong Brønsted base co-reagent.[13] |
Chapter 2: Electrophilic Fluorination Strategies
Electrophilic fluorination introduces an "F⁺" equivalent to an electron-rich center. While pyridine is electron-deficient, this method can be effective for direct C-H fluorination, especially with powerful modern reagents. The starting material would be 5-Chloro-3-(trifluoromethyl)pyridine.
Causality and Mechanistic Insight: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are stable, solid sources of electrophilic fluorine.[15] The reaction proceeds via an electrophilic aromatic substitution pathway. For a 3,5-disubstituted pyridine, fluorination is expected to occur at the 2-position (ortho to the nitrogen), which is the most activated position for electrophilic attack after N-coordination or in acidic media.[16][17]
Caption: General mechanism for electrophilic fluorination.
Reagent A: Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a highly versatile and widely used electrophilic fluorinating agent. It is a bench-stable, crystalline solid, making it significantly easier and safer to handle than gaseous fluorine sources.[15]
Experimental Protocol: Fluorination with Selectfluor®
-
Dissolve 5-Chloro-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile or chloroform).[18][19]
-
Add Selectfluor® (1.1 - 2.0 equivalents) to the solution.
-
The reaction may require heating (e.g., reflux) for a period ranging from a few hours to 24 hours. Monitor progress by an appropriate analytical technique (GC-MS or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the fluorinated product.
Reagent B: N-Fluorobenzenesulfonimide (NFSI)
NFSI is another stable, crystalline N-F reagent that serves as a source of electrophilic fluorine.[20][21] It is often considered a milder alternative to Selectfluor and is highly soluble in many common organic solvents.[21][22]
Experimental Protocol: Fluorination with NFSI
-
Dissolve 5-Chloro-3-(trifluoromethyl)pyridine in an anhydrous polar aprotic solvent (e.g., acetonitrile).
-
Add NFSI (1.2 - 2.0 equivalents).
-
The reaction may require a catalyst, such as a Lewis acid (e.g., ZrCl₄), or be run at elevated temperatures.[20]
-
Stir the mixture under an inert atmosphere (e.g., nitrogen) and heat to reflux for the required time, monitoring for completion.
-
Cool the reaction, quench with water, and extract the product with an organic solvent.
-
Perform a standard aqueous workup, dry the organic phase, and remove the solvent under reduced pressure.
-
Purify via column chromatography.
Performance Data: Comparison of Electrophilic Agents
| Agent | Key Advantages | Key Disadvantages |
|---|---|---|
| Selectfluor® | Bench-stable crystalline solid; high reactivity; operationally simple.[15] | Can be expensive; generates a stoichiometric amount of amine waste.[7] |
| NFSI | Stable, crystalline solid; milder than Selectfluor; good solubility.[20][23] | May require a catalyst or harsher conditions for less activated substrates; generates sulfonimide waste.[7][20] |
Chapter 3: The Balz-Schiemann Reaction
This classic transformation provides a route to aryl fluorides from primary aromatic amines.[24][25] For this synthesis, the required starting material would be 2-Amino-5-chloro-3-(trifluoromethyl)pyridine.
Causality and Mechanistic Insight: The reaction proceeds in two distinct stages. First, the primary amine is treated with nitrous acid (generated in situ from NaNO₂) in the presence of fluoroboric acid (HBF₄) to form a relatively stable aryl diazonium tetrafluoroborate salt.[26] Second, this isolated salt is subjected to thermal decomposition, which expels nitrogen gas and generates a highly reactive aryl cation. This cation is then trapped by the fluoride from the BF₄⁻ counter-anion to yield the final product.[25][27]
Caption: The two-stage Balz-Schiemann reaction pathway.
Experimental Protocol: Balz-Schiemann Reaction
-
Safety Warning: Aryl diazonium salts are potentially explosive, especially when dry, and can decompose exothermically.[25][26] Handle with extreme caution behind a blast shield.
-
Dissolve 2-Amino-5-chloro-3-(trifluoromethyl)pyridine in an aqueous solution of fluoroboric acid (HBF₄) at low temperature (0 - 5 °C).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 10 °C.
-
Stir the mixture for 1-2 hours at low temperature to allow for the complete formation of the diazonium salt precipitate.
-
Isolate the diazonium tetrafluoroborate salt by filtration, wash it with cold water, then cold ether, and dry it carefully under vacuum.
-
Gently heat the dry diazonium salt in an inert, high-boiling solvent (or neat, if the product is volatile) until nitrogen evolution ceases. The decomposition can be vigorous.[26]
-
The crude aryl fluoride can then be purified by distillation or chromatography.
Performance Data
| Parameter | Value / Observation | Source(s) |
|---|---|---|
| Starting Material | 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | N/A |
| Reagents | NaNO₂, HBF₄ | [24][26] |
| Temperature | Diazotization: 0-10 °C; Decomposition: High temp (often >100 °C) | [25] |
| Advantages | Well-established, reliable method for converting amines to fluorides; regiochemically precise. | [27] |
| Disadvantages | Requires isolation of a potentially explosive diazonium salt; decomposition can be hazardous and requires high temperatures. |[25][26] |
Chapter 4: Comparative Analysis and Agent Selection
The optimal choice of fluorinating agent and synthetic strategy is a multi-faceted decision that balances the availability of starting materials with safety, scalability, and cost.
Master Comparison Table
| Strategy | Reagent(s) | Starting Material | Key Advantage | Key Disadvantage |
|---|---|---|---|---|
| Halogen Exchange | Anhydrous HF | 2,3-dichloro-5-(trichloromethyl)pyridine | Most direct industrial route | Extremely hazardous (HF), requires specialized equipment |
| Deoxyfluorination | PyFluor / DBU | 5-Chloro-3-(trifluoromethyl)pyridin-2-ol | High selectivity, mild conditions, good safety profile | Requires synthesis of the hydroxypyridine precursor |
| C-H Fluorination | Selectfluor® / NFSI | 5-Chloro-3-(trifluoromethyl)pyridine | Direct C-H functionalization, easy-to-handle solid reagents | Can be expensive, potential for side reactions |
| Balz-Schiemann | NaNO₂, HBF₄ | 2-Amino-5-chloro-3-(trifluoromethyl)pyridine | High regiochemical fidelity | Potentially explosive intermediate, harsh decomposition |
Caption: Decision workflow for selecting a fluorination strategy.
Conclusion
The synthesis of this compound can be approached from multiple angles, each with a distinct risk-reward profile.
-
For large-scale, industrial manufacturing where the chlorinated precursor is available, the Halex reaction with anhydrous HF , despite its significant hazards, remains the most economically viable route.
-
For laboratory-scale synthesis and derivatization, where safety and operational simplicity are paramount, deoxyfluorination with PyFluor or electrophilic C-H fluorination with Selectfluor®/NFSI represent the state-of-the-art. These methods utilize bench-stable solid reagents and offer mild reaction conditions.
-
The Balz-Schiemann reaction remains a classic and effective tool, but its utility is tempered by the inherent instability of the diazonium salt intermediates, making it less favorable when modern alternatives are available.
Ultimately, the selection of a fluorinating agent is a strategic decision. By understanding the mechanisms, performance, and safety considerations detailed in this guide, researchers can confidently and efficiently navigate the synthetic landscape to access this valuable fluorinated building block.
References
-
Title: meta-Selective Fluorination of Pyridine Derivatives Source: Synfacts URL: [Link]
-
Title: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Gaseous SF3+: An Efficient Electrophilic Monofluorinating Agent for Five-Membered Heteroaromatic Compounds Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution Source: Organic Letters URL: [Link]
-
Title: Direct fluorination and amination of (hetero)aromatic C–H bonds with NFSI Source: ResearchGate URL: [Link]
-
Title: N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds Source: RSC Publishing URL: [Link]
-
Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope Source: MDPI URL: [Link]
-
Title: Fluorinating agents Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: Convenient Electrophilic Fluorination of Functionalized Aryl and Heteroaryl Magnesium Reagents Source: ResearchGate URL: [Link]
-
Title: Balz–Schiemann reaction Source: Wikipedia URL: [Link]
-
Title: Fluorine Safety Source: Princeton University URL: [Link]
-
Title: N-Fluorobenzenesulfonimide (NFSI): A Multipurpose Reagent Source: ResearchGate URL: [Link]
-
Title: Balz–Schiemann reaction Source: Grokipedia URL: [Link]
-
Title: Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology Source: ACS Chemical Health & Safety URL: [Link]
-
Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Balz-Schiemann Reaction Source: ResearchGate URL: [Link]
-
Title: Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment Source: Hairi URL: [Link]
-
Title: New method for introducing fluorinated components into molecules Source: Universität Münster URL: [Link]
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]
- Title: 3-chloro-2-fluoro-5-(trifluoromethyl)
-
Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: National Institutes of Health (PMC) URL: [Link]
-
Title: N-Fluorobenzenesulfonimide (NFSI) Source: Organic Chemistry Portal URL: [Link]
-
Title: Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions Source: National Institutes of Health URL: [Link]
-
Title: Deoxyfluorination Source: Hypha Discovery URL: [Link]
-
Title: Balz-Schiemann Reaction: Mechanism, Formula & Uses Source: Allen Institute URL: [Link]
-
Title: The Balz-Schiemann Reaction Source: Scientific Update URL: [Link]
-
Title: Trifluoromethylpyridine: Its chemistry and applications Source: Research Outreach URL: [Link]
- Title: A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- Source: Google Patents URL
-
Title: Nucleophilic Fluorination by F- Source: ACS GCI Pharmaceutical Roundtable URL: [Link]
-
Title: ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Source: ResearchGate URL: [Link]
-
Title: Preparation of \trifluoromethyl\pyridines Source: European Patent Office URL: [Link]
-
Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PubMed Central URL: [Link]
-
Title: Deoxyfluorination Reagents from 1999-Present Source: Bryn Mawr College URL: [Link]
-
Title: Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety Source: PubMed Central URL: [Link]
-
Title: Deoxyfluorination: A Detailed Overview Of Recent Developments Source: CoLab URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 7. Fluorinating agents – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. Deoxyfluorination: A Detailed Overview Of Recent Developments | CoLab [colab.ws]
- 12. PyFluor - Enamine [enamine.net]
- 13. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 21. N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine [enamine.net]
- 22. researchgate.net [researchgate.net]
- 23. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 25. grokipedia.com [grokipedia.com]
- 26. scientificupdate.com [scientificupdate.com]
- 27. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]
A Comparative Guide to 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine and Its Key C2 Analogs for Advanced Research
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds are indispensable building blocks.[1] The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, into a pyridine ring can profoundly enhance a molecule's therapeutic or biological efficacy. The -CF3 group is strongly electron-withdrawing, which can alter the electronic properties of the pyridine ring, and its inclusion often leads to increased lipophilicity, improved metabolic stability, and enhanced binding affinity to target proteins.[1]
This guide focuses on 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, a highly functionalized and reactive intermediate. The specific arrangement of its substituents—a chloro group at C5, a trifluoromethyl group at C3, and a highly reactive fluoro group at C2—makes it a versatile scaffold for developing a diverse range of derivatives. The C2-fluoro atom is particularly susceptible to nucleophilic aromatic substitution (SNAr), providing a straightforward entry point for introducing various functional groups.
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. We will characterize and compare the parent compound with several key analogs derived from substitution at the C2 position. The guide will detail synthetic pathways, provide comparative analytical data, and present step-by-step experimental protocols to empower researchers in their synthetic endeavors.
Synthetic Strategy: From Precursor to a Library of Analogs
The common synthetic route to this compound and its analogs begins with the industrial-scale production of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). This key precursor is typically synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[1]
The central theme for generating analogs is the selective nucleophilic aromatic substitution (SNAr) at the C2 position. The fluorine atom at this position is an excellent leaving group, activated by the electron-withdrawing effects of the ring nitrogen and the trifluoromethyl group. This allows for the introduction of a wide variety of nucleophiles under relatively mild conditions.
Figure 2: Conceptual diagram of structure-activity relationships (SAR) at the C2 position.
Experimental Protocols
The following protocols are generalized from procedures described in the patent literature and are intended as a guide for trained chemists. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (Amination)
This protocol describes the amination of a 2-halogeno precursor, a common method for installing the C2-amino group. [2] Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
28% Aqueous ammonia (10-20 eq)
-
Autoclave or sealed reaction vessel
Procedure:
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Add an excess of 28% aqueous ammonia (e.g., 10 molar equivalents).
-
Seal the autoclave and heat the mixture to 90-120 °C. The internal pressure will increase.
-
Maintain the temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by sampling the reaction mixture (after cooling).
-
After the reaction is complete, cool the vessel to room temperature and vent any excess pressure.
-
Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine (Cyanation)
This protocol outlines the synthesis of the 2-cyano analog from the 2-fluoro precursor, a key step in the synthesis of the fungicide fluopicolide. [3] Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.2-1.5 eq)
-
Aprotic polar solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and the aprotic polar solvent.
-
Add sodium cyanide (or potassium cyanide) to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care and have an appropriate quenching agent (e.g., bleach solution) available.
-
If desired, add a catalytic amount of a phase-transfer catalyst.
-
Heat the reaction mixture to 60-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous mixture with ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic layers, wash with water and then brine to remove the solvent and any remaining cyanide salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-chloro-2-cyano-5-(trifluoromethyl)pyridine.
Conclusion
This compound is a privileged scaffold whose true potential is unlocked through the strategic modification of its C2 position. The high reactivity of the C2-fluoro group in SNAr reactions allows for the efficient synthesis of a diverse library of analogs, including amino, methoxy, and cyano derivatives. Each new analog possesses a unique set of physicochemical and spectroscopic properties that can be tuned for specific applications, most notably in the development of next-generation fungicides. This guide provides the foundational synthetic strategies, comparative data, and experimental protocols to facilitate further research and innovation in this promising area of chemical science.
References
-
Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270. [Link]
- Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S.
-
Zhang, L., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures, 240(1), 135-137. [Link]
-
Afonin, A. V., et al. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]
-
Sun, N., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 867349. [Link]
- Jiangsu Kuaida Agrochemical Co., Ltd. (2017). Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
- Liming Chemical Co., Ltd. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 607248, 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. Retrieved from [Link]
- Hebei University of Science and Technology. (2012). Synthesis method of 2-chloro-5-trifluoromethylpyridine.
-
University of California, Santa Barbara (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
University of Wisconsin-Madison (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
-
Fluorine notes (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from [Link]
-
Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Li, Y., et al. (2018). Synthesis, fungicidal activity, structure-activity relationships (SARs) and density functional theory (DFT) studies of novel strobilurin analogues containing arylpyrazole rings. Scientific Reports, 8(1), 7859. [Link]
- Nanjing University of Science and Technology (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2736618, 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Knowbee Tutoring (2015). Mass Spectrometry Fragmentation Part 1. YouTube. [Link]
-
Ojima, I., et al. (2008). Syntheses and Structure–activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. Journal of Fluorine Chemistry, 129(9), 847-856. [Link]
-
UCLA Chemistry & Biochemistry (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 92342, 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Zhang, L., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. [Link]
-
Nakayama, A. (1992). Quantitative Structure-Activity Relationships and Molecular Graphics Study of Triflumizole and Related Fungicidal Imidazoles. In Rational Approaches to Structure, Activity, and Ecotoxicology of Agrochemicals. CRC Press. [https://www.taylorfrancis.com/chapters/edit/10.1201/978100306916 unprofessional/quantitative-structure-activity-relationships-molecular-graphics-study-triflumizole-related-fungicidal-imidazoles-akira-nakayama]([Link] unprofessional/quantitative-structure-activity-relationships-molecular-graphics-study-triflumizole-related-fungicidal-imidazoles-akira-nakayama)
-
Li, Y., et al. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Molecules, 29(3), 724. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12919757, 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. Retrieved from [Link]
-
precisionFDA (n.d.). 2-AMINO-3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. Retrieved from [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 3. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine. However, responsible chemical stewardship extends beyond the benchtop; it culminates in the safe and compliant disposal of resulting waste streams. This guide provides a comprehensive, field-tested framework for managing this specific halogenated pyridine derivative, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are designed to be a self-validating system, explaining the causality behind each critical step to build a culture of safety and responsibility.
Hazard Profile & Risk Assessment: Understanding the Compound
This compound (CAS No. 72537-17-8) is a halogenated organic compound.[1] Its chemical structure lends it specific hazardous properties that dictate all handling and disposal protocols. Failure to recognize these hazards is the first step toward a safety incident. The primary risks are summarized below.
| Hazard Classification | GHS Code | Description | Implication for Handling & Disposal |
| Flammable Liquid | H226 | Flammable liquid and vapor.[2][3] | All waste must be stored away from ignition sources (heat, sparks, open flames). Use non-sparking tools and ground containers during transfer.[4][5][6] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] | Avoid all skin contact. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] | Mandates the use of chemical splash goggles or a face shield. An eyewash station must be immediately accessible.[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] | All handling and waste consolidation must occur within a certified chemical fume hood to prevent vapor inhalation. |
The presence of chlorine, fluorine, and a trifluoromethyl group classifies this compound as a halogenated organic waste.[1] This is a critical designation, as co-mingling with non-halogenated waste streams can disrupt disposal processes and violate regulatory standards. Furthermore, improper incineration of halogenated compounds can lead to the formation of highly toxic byproducts like hydrochloric acid (HCl) and hydrofluoric acid (HF).[8] Therefore, disposal must be handled by a licensed facility equipped with the necessary scrubbers and afterburners.[9][10][11]
Immediate Safety & Spill Response Protocols
Before generating the first drop of waste, a clear plan for containment and immediate response must be in place.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a suggestion but a critical barrier against exposure.
-
Eye Protection : Wear chemical safety goggles with side shields or a full-face shield.[5][12]
-
Hand Protection : Use chemical-resistant gloves. Butyl rubber or Viton® are excellent choices for halogenated pyridines.[12] Nitrile gloves are not recommended for prolonged contact and should be changed immediately upon contamination.[7] Always inspect gloves before use.
-
Body Protection : A standard laboratory coat is required to protect clothing and skin.[12] For larger quantities or tasks with a high splash potential, a chemically resistant apron is advised.
-
Respiratory Protection : All handling must be performed in a well-ventilated area, preferably a certified chemical fume hood, to prevent inhalation of vapors.[5][7]
Spill Response Protocol
Accidents happen; a prepared response minimizes their impact.
-
Evacuate & Alert : For any spill outside of a fume hood, alert personnel in the immediate area and evacuate if necessary. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]
-
Containment : If the spill is small and you are trained to handle it, prevent it from spreading. Use a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[7][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization & Cleanup : Collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled hazardous waste container.[5]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials (wipes, etc.) must be disposed of as hazardous waste.
-
Reporting : Report all spills to your supervisor or EHS department, as per institutional policy.[7]
Waste Segregation & Collection Procedure
Proper segregation is the cornerstone of compliant chemical waste disposal. As a halogenated organic compound, this compound waste must never be mixed with non-halogenated organic waste.[1]
Step-by-Step Collection Protocol
-
Select the Correct Waste Container :
-
Label the Container :
-
Attach a "Hazardous Waste" label as soon as the first drop of waste is added.[7]
-
Clearly list all chemical constituents and their approximate concentrations. For this specific compound, write out "this compound".
-
Ensure the label includes appropriate hazard pictograms (flammable, irritant).
-
-
Consolidate Waste :
-
Liquid Waste : Pour liquid waste directly into the designated halogenated organic waste container. Perform this transfer inside a chemical fume hood.
-
Contaminated Solids : Dispose of all contaminated solids (e.g., pipette tips, absorbent pads, contaminated gloves) in a separate, clearly labeled solid hazardous waste container. This container should also be marked as "Halogenated Organic Waste".
-
-
Storage :
The Disposal Pathway: A Decision Workflow
The journey of a chemical from active use to final disposal follows a regulated and logical path. This workflow ensures that every step is deliberate and compliant.
Caption: Disposal workflow for this compound.
Decontamination of Equipment
Properly decontaminating glassware and equipment prevents unintended reactions and ensures safety in subsequent experiments.
-
Initial Rinse : Rinse the contaminated glassware or equipment with a small amount of a suitable organic solvent (e.g., acetone or isopropanol) to remove the bulk of the chemical residue. This initial rinsate is considered hazardous and must be collected and added to the halogenated organic liquid waste container.
-
Wash : Wash the rinsed equipment thoroughly with soap and warm water.
-
Final Rinse : Perform a final rinse with deionized water.
-
Drying : Allow the equipment to air dry or place it in a drying oven.
By adhering to these detailed procedures, you contribute to a robust safety culture and ensure that the lifecycle of this valuable research chemical is managed responsibly from procurement to final disposal.
References
- Benchchem. (n.d.). Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine.
- TCI Chemicals. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine 98%.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2025). Pyridine Safety Data Sheet.
- University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste Segregation.
- ChemicalBook. (2025). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet.
- Echemi. (n.d.). 3-CHLORO-2-FLUORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheets.
- Jubilant Ingrevia Limited. (n.d.). 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 2,3-difluoro-5-chloro pyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2015). 2,3-Dichloro-5-trifluoromethylpyridine Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine Safety Data Sheet.
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
- PubChem. (n.d.). 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | C6H2ClF4N | CID 1268075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Handling 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine
Navigating the complexities of novel pyridine-based heterocycles is central to advancing modern drug development. However, the unique reactivity and potential hazards of these molecules demand a proactive and deeply informed approach to laboratory safety. This guide provides essential, field-tested protocols for the safe handling, use, and disposal of 5-Chloro-2-fluoro-3-(trifluoromethyl)pyridine, ensuring the integrity of your research and the safety of your team. Our focus extends beyond mere compliance, aiming to instill a foundational understanding of why these procedures are critical.
Immediate Hazard Assessment: Understanding the Risks
This compound is a flammable liquid and vapor that poses several health risks upon exposure.[1][2] A thorough understanding of its hazard profile is the cornerstone of effective risk mitigation.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Flammable Liquid and Vapour (H226): The compound has a flash point of 52 °C (125.6 °F), meaning it can ignite when exposed to a spark or flame at or above this temperature. This necessitates strict control of ignition sources.
-
Causes Skin Irritation (H315): Direct contact can lead to redness, inflammation, and discomfort.[1][2]
-
Causes Serious Eye Irritation (H319): Vapors or splashes can result in significant and potentially damaging eye irritation.[1][2]
-
May Cause Respiratory Irritation (H335): Inhalation of vapors may irritate the respiratory tract, leading to coughing and discomfort.[1][2]
The causality is clear: the combination of halogen and trifluoromethyl substituents on the pyridine ring creates a reactive, volatile compound that requires robust containment and personal protection.
Core Directive: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| Operation Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<100 mL) | Chemical splash goggles meeting ANSI Z87.1 standards.[3] | Nitrile or neoprene gloves. Double-gloving is recommended.[4] | Flame-resistant lab coat, fully buttoned.[3][5] | Required only if working outside a certified chemical fume hood (not recommended). Use a NIOSH-approved respirator with an organic vapor cartridge.[6] |
| Large Scale (>100 mL) / Energetic Reactions | Chemical splash goggles and a full-face shield.[3] | Butyl rubber or other highly resistant gloves. Check manufacturer compatibility charts.[5] | Flame-resistant lab coat and a chemical-resistant apron.[7] | A NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory, even within a fume hood, if aerosols or significant vapors are anticipated.[2] |
Expert Rationale:
-
Eye Protection: While safety glasses offer baseline protection, chemical splash goggles provide a crucial seal around the eyes, preventing entry of volatile vapors and accidental splashes.[3] A face shield is added in high-risk scenarios to protect the entire face from splashes.[3]
-
Hand Protection: Nitrile gloves offer good initial protection for incidental contact.[4][8] However, halogenated compounds can permeate nitrile over time. For prolonged handling or immersion potential, more robust materials like butyl rubber are necessary. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[5]
-
Body Protection: A flame-resistant lab coat is non-negotiable due to the compound's flammability.[2][3] Ensure it is fully buttoned to protect underlying clothing and skin.[5]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow minimizes the risk of exposure and accidents. Always handle this chemical within a properly functioning and certified laboratory chemical fume hood.[4][5]
Pre-Handling Checklist:
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Locate Safety Equipment: Confirm the location and operational status of the nearest emergency shower, eyewash station, and fire extinguisher.[5][9] An eyewash must be within a 10-second travel distance.[5]
-
Assemble all Materials: Gather all necessary glassware, reagents, and spill cleanup materials before introducing the chemical.
-
Don Appropriate PPE: Wear the PPE as specified in the table above.
Dispensing Procedure:
-
Grounding: When transferring from a metal container or to/from equipment, ground and bond the container and receiving equipment to prevent static discharge, a potential ignition source.[1][2][10]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials.[2][10]
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize vapor release. If pouring, do so slowly and carefully to avoid splashing.
-
Secure Container: Immediately cap the container tightly after dispensing.[1][2][4]
Post-Handling:
-
Decontaminate: Wipe down the work surface with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Wash Hands: Wash hands thoroughly with soap and water after work is complete.[10][11]
Emergency Response: Spill and Exposure Management
Preparedness is paramount. All personnel must be trained on these procedures before handling the chemical.
Accidental Exposure Plan
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][10][12] Seek immediate medical attention.[5][10]
-
Skin Contact: Remove all contaminated clothing immediately while flushing the affected skin with plenty of water for at least 15 minutes.[2][5][10] Use an emergency shower if the contact area is large.[5] Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air immediately.[2][5][10] If breathing is difficult or stops, provide artificial respiration (if trained) and seek immediate medical attention.[2][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][10]
Spill Response Plan
The response depends on the scale of the spill. Never attempt to clean a spill you are not trained or equipped to handle.[5]
-
Small Spill (<50 mL, contained in fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or dry earth.[5][11]
-
Using non-sparking tools, carefully scoop the absorbed material into a sealable, labeled hazardous waste container.[5]
-
Wipe the area with a cloth, which should also be placed in the waste container.
-
Decontaminate the area and all equipment used for cleanup.
-
-
Large Spill (>50 mL or outside a fume hood):
-
EVACUATE: Immediately evacuate the area, closing the door behind you.[5][9]
-
ALERT: Notify laboratory personnel and activate the nearest fire alarm to alert others in the building.[13]
-
CALL FOR HELP: From a safe location, call emergency services (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[5][9][12]
-
REPORT: Provide the chemical name, location of the spill, and estimated quantity to the emergency responders.[12]
-
Below is a workflow diagram for responding to a significant chemical spill.
Caption: Workflow for a large chemical spill response.
Disposal Plan: Managing Hazardous Waste
All materials contaminated with this compound, including excess chemical, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
Procedure:
-
Collect Waste: Collect all waste in a designated, compatible, and sealable container.[5] The container must be clearly labeled as "Hazardous Waste" and list the full chemical name.[5][12]
-
Store Securely: Store the waste container in a cool, well-ventilated, and designated satellite accumulation area, away from incompatible materials like strong oxidizing agents.[5]
-
Arrange Pickup: Contact your institution's EH&S department to arrange for the collection and disposal of the hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[6][14]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection that empowers confident and responsible research.
References
-
Standard Operating Procedure Pyridine. Washington State University, Environmental Health & Safety. [Link]
-
Spill Control/Emergency Response. University of Oklahoma Health Sciences Center, Environmental Health and Safety Office. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
-
Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]
-
2-Chloro-5-(trifluoromethyl)pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]
-
Hazardous Chemical Releases and Spills. Montana Tech. [Link]
-
Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Post Apple Scientific. [Link]
-
Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Cole-Parmer. [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 13. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 14. jubilantingrevia.com [jubilantingrevia.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
